molecular formula C191H305N59O52 B15603678 Human PTHrP-(1-36)

Human PTHrP-(1-36)

Numéro de catalogue: B15603678
Poids moléculaire: 4260 g/mol
Clé InChI: NNRMZXDHMCWWRV-RHBZDGMUSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

See also: PTHrP-(1-36) (preferred).

Propriétés

Formule moléculaire

C191H305N59O52

Poids moléculaire

4260 g/mol

Nom IUPAC

(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-methylbutanoyl]amino]-3-hydroxypropanoyl]amino]-4-carboxybutanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-5-oxopentanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-3-carboxypropanoyl]amino]hexanoyl]amino]acetyl]amino]hexanoyl]amino]-3-hydroxypropanoyl]amino]-3-methylpentanoyl]amino]-5-oxopentanoyl]amino]-3-carboxypropanoyl]amino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-4-methylpentanoyl]amino]-3-methylpentanoyl]amino]propanoyl]amino]-4-carboxybutanoyl]amino]-3-methylpentanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-3-hydroxybutanoyl]amino]propanoyl]amino]-4-carboxybutanoyl]amino]-3-methylpentanoic acid

InChI

InChI=1S/C191H305N59O52/c1-25-99(17)149(184(297)217-104(22)155(268)220-122(54-59-144(259)260)165(278)246-151(101(19)27-3)186(299)242-135(77-113-84-207-92-216-113)180(293)250-153(106(24)253)187(300)218-105(23)156(269)221-123(55-60-145(261)262)166(279)249-152(188(301)302)102(20)28-4)247-179(292)128(70-97(13)14)233-174(287)132(74-110-81-204-89-213-110)239-175(288)133(75-111-82-205-90-214-111)237-170(283)127(69-96(11)12)231-171(284)130(72-108-44-33-30-34-45-108)235-172(285)129(71-107-42-31-29-32-43-107)234-161(274)118(50-41-65-210-191(201)202)224-159(272)116(48-39-63-208-189(197)198)223-160(273)117(49-40-64-209-190(199)200)225-167(280)124(66-93(5)6)232-178(291)137(79-147(265)266)240-163(276)120(52-57-141(196)255)228-185(298)150(100(18)26-2)248-182(295)139(87-252)243-158(271)115(47-36-38-62-193)219-142(256)85-211-157(270)114(46-35-37-61-192)222-177(290)136(78-146(263)264)241-176(289)134(76-112-83-206-91-215-112)238-169(282)126(68-95(9)10)230-168(281)125(67-94(7)8)229-162(275)119(51-56-140(195)254)226-173(286)131(73-109-80-203-88-212-109)236-164(277)121(53-58-143(257)258)227-181(294)138(86-251)244-183(296)148(98(15)16)245-154(267)103(21)194/h29-34,42-45,80-84,88-106,114-139,148-153,251-253H,25-28,35-41,46-79,85-87,192-194H2,1-24H3,(H2,195,254)(H2,196,255)(H,203,212)(H,204,213)(H,205,214)(H,206,215)(H,207,216)(H,211,270)(H,217,297)(H,218,300)(H,219,256)(H,220,268)(H,221,269)(H,222,290)(H,223,273)(H,224,272)(H,225,280)(H,226,286)(H,227,294)(H,228,298)(H,229,275)(H,230,281)(H,231,284)(H,232,291)(H,233,287)(H,234,274)(H,235,285)(H,236,277)(H,237,283)(H,238,282)(H,239,288)(H,240,276)(H,241,289)(H,242,299)(H,243,271)(H,244,296)(H,245,267)(H,246,278)(H,247,292)(H,248,295)(H,249,279)(H,250,293)(H,257,258)(H,259,260)(H,261,262)(H,263,264)(H,265,266)(H,301,302)(H4,197,198,208)(H4,199,200,209)(H4,201,202,210)/t99-,100-,101-,102-,103-,104-,105-,106+,114-,115-,116-,117-,118-,119-,120-,121-,122-,123-,124-,125-,126-,127-,128-,129-,130-,131-,132-,133-,134-,135-,136-,137-,138-,139-,148-,149-,150-,151-,152-,153-/m0/s1

Clé InChI

NNRMZXDHMCWWRV-RHBZDGMUSA-N

Origine du produit

United States

Foundational & Exploratory

The Discovery and Synthesis of Human PTHrP-(1-36): A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the discovery and synthesis of human parathyroid hormone-related protein (PTHrP)-(1-36). It details the initial identification of PTHrP as the causative agent of humoral hypercalcemia of malignancy (HHM), the methodologies for its purification from conditioned cell culture media, and the protocols for its chemical synthesis. Furthermore, this guide elucidates the signaling pathways activated by PTHrP-(1-36) upon its interaction with the parathyroid hormone 1 receptor (PTH1R). Quantitative data on its binding affinity and biological potency are summarized, and key experimental workflows are visualized to offer a comprehensive resource for researchers in endocrinology, oncology, and drug development.

Discovery and Initial Characterization

The discovery of human PTHrP-(1-36) is intrinsically linked to the investigation of humoral hypercalcemia of malignancy (HHM), a condition where cancer cells secrete factors that lead to elevated blood calcium levels.[1][2][3] Researchers hypothesized the existence of a circulating, PTH-like factor responsible for this syndrome.

Initial efforts focused on isolating this factor from human lung cancer cell lines, such as BEN, which were known to cause HHM in vivo.[4][5] A key breakthrough was the purification of a protein from the conditioned medium of these cells that exhibited biological activities similar to parathyroid hormone (PTH).[4] This involved a multi-step purification process, often culminating in immunoaffinity chromatography.

Experimental Protocol: Immunoaffinity Purification of PTHrP from Conditioned Medium

This protocol is a representative method for the purification of naturally secreted PTHrP.

1. Preparation of Conditioned Medium:

  • Culture a human cancer cell line known to secrete PTHrP (e.g., human keratinocytes or specific lung cancer cell lines) in serum-free medium.

  • Collect the conditioned medium, centrifuge to remove cellular debris, and store at -80°C.

2. Immunoaffinity Column Preparation:

  • Couple affinity-purified polyclonal or monoclonal antibodies specific for an N-terminal epitope of PTHrP (e.g., anti-PTHrP-(1-36)) to a solid support matrix (e.g., cyanogen (B1215507) bromide-activated Sepharose).

  • Equilibrate the antibody-coupled matrix in a binding buffer (e.g., phosphate-buffered saline, pH 7.4).

3. Affinity Chromatography:

  • Pass the conditioned medium over the immunoaffinity column at a slow flow rate (e.g., 4°C) to allow for the binding of PTHrP to the immobilized antibodies.

  • Wash the column extensively with the binding buffer to remove non-specifically bound proteins.

4. Elution:

  • Elute the bound PTHrP using a low pH elution buffer (e.g., 0.1 M glycine-HCl, pH 2.5) or a high concentration of a chaotropic agent.

  • Neutralize the eluted fractions immediately with a suitable buffer (e.g., 1 M Tris-HCl, pH 8.0).

5. Downstream Processing:

  • Subject the eluted fractions to reverse-phase high-performance liquid chromatography (RP-HPLC) for further purification and to separate different PTHrP fragments.

  • Monitor the elution profile by UV absorbance at 280 nm.

  • Collect fractions and analyze for PTHrP content using immunoassays or bioassays.

6. Characterization:

  • The purity and identity of the isolated protein can be confirmed by SDS-PAGE, Western blotting, and N-terminal amino acid sequencing.

The initial sequencing of the purified protein revealed a significant homology to the N-terminus of human PTH, leading to its designation as parathyroid hormone-related protein.[4]

Synthesis of Human PTHrP-(1-36)

The limited availability of naturally secreted PTHrP necessitated the development of methods for its chemical synthesis to enable further biological and pharmacological studies. Solid-phase peptide synthesis (SPPS), particularly using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry, is the standard method for producing synthetic PTHrP-(1-36).[6][7][8][9]

Experimental Protocol: Fmoc Solid-Phase Peptide Synthesis of Human PTHrP-(1-36)

This protocol outlines the general steps for the manual or automated synthesis of human PTHrP-(1-36).

Human PTHrP-(1-36) Sequence: Ala-Val-Ser-Glu-His-Gln-Leu-Leu-His-Asp-Lys-Gly-Lys-Ser-Ile-Gln-Asp-Leu-Arg-Arg-Arg-Phe-Phe-Leu-His-His-Leu-Ile-Ala-Glu-Ile-His-Thr-Ala-Glu-Ile

1. Resin Preparation:

  • Start with a suitable solid support resin (e.g., Wang resin or Rink amide resin) pre-loaded with the C-terminal amino acid (Isoleucine).

  • Swell the resin in a suitable solvent like dimethylformamide (DMF).

2. Iterative Amino Acid Coupling and Deprotection:

  • Deprotection: Remove the Fmoc protecting group from the N-terminus of the growing peptide chain using a solution of piperidine (B6355638) in DMF (e.g., 20% v/v).

  • Washing: Thoroughly wash the resin with DMF to remove excess piperidine and by-products.

  • Coupling: Add the next Fmoc-protected amino acid, pre-activated with a coupling reagent (e.g., HBTU, HATU) and a base (e.g., DIPEA) in DMF, to the resin. Allow the coupling reaction to proceed to completion.

  • Washing: Wash the resin with DMF to remove unreacted reagents.

  • Repeat this cycle of deprotection, washing, and coupling for each amino acid in the sequence.

3. Cleavage and Deprotection:

  • Once the synthesis is complete, wash the resin with dichloromethane (B109758) (DCM).

  • Treat the resin with a cleavage cocktail (e.g., trifluoroacetic acid (TFA)/triisopropylsilane (TIS)/water) to cleave the peptide from the resin and remove the side-chain protecting groups.

4. Purification and Characterization:

  • Precipitate the crude peptide in cold diethyl ether and collect it by centrifugation.

  • Dissolve the crude peptide in a suitable solvent (e.g., aqueous acetonitrile (B52724) with 0.1% TFA).

  • Purify the peptide by preparative RP-HPLC.

  • Analyze the purified peptide for identity and purity using analytical RP-HPLC and mass spectrometry.

  • Lyophilize the pure fractions to obtain the final peptide product.

Biological Activity and Signaling Pathways

Human PTHrP-(1-36) exerts its biological effects by binding to the parathyroid hormone 1 receptor (PTH1R), a G protein-coupled receptor (GPCR).[3][10][11] This interaction triggers intracellular signaling cascades that mediate the physiological and pathological effects of the peptide.

PTH1R Signaling Pathways

Upon binding of PTHrP-(1-36) to the PTH1R, the receptor undergoes a conformational change, leading to the activation of heterotrimeric G proteins. The primary signaling pathways activated are:

  • Adenylate Cyclase (AC) / Protein Kinase A (PKA) Pathway: The activated Gαs subunit of the G protein stimulates adenylate cyclase, which converts ATP to cyclic AMP (cAMP).[3][10] cAMP then activates protein kinase A, which phosphorylates downstream target proteins, leading to various cellular responses.

  • Phospholipase C (PLC) / Protein Kinase C (PKC) Pathway: The PTH1R can also couple to the Gαq/11 subunit, activating phospholipase C.[3][11] PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, and DAG activates protein kinase C.[11]

It has been observed that PTHrP-(1-36) and PTH-(1-34) can differentially engage the PTH1R, which exists in different conformational states (R0 and RG), leading to variations in the duration of cAMP signaling.[12][13][14][15][16]

Experimental Workflows and Signaling Diagrams

Discovery_Workflow cluster_0 Cell Culture & Medium Collection cluster_1 Purification cluster_2 Characterization start Culture of PTHrP-secreting a human cancer cell line collect Collection of Conditioned Medium start->collect immunoaffinity Immunoaffinity Chromatography collect->immunoaffinity rphplc Reverse-Phase HPLC immunoaffinity->rphplc analysis SDS-PAGE, Western Blot, N-terminal Sequencing rphplc->analysis end Identified PTHrP analysis->end

Synthesis_Workflow start Resin with C-terminal Amino Acid cycle Iterative Cycle: 1. Fmoc Deprotection 2. Amino Acid Coupling start->cycle cleavage Cleavage from Resin & Side-chain Deprotection cycle->cleavage purification RP-HPLC Purification cleavage->purification characterization Mass Spectrometry & Analytical HPLC purification->characterization final_product Lyophilized PTHrP-(1-36) characterization->final_product

PTHrP_Signaling cluster_cAMP cAMP/PKA Pathway cluster_PLC PLC/PKC Pathway PTHrP PTHrP-(1-36) PTH1R PTH1R PTHrP->PTH1R Gs Gαs PTH1R->Gs activates Gq Gαq/11 PTH1R->Gq activates AC Adenylate Cyclase Gs->AC stimulates cAMP cAMP AC->cAMP PKA PKA cAMP->PKA Response1 Cellular Response PKA->Response1 PLC Phospholipase C Gq->PLC stimulates IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca ↑ [Ca2+]i IP3->Ca PKC PKC DAG->PKC Response2 Cellular Response Ca->Response2 PKC->Response2

Quantitative Analysis of Biological Activity

The biological activity of human PTHrP-(1-36) is typically assessed through in vitro assays that measure its binding affinity to the PTH1R and its potency in stimulating downstream signaling pathways.

Experimental Protocols for In Vitro Assays

Radioligand Binding Assay:

  • Objective: To determine the binding affinity (Kd or IC50) of PTHrP-(1-36) to the PTH1R.

  • Method:

    • Prepare cell membranes from a cell line overexpressing the PTH1R (e.g., COS-7 or HEK293 cells).

    • Incubate the membranes with a radiolabeled PTHrP analog (e.g., 125I-[Tyr36]PTHrP-(1-36)) and varying concentrations of unlabeled PTHrP-(1-36) (competitor).[17]

    • Separate bound from free radioligand by filtration.

    • Quantify the radioactivity of the bound fraction using a gamma counter.

    • Calculate the IC50 value, which is the concentration of unlabeled ligand that inhibits 50% of the specific binding of the radioligand.

cAMP Accumulation Assay:

  • Objective: To measure the functional potency (EC50) of PTHrP-(1-36) in stimulating the cAMP/PKA pathway.

  • Method:

    • Culture cells expressing the PTH1R (e.g., UMR-106 or SaOS-2 cells) in the presence of a phosphodiesterase inhibitor (to prevent cAMP degradation).

    • Stimulate the cells with varying concentrations of PTHrP-(1-36) for a defined period.

    • Lyse the cells and measure the intracellular cAMP concentration using a competitive immunoassay (e.g., ELISA or RIA).[18]

    • Determine the EC50 value, which is the concentration of PTHrP-(1-36) that produces 50% of the maximal cAMP response.

Calcium Mobilization Assay:

  • Objective: To assess the ability of PTHrP-(1-36) to activate the PLC/PKC pathway by measuring changes in intracellular calcium concentration.

  • Method:

    • Load PTH1R-expressing cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

    • Stimulate the cells with PTHrP-(1-36).

    • Monitor the changes in fluorescence intensity over time using a fluorescence plate reader or microscope.[10]

    • The increase in fluorescence corresponds to an increase in intracellular calcium concentration.

Summary of Quantitative Data

The following tables summarize representative quantitative data for human PTHrP-(1-36) from various in vitro studies. It is important to note that absolute values can vary depending on the specific cell line, assay conditions, and radioligand used.

Assay Parameter Value Cell Line Reference
Radioligand BindingIC50~0.46 nMGP-2.3 (HEK293)[19]
cAMP AccumulationEC50~0.05 nMHuman Epidermal KeratinocytesN/A
cAMP AccumulationEC50~1 nMUMR 106N/A

Note: The EC50 values for cAMP accumulation can vary significantly between different cell types and assay conditions.

Conclusion

The discovery of PTHrP-(1-36) as a key mediator of humoral hypercalcemia of malignancy has paved the way for a deeper understanding of its physiological and pathological roles. The development of robust methods for its purification and synthesis has been instrumental in characterizing its biological activities and signaling pathways. This technical guide provides a consolidated overview of these fundamental aspects, offering valuable protocols and data for researchers engaged in the study of PTHrP and its receptor, with implications for the development of novel therapeutics for a range of disorders, including cancer-related complications and osteoporosis.

References

A Technical Guide to the Mechanism of Action of Human PTHrP-(1-36) in Bone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Parathyroid hormone-related protein (PTHrP) is a crucial cytokine in skeletal development and postnatal bone remodeling. The N-terminal fragment, human PTHrP-(1-36), interacts with the same receptor as parathyroid hormone (PTH), the PTH type 1 receptor (PTH1R), and has emerged as a potent bone anabolic agent. When administered intermittently, PTHrP-(1-36) stimulates bone formation to a greater extent than bone resorption, creating a favorable "anabolic window". This uncoupling of bone turnover, which appears more pronounced with PTHrP-(1-36) than with PTH-(1-34) (teriparatide), positions it as a promising therapeutic for osteoporosis. This guide provides an in-depth examination of the molecular and cellular mechanisms underpinning the action of PTHrP-(1-36) in bone, supported by quantitative data from key studies, detailed experimental protocols, and visual diagrams of the core signaling pathways.

The PTH/PTHrP Receptor and Core Signaling Cascades

The biological effects of PTHrP-(1-36) in bone are mediated through its interaction with the PTH1R, a class B G-protein-coupled receptor (GPCR) expressed on the surface of osteoblasts and their precursors.[1] Binding of PTHrP-(1-36) to the PTH1R initiates several downstream signaling cascades that collectively determine the cellular response.

Primary Signaling Pathways

PTH1R activation is not monolithic; it triggers multiple intracellular pathways:

  • Gαs/Adenylyl Cyclase/PKA Pathway: This is the principal signaling cascade.[1][2] Ligand binding activates the stimulatory G-protein (Gαs), which in turn activates adenylyl cyclase to convert ATP into cyclic AMP (cAMP). Elevated cAMP levels activate Protein Kinase A (PKA), which then phosphorylates various downstream targets, including the transcription factor cAMP response element-binding protein (CREB).[2][3] This pathway is critical for both the anabolic and catabolic effects of PTH1R activation.[2]

  • Gαq/Phospholipase C/PKC Pathway: The PTH1R can also couple to the Gαq protein, activating Phospholipase C (PLC).[1][4] PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates Protein Kinase C (PKC).[1] This pathway is involved in promoting osteogenic differentiation.[3]

  • β-Arrestin/ERK1/2 Pathway: Following initial G-protein activation, β-arrestin can be recruited to the receptor, leading to the activation of the mitogen-activated protein kinase (MAPK) cascade, specifically the extracellular signal-regulated kinase 1/2 (ERK1/2) pathway.[1]

Receptor Conformation and Signal Duration

Recent evidence suggests that PTH1R exists in at least two distinct conformations: a G-protein-coupled state (RG) and a G-protein-uncoupled state (R0).[2][5] PTH-(1-34) and PTHrP-(1-36) exhibit different affinities for these states. PTHrP-(1-36) shows a marked preference for the RG conformation, leading to a more transient cAMP signaling response.[5][6] In contrast, PTH-(1-34) binds more readily to the R0 conformation, resulting in more prolonged signaling.[5] This difference in signal kinetics is believed to be a key reason why PTHrP-(1-36) favors bone formation over resorption, as the sustained signaling by PTH is more strongly linked to the induction of pro-resorptive factors.[7]

PTH1R_Signaling cluster_nucleus Nucleus PTHrP PTHrP-(1-36) PTH1R PTH1R PTHrP->PTH1R Binds AC Adenylyl Cyclase PTH1R->AC Activates Gαs PLC Phospholipase C (PLC) PTH1R->PLC Activates Gαq cAMP cAMP AC->cAMP ATP → PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates IP3 IP3 PLC->IP3 Generates PKC PKC PLC->PKC Activates via DAG Ca2 ↑ [Ca2+]i IP3->Ca2 Releases Gene Target Gene Expression Ca2->Gene Regulates PKC->Gene Regulates pCREB pCREB CREB->pCREB pCREB->Gene Regulates

Caption: PTH1R signaling pathways activated by PTHrP-(1-36).

Cellular Mechanisms: Uncoupling Bone Formation and Resorption

The net anabolic effect of intermittent PTHrP-(1-36) administration stems from its differential effects on osteoblasts and osteoclasts, a phenomenon often described as the "anabolic window".[8]

Stimulation of Osteoblasts and Bone Formation

PTHrP-(1-36) directly targets osteoblasts and their mesenchymal precursors to stimulate bone formation through several mechanisms:

  • Differentiation and Proliferation: It promotes the commitment of mesenchymal stromal cells (MSCs) to the osteoblast lineage and enhances their proliferation.[4]

  • Anti-Apoptosis: PTHrP protects osteoblasts from apoptosis, thereby increasing the population of bone-forming cells.[9]

  • Regulation of Key Genes: It modulates the expression of genes critical for bone formation. This includes upregulating transcription factors like Runx2 and downregulating inhibitors of the pro-osteogenic Wnt signaling pathway, such as Sost (which codes for sclerostin).[2][10]

Indirect Regulation of Osteoclasts and Bone Resorption

PTHrP-(1-36) influences osteoclasts indirectly by modulating signaling from osteoblasts.

  • The RANKL/OPG System: Osteoblasts control osteoclast formation and activity by expressing two key cytokines: Receptor Activator of Nuclear Factor-κB Ligand (RANKL) and its decoy receptor, Osteoprotegerin (OPG). RANKL promotes osteoclastogenesis, while OPG inhibits it.[3]

  • Differential Regulation: The PKA pathway, when activated, can increase the expression of RANKL.[3][9] However, the transient cAMP signal produced by PTHrP-(1-36) results in a less pronounced increase in RANKL expression compared to the sustained signal from PTH-(1-34).[3][7] Some studies show PTHrP-(1-36) can even suppress OPG expression, but the overall effect on the RANKL:OPG ratio is less than that of PTH, leading to a weaker stimulation of bone resorption.[3] This differential regulation is central to the uncoupling of bone turnover.

Cellular_Crosstalk Net Effect: Bone Formation > Bone Resorption cluster_intermittent Intermittent PTHrP-(1-36) Administration cluster_cells cluster_formation Bone Formation cluster_resorption Bone Resorption PTHrP PTHrP-(1-36) Osteoblast Osteoblast / Precursor PTHrP->Osteoblast Binds to PTH1R Formation ↑ Differentiation ↑ Proliferation ↓ Apoptosis ↓ Sost Expression RANKL RANKL Osteoblast->RANKL Transient ↑ Expression OPG OPG (Decoy Receptor) Osteoblast->OPG Expression Osteoclast Osteoclast Resorption ↑ Osteoclastogenesis ↑ Activity RANKL->Osteoclast Activates OPG->RANKL Inhibits

Caption: Cellular crosstalk in bone mediated by PTHrP-(1-36).

Quantitative Effects on Bone Turnover and Density

Clinical studies have quantified the effects of PTHrP-(1-36) on markers of bone turnover and bone mineral density (BMD), often in direct comparison with PTH-(1-34).

Table 1: Effects on Bone Turnover Markers in Postmenopausal Women (3-Month Study)
Treatment GroupDoseChange in PINP (Formation)Change in CTX (Resorption)
PTHrP-(1-36)400 µ g/day +46%+30%
PTHrP-(1-36)600 µ g/day +87%+30% (not sig. diff. from 400µg)
PTH-(1-34)20 µ g/day +171%+92%
Data summarized from a randomized, prospective study.[11] PINP (procollagen type I N-terminal propeptide) and CTX (C-terminal telopeptide of type I collagen) changes are percent change from baseline at 3 months. The increase in PINP was significantly greater with PTH-(1-34), but the increase in CTX was also disproportionately higher compared to PTHrP-(1-36).[11]
Table 2: Effects on Bone Mineral Density (BMD) in Postmenopausal Women (3-Month Study)
Treatment GroupDoseChange in Lumbar Spine BMDChange in Total Hip BMD
PTHrP-(1-36)400 µ g/day +2.2%+1.2%
PTHrP-(1-36)600 µ g/day +2.1%+1.0%
PTH-(1-34)20 µ g/day +2.5%+0.6%
Data summarized from the same 3-month study.[7][11] All groups showed a significant increase in lumbar spine BMD.[11] Notably, PTHrP-(1-36) also produced a significant increase in hip BMD, a site of predominantly cortical bone.[7]

Key Experimental Protocols

The mechanisms of PTHrP-(1-36) have been elucidated through a combination of in vitro, in vivo, and clinical studies.

In Vitro: Osteoblast Response Analysis
  • Objective: To determine the direct effects of PTHrP-(1-36) on osteoblast signaling and gene expression.

  • Methodology:

    • Cell Culture: Primary calvarial osteoblasts are isolated from neonatal mice. Alternatively, mesenchymal stem cells (MSCs) or osteoblastic cell lines (e.g., MC3T3-E1) are used.

    • Treatment: Cells are treated with varying concentrations of PTHrP-(1-36) (e.g., 1 nM) for specific durations (e.g., 4 hours for gene expression).[2]

    • cAMP Assay: Intracellular cAMP levels are measured using enzyme-linked immunosorbent assays (ELISA) at early time points (e.g., 5-30 minutes) post-treatment.

    • Western Blotting: Cell lysates are collected to analyze the phosphorylation status of key signaling proteins like CREB and ERK.

    • Quantitative RT-PCR (qRT-PCR): RNA is isolated to quantify the expression of target genes such as Rankl, Opg, Sost, and Runx2.[2]

    • Mineralization Assay: For long-term studies (e.g., 16 days), cells are cultured in osteogenic media with PTHrP-(1-36), and mineralization is assessed by Alizarin Red staining.[3]

In Vivo: Ovariectomized (OVX) Mouse Model of Osteoporosis
  • Objective: To evaluate the anabolic efficacy of PTHrP-(1-36) on bone mass and architecture in a postmenopausal osteoporosis model.

  • Methodology:

    • Animal Model: Adult female mice undergo ovariectomy (OVX) to induce estrogen deficiency and subsequent bone loss. Sham-operated animals serve as controls.

    • Treatment: Following a period to allow for bone loss, OVX mice receive daily subcutaneous injections of PTHrP-(1-36) (e.g., 80 µg/kg/day) or vehicle for a period of 4 to 8 weeks.[12]

    • Serum Analysis: Blood is collected at baseline and endpoint to measure serum levels of PINP and CTX.

    • Micro-computed Tomography (µCT): At the end of the study, femurs and vertebrae are harvested and analyzed by µCT to quantify trabecular bone volume (BV/TV), trabecular number (Tb.N), trabecular thickness (Tb.Th), and cortical thickness.

    • Dynamic Histomorphometry: Mice are injected with fluorochrome labels (e.g., calcein) at specific time points before sacrifice to measure mineral apposition rate (MAR) and bone formation rate (BFR/BS) on bone sections.

Experimental_Workflow cluster_treatment Treatment Phase (4-8 Weeks) cluster_analysis Endpoint Analysis start Start: Adult Female Mice ovx Ovariectomy (OVX) (Induces Bone Loss) start->ovx sham Sham Surgery (Control Group) start->sham pthr_treat Daily s.c. Injection: PTHrP-(1-36) ovx->pthr_treat veh_treat Daily s.c. Injection: Vehicle ovx->veh_treat sham->veh_treat Control serum Serum Analysis (PINP, CTX) pthr_treat->serum uct Micro-CT of Femur/Vertebra (Bone Architecture) pthr_treat->uct histo Histomorphometry (Bone Formation Rate) pthr_treat->histo veh_treat->serum veh_treat->uct veh_treat->histo end Conclusion: Assess Anabolic Efficacy serum->end uct->end histo->end

Caption: Workflow for an in vivo study using the OVX mouse model.

Conclusion

Human PTHrP-(1-36) exerts its potent anabolic effect on bone primarily by activating the PTH1R on osteoblasts. Its mechanism of action is distinguished by a preference for a receptor conformation that elicits a transient intracellular cAMP signal. This kinetic profile favors the stimulation of bone formation pathways while only modestly increasing the pro-resorptive RANKL/OPG ratio. The result is a significant uncoupling of bone turnover, leading to a net gain in bone mass and an improvement in skeletal architecture. For drug development professionals, the distinct signaling signature and favorable clinical profile of PTHrP-(1-36) highlight its potential as a refined and highly effective anabolic therapy for osteoporosis.

References

The Physiological Role of Human PTHrP-(1-36) in Vivo: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Parathyroid hormone-related protein (PTHrP) is a pleiotropic cytokine that plays a crucial role in a wide array of physiological and pathological processes. While initially identified as the causative agent of humoral hypercalcemia of malignancy (HHM), its N-terminal fragment, PTHrP-(1-36), has emerged as a key regulator of mineral ion homeostasis and bone metabolism. This technical guide provides an in-depth overview of the in vivo physiological role of human PTHrP-(1-36), with a focus on its effects on calcium and phosphate (B84403) homeostasis, and bone remodeling. Detailed experimental protocols for in vivo assessment and a comprehensive summary of quantitative data from human studies are presented. Furthermore, the canonical signaling pathways activated by PTHrP-(1-36) are delineated through detailed diagrams.

Introduction

Parathyroid hormone-related protein (PTHrP) and parathyroid hormone (PTH) share structural homology in their N-terminal regions, which allows both to bind to and activate the same type 1 PTH/PTHrP receptor (PTH1R).[1][2] This common receptor interaction underlies their similar effects on mineral ion transport in the kidney and bone. However, despite these similarities, the physiological roles and therapeutic potentials of PTHrP-(1-36) are distinct from those of PTH. Notably, intermittent administration of PTHrP-(1-36) has shown promise as a bone anabolic agent with a potentially wider therapeutic window than PTH-(1-34) (teriparatide).[1][3] This document aims to provide a comprehensive technical resource on the in vivo functions of human PTHrP-(1-36).

Effects on Mineral Ion Homeostasis

In vivo, PTHrP-(1-36) exerts significant effects on calcium and phosphate balance, primarily through its actions on the kidneys.

Calcium Homeostasis

Continuous infusion of PTHrP-(1-36) can lead to a mild and sustained increase in serum calcium levels.[4] However, when administered subcutaneously in intermittent doses, it can elicit its effects on bone and kidney without significantly altering serum calcium concentrations.[5] A key renal action of PTHrP-(1-36) is the stimulation of tubular calcium reabsorption, which contributes to its overall effect on calcium levels.[4] Studies have shown that PTHrP-(1-36) can increase the fractional excretion of calcium (FECa) initially, suggesting a calciuric effect at certain doses and time points.[3][5]

Phosphate Homeostasis

PTHrP-(1-36) administration leads to a reduction in serum phosphorus levels.[5][6] This is achieved by its action on the renal tubules, where it inhibits phosphate reabsorption.

Role in Bone Metabolism

The effect of PTHrP-(1-36) on bone is complex and highly dependent on the mode of administration. While continuous exposure can lead to bone resorption, intermittent administration has a predominantly anabolic effect, making it a potential therapeutic agent for osteoporosis.[1][7]

Bone Formation

Intermittent subcutaneous administration of PTHrP-(1-36) has been shown to increase markers of bone formation, such as procollagen (B1174764) type 1 N-terminal propeptide (P1NP).[3] This anabolic effect is thought to be mediated by the direct stimulation of osteoblasts.

Bone Resorption

In contrast to PTH-(1-34), which stimulates both bone formation and resorption, PTHrP-(1-36) appears to have a lesser effect on bone resorption markers like C-terminal telopeptide of type I collagen (CTX).[3] Some studies suggest that PTHrP-(1-36) may even decrease bone resorption, leading to an "uncoupling" of bone turnover that favors formation.[1]

Quantitative Data from In Vivo Human Studies

The following tables summarize quantitative data from key clinical studies investigating the effects of human PTHrP-(1-36) in vivo.

Table 1: Effects of Subcutaneous PTHrP-(1-36) on Serum and Urine Parameters in Healthy Women [5]

ParameterDose (µg/kg)Baseline (Mean ± SEM)Peak/Nadir Change (Mean ± SEM)Time to Peak/Nadir
Serum Phosphorus (mg/dL) 0.823.5 ± 0.2-0.4 ± 0.14 hours
1.643.6 ± 0.2-0.6 ± 0.14 hours
3.283.4 ± 0.1-0.8 ± 0.14 hours
Fractional Calcium Excretion (%) 0.821.2 ± 0.2+1.0 ± 0.22 hours
1.641.3 ± 0.2+1.5 ± 0.32 hours
3.281.1 ± 0.1+2.0 ± 0.32 hours
Nephrogenous cAMP (nmol/dL GFR) 0.821.5 ± 0.3+3.0 ± 0.52 hours
1.641.4 ± 0.2+5.0 ± 0.82 hours
3.281.3 ± 0.2+8.0 ± 1.22 hours

Table 2: Effects of Continuous Intravenous Infusion of PTHrP-(1-36) on Serum Calcium in Healthy Volunteers [4][6]

Infusion RateDurationBaseline Serum Total Calcium (mg/dL)Steady-State Serum Total Calcium (mg/dL)
8 pmol/kg/h46 hours~9.3~10.3

Table 3: Comparison of Intermittent Subcutaneous PTHrP-(1-36) and PTH-(1-34) on Bone Turnover Markers in Postmenopausal Women (3 months) [3]

Treatment GroupBone Formation Marker (P1NP % change from baseline)Bone Resorption Marker (CTX % change from baseline)
PTHrP-(1-36) 400 µ g/day +46%+30%
PTHrP-(1-36) 600 µ g/day +87%Not significantly changed
PTH-(1-34) 20 µ g/day +171%+92%

Signaling Pathways

PTHrP-(1-36) exerts its effects by binding to the PTH1R, a G protein-coupled receptor (GPCR). This binding primarily activates two major signaling cascades: the adenylyl cyclase (AC)/protein kinase A (PKA) pathway and the phospholipase C (PLC)/protein kinase C (PKC) pathway.[2][8]

Adenylyl Cyclase/Protein Kinase A (cAMP/PKA) Pathway

Activation of the Gs alpha subunit by the PTH1R stimulates adenylyl cyclase to produce cyclic AMP (cAMP).[8] cAMP then activates PKA, which phosphorylates various downstream targets, leading to the physiological responses in bone and kidney. The cAMP response to PTHrP-(1-36) is typically transient.[9]

Phospholipase C/Protein Kinase C (PLC/PKC) Pathway

The PTH1R can also couple to the Gq alpha subunit, activating PLC.[2] PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, and DAG activates PKC, initiating further downstream signaling events.

PTHrP_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space PTHrP PTHrP-(1-36) PTH1R PTH1R PTHrP->PTH1R Binds Gs Gs PTH1R->Gs Activates Gq Gq PTH1R->Gq Activates AC Adenylyl Cyclase Gs->AC Stimulates PLC Phospholipase C Gq->PLC Stimulates cAMP cAMP AC->cAMP Converts ATP to PKA PKA cAMP->PKA Activates Response Physiological Response PKA->Response Phosphorylates Targets PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release Induces PKC PKC DAG->PKC Activates PKC->Response Phosphorylates Targets Ca_release->Response Modulates

Caption: PTHrP-(1-36) Signaling Pathways via the PTH1R.

Experimental Protocols

In Vivo Administration of PTHrP-(1-36) in Humans

Objective: To assess the physiological effects of PTHrP-(1-36) in vivo.

Protocol 1: Intermittent Subcutaneous Injection [3][5]

  • Peptide Preparation: Lyophilized human PTHrP-(1-36) is reconstituted in sterile saline or another appropriate vehicle immediately before use. The concentration is adjusted to deliver the desired dose in a small volume (e.g., 0.5-1.0 mL).

  • Subject Preparation: Subjects should be in a fasting state, especially for studies measuring mineral and hormonal changes. Baseline blood and urine samples are collected.

  • Administration: The calculated dose of PTHrP-(1-36) is administered as a single subcutaneous injection into the abdominal wall.

  • Sample Collection: Blood and urine samples are collected at predetermined time points post-injection (e.g., 0, 1, 2, 4, 6, 8, 12, 24 hours) to measure serum/plasma concentrations of calcium, phosphate, PTHrP-(1-36), endogenous PTH, and bone turnover markers. Urine is collected to measure calcium, phosphate, creatinine (B1669602), and cAMP.

  • Data Analysis: Changes from baseline for each parameter are calculated and analyzed.

Protocol 2: Continuous Intravenous Infusion [4][6]

  • Peptide Preparation: PTHrP-(1-36) is dissolved in a sterile solution (e.g., 10 mM acetic acid), sterile-filtered, and then diluted in an infusion bag containing normal saline. To prevent adherence to the plastic, a small amount of the subject's blood or albumin may be added to the infusion bag.

  • Subject Preparation: Subjects are admitted to a clinical research unit. An intravenous line is established for the infusion and another for blood sampling. Baseline measurements are taken.

  • Administration: The PTHrP-(1-36) solution is infused at a constant rate (e.g., 8 pmol/kg/hour) using a calibrated infusion pump for the desired duration (e.g., 46 hours).

  • Monitoring and Sampling: Vital signs and serum calcium levels are closely monitored. Blood and urine samples are collected at regular intervals throughout the infusion and post-infusion period.

  • Data Analysis: Time-course data for each measured parameter are plotted and analyzed to determine steady-state effects and changes over time.

Experimental_Workflow cluster_preparation Preparation Phase cluster_administration Administration Phase cluster_analysis Analysis Phase Subject_Recruitment Subject Recruitment & Consent Baseline_Samples Baseline Blood & Urine Collection Subject_Recruitment->Baseline_Samples Peptide_Prep PTHrP-(1-36) Reconstitution SC_Injection Subcutaneous Injection Peptide_Prep->SC_Injection IV_Infusion Intravenous Infusion Peptide_Prep->IV_Infusion Baseline_Samples->SC_Injection Baseline_Samples->IV_Infusion Timed_Sampling Timed Blood & Urine Sampling SC_Injection->Timed_Sampling IV_Infusion->Timed_Sampling Biochemical_Assays Biochemical Assays (Ca, P, Markers) Timed_Sampling->Biochemical_Assays Data_Analysis Statistical Analysis & Interpretation Biochemical_Assays->Data_Analysis

Caption: General Workflow for In Vivo Human Studies of PTHrP-(1-36).

Measurement of Bone Turnover Markers

Objective: To assess the effect of PTHrP-(1-36) on bone formation and resorption.

  • Sample Collection: Serum or plasma samples are collected from subjects at baseline and at various time points following PTHrP-(1-36) administration.

  • Bone Formation Marker (P1NP): P1NP levels are typically measured using a competitive radioimmunoassay (RIA) or an enzyme-linked immunosorbent assay (ELISA) that utilizes antibodies specific to the N-terminal propeptide of type I procollagen.

  • Bone Resorption Marker (CTX): Serum CTX is measured using an ELISA based on monoclonal antibodies that recognize the C-terminal telopeptide of type I collagen.

  • Assay Procedure: Assays are performed according to the manufacturer's instructions for the specific commercial kits used. This typically involves incubation of the sample with the antibody-coated plate, addition of a detection antibody, and subsequent colorimetric or radiometric detection.

  • Data Analysis: Concentrations are determined from a standard curve, and the percentage change from baseline is calculated for each time point.

Measurement of Nephrogenous cAMP (NcAMP)

Objective: To assess the activation of the PTH1R in the kidney.

  • Sample Collection: Timed urine collections and a blood sample at the midpoint of the urine collection are obtained.

  • cAMP Measurement: Total urinary and plasma cAMP concentrations are measured by radioimmunoassay or other competitive binding assays.

  • Creatinine Measurement: Urinary and plasma creatinine concentrations are measured to calculate the glomerular filtration rate (GFR).

  • Calculation of NcAMP:

    • Urinary cAMP excretion rate = (Urine cAMP concentration x Urine volume) / Collection time

    • Filtered load of cAMP = Plasma cAMP concentration x GFR

    • Nephrogenous cAMP excretion rate = Urinary cAMP excretion rate - Filtered load of cAMP

    • NcAMP is typically expressed as nmol per 100 mL of glomerular filtrate (nmol/dL GFR).[10]

Conclusion

Human PTHrP-(1-36) is a potent regulator of mineral ion homeostasis and bone metabolism in vivo. Its ability to stimulate bone formation with a potentially lesser effect on bone resorption compared to PTH-(1-34) makes it an attractive candidate for the treatment of osteoporosis. The quantitative data and experimental protocols provided in this guide offer a valuable resource for researchers and drug development professionals working to further elucidate the physiological roles and therapeutic potential of this important peptide. The distinct signaling properties of PTHrP-(1-36) at the PTH1R underscore the complexity of this system and highlight the need for continued investigation to fully harness its therapeutic benefits.

References

Unraveling the Expression and Regulation of Human PTHrP-(1-36): A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Parathyroid hormone-related protein (PTHrP), particularly its biologically active N-terminal fragment (1-36), is a critical regulator of cellular proliferation, differentiation, and calcium homeostasis. Its expression is tightly controlled at the transcriptional level, involving a complex interplay of multiple promoters, transcription factors, and signaling pathways. Dysregulation of PTHrP gene expression is implicated in various pathological conditions, including humoral hypercalcemia of malignancy and bone metastasis. This technical guide provides an in-depth exploration of the molecular mechanisms governing human PTHrP-(1-36) gene expression and its intricate regulatory networks, offering valuable insights for researchers and professionals in drug development.

Transcriptional Regulation of the Human PTHrP Gene

The human PTHrP gene (PTHLH) is a complex transcriptional unit characterized by the presence of three distinct promoters—P1, P2, and P3—which drive the expression of multiple mRNA isoforms through alternative splicing.[1][2] The utilization of these promoters is tissue-specific and dependent on the cellular context and signaling cues.[2]

Promoter-Specific Regulation

Promoter P1: This TATA-containing promoter is located furthest upstream.[2] Its usage is generally more restricted compared to P2 and P3.[2] A notable regulatory element within the P1 promoter region is a cAMP-responsive element (CRE), suggesting its regulation by pathways that modulate intracellular cAMP levels.[2]

Promoter P2: This is a GC-rich promoter that is active in a wide variety of cells.[2][3] The transcription factor NF-κB plays a significant role in the activation of the P2 promoter.[1][3] Studies have shown that the p50/c-Rel and p50/p50 dimers of NF-κB can bind to the P2 promoter and upregulate its activity.[1][3] Additionally, the P2 promoter contains hypoxia-responsive elements (HREs), and under hypoxic conditions, the transcription factor HIF-2α can bind to these sites and drive PTHrP expression.[4]

Promoter P3: This TATA-containing promoter is located downstream of P1 and P2 and its activity is crucial in many cancer cells.[2][5] The P3 promoter is regulated by a synergistic interplay between members of the Ets and Smad families of transcription factors.[6] Transforming growth factor-beta (TGF-β) is a potent inducer of P3 promoter activity, a process mediated by Smad3 and enhanced by the presence of Ets1.[6] Furthermore, the activation of the Ras/MAPK signaling pathway can also stimulate P3-driven transcription via Ets transcription factors.[2]

Quantitative Analysis of PTHrP Gene Expression and Promoter Activity

The regulation of PTHrP gene expression is a dynamic process influenced by various signaling molecules. The following tables summarize key quantitative data from studies investigating these regulatory effects.

Regulator Cell Type Effect on PTHrP mRNA Fold Change Reference
TGF-βHep3B (Hepatocellular Carcinoma)Induction4.5-fold at 48h[7]
PMA and IonomycinJurkat T cellsInduction (via P3 promoter)5.5-fold[5]
1,25-dihydroxyvitamin D3TT cells (Medullary Thyroid Carcinoma)SuppressionDose-dependent decrease[8]
DexamethasoneTT cells (Medullary Thyroid Carcinoma)SuppressionDose-dependent decrease[8]

Table 1: Regulation of PTHrP mRNA Expression

Promoter Construct Cell Type Condition Relative Luciferase Activity Reference
P2-luc3T3 cellsCo-transfection with p50/c-RelSignificant increase[1]
P3-lucJurkat T cellsStimulation with PMA and Ionomycin5.5-fold increase[5]
P3-lucMDA-MB-231 (Breast Cancer)Stimulation with TGF-β1Significant increase[6]

Table 2: Activity of PTHrP Promoter-Luciferase Reporter Constructs

Signaling Pathways Regulating PTHrP Gene Expression

The expression of the PTHrP gene is the downstream target of several key signaling pathways. The activation of these pathways by extracellular ligands leads to the recruitment and activation of specific transcription factors that, in turn, modulate the activity of the PTHrP promoters.

TGF-β/Smad Signaling Pathway

The Transforming Growth Factor-beta (TGF-β) signaling pathway is a major regulator of PTHrP expression, particularly through the P3 promoter.

TGF_beta_Smad_Pathway cluster_nucleus Nucleus TGF_beta TGF-β TGF_beta_R TGF-β Receptor TGF_beta->TGF_beta_R Binds Smad2_3 Smad2/3 TGF_beta_R->Smad2_3 Phosphorylates Smad_complex Smad2/3-Smad4 Complex Smad2_3->Smad_complex Smad4 Smad4 Smad4->Smad_complex Nucleus Nucleus Smad_complex->Nucleus Translocates to P3_promoter PTHrP P3 Promoter Smad_complex->P3_promoter Binds Ets1 Ets1 Ets1->P3_promoter Binds PTHrP_gene PTHrP Gene P3_promoter->PTHrP_gene Activates PTHrP_mRNA PTHrP mRNA PTHrP_gene->PTHrP_mRNA Transcription

Caption: TGF-β/Smad signaling pathway activating PTHrP gene expression.

NF-κB Signaling Pathway

The NF-κB signaling pathway is a key activator of the PTHrP P2 promoter, particularly in the context of inflammation and certain cancers.

NF_kB_Pathway cluster_nucleus Nucleus Stimuli Inflammatory Stimuli (e.g., TNF-α, IL-1) IKK IKK Complex Stimuli->IKK Activates I_kappa_B IκB IKK->I_kappa_B Phosphorylates NF_kB NF-κB (p50/c-Rel) I_kappa_B->NF_kB Releases Nucleus Nucleus NF_kB->Nucleus Translocates to P2_promoter PTHrP P2 Promoter NF_kB->P2_promoter Binds PTHrP_gene PTHrP Gene P2_promoter->PTHrP_gene Activates PTHrP_mRNA PTHrP mRNA PTHrP_gene->PTHrP_mRNA Transcription

Caption: NF-κB signaling pathway leading to PTHrP gene transcription.

Experimental Protocols

Chromatin Immunoprecipitation (ChIP) Assay

This protocol is designed to investigate the in vivo binding of a specific transcription factor to the PTHrP gene promoters.

1. Cell Culture and Cross-linking:

  • Culture cells of interest to 80-90% confluency.

  • Add formaldehyde (B43269) to a final concentration of 1% to cross-link proteins to DNA. Incubate for 10 minutes at room temperature with gentle shaking.

  • Quench the cross-linking reaction by adding glycine (B1666218) to a final concentration of 0.125 M and incubate for 5 minutes at room temperature.

2. Cell Lysis and Chromatin Shearing:

  • Harvest cells and wash with ice-cold PBS.

  • Lyse the cells using a suitable lysis buffer containing protease inhibitors.

  • Shear the chromatin by sonication to an average fragment size of 200-1000 bp.

3. Immunoprecipitation:

  • Pre-clear the chromatin with protein A/G beads.

  • Incubate the pre-cleared chromatin with an antibody specific to the transcription factor of interest overnight at 4°C with rotation. A negative control with a non-specific IgG should be included.

  • Add protein A/G beads to precipitate the antibody-protein-DNA complexes.

4. Washing and Elution:

  • Wash the beads sequentially with low salt, high salt, LiCl, and TE buffers to remove non-specific binding.

  • Elute the chromatin complexes from the beads using an elution buffer.

5. Reverse Cross-linking and DNA Purification:

  • Reverse the cross-links by incubating the eluted samples at 65°C for several hours in the presence of NaCl.

  • Treat with RNase A and Proteinase K to remove RNA and protein.

  • Purify the DNA using phenol-chloroform extraction or a DNA purification kit.

6. Analysis by qPCR:

  • Perform quantitative real-time PCR (qPCR) using primers designed to amplify specific regions of the PTHrP promoters (P1, P2, or P3).

  • Quantify the amount of immunoprecipitated DNA relative to the input DNA.

ChIP_Workflow A Cell Culture & Cross-linking B Lysis & Chromatin Shearing A->B C Immunoprecipitation B->C D Washing & Elution C->D E Reverse Cross-linking & DNA Purification D->E F qPCR Analysis E->F

Caption: Workflow for Chromatin Immunoprecipitation (ChIP) assay.

Luciferase Reporter Assay

This protocol is used to measure the transcriptional activity of the PTHrP promoters in response to specific stimuli.

1. Plasmid Constructs:

  • Clone the desired PTHrP promoter region (P1, P2, or P3) upstream of a firefly luciferase reporter gene in a suitable expression vector.

  • A control plasmid expressing Renilla luciferase under a constitutive promoter should be used for normalization of transfection efficiency.

2. Cell Culture and Transfection:

  • Plate cells in a multi-well plate and allow them to attach.

  • Co-transfect the cells with the PTHrP promoter-luciferase construct and the Renilla luciferase control plasmid using a suitable transfection reagent.

3. Treatment and Lysis:

  • After 24-48 hours of transfection, treat the cells with the desired stimulus (e.g., TGF-β, PMA).

  • After the treatment period, wash the cells with PBS and lyse them using a passive lysis buffer.

4. Luciferase Activity Measurement:

  • Transfer the cell lysate to a luminometer plate.

  • Measure firefly luciferase activity by adding the appropriate substrate and recording the luminescence.

  • Subsequently, add a quenching reagent and the Renilla luciferase substrate to measure Renilla luciferase activity in the same well.

5. Data Analysis:

  • Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample.

  • Express the results as relative luciferase units (RLU) or fold change compared to the untreated control.

Luciferase_Assay_Workflow A Plasmid Construction B Cell Culture & Transfection A->B C Treatment & Lysis B->C D Luciferase Activity Measurement C->D E Data Analysis D->E

Caption: Workflow for Luciferase Reporter Assay.

Conclusion

The regulation of human PTHrP-(1-36) gene expression is a multifaceted process involving the coordinated action of multiple promoters, transcription factors, and signaling pathways. A thorough understanding of these regulatory mechanisms is essential for elucidating the role of PTHrP in both normal physiology and disease. The experimental approaches detailed in this guide provide a robust framework for investigating the intricacies of PTHrP gene regulation, paving the way for the development of novel therapeutic strategies targeting this important signaling molecule.

References

A Technical Guide to the Post-Translational Modification of Human PTHrP-(1-36)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This document provides a comprehensive overview of the post-translational modifications (PTMs) affecting the N-terminal fragment (1-36) of human Parathyroid Hormone-related Protein (PTHrP). It details the nature of these modifications, their impact on biological activity, the experimental protocols used for their study, and the signaling pathways they modulate.

Introduction to PTHrP-(1-36) and PTMs

Parathyroid hormone-related protein (PTHrP) is a polyhormone that plays critical roles in various physiological and pathological processes, including skeletal development, cancer-induced bone disease, and calcium homeostasis.[1][2] The full-length protein exists in three main isoforms (139, 141, and 173 amino acids) that undergo endoproteolytic processing to generate smaller, bioactive fragments.[3][4][5]

The N-terminal fragment, PTHrP-(1-36), shares structural homology with Parathyroid Hormone (PTH) and is the primary mediator of its PTH-like actions through the Type 1 PTH/PTHrP receptor (PTH1R).[1][3][6] Post-translational modifications of PTHrP are crucial for regulating its function, creating a diverse array of signaling molecules from a single gene. This guide focuses on the PTMs directly impacting the PTHrP-(1-36) fragment.

Key Post-Translational Modifications of PTHrP-(1-36)

The most significant and well-characterized PTM affecting PTHrP-(1-36) is proteolytic processing. While other PTMs like glycosylation are known to occur on the full-length protein, their presence specifically within the 1-36 sequence is less defined. PTMs of the PTH1R, such as phosphorylation and ubiquitination, are critical for signal transduction but occur on the receptor, not the ligand itself.

Proteolytic Processing

Proteolytic cleavage is a fundamental PTM that generates PTHrP-(1-36) from its larger precursors and can further process it into smaller, functionally distinct peptides.

  • Generation of PTHrP-(1-36): The full-length PTHrP preprohormone is processed by prohormone convertases within the secretory pathway.[4] Cleavage at basic amino acid sites, including an arginine residue at position 37, results in the secretion of the mature PTHrP-(1-36) peptide.[2] This fragment is considered a major bioactive form responsible for the classical endocrine and paracrine effects of PTHrP.[1][2]

  • Further Processing of PTHrP-(1-36): The PTHrP-(1-36) fragment is itself a substrate for further proteolytic cleavage by extracellular proteases, notably Matrix Metalloproteinases (MMPs).[7] This processing can generate smaller N-terminal fragments, such as PTHrP-(1-17).[7] This subsequent cleavage is not merely a degradation step but a crucial mechanism for generating "biased agonists" that selectively activate a subset of the signaling pathways stimulated by the parent molecule.[7]

Other Potential Modifications
  • Glycosylation: Studies have shown that the full-length PTHrP secreted by human epidermal keratinocytes is an 18,000 Dalton glycoprotein.[8][9][10] Chemical deglycosylation reduces its molecular weight to approximately 10,000 Daltons.[8][10] However, this glycosylation occurs on the larger secreted form of the protein, and there is currently no direct evidence describing glycosylation sites within the 1-36 amino acid sequence.

  • Phosphorylation and Ubiquitination: The functional regulation of the PTH1R, the receptor for PTHrP-(1-36), is heavily dependent on PTMs. Agonist binding induces the phosphorylation of serine residues in the receptor's C-terminal tail, which is a prerequisite for receptor internalization and signal modulation.[11] Likewise, ligand-induced ubiquitination and subsequent deubiquitination of the receptor dictate its sorting between recycling and degradative pathways.[12] It is critical to note that these modifications have been characterized on the receptor , not on the PTHrP-(1-36) ligand itself.

Quantitative Data Presentation

The functional consequences of PTHrP-(1-36) and its proteolytically processed fragments have been quantified in various cellular assays.

Table 1: Differential Signaling Activity of PTHrP-(1-36) vs. PTHrP-(1-17)
Signaling OutcomePTHrP-(1-36)PTHrP-(1-17)Rationale
cAMP Generation Induces No Effect PTHrP-(1-17) fails to activate the Gs-adenylyl cyclase pathway.[7]
CREB Phosphorylation Induces No Effect CREB phosphorylation is a downstream event of the cAMP/PKA pathway.[7]
Intracellular Ca²⁺ Flux Induces Induces Both peptides are capable of activating the Gq-PLC pathway.[7]
ERK Phosphorylation Induces Induces ERK activation can be triggered by the Gq/PKC pathway, independent of cAMP.[7]
RANKL Expression Increases No Effect RANKL induction, a key step in bone resorption, is dependent on the cAMP/CREB pathway.[7]
Table 2: Analytical Parameters for LC-MS/MS Quantification of Human PTHrP-(1-36)
ParameterReported ValueSource
Linear Calibration Range 25 to 2000 pg/mL[13]
Lower Limit of Quantification (LLoQ) 25 pg/mL[13]
Lower Limit of Detection (LLoD) 2.5 pg/mL[13]
Average Analyte Recovery 103.7%[13]
Inter-Assay Precision (CV%) <11.8%[13]
Intra-Assay Precision (CV%) <12.4%[13]

Experimental Protocols

Protocol for Quantification of PTHrP-(1-36) by LC-MS/MS

This method allows for the sensitive and specific measurement of PTHrP-(1-36) in plasma.[13][14]

  • Sample Preparation:

    • Collect blood samples in EDTA tubes containing a cocktail of protease inhibitors.[4][9]

    • Add a known amount of a stable isotope-labeled internal standard (e.g., ¹⁵N labeled PTHrP) to the plasma sample.[15]

  • Immunoaffinity Enrichment:

    • Incubate the plasma with magnetic beads conjugated to a polyclonal anti-PTHrP antibody to capture both endogenous PTHrP and the internal standard.[15]

    • Wash the beads extensively to remove non-specifically bound proteins.

  • On-Bead Trypsin Digestion:

    • Resuspend the beads in a digestion buffer.

    • Add trypsin to digest the captured PTHrP, generating specific tryptic peptides suitable for mass spectrometry analysis.

  • LC-MS/MS Analysis:

    • Separate the resulting peptides using liquid chromatography (LC).

    • Analyze the eluate by tandem mass spectrometry (MS/MS), monitoring for specific precursor-to-product ion transitions (m/z) for the target PTHrP-(1-36) peptide and its internal standard.[14]

    • Quantify the amount of endogenous PTHrP-(1-36) by comparing its peak area to that of the internal standard.

Protocol for cAMP Accumulation Assay

This assay measures the activation of the Gs-adenylyl cyclase pathway in response to PTHrP-(1-36).

  • Cell Culture:

    • Culture cells stably expressing the human PTH1R (e.g., HEK-293 or CHO-K1 cells) in appropriate media until confluent.[16]

  • Ligand Stimulation:

    • Wash the cells with a serum-free medium.

    • Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., IBMX) for 15-30 minutes to prevent cAMP degradation.[11]

    • Add varying concentrations of PTHrP-(1-36) or its fragments to the cells and incubate for a defined period (e.g., 30 minutes) at 37°C.

  • Cell Lysis and cAMP Measurement:

    • Terminate the stimulation by aspirating the medium and lysing the cells with a lysis buffer.

    • Measure the intracellular cAMP concentration in the lysate using a competitive immunoassay, such as an ELISA-based enzyme complementation assay or a radioimmunoassay.[4][16]

  • Data Analysis:

    • Plot the cAMP concentration against the logarithm of the ligand concentration.

    • Fit the data to a sigmoidal dose-response curve to determine parameters like EC₅₀ (potency) and Emax (efficacy).

Visualizations: Pathways and Workflows

Signaling Pathways of PTHrP-(1-36) via PTH1R

PTHrP_Signaling PTHrP PTHrP-(1-36) PTH1R PTH1R PTHrP->PTH1R Gs Gαs PTH1R->Gs Gq Gαq PTH1R->Gq Arrestin β-Arrestin PTH1R->Arrestin AC Adenylyl Cyclase Gs->AC activates PLC PLC Gq->PLC activates cAMP cAMP AC->cAMP PKA PKA cAMP->PKA CREB CREB Phos. PKA->CREB IP3_DAG IP3 / DAG PLC->IP3_DAG Ca Ca²⁺ release IP3_DAG->Ca PKC PKC IP3_DAG->PKC ERK ERK1/2 Phosphorylation PKC->ERK Osteogenesis Osteogenesis PKC->Osteogenesis Arrestin->ERK RANKL RANKL Expression CREB->RANKL

Caption: PTHrP-(1-36) binding to PTH1R activates multiple signaling cascades.

Proteolytic Processing and Functional Diversification

Proteolytic_Processing cluster_functions Biological Activity ProPTHrP Pro-PTHrP (1-139/141/173) PTHrP_1_36 PTHrP-(1-36) ProPTHrP->PTHrP_1_36  Prohormone  Convertases PTHrP_1_17 PTHrP-(1-17) PTHrP_1_36->PTHrP_1_17  Matrix  Metalloproteinases (MMPs) cAMP_Ca ↑ cAMP ↑ Ca²⁺ ↑ RANKL PTHrP_1_36->cAMP_Ca Ca_only ↑ Ca²⁺ (No cAMP effect) PTHrP_1_17->Ca_only

Caption: Proteolytic processing generates PTHrP fragments with distinct signaling functions.

Experimental Workflow for PTM Analysis by Mass Spectrometry

PTM_Workflow Sample Plasma or Conditioned Media Inhibitors Add Protease Inhibitors Sample->Inhibitors Purify Immunoaffinity Purification (anti-PTHrP antibody) Inhibitors->Purify Elute Elution of Captured Protein Purify->Elute Digest Trypsin Digestion (On-bead or in-solution) Elute->Digest LCMS LC-MS/MS Analysis Digest->LCMS Analysis Data Analysis: Identification & Quantification LCMS->Analysis

Caption: A typical workflow for the identification of PTHrP fragments via LC-MS/MS.

Conclusion

The post-translational modification of human PTHrP, particularly through proteolytic processing, is a critical mechanism for regulating its biological activity. The generation of PTHrP-(1-36) from its prohormone and its subsequent cleavage into smaller fragments like PTHrP-(1-17) creates a spectrum of molecules with distinct signaling properties. This processing allows for fine-tuned physiological responses, where one fragment may promote bone resorption via cAMP-mediated RANKL expression, while another selectively promotes osteogenic pathways through cAMP-independent mechanisms.[7] For researchers and drug development professionals, understanding this PTM-driven functional diversity is paramount for designing novel therapeutics that can selectively target specific arms of the PTH1R signaling network to achieve desired clinical outcomes, such as anabolic bone formation without concomitant hypercalcemia.

References

A Deep Dive into Human PTHrP-(1-36) Receptor Interaction: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding kinetics and receptor interactions of human Parathyroid Hormone-related Protein (PTHrP)-(1-36). We delve into the quantitative binding parameters, detailed experimental methodologies, and the intricate signaling pathways activated upon ligand-receptor engagement. This document is intended to serve as a core resource for researchers and professionals involved in the study of PTHrP, its receptor, and the development of related therapeutics.

Core Concepts: Receptor Binding and Kinetics

Human PTHrP-(1-36) primarily interacts with the Parathyroid Hormone 1 Receptor (PTH1R), a class B G protein-coupled receptor (GPCR). This interaction is characterized by a two-domain binding model. The C-terminal region of PTHrP-(1-36) first docks with high affinity to the large N-terminal extracellular domain (ECD) of the PTH1R. This initial binding event is thought to correctly position the N-terminal region of the peptide to interact with the juxtamembrane and transmembrane domains of the receptor, leading to receptor activation and downstream signaling.

Quantitative Binding Parameters

One study utilizing Surface Plasmon Resonance (SPR) determined the dissociation constant (Kd) for the interaction of PTHrP with the extracellular domain (ECD) of the PTH1R to be 0.99 µM.[1] It is important to note that this value represents the binding to only a portion of the receptor and not the full-length, membrane-embedded protein.

Qualitative studies have consistently shown that PTHrP-(1-36) dissociates from the PTH1R more rapidly than Parathyroid Hormone (PTH)-(1-34).[2][3] This faster off-rate is a key differentiator between the two endogenous ligands and has implications for the duration of downstream signaling.

ParameterValueMethodCell Line/SystemReference
Kd (dissociation constant) 0.99 µMSurface Plasmon Resonance (SPR)Purified extracellular domain (ECD) of PTH1R[1]
kon (association rate) Not explicitly reported---
koff (dissociation rate) Qualitatively faster than PTH-(1-34)Fluorescence Resonance Energy Transfer (FRET)HKRK-B7 cells[2][3]

Note: The provided Kd value is for the interaction with the isolated extracellular domain and may not fully reflect the affinity for the full-length receptor in a cellular context. Further research is needed to definitively establish the complete kinetic profile of human PTHrP-(1-36) binding to the human PTH1R.

Signaling Pathways

Upon binding to the PTH1R, human PTHrP-(1-36) initiates a cascade of intracellular signaling events, primarily through the activation of two major G protein-mediated pathways.

Gs/cAMP/PKA Pathway

The canonical signaling pathway activated by PTHrP-(1-36) involves the coupling of the PTH1R to the stimulatory G protein, Gαs. This leads to the activation of adenylyl cyclase, which catalyzes the conversion of ATP to cyclic AMP (cAMP). Elevated intracellular cAMP levels then activate Protein Kinase A (PKA), which in turn phosphorylates a variety of downstream target proteins, leading to a cellular response.

Gs_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol PTHrP PTHrP-(1-36) PTH1R PTH1R PTHrP->PTH1R Binding Gs Gαs PTH1R->Gs Activation AC Adenylyl Cyclase Gs->AC Activation cAMP cAMP AC->cAMP Conversion ATP ATP ATP->cAMP PKA PKA cAMP->PKA Activation pSubstrate Phosphorylated Substrate PKA->pSubstrate Phosphorylation Substrate Substrate Proteins Substrate->pSubstrate Response Cellular Response pSubstrate->Response Leads to

Gs/cAMP/PKA Signaling Pathway
Gq/PLC/PKC Pathway

In addition to the Gs pathway, PTHrP-(1-36) can also activate the Gq/11 pathway. This involves the PTH1R coupling to Gαq, which in turn activates Phospholipase C (PLC). PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses into the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, leading to the release of stored calcium ions (Ca2+). The increase in intracellular Ca2+ and the presence of DAG collectively activate Protein Kinase C (PKC), which then phosphorylates its own set of target proteins, resulting in a distinct cellular response.

Gq_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol PTHrP PTHrP-(1-36) PTH1R PTH1R PTHrP->PTH1R Binding Gq Gαq PTH1R->Gq Activation PLC Phospholipase C (PLC) Gq->PLC Activation IP3 IP3 PLC->IP3 Cleavage DAG DAG PLC->DAG PIP2 PIP2 PIP2->IP3 PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor PKC PKC DAG->PKC Activation Ca2_cyto ER->Ca2_cyto Release Ca2_ER Ca2_cyto->PKC Activation pSubstrate Phosphorylated Substrate PKC->pSubstrate Phosphorylation Substrate Substrate Proteins Substrate->pSubstrate Response Cellular Response pSubstrate->Response Leads to

Gq/PLC/PKC Signaling Pathway

Experimental Protocols

The characterization of PTHrP-(1-36) receptor binding and kinetics relies on sophisticated experimental techniques. Below are detailed methodologies for two key assays.

Radioligand Binding Assay

Radioligand binding assays are a gold standard for quantifying ligand-receptor interactions. These assays use a radioactively labeled ligand to measure its binding to a receptor.

Objective: To determine the binding affinity (Kd) and receptor density (Bmax) of PTHrP-(1-36) for the PTH1R.

Materials:

  • Cells or cell membranes expressing human PTH1R

  • Radio-iodinated PTHrP-(1-36) (e.g., [125I]Tyr36-PTHrP-(1-36))

  • Unlabeled ("cold") PTHrP-(1-36)

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 0.1% BSA)

  • Wash buffer (e.g., ice-cold binding buffer)

  • Scintillation fluid

  • Glass fiber filters

  • Filtration apparatus

  • Scintillation counter

Procedure:

  • Membrane Preparation: If using cell membranes, harvest cells expressing PTH1R and homogenize in a lysis buffer. Centrifuge to pellet the membranes and resuspend in binding buffer. Determine protein concentration using a standard assay (e.g., BCA assay).

  • Assay Setup: In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and competition binding.

    • Total Binding: Add a fixed concentration of radio-labeled PTHrP-(1-36) to wells containing the cell membranes.

    • Non-specific Binding: Add the same concentration of radio-labeled PTHrP-(1-36) and a large excess of unlabeled PTHrP-(1-36) to wells with cell membranes.

    • Competition Binding: Add a fixed concentration of radio-labeled PTHrP-(1-36) and increasing concentrations of unlabeled PTHrP-(1-36) to wells with cell membranes.

  • Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium.

  • Separation of Bound and Free Ligand: Rapidly filter the contents of each well through glass fiber filters using a filtration apparatus. This traps the cell membranes with bound ligand on the filter.

  • Washing: Wash the filters with ice-cold wash buffer to remove any unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • For saturation binding experiments (using increasing concentrations of radioligand), plot specific binding versus the concentration of free radioligand and fit the data to a one-site binding model to determine Kd and Bmax.

    • For competition binding experiments, plot the percentage of specific binding versus the concentration of the unlabeled competitor and fit the data to determine the IC50, which can be converted to a Ki value.

Radioligand_Workflow start Start prep Prepare PTH1R-expressing cell membranes start->prep setup Set up 96-well plate: Total, Non-specific, Competition prep->setup add_ligands Add radiolabeled and unlabeled PTHrP-(1-36) setup->add_ligands incubate Incubate to reach equilibrium add_ligands->incubate filter Rapidly filter to separate bound from free ligand incubate->filter wash Wash filters with ice-cold buffer filter->wash count Measure radioactivity with scintillation counter wash->count analyze Analyze data to determine Kd, Bmax, and/or IC50 count->analyze end End analyze->end

Radioligand Binding Assay Workflow
Surface Plasmon Resonance (SPR)

SPR is a label-free technique that allows for the real-time monitoring of biomolecular interactions. It is a powerful tool for determining the association (kon) and dissociation (koff) rates, as well as the affinity (Kd) of an interaction.

Objective: To determine the kinetic parameters (kon, koff, and Kd) of the interaction between PTHrP-(1-36) and PTH1R.

Materials:

  • SPR instrument (e.g., Biacore)

  • Sensor chip (e.g., CM5 chip)

  • Purified, soluble PTH1R (or its extracellular domain) as the ligand

  • PTHrP-(1-36) as the analyte

  • Immobilization buffer (e.g., 10 mM sodium acetate, pH 4.5)

  • Running buffer (e.g., HBS-EP+)

  • Regeneration solution (e.g., low pH glycine (B1666218) or high salt solution)

  • Amine coupling kit (EDC, NHS)

Procedure:

  • Ligand Immobilization:

    • Activate the sensor chip surface using a mixture of EDC and NHS.

    • Inject the purified PTH1R over the activated surface to covalently couple it to the chip.

    • Deactivate any remaining active esters on the surface with ethanolamine.

  • Analyte Injection:

    • Inject a series of concentrations of PTHrP-(1-36) in running buffer over the sensor chip surface at a constant flow rate.

    • Monitor the change in the SPR signal (measured in Resonance Units, RU) in real-time. The association phase is observed during the injection.

  • Dissociation Phase:

    • After the injection, switch back to running buffer alone and continue to monitor the SPR signal. The decay of the signal represents the dissociation of the analyte from the immobilized ligand.

  • Regeneration:

    • Inject the regeneration solution to remove all bound analyte from the ligand surface, returning the signal to baseline. This prepares the surface for the next injection cycle.

  • Data Analysis:

    • The resulting sensorgrams (plots of RU versus time) are fitted to a suitable binding model (e.g., 1:1 Langmuir binding model) using the instrument's software.

    • This fitting process yields the association rate constant (kon), the dissociation rate constant (koff), and the equilibrium dissociation constant (Kd = koff/kon).

SPR_Workflow start Start immobilize Immobilize purified PTH1R on SPR sensor chip start->immobilize inject_analyte Inject varying concentrations of PTHrP-(1-36) (Analyte) immobilize->inject_analyte measure_assoc Measure association phase (real-time RU change) inject_analyte->measure_assoc inject_buffer Switch to running buffer measure_assoc->inject_buffer measure_dissoc Measure dissociation phase (RU decay) inject_buffer->measure_dissoc regenerate Regenerate sensor surface measure_dissoc->regenerate regenerate->inject_analyte Next concentration analyze Fit sensorgrams to a model to determine kon, koff, Kd regenerate->analyze After all concentrations end End analyze->end

Surface Plasmon Resonance (SPR) Workflow

Conclusion

The interaction of human PTHrP-(1-36) with the PTH1R is a complex process that initiates critical signaling cascades. While the qualitative aspects of its binding and the major downstream pathways are well-characterized, a complete and unified quantitative kinetic profile remains an area for further investigation. The experimental protocols detailed in this guide provide a robust framework for researchers to further elucidate the nuances of this important ligand-receptor system. A deeper understanding of the binding kinetics of PTHrP-(1-36) will undoubtedly contribute to the development of more effective and targeted therapies for a range of skeletal and endocrine disorders.

References

An In-depth Technical Guide to the Endogenous Production of Human PTHrP-(1-36)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Parathyroid Hormone-related Protein (PTHrP) is a pleiotropic protein that plays critical roles in a wide array of physiological and pathological processes. Initially identified as the primary causative agent of humoral hypercalcemia of malignancy (HHM), it is now understood to be a vital paracrine and autocrine regulator in numerous tissues during both development and adult homeostasis. The N-terminal fragment, PTHrP-(1-36), mimics many of the actions of Parathyroid Hormone (PTH) by binding to the common PTH/PTHrP receptor type 1 (PTH1R). This document provides a comprehensive technical overview of the endogenous production of human PTHrP-(1-36), from gene transcription and post-translational processing to its secretion and signaling. It includes detailed experimental protocols for its quantification and functional analysis, quantitative data, and visual diagrams of key pathways and workflows to serve as a resource for professionals in research and drug development.

Gene, Transcription, and Post-Translational Processing

The production of PTHrP-(1-36) is a multi-step process involving complex genetic regulation and protein processing.

The PTHLH Gene and Transcriptional Regulation

Human PTHrP is encoded by the PTHLH gene, located on chromosome 12p11.22.[1][2] The gene's structure is complex, featuring nine exons and three distinct promoters (P1, P2, and P3), which are subject to differential regulation.[3][4] This intricate arrangement, combined with alternative splicing of the primary transcript, gives rise to at least three different mRNA variants.[3][5] These variants encode for three protein isoforms with lengths of 139, 141, and 173 amino acids, all sharing a common N-terminus but differing in their C-terminal regions.[3][5]

The expression of the PTHLH gene is regulated by a variety of factors, including growth factors and serum.[3] Its gene contains motifs characteristic of immediate-early response genes, suggesting a role in rapid cellular responses to external stimuli.[3] Transcription factors such as NF-κB have been shown to directly target the PTHrP P2 promoter, stimulating its activity.[4] Furthermore, protein synthesis inhibitors like cycloheximide (B1669411) can lead to a "super-induction" of PTHrP mRNA, indicating that its expression may be controlled by a labile repressor protein.[6]

Protein Synthesis and Proteolytic Processing

The PTHrP mRNA is translated into a pre-pro-peptide. The initial "pre" sequence, a 36-amino acid signal peptide, directs the nascent protein into the endoplasmic reticulum for secretion and is subsequently cleaved.[7] The resulting pro-PTHrP undergoes further post-translational modification. A key step is the endoproteolytic cleavage by prohormone convertases, such as furin, which processes the pro-peptide into mature, active forms.[7][8]

This processing is not limited to a single cleavage event. Instead, it results in a family of secreted peptides, including the N-terminal PTHrP-(1-36), a mid-region fragment, and a C-terminal fragment.[8][9][10] PTHrP-(1-36) is considered a major bioactive, secreted form that is responsible for the PTH-like effects on bone and kidney.[7][8][11] Shorter N-terminal fragments, such as PTHrP-(1-17), can also be generated through processing by enzymes like matrix metalloproteinases (MMPs).[12]

ELISA_Workflow Start Start Prep Prepare Reagents, Standards, and Samples Start->Prep AddSample Add 100µL Standards/Samples to Coated Plate Prep->AddSample Incubate1 Incubate (e.g., 90 min, 37°C) AddSample->Incubate1 AddDetectionAb Aspirate & Add 100µL Biotinylated Detection Ab Incubate1->AddDetectionAb Incubate2 Incubate (e.g., 60 min, 37°C) AddDetectionAb->Incubate2 Wash1 Aspirate & Wash (3x) Incubate2->Wash1 AddHRP Add 100µL HRP Conjugate Wash1->AddHRP Incubate3 Incubate (e.g., 30 min, 37°C) AddHRP->Incubate3 Wash2 Aspirate & Wash (5x) Incubate3->Wash2 AddSubstrate Add 90µL TMB Substrate Wash2->AddSubstrate Incubate4 Incubate (e.g., 15-25 min, 37°C) AddSubstrate->Incubate4 AddStop Add 50µL Stop Solution Incubate4->AddStop Read Read Absorbance at 450 nm AddStop->Read Calculate Calculate Concentration Read->Calculate End End Calculate->End LCMS_Workflow Start Start: Plasma Sample Spike Spike with Internal Standard Start->Spike SPE Solid Phase Extraction (SPE) (Condition -> Load -> Wash -> Elute) Spike->SPE Dry Dry & Reconstitute SPE->Dry LC Inject into LC System (Reverse-Phase Separation) Dry->LC MS Tandem Mass Spectrometry (Ionization -> Precursor Selection -> Fragmentation -> Product Detection) LC->MS Data Data Acquisition (MRM) MS->Data Analysis Peak Integration & Quantification vs. Standard Curve Data->Analysis End End: Concentration Result Analysis->End

References

The Role of Human PTHrP-(1-36) in Embryonic Development: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

Parathyroid Hormone-related Protein (PTHrP) is a crucial polyhormone that plays indispensable roles during embryonic development, particularly in skeletal morphogenesis and fetal calcium homeostasis. While multiple isoforms of PTHrP exist, the N-terminal fragment, PTHrP-(1-36), is of significant interest as it shares a functional domain and a common receptor with Parathyroid Hormone (PTH), the Parathyroid Hormone 1 Receptor (PTH1R). Activation of this receptor by PTHrP-(1-36) initiates a cascade of signaling events that are fundamental for the coordinated proliferation and differentiation of chondrocytes in the developing growth plate. This technical guide provides an in-depth examination of the molecular mechanisms, signaling pathways, and developmental impact of human PTHrP-(1-36), with a focus on endochondral ossification. It summarizes key quantitative data, outlines detailed experimental protocols for studying PTHrP function, and presents visual diagrams of the core signaling networks and workflows.

The PTHrP/PTH1R Signaling Axis

Human PTHrP-(1-36) exerts its effects primarily by binding to the PTH1R, a class B G protein-coupled receptor (GPCR).[1][2] The N-terminal 1-34 region is sufficient for high-affinity binding and receptor activation.[1][3] The interaction between PTHrP-(1-36) and PTH1R initiates intracellular signaling predominantly through the Gαs subunit, which activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA).[1][4]

The PKA pathway, in turn, phosphorylates a host of downstream targets, including transcription factors that regulate gene expression critical for cell fate decisions in developing tissues.[4][5] In chondrocytes, key downstream events include the phosphorylation of SOX9, inhibition of p57, and regulation of Runx2, Runx3, and histone deacetylase 4 (HDAC4), collectively controlling the transition from a proliferative to a hypertrophic state.[5]

Caption: PTHrP-(1-36) signaling cascade via the PTH1R/cAMP/PKA pathway.

Core Function: Regulation of Endochondral Ossification

The most well-characterized role of PTHrP-(1-36) in embryonic development is the regulation of endochondral bone formation—the process by which most of the skeleton is formed. PTHrP is a critical component of a negative feedback loop with Indian hedgehog (Ihh) that controls the pace of chondrocyte differentiation in the epiphyseal growth plate.[6][7]

The process can be summarized as follows:

  • Ihh Secretion: Proliferating chondrocytes exit the cell cycle and become prehypertrophic, at which point they begin to secrete Ihh.[6]

  • PTHrP Stimulation: Ihh diffuses to the perichondrium and periarticular chondrocytes at the ends of the bone, stimulating the expression and secretion of PTHrP.[6][8]

  • Action of PTHrP: PTHrP then acts on the columnar proliferating chondrocytes, binding to the PTH1R to keep them in a proliferative state and delay their differentiation into hypertrophic chondrocytes.[9][10][11]

  • Feedback Loop: By delaying hypertrophy, PTHrP also delays the production of more Ihh, thus creating a tightly regulated feedback loop that synchronizes the growth and replacement of cartilage with bone, ensuring proper limb elongation.[6][7]

Genetic ablation of either PTHrP or the PTH1R in mice results in accelerated chondrocyte differentiation, premature ossification, and a lethal form of short-limbed dwarfism, underscoring the critical nature of this pathway.[12][13][14]

Ihh_PTHrP_Feedback_Loop cluster_growth_plate Growth Plate Zones Resting Resting & Periarticular Chondrocytes Proliferating Proliferating Chondrocytes Resting->Proliferating Differentiation PTHrP PTHrP Resting->PTHrP Secretes PreHypertrophic Pre-Hypertrophic Chondrocytes Proliferating->PreHypertrophic Differentiation Hypertrophic Hypertrophic Chondrocytes PreHypertrophic->Hypertrophic Differentiation Ihh Indian Hedgehog (Ihh) PreHypertrophic->Ihh Secretes Ihh->Resting Stimulates (+) PTHrP->Proliferating Inhibits Differentiation (-) caption Ihh and PTHrP form a negative feedback loop to regulate chondrocyte differentiation.

Caption: The Ihh-PTHrP negative feedback loop in the embryonic growth plate.

Role in Placental Calcium Transport

During fetal development, PTHrP is essential for maintaining the maternal-fetal calcium gradient, ensuring adequate calcium supply to the fetus for skeletal mineralization.[12][15] However, studies in knockout mice have demonstrated that this function is primarily mediated by mid-region fragments of PTHrP (e.g., 67-86), not the N-terminal (1-36) fragment.[12][16] These mid-region peptides appear to act through a novel receptor, distinct from the PTH1R, to stimulate placental calcium transport.[16] While PTHrP-(1-36) is present in the feto-placental unit, its direct role in calcium transport appears to be minimal compared to other PTHrP isoforms.

Quantitative Analysis of PTHrP-(1-36) Activity

The biological activity of PTHrP-(1-36) has been quantified in various in vitro systems. The following tables summarize key findings from the literature, providing a comparative overview for researchers.

Table 1: Receptor Binding and Second Messenger Activation

System/Cell Type Ligand Assay Parameter Value Reference(s)
COS-7 cells (expressing Xenopus PPR-A) hPTHrP-(1-36)NH₂ cAMP Accumulation EC₅₀ 1.1 ± 0.3 nM [17]
COS-7 cells (expressing Xenopus PPR-A) hPTHrP-(1-36)NH₂ Receptor Binding IC₅₀ 1.6 ± 0.4 nM [17]
Primary Murine Calvarial Osteoblasts PTHrP-(1-36) cAMP Accumulation Response vs. PTH(1-34) Lower [18][19]
P19 Embryonic Carcinoma Cells chPTHrP-(1-36) cAMP Accumulation Max Stimulation 3-fold [20]
P19 Embryonic Carcinoma Cells chPTHrP-(1-36) cAMP Accumulation EC₅₀ 1.3 nM [20]

| Neonatal Rat Calvarial Cells | PTHrP-(1-36) | cAMP Accumulation | Effect | Dose-dependent increase |[13] |

Table 2: Effects on Gene and Protein Expression

System/Cell Type Ligand/Treatment Target Gene/Protein Effect Magnitude Reference(s)
Postembryonic Growth Plate Chondrocytes PTHrP Bone Morphogenetic Protein-4 (BMP-4) Inhibition Not specified [21][22]
Postembryonic Growth Plate Chondrocytes PTHrP Bone Morphogenetic Protein-6 (BMP-6) Inhibition Not specified [21][22]
Primary Murine Calvarial Osteoblasts 1 nM PTHrP-(1-36) Receptor Activator of NF-κB Ligand (Rankl) Upregulation (4h) ~3-fold [18]

| Neonatal Rat Calvarial Cells | PTHrP-(1-36) | Bone Sialoprotein (BSP) mRNA & protein | Downregulation | Not specified |[13] |

Table 3: Cellular and Phenotypic Effects

System/Cell Type Ligand/Treatment Assay Effect Magnitude/Concentration Reference(s)
Chicken Mandibular Mesenchyme (Stage 26) Continuous cPTHrP-(1-36) Cartilage Nodule Formation Increase Not specified [23]
Chicken Mandibular Mesenchyme (Stage 26) Continuous cPTHrP-(1-36) Alkaline Phosphatase (AP) Activity Decrease Not specified [23]
Neonatal Rat Calvarial Cells 0.1-100 nM PTHrP-(1-36) Bone Nodule Mineralization Inhibition Dose-related decrease [13]
Postembryonic Growth Plate Chondrocytes PTHrP Thymidine Incorporation Increase Greatest in proliferative cells [22]

| Postembryonic Growth Plate Chondrocytes | PTHrP | Alkaline Phosphatase (AP) Activity | Decrease | Greatest in proliferative cells |[22] |

Key Experimental Methodologies

Reproducible research into PTHrP-(1-36) function relies on a set of core molecular and cellular biology techniques. Below are generalized protocols for key experiments.

Protocol: Immunohistochemistry (IHC) for PTHrP/PTH1R in Embryonic Tissue
  • Tissue Preparation: Fix embryonic tissues (e.g., limb buds) in 4% paraformaldehyde (PFA) overnight at 4°C. Dehydrate through an ethanol (B145695) gradient and embed in paraffin. Section tissues at 5-7 µm thickness.

  • Antigen Retrieval: Deparaffinize sections and rehydrate. Perform heat-induced antigen retrieval using a citrate (B86180) buffer (pH 6.0) for 20 minutes.

  • Blocking: Block endogenous peroxidase with 3% H₂O₂ for 10 minutes. Block non-specific binding with a serum-based blocking solution (e.g., 5% goat serum in PBS) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate sections with a validated primary antibody against PTHrP or PTH1R overnight at 4°C.

  • Secondary Antibody & Detection: Wash sections in PBS. Incubate with a biotinylated secondary antibody for 1 hour, followed by incubation with an avidin-biotin-peroxidase complex (ABC reagent).

  • Visualization: Develop the signal using a chromogen such as diaminobenzidine (DAB).

  • Counterstaining & Mounting: Counterstain with hematoxylin, dehydrate, and mount with a permanent mounting medium.

  • Analysis: Image sections using light microscopy to determine the spatial localization of the protein of interest within the embryonic tissue.

Protocol: Primary Chondrocyte Culture and Functional Assay
  • Isolation: Dissect cartilage from embryonic long bones (e.g., E15.5 mouse tibias/femurs) in sterile PBS.

  • Digestion: Perform sequential enzymatic digestions, first with trypsin to remove non-cartilaginous tissue, followed by collagenase D (e.g., 3 mg/mL) in DMEM/F12 medium for several hours at 37°C until cells are released.

  • Plating: Filter the cell suspension through a cell strainer (70 µm) to remove debris. Centrifuge, resuspend in complete medium (DMEM/F12, 10% FBS, antibiotics), and plate at a desired density.

  • Treatment: After allowing cells to adhere and reach desired confluency, switch to a low-serum medium and treat with various concentrations of human PTHrP-(1-36).

  • Functional Readout:

    • Proliferation: Measure DNA synthesis by adding BrdU or ³H-thymidine and quantifying incorporation.

    • Differentiation: Assess differentiation status by measuring alkaline phosphatase activity or by performing qRT-PCR for chondrocyte markers (e.g., Col2a1, Col10a1, Acan).

Protocol: cAMP Accumulation Assay
  • Cell Culture: Plate cells expressing PTH1R (e.g., primary chondrocytes, or transfected cell lines like COS-7 or HEK293) in multi-well plates and grow to near confluency.

  • Pre-incubation: Wash cells and pre-incubate for 15-30 minutes in a serum-free medium containing a phosphodiesterase inhibitor (e.g., 1 mM IBMX) to prevent cAMP degradation.

  • Stimulation: Add varying concentrations of PTHrP-(1-36) or other ligands (e.g., PTH(1-34) as a positive control) and incubate for a short period (e.g., 15 minutes) at 37°C.[17]

  • Lysis and Detection: Terminate the reaction and lyse the cells. Quantify the amount of intracellular cAMP using a competitive immunoassay, such as a Radioimmunoassay (RIA) or an Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer's instructions.

  • Data Analysis: Plot the cAMP concentration against the ligand concentration to determine the EC₅₀.

Experimental_Workflow cluster_invivo In Vivo / Ex Vivo Analysis cluster_invitro In Vitro Analysis cluster_data Data Integration & Interpretation A1 Harvest Embryonic Tissue (e.g., Limb Bud) A2 Fixation & Sectioning A1->A2 B1 Isolate Primary Chondrocytes A1->B1 Source for cells A3 IHC / ISH for PTHrP & PTH1R A2->A3 A4 Microscopy & Localization Analysis A3->A4 C1 Correlate Protein Localization with Cellular Function and Gene Expression Changes A4->C1 B2 Cell Culture B1->B2 B3 Treat with PTHrP-(1-36) B2->B3 B4 Functional Assays (Proliferation, Differentiation) B3->B4 B5 Molecular Assays (qRT-PCR, Western Blot) B3->B5 B6 Signaling Assays (cAMP Measurement) B3->B6 B4->C1 B5->C1 B6->C1

Caption: General experimental workflow for studying PTHrP-(1-36) function.

Conclusion and Future Directions

Human PTHrP-(1-36) is an indispensable regulator of embryonic skeletal development. Its function through the PTH1R, particularly within the Ihh-PTHrP feedback loop, provides a sophisticated mechanism for controlling the rate of chondrocyte differentiation and ensuring the proper formation of the endochondral skeleton. While its role in cartilage is well-defined, further research is needed to fully elucidate the downstream targets of the PKA pathway and explore potential non-canonical signaling in different developmental contexts. For drug development professionals, the PTHrP/PTH1R axis remains a compelling target. Analogs of PTHrP-(1-36) are being explored for therapeutic applications in osteoporosis, highlighting how a deep understanding of its developmental roles can inform the design of novel anabolic agents for bone disease.[10][24] Continued investigation into the structure-function relationships of PTHrP-(1-36) and its receptor will be vital for advancing both developmental biology and skeletal medicine.

References

The Role of Human PTHrP-(1-36) in Calcium Homeostasis: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

I. Introduction

A. Overview of Parathyroid Hormone-Related Protein (PTHrP)

Parathyroid hormone-related protein (PTHrP) is a polyhormone crucial for various physiological processes, including cellular growth, differentiation, and epithelial calcium transport.[1] Initially identified as the causative agent of humoral hypercalcemia of malignancy (HHM), PTHrP shares N-terminal homology with parathyroid hormone (PTH), enabling it to bind to the same receptor, the type 1 PTH/PTHrP receptor (PTH1R).[2][3] The human PTHrP gene is complex, generating multiple mRNA variants through alternative splicing, resulting in three protein isoforms of 139, 141, and 173 amino acids.[3] Post-translational processing of these prohormones yields a family of mature secretory peptides, including N-terminal, mid-region, and C-terminal fragments, each with distinct biological activities.[1][3]

B. The N-terminal Fragment: PTHrP-(1-36)

The N-terminal fragment, PTHrP-(1-36), is a key bioactive form of PTHrP.[1][3] Its structural similarity to the N-terminus of PTH allows it to mimic the actions of PTH on bone and kidney, thereby playing a significant role in calcium homeostasis.[2][4] This fragment is a product of the post-translational endoproteolytic processing of the PTHrP preprohormone and exhibits vasodilating, myorelaxant, and PTH-like calciotropic activities.[5] Due to its potent effects on mineral metabolism, PTHrP-(1-36) is a subject of intense research, particularly in the context of HHM and as a potential therapeutic agent.

C. Scope of the Whitepaper

This technical guide provides a comprehensive overview of the role of human PTHrP-(1-36) in calcium homeostasis. It is intended for researchers, scientists, and drug development professionals, offering an in-depth analysis of its physiological functions, signaling mechanisms, and the experimental methodologies used for its investigation. The document includes a compilation of quantitative data, detailed experimental protocols, and visualizations of key pathways and workflows to facilitate a deeper understanding of PTHrP-(1-36) biology.

II. Physiological Role of Human PTHrP-(1-36) in Calcium Homeostasis

A. Renal Handling of Calcium and Phosphate (B84403)

Human PTHrP-(1-36) is a potent regulator of renal calcium and phosphate transport. In healthy human volunteers, continuous infusion of PTHrP-(1-36) has been demonstrated to stimulate renal tubular calcium reabsorption. This anticalciuric effect contributes significantly to the hypercalcemia observed in HHM, acting in concert with its effects on bone resorption.[6]

Simultaneously, PTHrP-(1-36) administration leads to a reduction in serum phosphorus and the renal phosphorus threshold, indicating an increase in phosphate excretion (phosphaturia).[2][4] These effects on renal ion handling are mediated through the PTH1R located in the kidney.[7]

B. Bone Metabolism: Resorption and Formation

In bone, PTHrP-(1-36) interacts with PTH1R expressed on osteoblasts and osteocytes.[7] This interaction stimulates the production of factors that regulate osteoclast activity, ultimately leading to increased bone resorption and the release of calcium into the bloodstream.[7] While PTHrP-(1-36) is known to increase osteoclastic bone resorption, its effects on bone formation are more complex and appear to be dependent on the mode of administration. Continuous exposure, as seen in HHM, is associated with reduced osteoblastic bone formation, leading to an uncoupling of bone formation and resorption.[8]

C. Comparison with Parathyroid Hormone (PTH)

While both PTH-(1-34) and PTHrP-(1-36) bind to the PTH1R and share similar effects on calcium and phosphate homeostasis, there are notable differences in their actions.[2][8] Studies directly comparing the continuous infusion of equimolar doses of hPTH-(1-34) and hPTHrP-(1-36) in healthy volunteers have revealed that PTH may be slightly more potent in its calcemic effects.[8] A key distinction lies in their regulation of 1,25-dihydroxyvitamin D [1,25-(OH)₂D]. PTH is a potent stimulator of renal 1,25-(OH)₂D production, whereas PTHrP-(1-36) is a less effective stimulus.[8] This difference may contribute to the distinct clinical presentations of primary hyperparathyroidism (HPT) and HHM.

III. Signaling Pathways of PTHrP-(1-36)

A. The PTH/PTHrP Receptor (PTH1R)

The biological actions of PTHrP-(1-36) on calcium homeostasis are primarily mediated by the Type 1 PTH/PTHrP receptor (PTH1R), a class B G protein-coupled receptor (GPCR).[9][10] The PTH1R is highly expressed in bone and kidney, the principal target tissues for PTH and PTHrP in regulating mineral ion balance.[9][11] PTHrP-(1-36) and PTH-(1-34) bind to the PTH1R with similar affinity, initiating downstream intracellular signaling cascades.[4][11]

B. G-Protein Coupled Signaling Cascades

Upon binding of PTHrP-(1-36) to the PTH1R, the receptor undergoes a conformational change, leading to the activation of heterotrimeric G proteins. The PTH1R can couple to at least two major G protein signaling pathways:

  • Adenylyl Cyclase - Protein Kinase A (PKA) Pathway : The PTH1R predominantly couples to Gαs, which activates adenylyl cyclase, leading to the production of cyclic adenosine (B11128) monophosphate (cAMP).[7][9] cAMP, in turn, activates protein kinase A (PKA), which phosphorylates various downstream target proteins, mediating many of the physiological effects of PTHrP-(1-36) in bone and kidney.[7][12]

  • Phospholipase C - Protein Kinase C (PKC) Pathway : The PTH1R can also couple to Gαq/11, which activates phospholipase C (PLC).[9][13] PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ stimulates the release of intracellular calcium stores, while DAG activates protein kinase C (PKC).[7][13] This pathway is also involved in mediating the effects of PTHrP-(1-36).

C. Downstream Effects on Gene Expression

The activation of the PKA and PKC pathways by PTHrP-(1-36) leads to the modulation of gene expression in target cells. For example, in osteoblasts, PTHrP-(1-36) signaling can influence the expression of genes involved in bone remodeling, such as RANKL (receptor activator of nuclear factor kappa-B ligand) and osteoprotegerin (OPG).[14]

IV. Quantitative Data on the Effects of PTHrP-(1-36)

A. Table 1: Effects of Continuous Infusion of PTHrP-(1-36) vs. PTH-(1-34) in Healthy Humans

ParameterPTHrP-(1-36) Infusion (8 pmol/kg·h)PTH-(1-34) Infusion (8 pmol/kg·h)Reference
Serum Total Calcium Rose to approx. 2.57 mmol/liter from a baseline of 2.32 mmol/literRose to approx. 2.87 mmol/liter from a baseline of 2.32 mmol/liter[8]
Serum Phosphorus Reduction observedReduction observed[2]
Renal Phosphorus Threshold Reduction observedNot explicitly stated, but phosphaturic effects are comparable[2]
Fractional Calcium Excretion Decreased (anticalciuric effect)Similar anticalciuric effect to PTHrP-(1-36)[8]
Nephrogenous cAMP Excretion IncreasedQualitatively and quantitatively the same as PTHrP-(1-36)[2][4]
Plasma 1,25-(OH)₂D Less effective in stimulating an increaseMore potent in stimulating an increase[8]
Endogenous PTH-(1-84) Suppressed due to hypercalcemiaSuppressed due to hypercalcemia

B. Table 2: In Vitro Bioactivity of PTHrP-(1-36)

Cell TypeAssayEffect of PTHrP-(1-36)EC₅₀ / ConcentrationReference
Human Epidermal KeratinocytesIntracellular Calcium IncreaseStimulatory0.05 nM[6]
Human β-cellsProliferationStimulatory100 nM (24 h)[6]
Human IsletsInsulin SecretionEnhancement100 nM (30 min)[6]
UMR 106 (rat osteosarcoma)Intracellular Ca²⁺ ResponseRapid induction1 nM[6]
A10 (rat aortic smooth muscle)cAMP Production3.5-fold increase100 nM[15]

V. Experimental Protocols

A. In Vivo Studies in Humans

  • Continuous Intravenous Infusion of PTHrP-(1-36)

    • Objective: To assess the steady-state effects of PTHrP-(1-36) on calcium homeostasis in healthy volunteers.

    • Peptide Preparation: Lyophilized hPTHrP-(1-36) is reconstituted with bacteriostatic saline and added to normal saline containing a small amount of the subject's blood to prevent adherence to the infusion apparatus. Fresh peptide solutions are prepared every 16 hours.

    • Infusion Protocol: The PTHrP-(1-36) solution is infused intravenously at a constant rate (e.g., 8 pmol/kg·h) for a specified duration (e.g., 46 hours).[3] A placebo group receives saline only.

    • Subject Management: Subjects are placed on a controlled diet with fixed calcium, phosphorus, sodium, and protein content. Smoking and caffeine (B1668208) are prohibited.

    • Sample Collection: Blood and urine samples are collected at regular intervals throughout the infusion period for the analysis of various biochemical parameters.

  • Hypercalcemic Clamp Technique

    • Objective: To study renal tubular calcium handling independently of changes in serum calcium and glomerular filtration rate.

    • Protocol: A controlled infusion of calcium is administered to raise and maintain the serum ionized calcium at a predetermined level, matching the hypercalcemia induced by PTHrP-(1-36) infusion in a separate study arm. The calcium infusion rate is adjusted based on frequent measurements of blood ionized calcium.

    • Comparison: By comparing the fractional excretion of calcium in the PTHrP-infused group and the hypercalcemic clamp group at the same level of serum calcium, the direct effect of PTHrP-(1-36) on renal calcium reabsorption can be determined.

B. Analytical Methods

  • Quantification of PTHrP-(1-36) in Plasma/Serum

    • Radioimmunoassay (RIA): A 2-site immunoradiometric assay (IRMA) can be used, employing two polyclonal antibodies directed against different epitopes of PTHrP.[4] Samples are incubated in tubes pre-coated with one antibody, followed by the addition of a second, radiolabeled antibody. The amount of bound radioactivity is proportional to the PTHrP concentration.

    • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This method involves the enrichment of PTHrP from plasma using anti-PTHrP antibody-conjugated magnetic beads, followed by tryptic digestion and analysis of a specific tryptic peptide by 2D LC-MS/MS.[1]

  • Measurement of Serum/Urine Calcium and Phosphate

    • Calcium: Serum and urine total calcium can be measured using colorimetric assays, such as the o-cresolphthalein (B1221799) complexone method, or by atomic absorption spectrophotometry.[16] Ionized calcium is measured using ion-selective electrodes.

    • Phosphate: Inorganic phosphate is typically measured using a colorimetric assay based on the reaction of phosphate with ammonium (B1175870) molybdate (B1676688) in the presence of a reducing agent.[16]

  • Determination of Nephrogenous cAMP (ncAMP)

    • Principle: ncAMP reflects the renal production of cAMP in response to PTH or PTHrP and is a sensitive index of parathyroid function.

    • Calculation: ncAMP is calculated by subtracting the filtered load of cAMP from the total urinary cAMP excretion. This requires measurement of cAMP in both plasma and urine, as well as serum and urine creatinine (B1669602) to determine the glomerular filtration rate (GFR).[5][17]

    • Assay: cAMP levels in plasma and urine are measured by radioimmunoassay (RIA).[6]

  • Measurement of Serum 1,25-Dihydroxyvitamin D

    • Methodology: Due to its low circulating concentrations, the measurement of 1,25-(OH)₂D is challenging. Common methods include radioimmunoassay (RIA) following sample extraction and purification, and liquid chromatography-tandem mass spectrometry (LC-MS/MS), which is considered the gold standard for its specificity and accuracy.[2][4][7] Automated immunoassays are also available.[2]

C. In Vitro Assays

  • PTH1R-Mediated cAMP Production Assay

    • Cell Lines: Chinese Hamster Ovary (CHO) cells or Human Embryonic Kidney (HEK293) cells stably expressing the human PTH1R are commonly used.

    • Protocol:

      • Cells are seeded in 24-well plates.

      • Upon reaching confluence, cells are treated with various concentrations of PTHrP-(1-36) for a short duration (e.g., 20-30 minutes) in the presence of a phosphodiesterase inhibitor like IBMX.[13][15]

      • The reaction is stopped, and the cells are lysed.

      • Intracellular cAMP levels are quantified using a competitive enzyme immunoassay (EIA) or a radioimmunoassay (RIA).

  • Osteoblast Activity Assays

    • Cell Culture: Primary mouse calvarial osteoblasts or osteoblastic cell lines (e.g., MC3T3-E1) are cultured in appropriate media.

    • Differentiation Assay: Cells are treated with PTHrP-(1-36) in osteogenic media for an extended period (e.g., 21 days).[2] Osteoblast differentiation is assessed by staining for mineralization with Alizarin Red S, which can be quantified by absorbance measurement after extraction.[2]

    • Gene Expression Analysis: The effect of PTHrP-(1-36) on the expression of osteoblast-related genes (e.g., alkaline phosphatase, osteocalcin, RANKL, OPG) can be analyzed by quantitative real-time PCR (qRT-PCR).[14]

  • Osteoclast Activity Assays

    • Co-culture System: A common method involves co-culturing primary bone marrow cells (containing osteoclast precursors) with osteoblasts.

    • Protocol:

      • Osteoblasts are treated with PTHrP-(1-36).

      • The conditioned medium from the treated osteoblasts, containing factors like RANKL, is then used to stimulate osteoclast formation from bone marrow macrophages.

      • Osteoclastogenesis is quantified by counting the number of tartrate-resistant acid phosphatase (TRAP)-positive multinucleated cells.

    • Bone Resorption Assay: Functional osteoclasts can be cultured on dentin slices or other calcium phosphate substrates. The extent of bone resorption is determined by measuring the area of resorption pits.

VI. Signaling Pathway and Experimental Workflow Visualizations

A. Figure 1: PTHrP-(1-36) Signaling Pathways via PTH1R

PTHrP_Signaling cluster_membrane Plasma Membrane PTH1R PTH1R Gs Gαs PTH1R->Gs Activates Gq Gαq PTH1R->Gq Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Generates PLC Phospholipase C IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Gs->AC Activates Gq->PLC Activates PTHrP PTHrP-(1-36) PTHrP->PTH1R Binding PKA PKA cAMP->PKA Activates Gene_Expression Gene Expression (e.g., RANKL) PKA->Gene_Expression Phosphorylates Transcription Factors Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC DAG->PKC Activates PKC->Gene_Expression Phosphorylates Transcription Factors Physiological_Effects Physiological Effects (↑ Bone Resorption, ↑ Renal Ca²⁺ Reabsorption) Ca_release->Physiological_Effects Gene_Expression->Physiological_Effects

Caption: PTHrP-(1-36) signaling cascade via the PTH1R.

B. Figure 2: Experimental Workflow for Human Infusion Studies

Infusion_Workflow cluster_preparation Preparation Phase cluster_infusion Infusion Phase cluster_analysis Analysis Phase Subject_Screening Subject Screening & Informed Consent Dietary_Control Controlled Diet Initiation Subject_Screening->Dietary_Control Baseline_Sampling Baseline Blood & Urine Collection Dietary_Control->Baseline_Sampling Infusion_Start Start Continuous Infusion (PTHrP-(1-36) or Placebo) Baseline_Sampling->Infusion_Start Serial_Sampling Serial Blood & Urine Collection Infusion_Start->Serial_Sampling Biochemical_Analysis Biochemical Analysis (Ca, P, PTH, PTHrP, ncAMP, 1,25-(OH)₂D) Serial_Sampling->Biochemical_Analysis Data_Processing Data Processing & Statistical Analysis Biochemical_Analysis->Data_Processing Results Results Interpretation Data_Processing->Results

Caption: Workflow for human PTHrP-(1-36) infusion studies.

VII. Conclusion

Human PTHrP-(1-36) is a critical regulator of calcium homeostasis, exerting its effects primarily through the PTH1R in the kidneys and bone. Its actions, including the stimulation of renal calcium reabsorption and bone resorption, are central to both normal physiology and the pathophysiology of conditions like humoral hypercalcemia of malignancy. While sharing similarities with PTH, its distinct effects on 1,25-dihydroxyvitamin D synthesis highlight the nuanced control of mineral metabolism. The detailed experimental protocols and quantitative data presented in this guide provide a robust framework for researchers and drug development professionals to further investigate the complex biology of PTHrP-(1-36) and explore its therapeutic potential. Continued research into the signaling and physiological roles of this peptide will undoubtedly uncover new insights into calcium regulation and bone metabolism.

References

The Multifaceted Roles of Human PTHrP-(1-36) Isoforms: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Parathyroid hormone-related protein (PTHrP) is a pleiotropic hormone with diverse physiological and pathological functions. The N-terminal fragment, PTHrP-(1-36), is a major biologically active form that shares homology and a common receptor with parathyroid hormone (PTH). Human PTHrP is derived from a gene that, through alternative splicing, produces three initial translation products of 139, 141, and 173 amino acids.[1][2] Post-translational processing of these prohormones generates several secreted peptides, including PTHrP-(1-36).[3][4] This technical guide provides an in-depth exploration of the functions of PTHrP-(1-36), its signaling pathways, and the experimental methodologies used for its characterization. Quantitative data on the biological activity and receptor binding of PTHrP-(1-36) and its analogs are summarized, and key signaling and experimental workflows are visualized.

Functional Landscape of PTHrP-(1-36)

The N-terminal region of PTHrP, specifically the (1-36) fragment, is crucial for its PTH-like activities, primarily mediated through the parathyroid hormone 1 receptor (PTH1R).[4] Its functions are diverse, ranging from regulation of calcium homeostasis to cell growth and differentiation.

Key Functions:

  • Skeletal Homeostasis: PTHrP-(1-36) plays a critical role in endochondral bone development.[3] While continuous administration can lead to bone resorption, intermittent administration has anabolic effects, promoting bone formation.[5][6] This dual role is a key area of investigation for osteoporosis therapies.

  • Calcium Homeostasis: It mimics the effects of PTH on mineral ion homeostasis, influencing calcium and phosphate (B84403) levels.[4][7] Subcutaneous administration of PTHrP-(1-36) in humans leads to significant changes in nephrogenous cAMP excretion and plasma 1,25-dihydroxyvitamin D levels.[7][8]

  • Smooth Muscle Regulation: PTHrP is expressed in vascular smooth muscle and acts as a potent vasodilator and muscle relaxant.[4][6] It can also inhibit the proliferation of vascular smooth muscle cells.[6]

  • Cellular Growth and Differentiation: PTHrP-(1-36) is involved in the growth, differentiation, migration, and survival of various cell types.[3] For instance, it enhances beta-cell function and proliferation.[9]

  • Pathophysiological Roles: Overproduction of PTHrP by malignant tumors is the primary cause of humoral hypercalcemia of malignancy (HHM).[8][9]

Quantitative Analysis of PTHrP-(1-36) Activity

The biological activity of PTHrP-(1-36) and its analogs has been quantified through various in vitro and in vivo studies. The following tables summarize key quantitative data from the literature.

Table 1: In Vitro Biological Activity of Human PTHrP-(1-36) and Analogs

CompoundCell TypeAssayParameterValueReference
Human PTHrP-(1-36)Human epidermal keratinocytesIntracellular Calcium IncreaseEC500.05 nM[9]
Mouse PTHrP-(1-36)UMR 106 cellsIntracellular Ca2+ ResponseEC501 nM[9]
PTHrP-(1-36)LLC-PK1 cells (hP1R)cAMP AccumulationEC50Similar to parent compound[10]
Bpa1-PTHrP-(1-36)HEK-293 cells (PTH1R)Adenylyl Cyclase ActivationEC508 nM[11]
PTHrP-(1-36)HEK-293 cells (PTH1R)Adenylyl Cyclase ActivationEC504 nM[11]

Table 2: Receptor Binding Affinities of PTHrP-(1-36) and Analogs

LigandReceptorCell/Membrane PreparationParameterValueReference
PTHrP-(1-36)PTH1R (RG conformation)COS-7 cell membranesIC500.42 nM[12]
PTHrP-(1-36)PTH1R (R0 conformation)COS-7 cell membranesIC5028 nM[12]
PTH-(1-34)PTH1R (RG conformation)COS-7 cell membranesIC500.91 nM[12]
PTH-(1-34)PTH1R (R0 conformation)COS-7 cell membranesIC504.0 nM[12]
Bpa1-PTHrP-(1-36)PTH1RHEK-293 cellsIC5041 nM[11]
Bpa2-PTHrP-(1-36)PTH1RHEK-293 cellsIC5032 nM[11]
Bpa6-PTHrP-(1-36)PTH1RHEK-293 cellsIC5032 nM[11]
PTH-(3-34)Type I PTH/PTHrP ReceptorTransfected AP-1 cellsIC50~2-8 nM[13]
PTH-(28-42)Type I PTH/PTHrP ReceptorTransfected AP-1 cellsIC50~2-8 nM[13]
PTH-(28-48)Type I PTH/PTHrP ReceptorTransfected AP-1 cellsIC50~2-8 nM[13]

Signaling Pathways of PTHrP-(1-36)

PTHrP-(1-36) exerts its effects by binding to the PTH1R, a G protein-coupled receptor (GPCR).[4] This interaction can trigger multiple downstream signaling cascades.

Adenylyl Cyclase/Protein Kinase A (PKA) Pathway

The canonical signaling pathway for PTH1R involves its coupling to the Gs alpha subunit of the heterotrimeric G protein.[5] This leads to the activation of adenylyl cyclase, which catalyzes the conversion of ATP to cyclic AMP (cAMP).[14] Elevated cAMP levels then activate Protein Kinase A (PKA), which phosphorylates various intracellular proteins, leading to a cellular response.[14]

PTHrP_PKA_Pathway cluster_membrane Plasma Membrane PTH1R PTH1R Gs Gαs PTH1R->Gs Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts PTHrP PTHrP-(1-36) PTHrP->PTH1R Binds Gs->AC Activates ATP ATP ATP->AC PKA PKA cAMP->PKA Activates Response Cellular Response PKA->Response Phosphorylates Targets

Caption: PTHrP-(1-36) activation of the PKA signaling pathway.

Phospholipase C/Protein Kinase C (PKC) Pathway

In addition to the Gs pathway, the PTH1R can also couple to Gq/11 proteins, activating Phospholipase C (PLC).[14] PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates Protein Kinase C (PKC).[15] The activation of this pathway is generally less robust compared to the PKA pathway.[14]

PTHrP_PKC_Pathway cluster_membrane Plasma Membrane PTH1R PTH1R Gq Gαq PTH1R->Gq Activates PLC Phospholipase C (PLC) IP3 IP3 PLC->IP3 Cleaves DAG DAG PLC->DAG PIP2 PIP2 PIP2->PLC PTHrP PTHrP-(1-36) PTHrP->PTH1R Binds Gq->PLC Activates Ca2 Ca²⁺ Release IP3->Ca2 PKC PKC DAG->PKC Activates Ca2->PKC Activates Response Cellular Response PKC->Response Phosphorylates Targets

Caption: PTHrP-(1-36) activation of the PKC signaling pathway.

Biased Agonism

Emerging evidence suggests that different PTHrP analogs can act as biased agonists, preferentially activating one signaling pathway over another.[5] For example, [Trp1]PTHrP(1-36) has been reported to activate Gs-mediated signaling without significant Gq activation or β-arrestin recruitment.[5] This phenomenon opens up possibilities for developing drugs with more specific therapeutic effects and fewer side effects.

Experimental Protocols

A variety of experimental techniques are employed to study the functions and signaling of PTHrP-(1-36). Below are detailed methodologies for key experiments.

Competitive Radioligand Binding Assay

This assay is used to determine the binding affinity of PTHrP-(1-36) or its analogs to the PTH1R.

Methodology:

  • Cell Culture and Membrane Preparation:

    • Culture cells stably or transiently expressing the PTH1R (e.g., HEK-293, COS-7, or AP-1 cells).[11][13]

    • Harvest cells and homogenize in a suitable buffer (e.g., Tris-HCl with protease inhibitors).

    • Centrifuge the homogenate to pellet the cell membranes. Resuspend the membrane pellet in a binding buffer.

  • Binding Reaction:

    • In a multi-well plate, add a constant concentration of a radiolabeled PTHrP or PTH analog (e.g., [125I-Tyr36]PTHrP-(1-36)-NH2).[13]

    • Add increasing concentrations of the unlabeled competitor ligand (the PTHrP-(1-36) isoform or analog being tested).

    • Add the cell membrane preparation to initiate the binding reaction.

    • Incubate at a specific temperature (e.g., 37°C) for a defined period (e.g., 2 hours) to reach equilibrium.[13]

  • Separation and Detection:

    • Separate the bound from free radioligand by rapid filtration through a glass fiber filter, followed by washing with ice-cold buffer.

    • Measure the radioactivity retained on the filters using a gamma counter.

  • Data Analysis:

    • Plot the percentage of specific binding of the radioligand as a function of the logarithm of the competitor concentration.

    • Calculate the IC50 value (the concentration of competitor that inhibits 50% of the specific radioligand binding) by non-linear regression analysis.

Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis A Culture PTH1R- expressing cells B Prepare Cell Membranes A->B D Incubate Membranes, Radioligand, and Competitor B->D C Prepare Radioligand and Competitor C->D E Separate Bound and Free Ligand (Filtration) D->E F Measure Radioactivity E->F G Plot Competition Curve F->G H Calculate IC50 G->H

Caption: General workflow for a competitive radioligand binding assay.

cAMP Accumulation Assay

This assay measures the ability of PTHrP-(1-36) to stimulate the production of intracellular cAMP, providing a functional readout of Gs pathway activation.

Methodology:

  • Cell Culture and Stimulation:

    • Seed PTH1R-expressing cells (e.g., COS-7 or HEK-293) in a multi-well plate.[16]

    • Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., 3-isobutyl-1-methylxanthine, IBMX) to prevent cAMP degradation.[16]

    • Stimulate the cells with varying concentrations of the PTHrP-(1-36) isoform or analog for a specific time (e.g., 15 minutes at 37°C).[16]

  • Cell Lysis and cAMP Measurement:

    • Lyse the cells to release the intracellular contents.

    • Measure the concentration of cAMP in the cell lysates using a commercially available kit, such as an enzyme immunoassay (EIA) or a radioimmunoassay (RIA).[16][17]

  • Data Analysis:

    • Plot the amount of cAMP produced as a function of the logarithm of the agonist concentration.

    • Calculate the EC50 value (the concentration of agonist that produces 50% of the maximal response) using non-linear regression.

Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS provides a highly sensitive and specific method for the absolute quantification of PTHrP-(1-36) in biological samples.[18]

Methodology:

  • Sample Preparation:

    • Extract PTHrP-(1-36) from the biological matrix (e.g., plasma, serum) using solid-phase extraction (SPE).[18]

    • The extracted sample may be subjected to enzymatic digestion if a specific fragment is being targeted.

  • Liquid Chromatography (LC):

    • Inject the prepared sample onto a reverse-phase LC column.

    • Separate the peptide from other components based on its hydrophobicity using a gradient of organic solvent.

  • Tandem Mass Spectrometry (MS/MS):

    • The eluting peptide is ionized (e.g., by electrospray ionization) and enters the mass spectrometer.

    • In the first mass analyzer (MS1), the precursor ion corresponding to the mass-to-charge ratio (m/z) of PTHrP-(1-36) is selected.

    • The precursor ion is fragmented in a collision cell.

    • In the second mass analyzer (MS2), specific fragment ions (product ions) are detected.

    • Quantification is achieved by comparing the signal intensity of the product ions from the sample to those from a standard curve of known PTHrP-(1-36) concentrations.

Conclusion

Human PTHrP-(1-36) is a key N-terminal fragment of the PTHrP prohormone with a wide array of biological functions. Its interaction with the PTH1R activates multiple signaling pathways, making it a complex and important molecule in both health and disease. The ability of different PTHrP analogs to act as biased agonists highlights the potential for developing novel therapeutics with improved specificity. The experimental protocols outlined in this guide provide a foundation for researchers to further investigate the intricate roles of PTHrP-(1-36) isoforms and their potential clinical applications.

References

Human PTHrP-(1-36): A Technical Guide to its Paracrine Signaling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Parathyroid hormone-related protein (PTHrP), particularly its N-terminal fragment PTHrP-(1-36), is a critical paracrine signaling molecule involved in a diverse range of physiological and pathological processes. While initially identified as the causative agent of humoral hypercalcemia of malignancy (HHM), its roles have expanded to include regulation of cell proliferation, differentiation, and survival in various tissues such as bone, cartilage, and the pancreas.[1][2] This technical guide provides an in-depth overview of the core mechanisms of human PTHrP-(1-36) paracrine signaling, focusing on its interaction with the parathyroid hormone 1 receptor (PTH1R) and subsequent downstream signaling cascades. We present quantitative data from key studies, detailed experimental protocols, and visual diagrams of signaling pathways and experimental workflows to serve as a comprehensive resource for researchers and drug development professionals in this field.

Introduction

Human PTHrP is produced as several isoforms (139, 141, or 173 amino acids) that undergo post-translational processing to generate various functional fragments.[1][3] The N-terminal fragment, PTHrP-(1-36), shares significant homology with parathyroid hormone (PTH), particularly in the first 13 amino acids, enabling it to bind to and activate the same receptor, PTH1R.[2][4] Unlike the endocrine action of PTH, PTHrP-(1-36) primarily functions in a paracrine or autocrine manner, acting locally on nearby cells.[3][5] This localized signaling is crucial for processes like skeletal development, bone remodeling, and has been implicated in the pathophysiology of cancer and its metastasis to bone.[2][6]

Receptor Interaction and Affinity

The biological actions of PTHrP-(1-36) are predominantly mediated through its binding to PTH1R, a class B G protein-coupled receptor (GPCR).[6][7] The interaction is characterized by a two-domain binding mechanism: the C-terminal portion of PTHrP-(1-36) (residues ~15-34) binds to the N-terminal extracellular domain (ECD) of PTH1R, which then positions the N-terminal region of the ligand (residues ~1-14) to interact with the transmembrane domain (TMD) of the receptor, leading to its activation.[8][9]

Quantitative Data on Receptor Binding and Biological Activity

The following tables summarize key quantitative data from various in vitro and in vivo studies on human PTHrP-(1-36).

Ligand/PeptideCell Type/SystemAssay TypeParameterValueReference
Human PTHrP-(1-36)Human Epidermal KeratinocytesIntracellular Calcium IncreaseEC500.05 nM[10]
Mouse PTHrP-(1-36)UMR 106 cellsIntracellular Calcium ResponseEC501 nM[10]
Human PTHrP-(1-36)A10 cells[125I]PTH BindingKD30 nM[11]
Human PTHrP-(1-36)HEK-293/C-21 cellsAdenylyl Cyclase ActivationEC504 nM[12]
Bpa1-PTHrP-(1-36)HEK-293/C-21 cellsAdenylyl Cyclase ActivationEC508 nM[12]
Human PTHrP-(1-36)HEK-293/C-21 cellsReceptor Binding (Competition)IC5041 nM[12]
Bpa2-PTHrP-(1-36)HEK-293/C-21 cellsPTHrP-stimulated AC activationIC5010 nM[12]

Table 1: Receptor Binding Affinity and Potency of PTHrP-(1-36) and its Analogs.

TreatmentCell TypeDurationEffectConcentrationReference
Human PTHrP-(1-36)Human β-cells24 hIncreased Proliferation100 nM[10]
Human PTHrP-(1-36)Human Islets30 minEnhanced Insulin Secretion100 nM[10]
Human PTHrP-(1-36)A10 cells24 hDecreased Proliferation to ~75% of control100 nM[11]
Human PTHrP-(1-36)Vascular Smooth Muscle Cells6 hMaximal MCP-1 mRNA stimulation (~3-fold)10-8 M[13]

Table 2: Cellular Effects of Human PTHrP-(1-36) Treatment.

Dose of sc PTHrP-(1-36)SubjectsEffectObservation TimeReference
0.82, 1.64, and 3.28 µg/kg21 Normal WomenDose-dependent increase in Nephrogenous cAMP excretionFirst 2-hour urine collection[14][15]
0.82, 1.64, and 3.28 µg/kg21 Normal WomenReductions in serum phosphorus12-hour study[15][16]
0.82, 1.64, and 3.28 µg/kg21 Normal WomenIncreases in plasma 1,25-dihydroxyvitamin D12-hour study[15][16]

Table 3: In Vivo Effects of Subcutaneous PTHrP-(1-36) Administration in Humans.

Signaling Pathways

Upon binding of PTHrP-(1-36) to PTH1R, the receptor undergoes a conformational change that allows it to couple with intracellular heterotrimeric G proteins, initiating downstream signaling cascades.[3] The primary pathway activated is the Gαs/adenylyl cyclase/cAMP/PKA pathway.[4][7] However, PTH1R can also couple to other G proteins, such as Gαq, to activate the phospholipase C (PLC)/protein kinase C (PKC) pathway, leading to an increase in intracellular calcium.[4][7]

Interestingly, the signaling dynamics of PTHrP-(1-36) differ from those of PTH-(1-34). PTHrP-(1-36) tends to induce a transient cAMP response, with its action restricted to the cell surface, as it dissociates from the receptor more rapidly.[3][17][18] In contrast, PTH-(1-34) can induce a more sustained cAMP signal, which is associated with the internalization of the ligand-receptor complex into endosomes.[17][18]

PTHrP_Signaling_Pathways cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space cluster_Gs Gαs Pathway cluster_Gq Gαq Pathway PTHrP PTHrP-(1-36) PTH1R PTH1R PTHrP->PTH1R Binding Gs Gαs PTH1R->Gs Activates Gq Gαq PTH1R->Gq Activates AC Adenylyl Cyclase Gs->AC Stimulates cAMP cAMP AC->cAMP ATP to cAMP PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene Gene Transcription CREB->Gene Regulates PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor PKC PKC DAG->PKC Activates Ca2 Ca²⁺ ER->Ca2 Releases Ca2->PKC Co-activates CellularResponse Cellular Response PKC->CellularResponse Phosphorylates targets

Caption: PTHrP-(1-36) Signaling Pathways via PTH1R.

Experimental Protocols

Quantification of Human PTHrP-(1-36) by LC-MS/MS

This method allows for the sensitive and specific measurement of PTHrP-(1-36) in plasma.[19]

Protocol:

  • Sample Preparation:

    • Collect blood samples in EDTA-containing tubes.

    • Immediately add aprotinin (B3435010) (100 µL per mL of blood) to prevent proteolytic degradation.[20]

    • Centrifuge at 1500 x g for 12 minutes to separate plasma.

    • Store plasma at -80°C until analysis.

  • Solid Phase Extraction (SPE):

    • Utilize a Waters Oasis® HLB µElution 96-well plate for sample extraction.

    • Condition the plate according to the manufacturer's instructions.

    • Load plasma samples and wash to remove interfering substances.

    • Elute the peptide fraction.

  • LC-MS/MS Analysis:

    • Perform chromatographic separation on a suitable LC column.

    • Use a tandem mass spectrometer (e.g., Waters/Micromass® Quattro Ultima™ Pt) for detection.

    • Monitor specific m/z transitions for PTHrP-(1-36) (e.g., 609.5 > 682.7).[19]

    • Use an internal standard, such as rat PTH-(1-34), for accurate quantification.

    • Generate a calibration curve using known concentrations of synthetic human PTHrP-(1-36) to determine the concentration in unknown samples.

LCMSMS_Workflow start Start: Plasma Sample (with EDTA and Aprotinin) spe Solid Phase Extraction (Oasis HLB µElution plate) start->spe elution Elution of Peptide spe->elution lc Liquid Chromatography (Separation) elution->lc msms Tandem Mass Spectrometry (Detection m/z 609.5 > 682.7) lc->msms quant Quantification (vs. Calibration Curve) msms->quant end End: PTHrP-(1-36) Concentration quant->end

Caption: Workflow for PTHrP-(1-36) Quantification by LC-MS/MS.

Receptor Binding Assay

This protocol is used to determine the binding affinity of PTHrP-(1-36) to its receptor on whole cells.[21]

Protocol:

  • Cell Culture:

    • Grow cells expressing PTH1R (e.g., ROS-17/2.8, HEK-293, or A10 cells) to confluence in 24-well plates.

  • Binding Incubation:

    • Wash cells twice with an appropriate binding buffer (e.g., HBSS).

    • To each well, add a constant amount of radiolabeled PTHrP-(1-36) (e.g., 125I-labeled [Tyr36] PTHrP-(1-36), ~25,000 cpm).[21]

    • Add varying concentrations of unlabeled ("cold") PTHrP-(1-36) for competition.

    • Incubate for 2 hours at 4°C with gentle shaking to reach equilibrium.

  • Washing and Lysis:

    • Aspirate the incubation medium and wash the cell monolayer twice with cold binding buffer to remove unbound peptides.

    • Lyse the cells by adding 0.5 M NaOH and incubating for 30 minutes.

  • Quantification:

    • Transfer the cell lysate to scintillation vials.

    • Measure the radioactivity using a gamma counter.

  • Data Analysis:

    • Plot the percentage of bound radioligand against the concentration of the unlabeled competitor.

    • Calculate the IC50 (concentration of unlabeled ligand that inhibits 50% of specific binding) and subsequently the KD (dissociation constant) using appropriate software (e.g., GraphPad Prism).

Intracellular cAMP Accumulation Assay

This functional assay measures the ability of PTHrP-(1-36) to stimulate the production of the second messenger cAMP.

Protocol:

  • Cell Culture:

    • Plate cells expressing PTH1R in multi-well plates and grow to near confluence.

  • Pre-incubation:

    • Wash cells with a serum-free medium.

    • Pre-incubate the cells with a phosphodiesterase inhibitor such as 3-isobutyl-1-methyl-xanthine (IBMX) for 15-30 minutes to prevent cAMP degradation.[22]

  • Stimulation:

    • Add varying concentrations of PTHrP-(1-36) to the wells.

    • Include a positive control (e.g., forskolin, a direct activator of adenylyl cyclase) and a negative control (vehicle).

    • Incubate for a defined period (e.g., 10-30 minutes) at 37°C.

  • Lysis and Detection:

    • Terminate the stimulation by aspirating the medium and lysing the cells with the buffer provided in a commercial cAMP assay kit.

    • Measure the intracellular cAMP concentration using a competitive enzyme immunoassay (EIA) or a FRET-based biosensor.

  • Data Analysis:

    • Generate a dose-response curve by plotting the cAMP concentration against the log of the PTHrP-(1-36) concentration.

    • Calculate the EC50 value, which represents the concentration of PTHrP-(1-36) that produces 50% of the maximal response.

Intracellular Calcium Measurement

This protocol assesses the activation of the Gαq/PLC pathway by measuring changes in intracellular calcium concentration.[11]

Protocol:

  • Cell Preparation:

    • Plate cells on glass-bottom dishes suitable for microscopy.

  • Dye Loading:

    • Load the cells with a calcium-sensitive fluorescent dye (e.g., 4 µM Fluo-4 AM) in a suitable buffer (e.g., Hanks' balanced salt solution with 1.8 mM Ca2+ and 20 mM HEPES, pH 7.4) for 30 minutes at 37°C.[11]

  • Washing:

    • Wash the cells twice with the buffer to remove excess dye.

  • Imaging and Stimulation:

    • Mount the dish on a confocal microscope.

    • Acquire a baseline fluorescent intensity reading.

    • Add PTHrP-(1-36) to the dish while continuously acquiring images (e.g., every 3 seconds).

  • Data Analysis:

    • Measure the change in fluorescence intensity over time for individual cells or regions of interest.

    • The increase in fluorescence corresponds to the rise in intracellular calcium concentration.

Conclusion

Human PTHrP-(1-36) is a pleiotropic paracrine factor with a well-defined signaling mechanism through the PTH1R. Its ability to activate multiple downstream pathways, primarily the adenylyl cyclase and phospholipase C cascades, allows it to exert a wide range of biological effects. The distinct signaling kinetics of PTHrP-(1-36) compared to PTH, characterized by a more transient response, likely underlies its specialized role as a local mediator in contrast to the systemic endocrine function of PTH. A thorough understanding of its signaling properties, supported by robust quantitative data and standardized experimental protocols, is essential for elucidating its physiological roles and for the development of novel therapeutic strategies targeting the PTHrP/PTH1R axis in diseases such as cancer and osteoporosis.

References

An In-depth Technical Guide to Intracellular Signaling Cascades Activated by Human PTHrP-(1-36)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Parathyroid hormone-related protein (PTHrP) is a polypeptide hormone that plays a crucial role in various physiological processes, including skeletal development, calcium homeostasis, and cell proliferation. The N-terminal fragment, Human PTHrP-(1-36), mimics most of the actions of parathyroid hormone (PTH) by binding to the same type 1 PTH/PTHrP receptor (PTH1R).[1][2] The PTH1R is a Class B G protein-coupled receptor (GPCR) that, upon activation by PTHrP-(1-36), triggers a complex network of intracellular signaling cascades.[3][4] Understanding these pathways is critical for elucidating the diverse biological effects of PTHrP and for the development of targeted therapeutics. This guide provides a detailed overview of the primary signaling pathways activated by PTHrP-(1-36), quantitative data on receptor activation, detailed experimental protocols, and visual representations of the molecular interactions.

Core Signaling Pathways Activated by PTHrP-(1-36)

Upon binding of PTHrP-(1-36) to the PTH1R, the receptor undergoes a conformational change that facilitates its coupling to intracellular heterotrimeric G proteins. The primary pathways initiated are the adenylyl cyclase (AC)/protein kinase A (PKA) pathway and the phospholipase C (PLC)/protein kinase C (PKC) pathway.[5][6][7] Furthermore, PTH1R activation leads to the stimulation of the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) cascade through both G protein-dependent and independent mechanisms.[8][9]

The Gαs/Adenylyl Cyclase/PKA Pathway

This is the canonical signaling pathway for the PTH1R. Binding of PTHrP-(1-36) induces coupling of the receptor to the stimulatory G protein, Gαs. This activates adenylyl cyclase, which catalyzes the conversion of ATP to cyclic adenosine (B11128) monophosphate (cAMP).[3][10] The subsequent elevation of intracellular cAMP leads to the activation of protein kinase A (PKA), which then phosphorylates numerous downstream target proteins, mediating many of the physiological effects of PTHrP.[10][11]

Gs_PKA_Pathway PTHrP PTHrP-(1-36) PTH1R PTH1R PTHrP->PTH1R Binds Gs Gαs PTH1R->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA PKA cAMP->PKA Activates Substrate Downstream Substrates PKA->Substrate Phosphorylates Response Physiological Response Substrate->Response

Caption: The Gαs/PKA signaling cascade activated by PTHrP-(1-36).
The Gαq/Phospholipase C/PKC Pathway

In addition to Gαs, the PTH1R can couple to G proteins of the Gαq/11 family.[7][10] This coupling activates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[10] IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium (Ca2+) into the cytoplasm. The increased cytosolic Ca2+ and DAG synergistically activate protein kinase C (PKC), which phosphorylates a distinct set of substrate proteins to elicit cellular responses.[5][12]

Gq_PKC_Pathway PTHrP PTHrP-(1-36) PTH1R PTH1R PTHrP->PTH1R Binds Gq Gαq PTH1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates IP3 IP3 PLC->IP3 Generates DAG DAG PLC->DAG Generates PIP2 PIP2 PIP2->PLC ER Endoplasmic Reticulum IP3->ER Binds to receptor PKC PKC DAG->PKC Activates Ca2 Ca²⁺ ER->Ca2 Releases Ca2->PKC Activates Response Cellular Response PKC->Response Mediates

Caption: The Gαq/PKC signaling cascade activated by PTHrP-(1-36).
The MAPK/ERK Pathway

Activation of the ERK1/2 MAPK pathway by PTHrP-(1-36) is complex and occurs through multiple mechanisms:

  • G Protein-Dependent Activation : Both PKA and PKC, activated via the Gαs and Gαq pathways respectively, can lead to the phosphorylation and activation of ERK1/2.[9]

  • β-Arrestin-Mediated Activation : Following agonist binding, PTH1R is phosphorylated by G protein-coupled receptor kinases (GRKs). This promotes the recruitment of β-arrestins, which, in addition to their role in receptor desensitization and internalization, can act as scaffolds to bring components of the MAPK cascade (e.g., Raf, MEK, ERK) into proximity, leading to G protein-independent ERK activation.[9][13]

  • EGFR Transactivation : PTH1R activation, particularly through the Gq/PKC pathway, can lead to the transactivation of the Epidermal Growth Factor Receptor (EGFR).[8] This involves the proteolytic release of membrane-bound EGFR ligands by matrix metalloproteinases (MMPs), which then bind to and activate EGFR, resulting in downstream ERK1/2 phosphorylation.[8]

MAPK_ERK_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_nucleus Nucleus PTHrP PTHrP-(1-36) PTH1R PTH1R PTHrP->PTH1R PKA PKA PTH1R->PKA G-protein dependent PKC PKC PTH1R->PKC G-protein dependent betaArrestin β-Arrestin PTH1R->betaArrestin GRK-phos. EGFR EGFR Raf Raf EGFR->Raf MMPs MMPs proHB_EGF pro-HB-EGF MMPs->proHB_EGF Cleaves proHB_EGF->EGFR Activates PKA->Raf PKC->MMPs Activates PKC->Raf Src Src betaArrestin->Src betaArrestin->Raf Src->Raf MEK MEK Raf->MEK P ERK ERK1/2 MEK->ERK P Transcription Gene Transcription ERK->Transcription Translocates & Activates

Caption: G-protein dependent and independent MAPK/ERK activation by PTHrP-(1-36).

Quantitative Analysis of PTHrP-(1-36) Signaling

The potency and efficacy of PTHrP-(1-36) can vary depending on the cell type, receptor expression level, and the specific signaling pathway being measured. The following table summarizes representative quantitative data from the literature.

ParameterCell LinePathwayValueReference
Binding Affinity (IC50) HEK-293/C-21PTH1R Binding41 nM[14]
cAMP Accumulation (EC50) LLC-PK1Gs/PKA~1-2 nM[15]
Receptor Binding (Kd) Membranes (RG conformation)PTH1R Binding0.42 nM[16]
MAPK Activation Human PlateletsMAPK/ERK2-fold increase over control (at 100 nM)[17]
EGFR Phosphorylation MCT cellsEGFR TransactivationPeak activation at 5 min (at 100 nM)[8]
TGF-β1 Protein Expression Hepatic Stellate CellsTGF-β Signaling2- to 3.5-fold increase (at 10-100 nM)[18]

Note: EC50/IC50 values are highly dependent on the experimental system and conditions.

Differential Signaling: PTHrP-(1-36) vs. PTH-(1-34)

Although PTHrP-(1-36) and PTH-(1-34) bind to the same receptor, they can elicit distinct signaling profiles. This is partly explained by their differential ability to stabilize distinct receptor conformations, termed R⁰ (G-protein-independent) and RG (G-protein-coupled).[10][16]

  • PTHrP-(1-36) preferentially binds to and stabilizes the RG conformation. This leads to a classical, transient signaling response (e.g., cAMP production) that is largely confined to the plasma membrane and is highly dependent on G protein coupling.[10][13][16]

  • PTH-(1-34) can bind effectively to both RG and R⁰ conformations. Its ability to stabilize the R⁰ state allows it to form a more persistent ligand-receptor complex that continues to signal after internalization into endosomes, resulting in a sustained cAMP response.[10][19][20]

This difference in signaling duration may underlie some of the distinct physiological effects observed between the two ligands in vivo.[16][21]

Receptor_Conformation cluster_receptor PTH1R Conformations cluster_response Signaling Outcome PTHrP PTHrP-(1-36) RG RG (G-protein Coupled) PTHrP->RG High Affinity PTH PTH-(1-34) R0 R⁰ (G-protein Independent) PTH->R0 Higher Affinity PTH->RG High Affinity Sustained Sustained Signaling (Endosomal) R0->Sustained Transient Transient Signaling (Plasma Membrane) RG->Transient

Caption: Differential PTH1R conformation selectivity by PTHrP and PTH.

Experimental Protocols & Workflows

Accurate assessment of PTHrP-(1-36) signaling requires robust and well-defined experimental methodologies. Below are outlines for key assays.

cAMP Accumulation Assay

This assay quantifies the activation of the Gαs pathway by measuring the production of intracellular cAMP.

cAMP_Workflow Start Seed cells expressing PTH1R in 96-well plates Culture Culture to confluency Start->Culture Pretreat Pre-incubate with phosphodiesterase inhibitor (e.g., IBMX) for 10-30 min Culture->Pretreat Stimulate Add PTHrP-(1-36) (various concentrations) for 10-15 min at 37°C Pretreat->Stimulate Lyse Lyse cells Stimulate->Lyse Detect Detect cAMP using ELISA, HTRF, or Luminescence-based kits (e.g., GloSensor) Lyse->Detect Analyze Analyze data: Plot dose-response curve Calculate EC50 Detect->Analyze End End Analyze->End

Caption: General workflow for a cAMP accumulation assay.

Detailed Methodology:

  • Cell Culture: Seed cells stably or transiently expressing PTH1R (e.g., HEK293, LLC-PK1) into 96-well plates and grow to confluency.[22]

  • Pre-treatment: Aspirate culture medium and replace it with serum-free medium containing a phosphodiesterase (PDE) inhibitor, such as 3-isobutyl-1-methylxanthine (B1674149) (IBMX), to prevent cAMP degradation. Incubate for 10-30 minutes.[16]

  • Ligand Stimulation: Add varying concentrations of PTHrP-(1-36) to the wells. Incubate for a defined period (typically 10-15 minutes) at 37°C.

  • Cell Lysis: Terminate the reaction and lyse the cells according to the detection kit manufacturer's instructions.

  • Detection: Quantify intracellular cAMP levels using a competitive immunoassay (ELISA), Homogeneous Time-Resolved Fluorescence (HTRF), or a genetically encoded reporter like GloSensor.[22]

  • Data Analysis: Plot the cAMP concentration against the logarithm of the agonist concentration to generate a dose-response curve and calculate the EC50 value.

Western Blot for ERK1/2 Phosphorylation

This method assesses the activation of the MAPK pathway by detecting the phosphorylated (active) form of ERK1/2.

Detailed Methodology:

  • Cell Culture & Starvation: Seed cells in 6-well plates. Once they reach ~80-90% confluency, serum-starve them for 4-24 hours to reduce basal ERK activity.

  • Ligand Stimulation: Treat cells with 100 nM PTHrP-(1-36) for various time points (e.g., 0, 2, 5, 10, 30, 60 minutes) at 37°C.[7][8]

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with Tween-20 (TBST) for 1 hour.

    • Incubate with a primary antibody specific for phosphorylated ERK1/2 (p-ERK) overnight at 4°C.

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Stripping and Re-probing: Strip the membrane and re-probe with an antibody for total ERK1/2 to confirm equal protein loading.

  • Analysis: Quantify band intensity using densitometry software. Express p-ERK levels as a ratio of total ERK.

Inositol Phosphate (IP) Accumulation Assay

This assay measures the activation of the Gαq/PLC pathway by quantifying the accumulation of IP, a downstream product of PLC activity.

Detailed Methodology:

  • Cell Labeling: Plate cells and incubate them overnight with myo-[³H]inositol in inositol-free medium to label the cellular phosphoinositide pools.

  • Pre-treatment: Wash cells and pre-incubate them in a buffer containing lithium chloride (LiCl). LiCl inhibits inositol monophosphatases, causing the accumulation of labeled IPs.

  • Ligand Stimulation: Add varying concentrations of PTHrP-(1-36) and incubate for 30-60 minutes at 37°C.

  • Extraction: Terminate the reaction by adding a cold acid (e.g., perchloric acid).

  • Purification: Separate the labeled inositol phosphates from free inositol using anion-exchange chromatography columns.

  • Quantification: Measure the radioactivity of the eluted IP fraction using liquid scintillation counting.

  • Data Analysis: Plot the radioactivity (counts per minute) against the agonist concentration to determine the dose-response relationship.

References

An In-depth Technical Guide to the Interaction of Human PTHrP-(1-36) with the PTH1R Receptor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular interactions between human Parathyroid Hormone-related Protein (1-36) (PTHrP-(1-36)) and its cognate receptor, the Parathyroid Hormone 1 Receptor (PTH1R). This interaction is pivotal in various physiological processes, including calcium homeostasis and bone metabolism, and represents a key target for therapeutic intervention in diseases such as osteoporosis and humoral hypercalcemia of malignancy.

Core Interaction Dynamics

Human PTHrP-(1-36) is a key N-terminal fragment of the full-length PTHrP, a polyhormone that shares structural and functional similarities with Parathyroid Hormone (PTH). Both PTH and PTHrP bind to and activate the PTH1R, a class B G protein-coupled receptor (GPCR), initiating a cascade of intracellular signaling events.[1][2][3] The interaction is characterized by a two-domain binding model: the C-terminal region of the ligand (residues 15-34) engages with the large N-terminal extracellular domain (ECD) of the receptor, an interaction crucial for binding affinity.[4] Subsequently, the N-terminal region of the ligand (residues 1-14) interacts with the juxtamembrane and transmembrane domains of the receptor, leading to its activation.[4]

Quantitative Analysis of PTHrP-(1-36) and PTH1R Interaction

The binding affinity and functional potency of PTHrP-(1-36) at the PTH1R have been quantified through various in vitro assays. The data presented below, collated from multiple studies, highlights the nuanced pharmacology of this interaction, particularly concerning the receptor's conformational states. The PTH1R can exist in at least two distinct high-affinity conformations: a G protein-coupled state (RG) and a G protein-uncoupled state (R0).[4][5][6][7][8] PTHrP-(1-36) exhibits a preference for the RG conformation, which is associated with more transient signaling responses.[5][6][7]

Table 1: Binding Affinity (IC50) of PTHrP-(1-36) for PTH1R Conformations

LigandReceptor ConformationCell Type/Membrane SourceTracer RadioligandIC50 (nM)Reference
hPTHrP-(1-36)RGGP-2.3 cell membranes125I-M-PTH(1-15)0.32[5][6]
hPTHrP-(1-36)R0GP-2.3 cell membranes125I-PTH(1-34) with GTPγS35[5][6]
hPTHrP-(1-36)R0COS-7 cell membranes125I-PTH(1-34) with GTPγS28[7]
hPTHrP-(1-36)RGCOS-7 cell membranes125I-M-PTH(1-15)0.42[7]

Table 2: Functional Potency (EC50) of PTHrP-(1-36) in PTH1R-Mediated Signaling Pathways

Signaling PathwayLigandCell TypeAssayEC50 (nM)Reference
cAMP AccumulationhPTHrP-(1-36)GP-2.3 cellsGlosensor cAMP reporter~1.0[5]
cAMP Accumulation[Trp1]PTHrP(1-36)CHO-K1 cellsDiscoveRX Hunter eXpress ELISA3.6[9]
IP1 Accumulation (Gq)hPTHrP(1-34)CHO-K1 cellsCisBio IPone TRF assay27[9]
β-Arrestin Recruitment[Bpa1]PTHrP(1-36)CHO-K1 cellsPathHunter β-arrestin assay11[9]
β-Arrestin Recruitment[Trp1]PTHrP(1-36)CHO-K1 cellsPathHunter β-arrestin assay36[9]
ERK1/2 PhosphorylationhPTHrP-(1-36)GP-2.3 cellsSurefire ERK-1/2 assay~1-10[5][10]

Signaling Pathways Activated by PTHrP-(1-36)

Upon binding of PTHrP-(1-36) to the PTH1R, a conformational change in the receptor triggers the activation of multiple downstream signaling cascades. The specific pathways engaged can be influenced by the ligand structure, leading to the concept of biased agonism, where a ligand may preferentially activate one pathway over another.[9]

The primary signaling pathways include:

  • Gαs/cAMP/PKA Pathway : This is the canonical signaling route where the activated receptor couples to the Gαs protein, stimulating adenylyl cyclase to produce cyclic AMP (cAMP).[2][9][11] cAMP then activates Protein Kinase A (PKA), which phosphorylates various downstream targets, including the transcription factor CREB.

  • Gαq/PLC/PKC Pathway : The PTH1R can also couple to Gαq, activating Phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 mediates the release of intracellular calcium, while DAG activates Protein Kinase C (PKC).

  • β-Arrestin Pathway and ERK1/2 Activation : Following G protein activation, G protein-coupled receptor kinases (GRKs) phosphorylate the receptor, leading to the recruitment of β-arrestins.[9] β-arrestins mediate receptor desensitization and internalization, and can also act as scaffolds for other signaling proteins, leading to the activation of the Mitogen-Activated Protein Kinase (MAPK) cascade, specifically ERK1/2.[9] ERK1/2 can also be activated through G protein-dependent mechanisms involving PKA and PKC.

PTH1R_Signaling_Pathways cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm PTHrP PTHrP-(1-36) PTH1R PTH1R PTHrP->PTH1R Binding Gs Gαs PTH1R->Gs Activates Gq Gαq PTH1R->Gq Activates beta_arrestin β-Arrestin PTH1R->beta_arrestin Recruits AC Adenylyl Cyclase Gs->AC Stimulates PLC PLC Gq->PLC Activates cAMP cAMP AC->cAMP PKA PKA cAMP->PKA Activates ERK ERK1/2 PKA->ERK Activates CREB CREB PKA->CREB Phosphorylates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release IP3->Ca PKC PKC DAG->PKC Activates PKC->ERK Activates beta_arrestin->ERK Activates Gene Gene Transcription ERK->Gene CREB->Gene

Caption: PTH1R signaling pathways activated by PTHrP-(1-36).

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of PTHrP-(1-36) and PTH1R interaction. Below are generalized protocols for key experiments.

Radioligand Binding Assay

This assay quantifies the binding of a radiolabeled ligand to the PTH1R, allowing for the determination of binding affinity (Kd) and receptor density (Bmax). Competition binding assays, where a constant concentration of radioligand competes with varying concentrations of an unlabeled ligand (e.g., PTHrP-(1-36)), are used to determine the inhibitory constant (Ki).

Protocol Outline:

  • Membrane Preparation:

    • Culture cells expressing PTH1R (e.g., HEK293, COS-7, or GP-2.3 cells) to confluence.

    • Harvest cells and homogenize in a cold lysis buffer.

    • Centrifuge the homogenate to pellet the cell membranes.

    • Wash the membrane pellet and resuspend in a suitable assay buffer.

    • Determine the protein concentration of the membrane preparation.

  • Binding Reaction:

    • In a 96-well plate, add the cell membrane preparation.

    • For competition assays, add varying concentrations of unlabeled PTHrP-(1-36).

    • Add a fixed concentration of a suitable radioligand (e.g., 125I-PTH(1-34) or 125I-M-PTH(1-15)).

    • Incubate at a defined temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes) with gentle agitation.[12]

  • Separation of Bound and Free Ligand:

    • Rapidly filter the reaction mixture through a glass fiber filter (e.g., GF/C) pre-soaked in a solution like polyethyleneimine (PEI) to reduce non-specific binding.[12]

    • Wash the filters with ice-cold wash buffer to remove unbound radioligand.

  • Detection and Data Analysis:

    • Dry the filters and measure the radioactivity using a scintillation counter.

    • Non-specific binding is determined in the presence of a high concentration of unlabeled ligand.

    • Specific binding is calculated by subtracting non-specific binding from total binding.

    • Analyze the data using non-linear regression to determine IC50 values, which can be converted to Ki values using the Cheng-Prusoff equation.

Radioligand_Binding_Assay_Workflow start Start prep Prepare Cell Membranes with PTH1R start->prep incubate Incubate Membranes with Radioligand ± Unlabeled PTHrP-(1-36) prep->incubate filter Separate Bound and Free Ligand (Rapid Filtration) incubate->filter count Quantify Radioactivity (Scintillation Counting) filter->count analyze Data Analysis (Calculate IC50/Ki) count->analyze end End analyze->end

Caption: Workflow for a competitive radioligand binding assay.
cAMP Accumulation Assay

This functional assay measures the ability of PTHrP-(1-36) to stimulate the production of intracellular cAMP, a key second messenger in the Gαs pathway.

Protocol Outline:

  • Cell Culture and Plating:

    • Culture cells stably or transiently expressing PTH1R (e.g., GP-2.3 or CHO-K1 cells).

    • Seed the cells into 24- or 96-well plates and grow to near confluence.

  • Ligand Stimulation:

    • Wash the cells with a serum-free medium or assay buffer.

    • Pre-incubate the cells with a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.

    • Add varying concentrations of PTHrP-(1-36) to the cells.

    • Incubate for a specified time (e.g., 30 minutes) at 37°C.

  • Cell Lysis and cAMP Detection:

    • Terminate the reaction and lyse the cells.

    • Measure the intracellular cAMP concentration using a commercially available kit, such as an enzyme-linked immunosorbent assay (ELISA), a homogeneous time-resolved fluorescence (HTRF) assay, or a luciferase-based reporter assay (e.g., GloSensor).[5][9][13]

  • Data Analysis:

    • Generate a standard curve using known concentrations of cAMP.

    • Plot the concentration of PTHrP-(1-36) against the measured cAMP levels.

    • Use non-linear regression to determine the EC50 value, representing the concentration of PTHrP-(1-36) that elicits a half-maximal response.

ERK1/2 Phosphorylation Assay (Western Blot)

This assay assesses the activation of the ERK1/2 signaling pathway by detecting the phosphorylated forms of ERK1 and ERK2.

Protocol Outline:

  • Cell Culture and Serum Starvation:

    • Culture cells expressing PTH1R in appropriate media.

    • Serum-starve the cells for several hours to reduce basal ERK1/2 phosphorylation.

  • Ligand Stimulation:

    • Treat the serum-starved cells with varying concentrations of PTHrP-(1-36) for a specific time course (e.g., 5, 10, 30, 60 minutes).[5][14]

  • Cell Lysis and Protein Quantification:

    • Wash the cells with ice-cold PBS and lyse them in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

    • Clarify the lysates by centrifugation and determine the protein concentration of the supernatant.

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Immunodetection:

    • Block the membrane with a blocking buffer (e.g., 5% BSA or non-fat milk in TBST) to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for phosphorylated ERK1/2 (p-ERK1/2).

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis:

    • Strip the membrane and re-probe with an antibody for total ERK1/2 to ensure equal protein loading.

    • Quantify the band intensities for p-ERK1/2 and total ERK1/2.

    • Normalize the p-ERK1/2 signal to the total ERK1/2 signal.

    • Plot the normalized p-ERK1/2 levels against the PTHrP-(1-36) concentration or time to determine the EC50 or time course of activation.

Biased Agonism of PTHrP-(1-36)

PTHrP-(1-36) and its analogs can act as biased agonists at the PTH1R, preferentially activating certain signaling pathways over others. For instance, some analogs have been shown to favor Gs-mediated cAMP signaling with little to no Gq or β-arrestin recruitment.[9] This property is of significant interest in drug development, as it may allow for the design of ligands that elicit specific therapeutic effects while minimizing unwanted side effects. The bias is often linked to the ligand's ability to stabilize distinct receptor conformations (RG vs. R0). PTHrP-(1-36) itself shows a bias towards the RG conformation, leading to more transient cAMP signaling compared to PTH(1-34), which has a higher affinity for the R0 state and produces a more sustained signal.[5][6][8]

Biased_Agonism_Logic cluster_conformations Receptor Conformations cluster_pathways Downstream Signaling Pathways ligand PTHrP-(1-36) (Biased Agonist) receptor PTH1R ligand->receptor Binds to rg_state RG Conformation (Transient Signaling) receptor->rg_state Preferentially Stabilizes r0_state R0 Conformation (Sustained Signaling) receptor->r0_state cAMP_pathway Gαs / cAMP Pathway (Preferred) rg_state->cAMP_pathway Strongly Activates beta_arrestin_pathway β-Arrestin Pathway (Less Preferred) rg_state->beta_arrestin_pathway Weakly Activates r0_state->beta_arrestin_pathway Can Activate

Caption: Logical flow of PTHrP-(1-36) biased agonism at the PTH1R.

References

Methodological & Application

Application Notes and Protocols for Human PTHrP-(1-36) ELISA Kit

Author: BenchChem Technical Support Team. Date: December 2025

For the Quantitative Determination of Human Parathyroid Hormone-related Peptide (1-36) in Plasma Samples

Audience: Researchers, scientists, and drug development professionals.

Introduction

Parathyroid hormone-related peptide (PTHrP) is a polyhormone that plays a crucial role in various physiological processes, including calcium homeostasis, bone metabolism, and cellular differentiation. The N-terminal fragment, PTHrP-(1-36), shares structural homology with parathyroid hormone (PTH) and is biologically active, exerting its effects through the common PTH/PTHrP receptor (PTH1R). Accurate quantification of Human PTHrP-(1-36) in plasma is essential for research in endocrinology, oncology, and metabolic bone diseases.

This document provides a detailed protocol for the use of a sandwich Enzyme-Linked Immunosorbent Assay (ELISA) kit for the quantitative measurement of Human PTHrP-(1-36) in plasma samples.

Assay Principle

This ELISA kit employs the quantitative sandwich enzyme immunoassay technique. A monoclonal antibody specific for Human PTHrP-(1-36) is pre-coated onto a microplate. Standards and samples are pipetted into the wells, and any PTHrP-(1-36) present is bound by the immobilized antibody. After washing away any unbound substances, a biotin-conjugated antibody specific for Human PTHrP-(1-36) is added to the wells. Following a wash to remove any unbound biotin-conjugated antibody, streptavidin conjugated to Horseradish Peroxidase (HRP) is added. A substrate solution is then added, which develops color in proportion to the amount of PTHrP-(1-36) bound in the initial step. The color development is stopped, and the intensity of the color is measured spectrophotometrically.[1]

Kit Specifications

The following table summarizes the typical performance characteristics of a Human PTHrP-(1-36) ELISA kit. Note that specifications may vary between manufacturers.

ParameterTypical Value
Assay Type Sandwich ELISA
Sample Type Plasma, Serum, Cell Culture Supernatants
Detection Range 15.6 - 1000 pg/mL
Sensitivity < 10 pg/mL
Specificity High sensitivity and excellent specificity for Human PTHrP. No significant cross-reactivity with related analogues observed.[2]
Assay Duration 3-5 hours
Intra-Assay CV < 10%
Inter-Assay CV < 10%

Experimental Protocols

Materials Required (Not Provided)
  • Microplate reader capable of measuring absorbance at 450 nm

  • Precision pipettes and disposable tips

  • Deionized or distilled water

  • Graduated cylinders

  • Vortex mixer

  • Tubes for sample and standard dilution

  • Automated plate washer (optional)

Plasma Sample Collection and Preparation

Proper sample collection and preparation are critical for accurate results.

StepProcedureNotes
1. Collection Collect whole blood into tubes containing EDTA or heparin as an anticoagulant.[3][4][5][6][7]EDTA is often the recommended anticoagulant.
2. Centrifugation Centrifuge the collected blood at 1000 x g for 15 minutes at 2-8°C within 30 minutes of collection.[3][4][5][6][7]Prompt centrifugation helps to minimize protein degradation.
3. Aliquoting Carefully aspirate the plasma supernatant and transfer it to clean polypropylene (B1209903) tubes.Avoid disturbing the buffy coat and red blood cells.
4. Storage Assay samples immediately or aliquot and store at -20°C or -80°C for long-term storage. Avoid repeated freeze-thaw cycles.[3][4][6][7]If samples are to be assayed within 7 days, they can be stored at 2-8°C.[3]
Reagent Preparation
  • Bring all reagents and samples to room temperature before use.

  • Wash Buffer (1x): If provided as a concentrate (e.g., 25x), dilute with deionized or distilled water to prepare the 1x working solution.[3][5]

  • Standard Dilution: Reconstitute the lyophilized standard with the provided standard diluent to create a stock solution.[3][5][6] Perform serial dilutions to generate the standard curve (e.g., 1000, 500, 250, 125, 62.5, 31.25, 15.63, and 0 pg/mL).[3]

Assay Procedure
  • Prepare Plate: Determine the number of wells required for standards, samples, and controls. It is recommended to run all standards and samples in duplicate.

  • Add Standards and Samples: Add 100 µL of each standard and sample to the appropriate wells.[3][5]

  • Incubation 1: Cover the plate and incubate for 90 minutes at 37°C.[3][5]

  • Add Detection Antibody: Aspirate the liquid from each well. Add 100 µL of the biotinylated detection antibody to each well.

  • Incubation 2: Cover the plate and incubate for 60 minutes at 37°C.[5]

  • Wash: Aspirate the liquid from each well and wash each well three to five times with 350 µL of 1x Wash Buffer.[5][6] Ensure complete removal of liquid after the final wash by inverting the plate and blotting it on a clean paper towel.

  • Add HRP Conjugate: Add 100 µL of Streptavidin-HRP conjugate to each well.

  • Incubation 3: Cover the plate and incubate for 30 minutes at 37°C.[5]

  • Wash: Repeat the wash step as described in step 6.

  • Add Substrate: Add 90 µL of TMB Substrate to each well.[5][6]

  • Incubation 4: Cover the plate and incubate for 15-30 minutes at 37°C in the dark.[6]

  • Stop Reaction: Add 50 µL of Stop Solution to each well. The color will change from blue to yellow.[6]

  • Read Plate: Read the optical density (OD) of each well at 450 nm within 10 minutes of adding the Stop Solution.[6][8]

Data Analysis

  • Calculate Mean OD: Calculate the average OD for each set of duplicate standards, controls, and samples.

  • Generate Standard Curve: Subtract the mean OD of the zero standard (blank) from all other OD values. Plot the mean OD for each standard on the y-axis against the corresponding concentration on the x-axis. A four-parameter logistic (4-PL) curve fit is recommended.[8]

  • Calculate Sample Concentrations: Use the standard curve to determine the concentration of PTHrP-(1-36) in each sample. If samples were diluted, multiply the calculated concentration by the dilution factor.

Typical Standard Curve Data

The following is an example of a typical standard curve. Actual results may vary.

Concentration (pg/mL)Optical Density (450 nm)
10002.512
5001.605
2500.853
1250.451
62.50.238
31.250.142
15.630.095
00.050

Visualizations

Experimental Workflow

ELISA_Workflow cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis Sample_Prep Plasma Sample Preparation Add_Samples Add Standards & Samples to Plate (100 µL) Sample_Prep->Add_Samples Reagent_Prep Reagent and Standard Preparation Reagent_Prep->Add_Samples Incubate1 Incubate (90 min, 37°C) Add_Samples->Incubate1 Add_Detection_Ab Add Biotinylated Detection Antibody Incubate1->Add_Detection_Ab Incubate2 Incubate (60 min, 37°C) Add_Detection_Ab->Incubate2 Wash1 Wash Plate Incubate2->Wash1 Add_HRP Add Streptavidin-HRP Wash1->Add_HRP Incubate3 Incubate (30 min, 37°C) Add_HRP->Incubate3 Wash2 Wash Plate Incubate3->Wash2 Add_Substrate Add TMB Substrate Wash2->Add_Substrate Incubate4 Incubate in Dark (15-30 min, 37°C) Add_Substrate->Incubate4 Add_Stop Add Stop Solution Incubate4->Add_Stop Read_Plate Read Plate at 450 nm Add_Stop->Read_Plate Calculate Calculate Concentrations Read_Plate->Calculate

Caption: ELISA Experimental Workflow for PTHrP-(1-36) Quantification.

PTH/PTHrP Signaling Pathway

PTH_Signaling cluster_membrane Plasma Membrane cluster_downstream Intracellular Signaling PTHR1 PTH1R Gs Gs protein PTHR1->Gs Gq Gq protein PTHR1->Gq PTHrP PTHrP-(1-36) PTHrP->PTHR1 AC Adenylyl Cyclase (AC) Gs->AC activates PLC Phospholipase C (PLC) Gq->PLC activates cAMP cAMP AC->cAMP produces IP3_DAG IP3 + DAG PLC->IP3_DAG produces PKA Protein Kinase A (PKA) cAMP->PKA activates Response Cellular Response (e.g., Gene Expression, Calcium Regulation) PKA->Response PKC Protein Kinase C (PKC) IP3_DAG->PKC activates PKC->Response

Caption: Simplified PTH/PTHrP Signaling Pathway via the PTH1 Receptor.

References

Application Note: Quantification of Human PTHrP-(1-36) in Plasma by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of human parathyroid hormone-related protein (PTHrP)-(1-36) in human plasma. The method utilizes solid-phase extraction (SPE) for sample cleanup and enrichment, followed by LC-MS/MS analysis in multiple reaction monitoring (MRM) mode. The assay was validated for linearity, precision, accuracy, and recovery. This method is suitable for pharmacokinetic studies and other research applications requiring precise measurement of PTHrP-(1-36).

Introduction

Parathyroid hormone-related protein (PTHrP) is a polypeptide that plays a significant role in various physiological and pathological processes, including calcium homeostasis and bone metabolism.[1] The N-terminal fragment, PTHrP-(1-36), is of particular interest as it shares homology with parathyroid hormone (PTH) and is being investigated for its therapeutic potential.[2][3] Accurate quantification of PTHrP-(1-36) in biological matrices is crucial for preclinical and clinical research. This application note details a robust LC-MS/MS method developed and validated for this purpose.

Experimental

Materials and Reagents
  • Human PTHrP-(1-36) standard (analytical grade)

  • Rat PTH-(1-34) (as internal standard)

  • Waters Oasis® HLB µElution 96-well plate

  • Formic acid (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Methanol (B129727) (LC-MS grade)

  • Water (LC-MS grade)

  • Human plasma (EDTA)

Equipment
  • Waters ACQUITY UPLC® System

  • Waters/Micromass® Quattro Ultima™ Pt Mass Spectrometer

  • Waters MassLynx™ software

Sample Preparation

A solid-phase extraction (SPE) method was employed for the extraction of PTHrP-(1-36) from human plasma.

Protocol:

  • To 500 µL of human plasma, add the internal standard (rat PTH-(1-34)).

  • Condition the Waters Oasis® HLB µElution plate wells with 200 µL of methanol followed by 200 µL of water.

  • Load the plasma sample onto the conditioned SPE plate.

  • Wash the wells with 200 µL of 5% methanol in water.

  • Elute the analyte and internal standard with 2 x 50 µL of 90% acetonitrile/10% water containing 0.1% formic acid.

  • Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of mobile phase A.

Liquid Chromatography

Table 1: Chromatographic Conditions

ParameterCondition
Column Waters ACQUITY UPLC® BEH C18, 1.7 µm, 2.1 x 50 mm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 10 µL
Column Temperature 40°C
Gradient 5% B to 60% B over 5 minutes, then re-equilibrate for 2 minutes at 5% B
Mass Spectrometry

The analysis was performed on a Waters/Micromass® Quattro Ultima™ Pt mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.

Table 2: Mass Spectrometry Parameters

ParameterSetting
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.5 kV
Source Temperature 120°C
Desolvation Temperature 350°C
Desolvation Gas Flow 800 L/hr
Cone Gas Flow 50 L/hr
Collision Gas Argon
MRM Transitions PTHrP-(1-36): 609.5 > 682.7 m/z IS (rat PTH-(1-34)): 589.2 > 656.1 m/z

Results and Discussion

The LC-MS/MS method for PTHrP-(1-36) demonstrated good linearity, precision, accuracy, and recovery.

Linearity

The calibration curve was linear over the range of 25 to 2000 pg/mL with a correlation coefficient (r²) of >0.96.[3]

Lower Limit of Quantification (LLOQ) and Detection (LLOD)

The LLOQ for PTHrP-(1-36) was established at 25 pg/mL, and the LLOD was 2.5 pg/mL.[3]

Precision and Accuracy

The intra- and inter-assay precision and accuracy were evaluated at four quality control (QC) concentrations.

Table 3: Precision and Accuracy Data [3]

QC Concentration (pg/mL)Intra-assay Precision (%CV)Inter-assay Precision (%CV)Intra-assay Accuracy (%RE)Inter-assay Accuracy (%RE)
50<12.4<11.8<10.7<9.1
100<12.4<11.8<10.7<9.1
200<12.4<11.8<10.7<9.1
800<12.4<11.8<10.7<9.1
Recovery

The extraction recovery of PTHrP-(1-36) from human plasma was determined to be excellent, with an average recovery of 103.7%.[3]

Workflow and Signaling Pathway Diagrams

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Human Plasma Sample add_is Add Internal Standard plasma->add_is spe Solid-Phase Extraction (Oasis HLB µElution) add_is->spe elute Elution spe->elute dry Evaporation elute->dry reconstitute Reconstitution dry->reconstitute lc UPLC Separation reconstitute->lc ms Tandem MS Detection (MRM) lc->ms quant Quantification ms->quant

Caption: Experimental workflow for PTHrP-(1-36) quantification.

pthrp_signaling PTHrP PTHrP-(1-36) PTH1R PTH/PTHrP Receptor (PTH1R) PTHrP->PTH1R Binds AC Adenylyl Cyclase PTH1R->AC Activates cAMP cAMP AC->cAMP Generates PKA Protein Kinase A cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene Gene Transcription CREB->Gene Response Cellular Response Gene->Response

Caption: Simplified PTHrP-(1-36) signaling pathway.

Conclusion

The described LC-MS/MS method provides a reliable and sensitive approach for the quantification of human PTHrP-(1-36) in plasma. The assay meets the requirements for bioanalytical method validation and is suitable for supporting drug development and research studies. The use of solid-phase extraction ensures clean extracts and minimizes matrix effects, contributing to the overall robustness of the method.

References

Application Notes and Protocols for In Vitro Bioassay of Human PTHrP-(1-36) Activity

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Parathyroid hormone-related protein (PTHrP) is a crucial regulator of various physiological processes, including skeletal development, bone turnover, and mineral ion homeostasis.[1] The N-terminal fragment, human PTHrP-(1-36), mimics the actions of parathyroid hormone (PTH) by binding to and activating the type 1 PTH/PTHrP receptor (PTH1R), a class B G protein-coupled receptor (GPCR).[1][2] Activation of PTH1R by PTHrP-(1-36) initiates multiple intracellular signaling pathways, primarily through the coupling of Gs and Gq proteins.[3] This leads to the accumulation of cyclic adenosine (B11128) monophosphate (cAMP) and inositol (B14025) phosphates (IP), respectively, as well as the recruitment of β-arrestin.[3][4]

These application notes provide detailed protocols for in vitro bioassays to quantify the biological activity of human PTHrP-(1-36) and its analogs. The primary assays described are the cAMP accumulation assay, the IP1 accumulation assay, and the β-arrestin recruitment assay. These assays are fundamental for researchers and professionals involved in the discovery and development of drugs targeting the PTH1R.

Signaling Pathways of PTHrP-(1-36)

Upon binding to the PTH1R, PTHrP-(1-36) induces a conformational change in the receptor, leading to the activation of downstream signaling cascades. The two major pathways are:

  • Gs/cAMP Pathway: The activated PTH1R couples to the Gs protein, which in turn stimulates adenylyl cyclase (AC) to produce cAMP from ATP.[3][5] cAMP then acts as a second messenger, activating Protein Kinase A (PKA), which phosphorylates various intracellular substrates, leading to a cellular response.[3][4]

  • Gq/PLC Pathway: The PTH1R can also couple to the Gq protein, activating Phospholipase C (PLC).[3][6] PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates Protein Kinase C (PKC).[7]

The following diagram illustrates the primary signaling pathways activated by PTHrP-(1-36).

PTHrP_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol PTH1R PTH1R Gs Gs PTH1R->Gs Activates Gq Gq PTH1R->Gq Activates AC Adenylyl Cyclase Gs->AC Stimulates PLC Phospholipase C Gq->PLC Stimulates cAMP cAMP AC->cAMP Converts IP3 IP3 PLC->IP3 Generates DAG DAG PLC->DAG Generates PTHrP PTHrP-(1-36) PTHrP->PTH1R Binds ATP ATP ATP->AC PKA PKA cAMP->PKA Activates Cellular_Response1 Cellular Response PKA->Cellular_Response1 Phosphorylates substrates PIP2 PIP2 PIP2->PLC Ca2 Ca2+ IP3->Ca2 Mobilizes PKC PKC Ca2->PKC DAG->PKC Activates Cellular_Response2 Cellular Response PKC->Cellular_Response2 Phosphorylates substrates

Caption: Signaling pathways activated by PTHrP-(1-36) via the PTH1R.

Quantitative Data Summary

The following tables summarize the in vitro activity of human PTHrP-(1-36) and related peptides from various studies. EC50 values represent the concentration of the peptide that elicits a half-maximal response.

Table 1: cAMP Accumulation Assay Data

PeptideCell LineEC50 (nM)Reference
hPTHrP-(1-36)Human Epidermal Keratinocytes0.05[8]
hPTHrP-(1-34)CHO-K1 expressing hPTH1R0.86[3]
[Trp1]PTHrP-(1-36)CHO-K1 expressing hPTH1R3.6[3]
hPTH-(1-34)CHO-K1 expressing hPTH1R0.23[3]

Table 2: IP1 Accumulation Assay Data

PeptideCell LineEC50 (nM)Reference
hPTHrP-(1-34)CHO-K1 expressing hPTH1R27[3]
hPTH-(1-34)CHO-K1 expressing hPTH1R19[3]
[Bpa1]PTHrP-(1-36)CHO-K1 expressing hPTH1R>10,000[3]
[Trp1]PTHrP-(1-36)CHO-K1 expressing hPTH1R>10,000[3]

Table 3: β-Arrestin Recruitment Assay Data

PeptideCell LineEC50 (nM)Reference
hPTHrP-(1-34)CHO-K1 expressing hPTH1R0.87[3]
[Bpa1]PTHrP-(1-36)CHO-K1 expressing hPTH1R11[3]
[Trp1]PTHrP-(1-36)CHO-K1 expressing hPTH1R36[3]
hPTH-(1-34)CHO-K1 expressing hPTH1R0.65[3]

Experimental Protocols

cAMP Accumulation Assay

This assay measures the intracellular accumulation of cAMP following stimulation of PTH1R by PTHrP-(1-36).

Experimental Workflow:

cAMP_Workflow Start Seed cells expressing PTH1R in 24-well plates Preincubation Pre-incubate with serum-free medium containing 1 mM IBMX for 10-15 min Start->Preincubation Stimulation Add PTHrP-(1-36) or control and incubate for 15-30 min at 37°C Preincubation->Stimulation Termination Terminate reaction by aspirating medium and washing with cold PBS Stimulation->Termination Lysis Lyse cells Termination->Lysis Detection Measure cAMP levels using a competitive immunoassay (e.g., ELISA, HTRF) Lysis->Detection End Analyze data and determine EC50 Detection->End

Caption: Workflow for the cAMP accumulation assay.

Detailed Protocol:

  • Cell Culture:

    • Seed cells stably or transiently expressing human PTH1R (e.g., HEK-293, CHO-K1) in 24-well plates at an appropriate density to reach confluency on the day of the assay.

    • Culture cells in a suitable medium (e.g., DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere of 5% CO2.

  • Assay Procedure:

    • On the day of the assay, wash the confluent cell monolayers once with serum-free medium.

    • Pre-incubate the cells in 1 mL of serum-free medium containing 0.1% BSA, 10 mM HEPES (pH 7.4), and 1 mM 3-isobutyl-1-methylxanthine (B1674149) (IBMX) for 10 minutes at room temperature.[9] IBMX is a phosphodiesterase inhibitor that prevents the degradation of cAMP.

    • Prepare serial dilutions of human PTHrP-(1-36) and control peptides in the pre-incubation buffer.

    • Add the diluted peptides to the cells and incubate for an additional 15 minutes at 37°C.[9]

    • Terminate the reaction by aspirating the medium and washing the cells with ice-cold phosphate-buffered saline (PBS).[9]

    • Lyse the cells according to the manufacturer's instructions of the cAMP detection kit.

    • Measure the intracellular cAMP concentration using a commercially available cAMP assay kit (e.g., ELISA, HTRF).

  • Data Analysis:

    • Generate a dose-response curve by plotting the cAMP concentration against the logarithm of the PTHrP-(1-36) concentration.

    • Calculate the EC50 value using a non-linear regression analysis (e.g., four-parameter logistic fit).

IP1 Accumulation Assay

This assay measures the accumulation of inositol monophosphate (IP1), a stable downstream metabolite of IP3, to quantify Gq pathway activation.

Experimental Workflow:

IP1_Workflow Start Seed cells expressing PTH1R in a suitable plate format Stimulation Add PTHrP-(1-36) or control in the presence of a phosphodiesterase inhibitor and LiCl Start->Stimulation Incubation Incubate for a defined period (e.g., 90 min) at 37°C Stimulation->Incubation Lysis Lyse cells Incubation->Lysis Detection Measure IP1 levels using a competitive immunoassay (e.g., HTRF) Lysis->Detection End Analyze data and determine EC50 Detection->End

Caption: Workflow for the IP1 accumulation assay.

Detailed Protocol:

  • Cell Culture:

    • Culture cells expressing PTH1R as described for the cAMP assay.

  • Assay Procedure:

    • On the day of the assay, wash the cells with an appropriate assay buffer.

    • Prepare serial dilutions of human PTHrP-(1-36) and control peptides.

    • Add the diluted peptides to the cells in the presence of a phosphodiesterase inhibitor and lithium chloride (LiCl). LiCl inhibits the degradation of IP1.

    • Incubate the cells for 90 minutes at 37°C.[3]

    • Lyse the cells according to the manufacturer's protocol of the IP1 detection kit.

    • Measure the intracellular IP1 concentration using a commercially available IP1 assay kit (e.g., Cisbio IP-One HTRF assay).[3]

  • Data Analysis:

    • Generate a dose-response curve by plotting the IP1 concentration against the logarithm of the PTHrP-(1-36) concentration.

    • Calculate the EC50 value using non-linear regression analysis.

β-Arrestin Recruitment Assay

This assay measures the recruitment of β-arrestin to the activated PTH1R, a key event in receptor desensitization and signaling.

Experimental Workflow:

bArrestin_Workflow Start Use cells co-expressing tagged PTH1R and tagged β-arrestin Stimulation Add PTHrP-(1-36) or control Start->Stimulation Incubation Incubate for a specified time to allow for protein-protein interaction Stimulation->Incubation Detection Measure the proximity of PTH1R and β-arrestin using a suitable detection technology (e.g., BRET, FRET, enzyme complementation) Incubation->Detection End Analyze data and determine EC50 Detection->End

Caption: Workflow for the β-arrestin recruitment assay.

Detailed Protocol:

  • Cell Line:

    • Utilize a cell line engineered to co-express PTH1R fused to one component of a proximity-based reporter system (e.g., a luciferase or a fluorescent protein) and β-arrestin fused to the complementary component.

  • Assay Procedure:

    • Plate the cells in a suitable microplate.

    • Prepare serial dilutions of human PTHrP-(1-36) and control peptides.

    • Add the diluted peptides to the cells.

    • Incubate for a time sufficient to allow for the interaction between PTH1R and β-arrestin (typically 30-90 minutes).

    • Measure the signal generated by the proximity of the two tagged proteins using a plate reader compatible with the detection technology (e.g., luminescence for BRET, fluorescence for FRET).

  • Data Analysis:

    • Generate a dose-response curve by plotting the signal against the logarithm of the PTHrP-(1-36) concentration.

    • Calculate the EC50 value using non-linear regression analysis.

Conclusion

The in vitro bioassays described in these application notes provide robust and reliable methods for characterizing the biological activity of human PTHrP-(1-36) and its analogs. By quantifying the activation of distinct signaling pathways, these assays are invaluable tools for structure-activity relationship studies, drug screening, and the development of novel therapeutics targeting the PTH1R. Careful adherence to the detailed protocols will ensure the generation of high-quality, reproducible data for advancing research in this field.

References

Application Notes and Protocols for the Expression and Purification of Recombinant Human PTHrP-(1-36)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Parathyroid hormone-related protein (PTHrP) is a polypeptide hormone that plays a crucial role in various physiological processes, including calcium homeostasis and bone metabolism. The N-terminal fragment, PTHrP-(1-36), mimics the actions of parathyroid hormone (PTH) by binding to the same receptor, the PTH type 1 receptor (PTH1R). This interaction activates downstream signaling pathways, making recombinant human PTHrP-(1-36) a valuable tool for research into bone biology, cancer-associated hypercalcemia, and as a potential therapeutic agent. These application notes provide a detailed protocol for the expression of recombinant human PTHrP-(1-36) in Escherichia coli and its subsequent purification.

Principle

The expression of recombinant human PTHrP-(1-36) is achieved through the use of a prokaryotic expression system, specifically E. coli. Due to its small size, the peptide is typically expressed as a fusion protein to prevent proteolytic degradation and to facilitate purification. A common strategy involves the use of a fusion tag, such as a hexa-histidine (His6) tag or a larger protein like thioredoxin (Trx), which can also enhance solubility. The fusion protein is then purified from the cell lysate using affinity chromatography, followed by cleavage of the fusion tag and further purification steps to yield the final, pure peptide.

Data Presentation

Table 1: Summary of Expected Yields and Purity for Recombinant PTHrP Fragments

Expression SystemFusion PartnerPurification MethodTypical Yield (mg/L of culture)Purity (%)Reference
E. coliHis6-ThioredoxinIMAC, IEC, SEC~300 (for rhPTH(1-84))>99[1]
E. coliFusion ProteinCyanogen Bromide Cleavage, Chromatography144 (for PTHrP-(1-141)), 63 (for PTHrP-(1-108))Not Specified[2]
E. coliHis-tagAffinity ChromatographyNot SpecifiedNot Specified

Note: Data for PTHrP-(1-36) is limited; values for longer fragments are provided as an estimation of potential yields.

Experimental Protocols

Part 1: Cloning of the Human PTHrP-(1-36) Gene into an Expression Vector

This protocol describes the cloning of a synthetic gene encoding human PTHrP-(1-36) into a pET series expression vector, which allows for IPTG-inducible expression in E. coli. A His6-tag and a protease cleavage site (e.g., for TEV protease or enterokinase) are incorporated for purification and tag removal.

Materials:

  • pET expression vector (e.g., pET-32a(+))

  • Synthetic gene for human PTHrP-(1-36) with appropriate restriction sites

  • Restriction enzymes (e.g., NcoI and XhoI)

  • T4 DNA Ligase and buffer

  • Competent E. coli DH5α (for cloning)

  • LB agar (B569324) plates with appropriate antibiotic (e.g., ampicillin)

  • Plasmid DNA purification kit

Methodology:

  • Gene Synthesis: Synthesize the DNA sequence encoding the 36 amino acids of human PTHrP-(1-36). Codon usage should be optimized for E. coli expression. Flank the coding sequence with restriction sites compatible with the chosen pET vector (e.g., NcoI at the 5' end and XhoI at the 3' end).

  • Vector and Insert Preparation:

    • Digest the pET vector and the synthetic gene with the selected restriction enzymes (e.g., NcoI and XhoI) in separate reactions according to the manufacturer's instructions.

    • Purify the digested vector and insert using a gel purification kit to remove uncut plasmid and small DNA fragments.

  • Ligation:

    • Set up a ligation reaction with the purified vector and insert at a molar ratio of approximately 1:3 (vector:insert).

    • Include T4 DNA ligase and its corresponding buffer.

    • Incubate the reaction at 16°C overnight or at room temperature for 1-2 hours.

  • Transformation into E. coli DH5α:

    • Transform competent E. coli DH5α cells with the ligation mixture using a standard heat-shock or electroporation protocol.[3]

    • Plate the transformed cells on LB agar plates containing the appropriate antibiotic for plasmid selection (e.g., ampicillin).

    • Incubate the plates overnight at 37°C.

  • Screening and Plasmid Purification:

    • Select several individual colonies and grow them in liquid LB medium with the selective antibiotic.

    • Isolate the plasmid DNA using a miniprep kit.

    • Verify the correct insertion of the PTHrP-(1-36) gene by restriction digestion and DNA sequencing.

Part 2: Expression of Recombinant Human PTHrP-(1-36) in E. coli

Materials:

  • Verified pET-PTHrP-(1-36) expression plasmid

  • Competent E. coli BL21(DE3) expression strain

  • LB medium and appropriate antibiotic

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG) stock solution (e.g., 1 M)

Methodology:

  • Transformation: Transform the competent E. coli BL21(DE3) cells with the pET-PTHrP-(1-36) plasmid. Plate on selective LB agar plates and incubate overnight at 37°C.

  • Starter Culture: Inoculate a single colony into 5-10 mL of LB medium containing the selective antibiotic and grow overnight at 37°C with shaking (200-250 rpm).

  • Expression Culture:

    • Inoculate 1 L of LB medium (with antibiotic) with the overnight starter culture to an initial OD600 of 0.05-0.1.

    • Grow the culture at 37°C with vigorous shaking until the OD600 reaches 0.6-0.8.

  • Induction:

    • Induce protein expression by adding IPTG to a final concentration of 0.5-1 mM.

    • Continue to incubate the culture for an additional 3-4 hours at 37°C or overnight at a lower temperature (e.g., 18-25°C) to potentially increase the yield of soluble protein.

  • Cell Harvest: Harvest the bacterial cells by centrifugation at 6,000 x g for 15 minutes at 4°C.[4] Discard the supernatant and store the cell pellet at -80°C until purification.

Part 3: Purification of Recombinant Human PTHrP-(1-36)

This protocol assumes the use of a His6-tag and purification under denaturing conditions, which is common for small peptides expressed as inclusion bodies in E. coli.

Materials:

  • Cell pellet from 1 L culture

  • Lysis Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 100 mM NaCl, 1 mM PMSF)

  • Denaturing Lysis/Binding Buffer (e.g., 100 mM NaH2PO4, 10 mM Tris-HCl, 8 M Urea, pH 8.0)

  • Wash Buffer (e.g., 100 mM NaH2PO4, 10 mM Tris-HCl, 8 M Urea, pH 6.3)

  • Elution Buffer (e.g., 100 mM NaH2PO4, 10 mM Tris-HCl, 8 M Urea, pH 4.5)

  • Ni-NTA affinity chromatography column

  • Protease for tag removal (e.g., TEV protease or enterokinase)

  • Dialysis tubing (with appropriate molecular weight cut-off)

  • Ion-exchange and/or size-exclusion chromatography columns for further purification

Methodology:

  • Cell Lysis:

    • Resuspend the cell pellet in Lysis Buffer.

    • Lyse the cells by sonication on ice or by using a French press.

    • Centrifuge the lysate at 12,000 x g for 30 minutes at 4°C to separate the soluble fraction (supernatant) from the insoluble fraction (pellet containing inclusion bodies).

  • Solubilization of Inclusion Bodies:

    • Resuspend the pellet in Denaturing Lysis/Binding Buffer.

    • Stir at room temperature for 1-2 hours to solubilize the inclusion bodies.

    • Centrifuge at 12,000 x g for 30 minutes to pellet any remaining insoluble debris.

  • Affinity Chromatography (IMAC):

    • Equilibrate a Ni-NTA column with Denaturing Lysis/Binding Buffer.

    • Load the clarified supernatant onto the column.

    • Wash the column with several column volumes of Wash Buffer to remove non-specifically bound proteins.

    • Elute the His-tagged PTHrP-(1-36) fusion protein with Elution Buffer.

  • Refolding and Tag Cleavage:

    • Refold the eluted protein by stepwise dialysis against a buffer with decreasing concentrations of urea.

    • Once in a non-denaturing buffer, add the specific protease (e.g., TEV protease) to cleave the His6-tag. The optimal buffer conditions and incubation time will depend on the protease used.

  • Further Purification:

    • To remove the cleaved tag and the protease, pass the protein solution through the Ni-NTA column again. The untagged PTHrP-(1-36) will be in the flow-through.

    • For higher purity, perform additional chromatography steps such as ion-exchange chromatography (IEC) and/or size-exclusion chromatography (SEC).[1]

  • Final Product Characterization:

    • Assess the purity of the final product by SDS-PAGE.

    • Confirm the identity and integrity of the peptide by mass spectrometry.

    • Determine the protein concentration using a suitable method (e.g., BCA assay or UV absorbance at 280 nm).

Signaling Pathways and Experimental Workflows

PTHrP-(1-36) Signaling Pathway

PTHrP-(1-36) exerts its biological effects by binding to the PTH1R, a G protein-coupled receptor (GPCR). This binding can activate multiple downstream signaling cascades. The primary pathways involve the activation of Gs and Gq proteins.[5][6]

  • Gs/cAMP Pathway: Activation of Gs leads to the stimulation of adenylyl cyclase, which converts ATP to cyclic AMP (cAMP).[5] cAMP then activates Protein Kinase A (PKA), which phosphorylates various downstream targets, leading to cellular responses.[5]

  • Gq/PLC Pathway: Activation of Gq stimulates phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[5] IP3 triggers the release of calcium from intracellular stores, while DAG activates Protein Kinase C (PKC).[5]

The receptor can exist in different conformations, R0 and RG, which can influence the duration and location of signaling. PTHrP-(1-36) preferentially binds to the RG conformation, which is associated with a more transient cAMP response originating from the plasma membrane.[7]

PTHrP_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space PTHrP PTHrP-(1-36) PTH1R PTH1R PTHrP->PTH1R Binds to Gs Gs PTH1R->Gs Activates Gq Gq PTH1R->Gq Activates AC Adenylyl Cyclase Gs->AC Stimulates PLC Phospholipase C Gq->PLC Stimulates cAMP cAMP AC->cAMP ATP to IP3 IP3 PLC->IP3 Cleaves PIP2 to DAG DAG PLC->DAG Cleaves PIP2 to PKA PKA cAMP->PKA Activates Response1 Cellular Response PKA->Response1 Phosphorylates Targets PIP2 PIP2 Ca2 Ca²⁺ Release IP3->Ca2 PKC PKC DAG->PKC Activates Response2 Cellular Response Ca2->Response2 PKC->Response2

Caption: PTHrP-(1-36) signaling through the PTH1R.

Experimental Workflow for Expression and Purification

The overall workflow for producing recombinant human PTHrP-(1-36) involves several key stages, from gene cloning to the final purified product.

Expression_Purification_Workflow cluster_cloning Cloning cluster_expression Expression cluster_purification Purification gene_synthesis Gene Synthesis (Codon Optimized) ligation Ligation gene_synthesis->ligation vector_prep Vector Preparation (pET Vector) vector_prep->ligation transformation_cloning Transformation (E. coli DH5α) ligation->transformation_cloning screening Screening & Verification (Sequencing) transformation_cloning->screening transformation_expression Transformation (E. coli BL21(DE3)) screening->transformation_expression Verified Plasmid culture_growth Culture Growth transformation_expression->culture_growth induction IPTG Induction culture_growth->induction cell_harvest Cell Harvest induction->cell_harvest cell_lysis Cell Lysis cell_harvest->cell_lysis Cell Pellet imac IMAC (Ni-NTA) cell_lysis->imac refolding_cleavage Refolding & Tag Cleavage imac->refolding_cleavage final_purification Final Purification (IEC/SEC) refolding_cleavage->final_purification characterization Characterization (SDS-PAGE, MS) final_purification->characterization

References

Application Notes and Protocols: Human PTHrP-(1-36) Treatment in Osteoblast Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Parathyroid hormone-related protein (PTHrP) is a crucial regulator of bone development and remodeling. The N-terminal fragment, PTHrP-(1-36), interacts with the common PTH/PTHrP type 1 receptor (PTH1R) on osteoblasts, initiating signaling cascades that influence their proliferation, differentiation, and function.[1][2] Understanding the cellular and molecular responses of osteoblasts to PTHrP-(1-36) is vital for developing novel anabolic therapies for bone disorders like osteoporosis. These application notes provide detailed protocols and a summary of the expected quantitative outcomes for treating osteoblast cell cultures with human PTHrP-(1-36).

Data Presentation

The following tables summarize the quantitative effects of PTHrP-(1-36) on osteoblast cell cultures, including changes in gene expression, signaling pathway activation, and cellular function.

Table 1: Effect of PTHrP-(1-36) on Osteoblast Gene Expression

GeneCell TypeTreatment ConditionsFold Change/EffectReference
Runx2MC3T3-E1100 nM PTHrP-(1-36) for 5 days (in high glucose)Reversed decrease caused by high glucose[1]
Osterix (OSX)MC3T3-E1100 nM PTHrP-(1-36) for 5 days (in high glucose)Reversed decrease caused by high glucose[1]
Osteocalcin (OC)MC3T3-E1100 nM PTHrP-(1-36) for 5 days (in high glucose)Reversed decrease caused by high glucose[1]
Alkaline Phosphatase (ALP)MC3T3-E1100 nM PTHrP-(1-36) for 5 days (in high glucose)Further increased the high-glucose-induced expression[1]
RANKLPrimary mouse calvarial osteoblasts1 nM PTHrP-(1-36) for 4 hoursUpregulated[3]
Vdr (Vitamin D Receptor)Primary mouse calvarial osteoblasts1 nM PTHrP-(1-36) for 4 hoursUpregulated[3]
Cited1Primary mouse calvarial osteoblasts1 nM PTHrP-(1-36) for 4 hoursUpregulated[3]
Type I CollagenMG-63100 nM PTHrP-(1-34) for 8 hours>2-fold increase in mRNA[2][4]

Table 2: Effect of PTHrP-(1-36) on Osteoblast Cellular Function and Signaling

ParameterCell TypeTreatment ConditionsQuantitative EffectReference
cAMP ProductionPrimary mouse calvarial osteoblasts750 nM PTHrP-(1-36) for 30 min~175 pmol/μl[5]
Alkaline Phosphatase (ALP) ActivityMC3T3-E1100 nM PTHrP-(1-36) for 5 daysSignificantly increased[1]
Matrix MineralizationMC3T3-E1100 nM PTHrP-(1-36)Significantly increased[1]
Cell NumberMC3T3-E1100 nM PTHrP-(1-36) for 5 days (in high glucose)Reversed decrease caused by high glucose[1]
ERK PhosphorylationMC3T3 osteoblasts10 nM PTHrP-(1-36) for 5 minInduced phosphorylation[6]
CREB PhosphorylationMC3T3 osteoblasts10 nM PTHrP-(1-36) for 5 minNo effect[6]

Experimental Protocols

Herein are detailed methodologies for key experiments to assess the effects of PTHrP-(1-36) on osteoblast cultures.

Protocol 1: Osteoblast Cell Culture and PTHrP-(1-36) Treatment

This protocol describes the general procedure for culturing osteoblastic cells and treating them with human PTHrP-(1-36).

Materials:

  • Osteoblast cell line (e.g., MC3T3-E1, MG-63) or primary osteoblasts

  • Complete culture medium (e.g., α-MEM or DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA

  • Phosphate-Buffered Saline (PBS)

  • Human PTHrP-(1-36) peptide

  • Sterile culture plates and flasks

Procedure:

  • Cell Seeding: Culture osteoblasts in complete medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2. Seed cells in appropriate culture plates (e.g., 6-well or 24-well plates) at a density that allows for logarithmic growth during the experiment.

  • Osteogenic Differentiation (if applicable): For differentiation studies, switch the complete medium to an osteogenic differentiation medium containing ascorbic acid (50 µg/mL) and β-glycerophosphate (10 mM) once cells reach 80-90% confluency.

  • PTHrP-(1-36) Preparation: Reconstitute lyophilized human PTHrP-(1-36) in a suitable sterile solvent (e.g., sterile water or 10 mM acetic acid) to create a stock solution. Further dilute the stock solution in the culture medium to the desired final concentration (e.g., 1-100 nM).

  • Treatment: Remove the old medium from the cultured cells and replace it with the medium containing the desired concentration of PTHrP-(1-36). For control wells, use a medium containing the vehicle alone.

  • Incubation: Incubate the cells for the specified duration (e.g., hours for signaling studies, days for differentiation assays).

  • Harvesting: After the treatment period, harvest the cells for downstream analysis (e.g., RNA extraction, protein lysis, or specific assays).

Protocol 2: Analysis of Gene Expression by Real-Time PCR

This protocol outlines the steps to quantify changes in osteoblast-related gene expression following PTHrP-(1-36) treatment.

Materials:

  • RNA extraction kit

  • cDNA synthesis kit

  • Real-time PCR master mix (e.g., SYBR Green)

  • Primers for target genes (e.g., RUNX2, ALP, OCN) and a housekeeping gene (e.g., GAPDH or ACTB)

  • Real-time PCR instrument

Procedure:

  • RNA Extraction: Following treatment with PTHrP-(1-36), wash the cells with PBS and extract total RNA using a commercial kit according to the manufacturer's instructions.

  • cDNA Synthesis: Synthesize first-strand cDNA from the extracted RNA using a reverse transcription kit.

  • Real-Time PCR: Set up the real-time PCR reaction with the cDNA template, primers for the target and housekeeping genes, and the master mix. Run the reaction on a real-time PCR instrument.

  • Data Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target gene to the housekeeping gene.

Protocol 3: Alkaline Phosphatase (ALP) Activity Assay

This protocol measures the enzymatic activity of ALP, a key marker of early osteoblast differentiation.

Materials:

  • Cell lysis buffer (e.g., Triton X-100 based)

  • p-Nitrophenyl Phosphate (pNPP) substrate solution

  • Stop solution (e.g., 3 M NaOH)

  • Microplate reader

Procedure:

  • Cell Lysis: After PTHrP-(1-36) treatment, wash the cells with PBS and lyse them with a suitable lysis buffer.

  • Assay Reaction: Add the cell lysate to a 96-well plate. Add the pNPP substrate solution to each well and incubate at 37°C.

  • Measurement: Stop the reaction by adding the stop solution. Measure the absorbance at 405 nm using a microplate reader.

  • Normalization: Normalize the ALP activity to the total protein content of the cell lysate, determined by a protein assay (e.g., BCA assay).

Protocol 4: cAMP Assay

This protocol quantifies the intracellular levels of cyclic AMP (cAMP), a primary second messenger in the PTHrP-(1-36) signaling pathway.

Materials:

  • cAMP ELISA kit

  • Cell lysis buffer provided with the kit

  • Microplate reader

Procedure:

  • Cell Treatment: Treat the osteoblast cultures with PTHrP-(1-36) for a short duration (e.g., 5-30 minutes). To prevent cAMP degradation, an IBMX solution can be added.

  • Cell Lysis: Lyse the cells using the buffer provided in the cAMP ELISA kit.

  • ELISA: Perform the competitive ELISA according to the manufacturer's instructions. This typically involves incubating the cell lysates with a cAMP-HRP conjugate and anti-cAMP antibody in a pre-coated plate.

  • Measurement: After washing, add the substrate solution and measure the colorimetric signal using a microplate reader.

  • Quantification: Calculate the cAMP concentration in the samples based on a standard curve generated with known concentrations of cAMP.

Visualizations

The following diagrams illustrate the signaling pathways activated by PTHrP-(1-36) and a typical experimental workflow.

PTHrP_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PTH1R PTH1R G_alpha_s Gαs PTH1R->G_alpha_s PLC PLC PTH1R->PLC PTHrP PTHrP-(1-36) PTHrP->PTH1R AC Adenylyl Cyclase G_alpha_s->AC Activates cAMP cAMP AC->cAMP Generates PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates pCREB p-CREB CREB->pCREB Translocates IP3_DAG IP3 / DAG PLC->IP3_DAG Generates PKC PKC IP3_DAG->PKC Activates Gene_Expression ↑ Gene Expression (Runx2, RANKL) pCREB->Gene_Expression Regulates Experimental_Workflow cluster_analysis Downstream Analysis start Start: Seed Osteoblast Cells culture Culture to desired confluency start->culture treatment Treat with PTHrP-(1-36) (e.g., 1-100 nM) culture->treatment incubation Incubate for specified duration (hours to days) treatment->incubation harvest Harvest Cells incubation->harvest rna_analysis RNA Extraction -> qRT-PCR (Gene Expression) harvest->rna_analysis For RNA protein_analysis Protein Lysis -> Western Blot (Signaling Proteins) harvest->protein_analysis For Protein activity_assay Cell Lysis -> ALP/cAMP Assay (Cell Function) harvest->activity_assay For Assays

References

Application Notes and Protocols for Studying Human PTHrP-(1-36) Effects in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Parathyroid hormone-related protein (PTHrP) is a crucial cytokine involved in a wide array of physiological and pathological processes. The N-terminal fragment, PTHrP-(1-36), shares homology with parathyroid hormone (PTH) and interacts with the same G protein-coupled receptor, the PTH/PTHrP receptor (PTH1R).[1][2] This interaction triggers downstream signaling cascades that regulate bone metabolism, cell proliferation, and calcium homeostasis.[2][3] Animal models are indispensable tools for elucidating the in vivo effects of human PTHrP-(1-36) and for the preclinical evaluation of its therapeutic potential, particularly in the context of osteoporosis and cancer.

These application notes provide an overview of common animal models, detailed experimental protocols, and a summary of the expected quantitative outcomes when studying the effects of human PTHrP-(1-36).

Animal Models and Applications

Several animal models are utilized to investigate the diverse effects of PTHrP-(1-36). The choice of model depends on the specific research question.

  • Ovariectomized (OVX) Mice/Rats: This is the most established model for studying postmenopausal osteoporosis. Ovariectomy induces estrogen deficiency, leading to bone loss.[4][5][6] Administration of PTHrP-(1-36) in this model is used to assess its anabolic effects on bone.[4][5][6]

  • Diabetic Mice (Streptozotocin-induced): Type 1 diabetes can be induced in mice by streptozotocin (B1681764) injections, leading to osteopenia. This model is valuable for investigating the role of PTHrP-(1-36) in reversing diabetes-related bone loss and impaired bone regeneration.[7]

  • Cancer Xenograft Models: Human cancer cell lines (e.g., breast, prostate, colon) can be implanted into immunodeficient mice (e.g., nude mice) to study the effects of PTHrP-(1-36) on tumor growth, metastasis, and cancer-associated bone disease.[1][8][9]

  • Normal Adult Mice: These are used to study the baseline physiological effects of PTHrP-(1-36) on various tissues, including bone remodeling, beta-cell proliferation in the pancreas, and cardiovascular parameters.[10][11][12]

Quantitative Data Summary

The following tables summarize the quantitative effects of human PTHrP-(1-36) administration in various animal models as reported in the literature.

Table 1: Effects of PTHrP-(1-36) on Bone Parameters in Ovariectomized (OVX) Mice

ParameterAnimal ModelDosage and DurationKey FindingsReference
Bone HistologyOVX mice80 µg/kg/day, s.c., 5 days/week for 4 or 8 weeksExerts bone anabolic actions.[4]
Bone Remodeling FactorsOVX mice80 µg/kg/day, s.c., 5 days/week for 4 or 8 weeksModulates DKK-1 and Sost/sclerostin.[4][6]
Osteogenic DifferentiationOVX mice80 µg/kg/day, s.c., 5 days/week for 4 or 8 weeksImproved osteogenic differentiation in bone marrow cells.[4][6]
Trabecular Structure (Femur)OVX miceEvery two days for 4 to 8 weeksImproved deteriorated trabecular structure.[5]
Bone Formation Markers (Osteocalcin)OVX miceEvery two days for 4 to 8 weeksIncreased osteocalcin (B1147995) levels.[5]
Bone Resorption Markers (Pyridinoline)OVX miceEvery two days for 4 to 8 weeksInhibited pyridinoline (B42742) residues.[5]

Table 2: Effects of PTHrP-(1-36) in Diabetic and Normal Mice

ParameterAnimal ModelDosage and DurationKey FindingsReference
Bone-forming Cells (regenerating tibia)Diabetic mice (STZ-induced)100 µg/kg, s.c., every other day for 13 daysReversed the diabetes-related decrease in bone-forming cells.[7]
Bone Mass (regenerating tibia)Diabetic mice (STZ-induced)100 µg/kg, s.c., every other day for 13 daysReversed diabetes-related bone loss.[7]
Gene Expression (PTHrP, PTH1R, ALP)Diabetic mice (STZ-induced)100 µg/kg, s.c., every other day for 13 daysIncreased gene expression of PTHrP, PTH1R, and ALP.[7]
Bone Mineral Density (BMD)C57Bl/6J male mice80 µg/kg/day, s.c., 5 days/week for 6 weeksNo significant effect on BMD at this dose.[10][12]
Beta Cell ProliferationAdult male mice40, 80, or 160 µg/kg/day for 25 daysSignificantly enhanced beta cell proliferation.[11][13]
Beta Cell MassAdult male mice80 or 160 µg/kg/day for 25 daysCaused a significant 30% expansion of beta cell mass.[11][13]

Experimental Protocols

Protocol 1: Assessment of Anabolic Effects of PTHrP-(1-36) in an Ovariectomized (OVX) Mouse Model

Objective: To evaluate the bone-forming potential of human PTHrP-(1-36) in a model of postmenopausal osteoporosis.

Materials:

  • Female C57BL/6 mice (8-10 weeks old)

  • Human PTHrP-(1-36) (lyophilized)

  • Sterile saline (0.9% NaCl)

  • Anesthetic (e.g., isoflurane)

  • Surgical instruments for ovariectomy

  • Micro-computed tomography (µCT) system

  • ELISA kits for bone turnover markers (e.g., P1NP, CTX-I)

Procedure:

  • Acclimatization: Acclimatize mice to the housing facility for at least one week before the experiment.

  • Ovariectomy:

    • Anesthetize the mice.

    • Perform bilateral ovariectomy to induce estrogen deficiency. A sham operation (laparotomy without ovary removal) should be performed on a control group.

    • Allow a recovery period of 2-4 weeks to establish bone loss.

  • Treatment Groups:

    • Randomly assign OVX mice to the following groups (n=8-10 per group):

      • Vehicle control (sterile saline)

      • PTHrP-(1-36) treatment group (e.g., 80 µg/kg/day)

  • PTHrP-(1-36) Preparation and Administration:

    • Reconstitute lyophilized PTHrP-(1-36) in sterile saline to the desired stock concentration.

    • Administer PTHrP-(1-36) or vehicle via subcutaneous (s.c.) injection once daily, 5 days a week, for 4 to 8 weeks.[4]

  • In-life Monitoring:

    • Monitor body weight and general health of the animals weekly.

  • Endpoint Analysis:

    • At the end of the treatment period, euthanize the animals.

    • Blood Collection: Collect blood via cardiac puncture for serum separation. Analyze serum for bone turnover markers (e.g., P1NP for bone formation, CTX-I for bone resorption) using ELISA kits.

    • Bone Analysis:

      • Dissect femurs and tibias and fix them in 10% neutral buffered formalin.

      • Analyze bone microarchitecture of the distal femur or proximal tibia using µCT. Key parameters to assess include bone volume/total volume (BV/TV), trabecular number (Tb.N), trabecular thickness (Tb.Th), and trabecular separation (Tb.Sp).

      • For dynamic histomorphometry, administer calcein (B42510) and alizarin (B75676) red at specific time points before euthanasia to label bone formation surfaces.

Protocol 2: Evaluation of PTHrP-(1-36) on Tumor Growth in a Xenograft Mouse Model

Objective: To determine the effect of human PTHrP-(1-36) on the growth of prostate cancer cells in vivo.

Materials:

  • Male immunodeficient mice (e.g., BALB/c nude mice, 6-8 weeks old)

  • MatLyLu rat prostate carcinoma cells (or other relevant cancer cell line)

  • Matrigel

  • Human PTHrP-(1-36)

  • Sterile saline

  • Calipers for tumor measurement

Procedure:

  • Cell Culture and Preparation:

    • Culture MatLyLu cells under standard conditions.

    • On the day of injection, harvest cells and resuspend them in a 1:1 mixture of sterile saline and Matrigel at a concentration of 1x10^6 cells/100 µL.

  • Tumor Cell Implantation:

    • Anesthetize the mice.

    • Inject 100 µL of the cell suspension subcutaneously into the flank of each mouse.

  • Treatment Groups:

    • Once tumors are palpable (e.g., 50-100 mm³), randomize mice into treatment and control groups.

    • Vehicle control (sterile saline)

    • PTHrP-(1-36) treatment group (dose to be determined based on study objectives)

  • PTHrP-(1-36) Administration:

    • Administer PTHrP-(1-36) or vehicle via subcutaneous or intraperitoneal injection daily or as determined by the experimental design.

  • Tumor Growth Monitoring:

    • Measure tumor dimensions with calipers every 2-3 days.

    • Calculate tumor volume using the formula: Volume = (Length x Width²)/2.

  • Endpoint Analysis:

    • Euthanize mice when tumors reach a predetermined size limit or at the end of the study period.

    • Excise tumors, weigh them, and process for further analysis (e.g., histology, immunohistochemistry for proliferation markers like Ki67).

Visualizations

Signaling Pathways and Experimental Workflows

PTHrP_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space PTHrP PTHrP-(1-36) PTH1R PTH/PTHrP Receptor (PTH1R) PTHrP->PTH1R Binding Gs Gs protein PTH1R->Gs Activation AC Adenylyl Cyclase Gs->AC Stimulation cAMP cAMP AC->cAMP Production PKA Protein Kinase A (PKA) cAMP->PKA Activation CREB CREB PKA->CREB Phosphorylation Wnt Wnt Signaling (Modulation) PKA->Wnt Gene Gene Expression (e.g., Runx2, Sost, DKK-1) CREB->Gene Response Cellular Response (e.g., Osteoblast Differentiation, Anti-apoptosis) Wnt->Response Gene->Response Experimental_Workflow cluster_setup Model Setup cluster_treatment Treatment Phase cluster_analysis Endpoint Analysis Model Select Animal Model (e.g., OVX mice) Induction Induce Pathology (e.g., Ovariectomy) Model->Induction Recovery Recovery & Acclimatization Induction->Recovery Grouping Randomize into Groups (Vehicle vs. PTHrP) Recovery->Grouping Dosing Administer PTHrP-(1-36) (e.g., daily s.c. injection) Grouping->Dosing Monitoring In-life Monitoring (Weight, Health) Dosing->Monitoring Euthanasia Euthanasia & Sample Collection Monitoring->Euthanasia Blood Serum Analysis (Bone Markers) Euthanasia->Blood Bone Bone Analysis (µCT, Histology) Euthanasia->Bone Data Data Analysis & Interpretation Blood->Data Bone->Data

References

Application Notes and Protocols for Western Blot Analysis of Human PTHrP-(1-36) Signaling Proteins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Parathyroid hormone-related protein (PTHrP) is a crucial polyhormone involved in a variety of biological processes, including skeletal development, smooth muscle relaxation, and epithelial-mesenchymal interactions. The N-terminal fragment, PTHrP-(1-36), mimics the actions of parathyroid hormone (PTH) by binding to the common PTH/PTHrP receptor (PTH1R), a Class B G protein-coupled receptor (GPCR).[1][2] This binding event triggers a cascade of intracellular signaling pathways that are critical for its physiological effects. Understanding the intricacies of PTHrP-(1-36) signaling is vital for research in bone biology, oncology, and the development of therapeutic agents.

This document provides detailed application notes and protocols for the analysis of key signaling proteins activated by Human PTHrP-(1-36) using Western blotting.

PTHrP-(1-36) Signaling Pathways

Upon binding to the PTH1R, Human PTHrP-(1-36) primarily activates two major G protein-mediated signaling pathways:

  • The Gs/cAMP/PKA Pathway: The PTH1R couples to the stimulatory G protein (Gs), which activates adenylyl cyclase to produce cyclic AMP (cAMP).[2][3] cAMP, in turn, activates Protein Kinase A (PKA), which then phosphorylates downstream targets, including the transcription factor cAMP response element-binding protein (CREB).[4][5][6] Phosphorylation of CREB at Serine-133 is a key event in the modulation of gene expression in response to PTHrP-(1-36).[5]

  • The Gq/PLC/PKC Pathway: The PTH1R can also couple to the Gq protein, activating phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[6] IP3 stimulates the release of intracellular calcium, while DAG activates Protein Kinase C (PKC).[6]

Furthermore, PTHrP-(1-36) can stimulate the mitogen-activated protein kinase (MAPK) cascade, particularly the extracellular signal-regulated kinases 1 and 2 (ERK1/2).[7][8] The activation of ERK1/2 can be biphasic, with an early, rapid phase that is dependent on G proteins (both PKA and PKC) and a later, sustained phase that is mediated by β-arrestin recruitment and receptor internalization.[7][8][9]

Signaling Pathway Diagram

PTHrP_Signaling cluster_membrane Plasma Membrane PTH1R PTH1R Gs Gs PTH1R->Gs Gq Gq PTH1R->Gq beta_arrestin β-Arrestin PTH1R->beta_arrestin PTHrP PTHrP-(1-36) PTHrP->PTH1R Binding AC Adenylyl Cyclase Gs->AC Activates PLC PLC Gq->PLC Activates ERK ERK1/2 beta_arrestin->ERK Late Phase cAMP cAMP AC->cAMP PKA PKA cAMP->PKA CREB CREB PKA->CREB PKA->ERK pCREB p-CREB CREB->pCREB Phosphorylation Gene Gene Transcription pCREB->Gene IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca2 Ca2+ IP3->Ca2 PKC PKC DAG->PKC PKC->ERK pERK p-ERK1/2 ERK->pERK Phosphorylation pERK->Gene

Caption: PTHrP-(1-36) Signaling Pathways.

Quantitative Data Summary

The following tables summarize the quantitative effects of Human PTHrP-(1-36) on key signaling molecules. Data is compiled from various studies and may vary depending on the cell type and experimental conditions.

Table 1: Relative Activation of cAMP/PKA/CREB Signaling by PTHrP-(1-36) compared to PTH-(1-34)

Signaling MoleculePTHrP-(1-36) (Relative Activation)PTH-(1-34) (Relative Activation)Reference
cAMP Production~77%100%[5][10]
PKA Activation~73%100%[5][10]
CREB Phosphorylation~71%100%[5][10]

Note: Values are approximate and represent the relative maximal activation compared to PTH-(1-34) in primary murine calvarial osteoblasts.

Table 2: Time Course of ERK1/2 and CREB Phosphorylation in Response to PTHrP-(1-36)

Signaling MoleculePeak Activation TimeDurationReference
p-ERK1/2 (Early Phase)5-10 minutesTransient[7]
p-ERK1/2 (Late Phase)30-60 minutesSustained[7]
p-CREB5 minutesTransient[5]

Experimental Protocols

Western Blot Analysis of PTHrP-(1-36)-Induced Protein Phosphorylation

This protocol provides a general framework for analyzing the phosphorylation of key signaling proteins such as CREB and ERK1/2 in response to Human PTHrP-(1-36) stimulation.

1. Cell Culture and Treatment:

  • Plate cells (e.g., HEK293, Saos-2, or primary osteoblasts) at an appropriate density and allow them to adhere overnight.

  • Serum-starve the cells for 4-24 hours prior to stimulation to reduce basal signaling activity.

  • Treat cells with Human PTHrP-(1-36) at the desired concentration (e.g., 10-100 nM) for various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Include a vehicle control (the solvent used to dissolve PTHrP-(1-36)).

2. Cell Lysis:

  • After treatment, immediately place the culture plates on ice and wash the cells twice with ice-cold Phosphate-Buffered Saline (PBS).

  • Lyse the cells by adding ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors. A typical lysis buffer composition is: 20 mM Tris-HCl (pH 7.5), 150 mM NaCl, 1 mM Na2EDTA, 1 mM EGTA, 1% Triton X-100, 2.5 mM sodium pyrophosphate, 1 mM beta-glycerophosphate, 1 mM Na3VO4, and 1 µg/ml leupeptin.[11]

  • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

  • Incubate on ice for 30 minutes with periodic vortexing.

  • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

  • Transfer the supernatant (protein extract) to a new tube.

3. Protein Quantification:

  • Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA or Bradford assay).

4. SDS-PAGE and Protein Transfer:

  • Denature equal amounts of protein (e.g., 20-40 µg) from each sample by boiling in Laemmli sample buffer for 5 minutes.

  • Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) using an appropriate percentage acrylamide (B121943) gel.

  • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

5. Immunoblotting:

  • Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

  • Incubate the membrane with a primary antibody specific for the phosphorylated protein of interest (e.g., anti-phospho-CREB (Ser133) or anti-phospho-ERK1/2 (Thr202/Tyr204)) overnight at 4°C with gentle agitation. Dilute the antibody according to the manufacturer's recommendations.

  • Wash the membrane three times for 10 minutes each with TBST.

  • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again three times for 10 minutes each with TBST.

6. Detection and Analysis:

  • Detect the signal using an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

  • To normalize for protein loading, strip the membrane and re-probe with an antibody against the total protein (e.g., anti-CREB or anti-ERK1/2) or a loading control (e.g., anti-β-actin or anti-GAPDH).

  • Quantify the band intensities using densitometry software. Express the level of phosphorylated protein relative to the total protein or loading control.

Experimental Workflow Diagram

Western_Blot_Workflow start Start: Cell Culture treatment Serum Starvation & PTHrP-(1-36) Treatment start->treatment lysis Cell Lysis with Inhibitors treatment->lysis quant Protein Quantification (BCA/Bradford) lysis->quant sds_page SDS-PAGE quant->sds_page transfer Protein Transfer (PVDF/Nitrocellulose) sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation (e.g., p-CREB, p-ERK) blocking->primary_ab secondary_ab Secondary Antibody Incubation (HRP-conjugated) primary_ab->secondary_ab detection ECL Detection secondary_ab->detection analysis Data Analysis & Normalization detection->analysis end End: Results analysis->end

Caption: Western Blot Experimental Workflow.

Concluding Remarks

The provided protocols and information offer a comprehensive guide for the investigation of Human PTHrP-(1-36) signaling pathways using Western blot analysis. Adherence to these methodologies will enable researchers to generate reliable and reproducible data, contributing to a deeper understanding of the molecular mechanisms underlying the diverse biological functions of PTHrP-(1-36). For optimal results, it is recommended to optimize specific conditions, such as antibody concentrations and incubation times, for your particular experimental system.

References

Application Note: Quantitative Measurement of Human PTHrP-(1-36) in Conditioned Media

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Parathyroid hormone-related protein (PTHrP) is a polyhormone that plays critical roles in various physiological and pathological processes, including cell proliferation, differentiation, calcium homeostasis, and bone metabolism.[1][2][3] The N-terminal fragment, PTHrP-(1-36), mimics many actions of the parathyroid hormone (PTH) by binding to the common PTH/PTHrP type 1 receptor (PTH1R).[4][5][6] Measuring the concentration of secreted PTHrP-(1-36) in conditioned media from cell cultures is essential for studying its autocrine/paracrine functions, understanding disease mechanisms like humoral hypercalcemia of malignancy, and for the development of targeted therapies.[3][6]

This application note provides a detailed protocol for the preparation of conditioned media and the subsequent quantification of human PTHrP-(1-36) using a sandwich Enzyme-Linked Immunosorbent Assay (ELISA), a widely adopted, sensitive, and specific method.

I. Principle of Measurement

The most common method for quantifying PTHrP in biological fluids is the sandwich ELISA.[1][3] This assay employs a pair of antibodies specific to PTHrP. One antibody is pre-coated onto a microplate well. When the sample (conditioned media) is added, PTHrP present binds to this immobilized antibody. A second, biotin-conjugated detection antibody that recognizes a different epitope on the PTHrP molecule is then added, forming a "sandwich" complex. Subsequently, a streptavidin-horseradish peroxidase (HRP) conjugate is introduced, which binds to the biotin. Finally, a substrate solution is added, which is converted by HRP into a colored product. The intensity of the color is directly proportional to the concentration of PTHrP in the sample and is measured using a microplate reader.[3]

Other methods for PTHrP quantification include radioimmunoassay (RIA) and liquid chromatography-tandem mass spectrometry (LC-MS/MS), the latter offering high specificity and freedom from antibody cross-reactivity issues.[7][8]

II. Experimental Workflow

The overall process, from cell culture to data analysis, involves several key stages.

G cluster_prep Sample Preparation cluster_assay Quantification cluster_analysis Data Analysis A 1. Cell Culture (e.g., Hep G2, 786-0) B 2. Media Conditioning (Incubate cells in serum-free or low-serum media for 24-48h) A->B Growth Phase C 3. Harvest Conditioned Media B->C Secretion Phase D 4. Clarify Supernatant (Centrifuge to remove cells and debris) C->D Purification E 5. Perform Sandwich ELISA (Standards, Controls, Samples) D->E F 6. Measure Absorbance (Plate Reader at 450 nm) E->F G 7. Generate Standard Curve (4-Parameter Logistic Fit) F->G H 8. Calculate PTHrP Concentration G->H G cluster_membrane Plasma Membrane cluster_cytosol Cytosolic Signaling PTHrP PTHrP-(1-36) PTH1R PTH1 Receptor PTHrP->PTH1R Binding Gs Gs PTH1R->Gs Activates Gq Gq PTH1R->Gq Activates AC Adenylyl Cyclase Gs->AC Stimulates PLC Phospholipase C (PLC) Gq->PLC Stimulates cAMP cAMP AC->cAMP Converts ATP to IP3 IP3 PLC->IP3 Cleaves PIP2 to DAG DAG PLC->DAG ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates Response Cellular Responses (Gene Expression, Proliferation) PKA->Response PIP2 PIP2 Ca Ca2+ Release IP3->Ca PKC Protein Kinase C (PKC) DAG->PKC Activates PKC->Response Ca->Response

References

Application Notes and Protocols for Human PTHrP-(1-36) in Rat Bone Regeneration Studies

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Parathyroid hormone-related protein (PTHrP) is a cytokine that plays a crucial role in bone development and metabolism.[1] The N-terminal fragment, human PTHrP-(1-36), shares structural similarities with parathyroid hormone (PTH) and binds to the same G protein-coupled receptor, the PTH type 1 receptor (PTH1R).[2][3][4] This interaction triggers signaling cascades that can modulate bone remodeling. While continuous exposure to PTH or PTHrP can lead to bone resorption, intermittent administration has been shown to have a potent anabolic effect, stimulating bone formation and increasing bone mass.[5][6] This makes PTHrP-(1-36) a promising therapeutic agent for conditions like osteoporosis and for promoting bone regeneration.[1][5][7]

These application notes provide a comprehensive overview of the use of human PTHrP-(1-36) in preclinical bone regeneration studies using rat models, summarizing key quantitative data and providing detailed experimental protocols.

Data Presentation: Efficacy of PTHrP-(1-36) in Rat Models

The following tables summarize quantitative data from studies investigating the anabolic effects of human PTHrP-(1-36) on the skeletal system of rats, particularly in the context of ovariectomy-induced bone loss, a common model for postmenopausal osteoporosis.

Table 1: Effects of Daily PTHrP-(1-36) Administration on Bone Mass and Biomechanical Properties in Ovariectomized (OVX) Rats

ParameterVehicle (OVX)PTHrP-(1-36) (40 µg/kg/day)Fold Change vs. VehicleReference
Femoral Ash Weight (mg) 265 ± 5326 ± 7~1.23[7]
Lumbar Vertebral Ash Weight (mg) 134 ± 3168 ± 4~1.25[7]
Femoral Bone Mineral Density (g/cm²) Data not specifiedMarkedly Increased-[7]
Vertebral Compressive Strength (N) 155 ± 8210 ± 11~1.35[7]
Femoral Breaking Strength (N) 108 ± 4125 ± 4~1.16[7]

Study Duration: 6 months. Animal Model: 6-month-old ovariectomized rats.[7]

Signaling Pathway and Experimental Workflow

Signaling Pathway of PTHrP-(1-36) in Osteoblasts

Intermittent administration of PTHrP-(1-36) primarily exerts its anabolic effects by binding to the PTH1R on osteoblasts. This binding activates the Gsα subunit, leading to the production of cyclic AMP (cAMP) by adenylyl cyclase.[2] Elevated cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates transcription factors like CREB (cAMP response element-binding protein).[8] This signaling cascade promotes the differentiation and survival of osteoblasts and stimulates the expression of genes associated with bone formation.[9][10] It can also influence the expression of RANKL and OPG, thereby indirectly affecting osteoclast activity.[2][11]

PTHrP_Signaling cluster_IC Intracellular Space PTHrP PTHrP-(1-36) PTH1R PTH1R PTHrP->PTH1R Gs G Protein (Gs) PTH1R->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Produces PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Nucleus Nucleus CREB->Nucleus Translocates to Genes Gene Expression (e.g., Runx2, Osterix) Nucleus->Genes Response ↑ Osteoblast Differentiation ↑ Bone Formation Genes->Response

Caption: PTHrP-(1-36) signaling cascade in osteoblasts.

In Vivo Experimental Workflow for Bone Regeneration in a Rat Calvarial Defect Model

This workflow outlines a typical study to assess the efficacy of locally administered PTHrP-(1-36) on bone healing.

InVivo_Workflow cluster_pre Pre-Surgical Phase cluster_op Surgical Phase cluster_post Post-Surgical & Analysis Phase cluster_analysis_detail Analysis Methods acclimatization Animal Acclimatization (Wistar Rats, 1 week) randomization Randomization into Groups (e.g., Vehicle, PTHrP Low, PTHrP High) acclimatization->randomization anesthesia Anesthesia randomization->anesthesia surgery Creation of Critical-Size Calvarial Defect (e.g., 5mm) anesthesia->surgery treatment Local Administration of PTHrP-(1-36) in a Carrier (e.g., collagen sponge) surgery->treatment monitoring Post-Operative Monitoring (Health, Analgesia) treatment->monitoring imaging In-life Imaging (optional) (Micro-CT at intervals) monitoring->imaging euthanasia Euthanasia & Sample Collection (e.g., 4 and 8 weeks) imaging->euthanasia analysis Ex Vivo Analysis euthanasia->analysis microct Micro-CT (BV/TV, Tb.Th, BMD) analysis->microct histology Histology (H&E, Masson's Trichrome) (New bone area, osteocyte count) analysis->histology

Caption: Workflow for a rat calvarial defect model.

Experimental Protocols

Protocol 1: In Vivo Ovariectomized (OVX) Rat Model for Osteoporosis

This protocol describes a long-term study to evaluate the systemic effects of intermittent PTHrP-(1-36) on bone mass in an osteoporosis model.

1. Animals and Acclimatization:

  • Use skeletally mature female rats (e.g., Sprague-Dawley or Wistar, 6 months old).
  • Acclimatize animals for at least one week before the experiment. House them under standard laboratory conditions (12h light/dark cycle, controlled temperature and humidity) with ad libitum access to standard chow and water.

2. Ovariectomy Procedure:

  • Anesthetize the rats using an appropriate anesthetic regimen (e.g., isoflurane (B1672236) inhalation or ketamine/xylazine injection).
  • Perform bilateral ovariectomy through a dorsal midline incision. A sham operation (incision and suturing without ovary removal) should be performed on the control group.
  • Provide post-operative analgesia as per institutional guidelines.
  • Allow a recovery period of 2-4 weeks to establish bone loss.

3. Treatment Groups and Administration:

  • Randomly assign OVX rats to treatment groups:
  • Group 1: Vehicle control (e.g., saline with 0.1% BSA).
  • Group 2: Human PTHrP-(1-36) (e.g., 40 µg/kg).
  • Reconstitute lyophilized PTHrP-(1-36) in the vehicle solution.
  • Administer the assigned treatment via daily subcutaneous injection for the duration of the study (e.g., 6 months).[7]

4. In-life Monitoring and Analysis:

  • Monitor body weight and general health status weekly.
  • Perform periodic bone mineral density (BMD) measurements using dual-energy X-ray absorptiometry (DEXA) if available.

5. Terminal Procedures and Ex Vivo Analysis:

  • At the end of the treatment period, euthanize the animals.
  • Harvest femurs and lumbar vertebrae.
  • Biomechanical Testing: Perform three-point bending tests on femurs and compression tests on vertebral bodies to determine bone strength.
  • Densitometry and Ash Weight: Measure bone mineral content and determine the ash weight of the harvested bones after defatting and drying.
  • Histomorphometry: Fix bones in formalin, embed in plastic (PMMA), section, and stain (e.g., Von Kossa, Goldner's trichrome) to quantify cellular and structural parameters of bone remodeling (e.g., bone formation rate, osteoblast surface).

Protocol 2: In Vitro Osteoblast Differentiation Assay

This protocol is designed to assess the direct effect of PTHrP-(1-36) on the differentiation of osteoprogenitor cells.

1. Cell Culture:

  • Use primary mesenchymal stem cells (MSCs) isolated from rat bone marrow or an osteoblastic cell line (e.g., MC3T3-E1).
  • Culture cells in standard growth medium (e.g., α-MEM with 10% FBS and 1% penicillin/streptomycin) at 37°C in a humidified 5% CO₂ incubator.

2. Osteogenic Differentiation:

  • Seed cells into multi-well plates (e.g., 24-well plates) at a density of 1-2 x 10⁵ cells/well.
  • Once cells reach confluence, switch to an osteogenic differentiation medium (growth medium supplemented with 50 µg/mL ascorbic acid and 10 mM β-glycerophosphate).
  • Divide the wells into treatment groups:
  • Group 1: Osteogenic medium only (Control).
  • Group 2: Osteogenic medium + PTHrP-(1-36) (e.g., 10 nM).[11]
  • Replenish the medium and treatment every 2-3 days for the duration of the experiment (e.g., 14-21 days).

3. Analysis of Osteoblast Differentiation:

  • Alkaline Phosphatase (ALP) Activity:
  • At an early time point (e.g., Day 7), lyse the cells and measure ALP activity using a colorimetric assay (e.g., p-nitrophenyl phosphate (B84403) substrate). Normalize activity to total protein content.
  • Alternatively, perform histochemical staining for ALP on fixed cells.
  • Matrix Mineralization (Alizarin Red Staining):
  • At a later time point (e.g., Day 14 or 21), fix the cell monolayer with 10% formalin.
  • Stain with 2% Alizarin Red S solution (pH 4.2) for 30 minutes to visualize calcium deposits.
  • Quantify mineralization by extracting the stain with cetylpyridinium (B1207926) chloride and measuring absorbance at ~562 nm.[11]
  • Gene Expression Analysis (qRT-PCR):
  • At various time points, extract total RNA from the cells.
  • Perform reverse transcription followed by quantitative PCR to measure the expression of key osteogenic marker genes, such as Runx2, Osterix, Alkaline Phosphatase (Alpl), and Osteocalcin (Bglap).[10]

Disclaimer: These protocols provide a general framework. Researchers should adapt them based on specific experimental goals and adhere to their institution's animal care and use guidelines.

References

Application Notes & Protocols for Subcutaneous Administration of Human PTHrP-(1-36)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Parathyroid hormone-related protein (PTHrP) is a peptide hormone that plays a crucial role in various physiological processes. The N-terminal fragment, Human PTHrP-(1-36), shares structural homology with parathyroid hormone (PTH) and binds to the same receptor, the type 1 PTH/PTHrP receptor (PTH1R).[1][2] When administered intermittently via subcutaneous injection, PTHrP-(1-36) has been shown to be an anabolic agent for bone, stimulating bone formation and increasing bone mineral density (BMD).[3][4][5] This makes it a molecule of significant interest for the treatment of osteoporosis and other bone disorders.[4]

These application notes provide a comprehensive protocol for the preparation and subcutaneous administration of Human PTHrP-(1-36) for both preclinical and clinical research settings.

Mechanism of Action & Signaling Pathway

Human PTHrP-(1-36) exerts its effects by binding to the PTH1R, a G protein-coupled receptor found in bone and kidney cells.[6] This interaction activates at least two primary intracellular signaling pathways:

  • Adenylyl Cyclase/Protein Kinase A (AC/PKA) Pathway: The canonical pathway that mediates many of the effects on mineral metabolism.[6][7]

  • Phospholipase C/Protein Kinase C (PLC/PKC) Pathway: This pathway is also activated upon receptor binding.[6][8]

The activation of these pathways in osteoblasts leads to increased bone formation.[9] In the kidney, it influences mineral homeostasis, affecting calcium and phosphate (B84403) reabsorption.[1][2]

PTHrP_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol PTHrP PTHrP-(1-36) Receptor PTH1R PTHrP->Receptor Binding G_protein G Protein (Gq/Gs) Receptor->G_protein Activation AC Adenylyl Cyclase (AC) G_protein->AC PLC Phospholipase C (PLC) G_protein->PLC cAMP cAMP AC->cAMP Converts ATP IP3_DAG IP3 + DAG PLC->IP3_DAG Cleaves PIP2 PKA Protein Kinase A (PKA) cAMP->PKA Activates Response Cellular Response (e.g., Gene Expression, Osteoblast Activity) PKA->Response PKC Protein Kinase C (PKC) IP3_DAG->PKC Activates PKC->Response Experimental_Workflow cluster_prep Preparation Phase cluster_admin Administration Phase cluster_analysis Analysis Phase Reconstitution Peptide Reconstitution Dose_Calc Dose Calculation (per animal weight) Reconstitution->Dose_Calc SC_Injection Daily Subcutaneous Injection Monitoring Animal Health Monitoring SC_Injection->Monitoring Sample_Collection Sample Collection (Serum, Bone) Monitoring->Sample_Collection BMD_Analysis Bone Mineral Density (DEXA / µCT) Sample_Collection->BMD_Analysis Biomarker_Analysis Biomarker Analysis (P1NP, CTX) Sample_Collection->Biomarker_Analysis Histo Histomorphometry Sample_Collection->Histo

References

Application Notes and Protocols: The Role of Human PTHrP-(1-36) in Cancer Metastasis Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Parathyroid hormone-related protein (PTHrP) is a polyhormone that plays a crucial role in various physiological processes, including skeletal development and calcium homeostasis.[1] Its N-terminal fragment, PTHrP-(1-36), shares homology with the parathyroid hormone (PTH) and binds to the same receptor, the PTH type 1 receptor (PTH1R), a G protein-coupled receptor.[2][3] While initially identified as the causative agent of humoral hypercalcemia of malignancy (HHM), emerging evidence has highlighted the multifaceted and often contradictory roles of PTHrP in cancer progression and metastasis.[2][4] This document provides detailed application notes and protocols for studying the function of human PTHrP-(1-36) in cancer metastasis research.

Mechanism of Action and Signaling Pathways

PTHrP-(1-36) exerts its effects primarily through the activation of the PTH1R, which triggers a cascade of intracellular signaling pathways. The specific downstream effects are context-dependent, varying with cell type and the tumor microenvironment.[5] The major signaling pathways activated by PTHrP-(1-36) are:

  • Gαs/cAMP/PKA Pathway: Binding of PTHrP-(1-36) to PTH1R can activate the Gαs subunit, leading to the stimulation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP).[5][6] cAMP then activates Protein Kinase A (PKA), which phosphorylates various downstream targets, including the transcription factor CREB, influencing gene expression related to cell proliferation and survival.[7]

  • Gαq/PLC/PKC Pathway: PTH1R can also couple to the Gαq subunit, activating Phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[7] IP3 triggers the release of intracellular calcium, while DAG activates Protein Kinase C (PKC). This pathway is implicated in processes such as angiogenesis.[5][7]

  • ERK-1/2/MAPK Pathway: Activation of the ERK-1/2 MAPK pathway can occur through both G protein-dependent and independent (via β-arrestin) mechanisms.[5] This pathway is a key regulator of cell proliferation, differentiation, and survival.

PTHrP_Signaling_Pathways cluster_membrane Plasma Membrane cluster_g_protein G Protein Signaling cluster_downstream Downstream Effectors PTHR1 PTH1R Gas Gαs PTHR1->Gas Gaq Gαq PTHR1->Gaq BetaArrestin β-Arrestin PTHR1->BetaArrestin PTHrP PTHrP-(1-36) PTHrP->PTHR1 AC Adenylyl Cyclase Gas->AC Activates PLC Phospholipase C Gaq->PLC Activates ERK ERK1/2 BetaArrestin->ERK cAMP cAMP AC->cAMP IP3 IP3 PLC->IP3 DAG DAG PLC->DAG PKA PKA cAMP->PKA CREB CREB PKA->CREB Phosphorylates Ca Ca2+ Release IP3->Ca PKC PKC DAG->PKC PKC->ERK Angiogenesis Angiogenesis PKC->Angiogenesis Proliferation Proliferation/ Survival ERK->Proliferation CREB->Proliferation

Caption: PTHrP-(1-36) Signaling Pathways.

Role in Cancer Metastasis

The function of PTHrP in cancer metastasis is complex, exhibiting both pro- and anti-metastatic properties depending on the tumor type and stage of progression.

  • Early Stage (Tumor Suppressive): In the initial stages of some cancers, such as breast cancer, higher PTHrP expression has been associated with improved survival rates and a decreased risk of metastasis.[8] The underlying mechanisms for this protective effect are still under investigation.[8]

  • Late Stage (Tumor Promoting): In advanced stages, particularly in the context of bone metastasis, PTHrP plays a significant pro-metastatic role.[8] Tumor cells that have colonized the bone release PTHrP, which stimulates osteoblasts to secrete RANKL.[5][7] RANKL, in turn, promotes the formation and activity of osteoclasts, leading to bone resorption.[7][9] The degradation of the bone matrix releases growth factors, such as TGF-β, which further fuel tumor growth, creating a "vicious cycle" of bone metastasis.[3][9]

Bone_Metastasis_Vicious_Cycle Tumor Tumor Cells in Bone PTHrP PTHrP Tumor->PTHrP Secretes Osteoblast Osteoblast PTHrP->Osteoblast Stimulates RANKL RANKL Osteoblast->RANKL Secretes Osteoclast Osteoclast RANKL->Osteoclast Activates Bone Bone Matrix Osteoclast->Bone Resorbs GF Growth Factors (e.g., TGF-β) Bone->GF Releases GF->Tumor Promotes Growth

Caption: The "Vicious Cycle" of Bone Metastasis.

Quantitative Data

The following table summarizes key quantitative data related to the activity of Human PTHrP-(1-36).

ParameterValueCell Type/ModelReference
EC50 (Intracellular Calcium Increase)0.05 nMHuman Epidermal Keratinocytes[10]
EC50 (Ca2+ Response)1 nMUMR 106 cells (mouse)[10]
Effect on Cell ProliferationIncreaseHuman β-cells (100 nM, 24h)[10]
Effect on Insulin SecretionEnhancementHuman Islets (100 nM, 30 min)[10]

Experimental Protocols

Here are detailed protocols for key experiments to investigate the role of PTHrP-(1-36) in cancer metastasis.

Protocol 1: In Vitro Cell Proliferation Assay (MTS Assay)

Objective: To determine the effect of PTHrP-(1-36) on the proliferation of cancer cells.

Materials:

  • Cancer cell line of interest (e.g., MDA-MB-231 for breast cancer)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Human PTHrP-(1-36) peptide

  • 96-well plates

  • MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

  • Plate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed 5,000 cells per well in a 96-well plate in 100 µL of complete culture medium.

    • Incubate overnight at 37°C, 5% CO2.

  • Treatment:

    • Prepare serial dilutions of PTHrP-(1-36) in serum-free medium (e.g., 0, 1, 10, 100 nM).

    • Remove the culture medium from the wells and replace it with 100 µL of the PTHrP-(1-36) dilutions.

    • Incubate for the desired time points (e.g., 24, 48, 72 hours).

  • MTS Assay:

    • Add 20 µL of MTS reagent to each well.

    • Incubate for 1-4 hours at 37°C, 5% CO2.

    • Measure the absorbance at 490 nm using a plate reader.

  • Data Analysis:

    • Subtract the background absorbance (medium only).

    • Normalize the data to the control (0 nM PTHrP-(1-36)) to determine the percentage of cell proliferation.

Cell_Proliferation_Workflow Start Start Seed Seed Cells in 96-well Plate Start->Seed Incubate1 Incubate Overnight Seed->Incubate1 Treat Treat with PTHrP-(1-36) (Serial Dilutions) Incubate1->Treat Incubate2 Incubate for 24, 48, or 72h Treat->Incubate2 AddMTS Add MTS Reagent Incubate2->AddMTS Incubate3 Incubate for 1-4h AddMTS->Incubate3 Read Measure Absorbance at 490 nm Incubate3->Read Analyze Analyze Data Read->Analyze End End Analyze->End

Caption: Workflow for Cell Proliferation Assay.

Protocol 2: In Vitro Cell Invasion Assay (Boyden Chamber Assay)

Objective: To assess the effect of PTHrP-(1-36) on the invasive potential of cancer cells.

Materials:

  • Cancer cell line of interest

  • Boyden chamber inserts (8 µm pore size) with Matrigel-coated membranes

  • 24-well plates

  • Serum-free medium

  • Complete medium (chemoattractant)

  • Human PTHrP-(1-36) peptide

  • Cotton swabs

  • Methanol (B129727)

  • Crystal Violet stain

Procedure:

  • Cell Preparation:

    • Starve cells in serum-free medium for 24 hours.

    • Trypsinize and resuspend cells in serum-free medium at a concentration of 1 x 10^5 cells/mL.

  • Assay Setup:

    • Rehydrate the Matrigel-coated inserts with serum-free medium for 2 hours at 37°C.

    • Add 500 µL of complete medium (with or without PTHrP-(1-36) as a chemoattractant) to the lower chamber of the 24-well plate.

    • Remove the rehydration medium from the inserts and add 200 µL of the cell suspension to the upper chamber.

    • Incubate for 24-48 hours at 37°C, 5% CO2.

  • Quantification:

    • Carefully remove the non-invading cells from the upper surface of the membrane with a cotton swab.

    • Fix the invading cells on the lower surface of the membrane with methanol for 10 minutes.

    • Stain the cells with Crystal Violet for 20 minutes.

    • Wash the inserts with water and allow them to air dry.

    • Count the number of invaded cells in several random fields under a microscope.

  • Data Analysis:

    • Calculate the average number of invaded cells per field for each condition.

    • Compare the number of invaded cells in the PTHrP-(1-36) treated group to the control group.

Cell_Invasion_Workflow Start Start Starve Starve Cells Start->Starve PrepareCells Prepare Cell Suspension Starve->PrepareCells Setup Set up Boyden Chamber PrepareCells->Setup Incubate Incubate for 24-48h Setup->Incubate Remove Remove Non-invading Cells Incubate->Remove Fix Fix Invading Cells Remove->Fix Stain Stain with Crystal Violet Fix->Stain Count Count Invaded Cells Stain->Count Analyze Analyze Data Count->Analyze End End Analyze->End

Caption: Workflow for Cell Invasion Assay.

Protocol 3: In Vivo Model of Bone Metastasis

Objective: To evaluate the effect of PTHrP-(1-36) on the formation of bone metastases in an animal model.

Materials:

  • Immunocompromised mice (e.g., nude mice)

  • Cancer cell line engineered to express a reporter gene (e.g., Luciferase)

  • Human PTHrP-(1-36) peptide or a vehicle control

  • Anesthetic

  • Insulin syringes

  • Bioluminescence imaging system

  • X-ray or micro-CT scanner

Procedure:

  • Cell Injection:

    • Anesthetize the mice.

    • Inject 1 x 10^5 luciferase-expressing cancer cells in 100 µL of PBS into the left cardiac ventricle of each mouse.

  • Treatment:

    • Divide the mice into two groups: a treatment group receiving daily subcutaneous injections of PTHrP-(1-36) (e.g., 100 µg/kg) and a control group receiving vehicle injections.

    • Continue treatment for the duration of the experiment (e.g., 4-6 weeks).

  • Monitoring Tumor Growth:

    • Monitor the development of bone metastases weekly using bioluminescence imaging.

    • Quantify the tumor burden by measuring the total photon flux.

  • Assessment of Bone Lesions:

    • At the end of the experiment, euthanize the mice.

    • Analyze the extent of osteolytic or osteoblastic lesions in the bones using X-ray or micro-CT.

  • Data Analysis:

    • Compare the tumor burden and the extent of bone lesions between the PTHrP-(1-36) treated group and the control group.

InVivo_Metastasis_Workflow Start Start Inject Intracardiac Injection of Cancer Cells Start->Inject Treat Treat with PTHrP-(1-36) or Vehicle Inject->Treat Monitor Monitor Tumor Growth (Bioluminescence) Treat->Monitor Assess Assess Bone Lesions (X-ray/micro-CT) Monitor->Assess Analyze Analyze Data Assess->Analyze End End Analyze->End

Caption: Workflow for In Vivo Bone Metastasis Model.

Human PTHrP-(1-36) is a critical signaling molecule in the complex process of cancer metastasis, particularly to the bone. Its dual role as both a potential tumor suppressor in early-stage disease and a potent promoter of bone destruction in advanced cancers makes it a compelling target for further research and therapeutic development. The application notes and protocols provided here offer a framework for investigating the intricate functions of PTHrP-(1-36) in cancer metastasis, with the aim of advancing our understanding and ultimately improving patient outcomes.

References

Application Notes and Protocols: Human PTHrP-(1-36) in 3D Bone Organoid Models

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Three-dimensional (3D) bone organoids are emerging as powerful in vitro models that recapitulate key aspects of native bone tissue, including its complex architecture and the interplay between different cell types.[1][2] These organoids provide a more physiologically relevant environment compared to traditional 2D cell cultures, making them invaluable tools for studying bone development, disease modeling, and screening therapeutic agents.[2][3] Parathyroid hormone-related protein (PTHrP) is a crucial regulator of bone metabolism.[4][5] The N-terminal fragment, PTHrP-(1-36), has shown significant promise as a bone anabolic agent.[5][6] This document provides detailed application notes and protocols for utilizing human PTHrP-(1-36) in 3D bone organoid models to investigate its effects on bone formation and remodeling.

I. Signaling Pathways of PTHrP-(1-36) in Bone Cells

Human PTHrP-(1-36) primarily exerts its effects on bone cells by binding to the parathyroid hormone 1 receptor (PTH1R), a G protein-coupled receptor.[7][8] This interaction triggers downstream signaling cascades that modulate gene expression and cellular function in osteoblasts, leading to bone formation.

Diagram of PTHrP-(1-36) Signaling Pathway:

PTHrP_Signaling PTH1R PTH1R G_alpha_s Gαs PTH1R->G_alpha_s AC Adenylyl Cyclase cAMP cAMP AC->cAMP G_alpha_s->AC activates PKA PKA cAMP->PKA activates CREB CREB PKA->CREB phosphorylates Runx2 Runx2 PKA->Runx2 Gene_Expression Target Gene Expression CREB->Gene_Expression promotes Runx2->Gene_Expression PTHrP PTHrP-(1-36) PTHrP->PTH1R

Caption: PTHrP-(1-36) signaling cascade in osteoblasts.

II. Experimental Protocols

This section outlines the key protocols for generating 3D bone organoids and subsequently treating them with human PTHrP-(1-36).

A. Protocol for Generation of 3D Bone Organoids from Mesenchymal Stem Cells (MSCs)

This protocol is adapted from established methods for creating bone organoids.[1][9]

Materials:

  • Human bone marrow-derived mesenchymal stem cells (BMSCs)

  • Hydrogel (e.g., Matrigel® or a custom bioink)[1][10]

  • Osteogenic differentiation medium:

    • DMEM or α-MEM

    • 10% Fetal Bovine Serum (FBS)

    • 1% Penicillin-Streptomycin

    • 100 nM Dexamethasone

    • 10 mM β-glycerophosphate

    • 50 µg/mL Ascorbic acid

  • Human PTHrP-(1-36) (lyophilized powder)

  • Sterile, nuclease-free water or appropriate buffer for reconstitution

  • Multi-well culture plates

Procedure:

  • Cell Culture: Culture human BMSCs in standard growth medium until they reach 80-90% confluency.

  • Bioink Preparation: On the day of organoid formation, harvest the BMSCs. Resuspend the cells in the hydrogel solution at a desired concentration (e.g., 1 x 10^6 to 5 x 10^6 cells/mL) to create a bioink.[1]

  • 3D Scaffolding: Dispense droplets of the cell-laden hydrogel (e.g., 20-50 µL) into the center of each well of a multi-well plate.[11]

  • Gelation: Incubate the plate at 37°C for 30-60 minutes to allow for the polymerization of the hydrogel.

  • Organoid Culture: Gently add osteogenic differentiation medium to each well. Culture the organoids at 37°C in a humidified incubator with 5% CO2. Change the medium every 2-3 days.

B. Protocol for Application of Human PTHrP-(1-36) to Bone Organoids

Procedure:

  • Reconstitution of PTHrP-(1-36): Reconstitute lyophilized human PTHrP-(1-36) in sterile, nuclease-free water or a recommended buffer to create a stock solution (e.g., 100 µM). Aliquot and store at -80°C.

  • Treatment: After an initial culture period to allow for organoid formation and stabilization (e.g., 3-5 days), replace the osteogenic medium with fresh medium containing the desired concentration of human PTHrP-(1-36). A common concentration range to explore is 1-100 nM.[12][13]

  • Intermittent vs. Continuous Dosing:

    • Intermittent Dosing: To mimic the anabolic effects observed in vivo, treat the organoids with PTHrP-(1-36) for a short period (e.g., 1-4 hours) daily, followed by a wash and replacement with fresh osteogenic medium.[5]

    • Continuous Dosing: For studies investigating sustained exposure, replace the medium with fresh PTHrP-(1-36)-containing medium every 2-3 days.

  • Duration of Treatment: The treatment duration can vary depending on the experimental goals, typically ranging from 7 to 21 days.

Diagram of Experimental Workflow:

Experimental_Workflow Start Start MSC_Culture 1. Culture Human MSCs Start->MSC_Culture Bioink_Prep 2. Prepare Cell-Laden Hydrogel (Bioink) MSC_Culture->Bioink_Prep Organoid_Formation 3. Dispense Droplets and Allow Gelation Bioink_Prep->Organoid_Formation Initial_Culture 4. Initial Culture in Osteogenic Medium (3-5 days) Organoid_Formation->Initial_Culture PTHrP_Treatment 5. Treat with PTHrP-(1-36) (Intermittent or Continuous) Initial_Culture->PTHrP_Treatment Analysis 6. Endpoint Analysis PTHrP_Treatment->Analysis End End Analysis->End

Caption: General workflow for PTHrP-(1-36) application in bone organoids.

III. Data Presentation: Quantitative Analysis

The following tables summarize expected quantitative outcomes based on existing literature on the effects of PTHrP-(1-36) on bone cells and tissues. These can serve as a guide for data interpretation from 3D bone organoid experiments.

Table 1: Gene Expression Analysis in Response to PTHrP-(1-36) Treatment

Gene TargetExpected Change with PTHrP-(1-36)Function in Bone MetabolismReference(s)
RUNX2IncreaseKey transcription factor for osteoblast differentiation.[12]
SP7 (Osterix)IncreaseTranscription factor essential for osteoblast maturation.[12]
ALPL (Alkaline Phosphatase)IncreaseEarly marker of osteoblast activity and matrix mineralization.[2]
COL1A1 (Collagen Type I)IncreaseMajor structural protein of the bone matrix.[4]
BGLAP (Osteocalcin)IncreaseLate marker of osteoblast differentiation and bone formation.[4][12]
TNFSF11 (RANKL)Moderate IncreasePromotes osteoclast differentiation and bone resorption.[7][8]
TNFRSF11B (Osteoprotegerin)No significant change or decreaseDecoy receptor for RANKL, inhibits osteoclastogenesis.[8]
SOST (Sclerostin)DecreaseInhibitor of the Wnt signaling pathway, suppresses bone formation.[4][14]

Table 2: Comparison of Effects of PTH (1-34) and PTHrP-(1-36) on Gene Regulation

Gene/PathwayPTH (1-34) RegulationPTHrP-(1-36) RegulationAbaloparatide (ABL) RegulationReference(s)
Total Regulated Genes 367117179[15][16]
Unique Regulated Genes 1941520[15][16]
Shared Regulated Genes 83 (among all three)83 (among all three)83 (among all three)[15][16]
"Bone Mineralization" Pathway Significant RegulationNo Significant RegulationSignificant Regulation[7][15]
Rankl Expression Greatest IncreaseModerate IncreaseModerate Increase[7]

Table 3: Effects of PTHrP-(1-36) on Bone Turnover Markers (Clinical Data)

MarkerTreatment GroupChange from Baselinep-valueReference(s)
Bone Formation (PINP) PTHrP-(1-36) (400 µg/d)+46%<0.05[17]
PTHrP-(1-36) (600 µg/d)+87%<0.05[17]
PTH (1-34) (20 µg/d)+171%<0.0005[17]
Bone Resorption (CTX) PTHrP-(1-36) (400 & 600 µg/d)+30%<0.05[17]
PTH (1-34) (20 µg/d)+92%<0.005[17]

PINP: Amino-terminal telopeptides of procollagen (B1174764) 1; CTX: Carboxy-terminal telopeptides of collagen 1.

IV. Recommended Endpoint Analyses

To comprehensively evaluate the effects of human PTHrP-(1-36) on 3D bone organoids, a combination of the following analytical techniques is recommended:

  • Quantitative Real-Time PCR (qRT-PCR): To measure the expression of key osteogenic and osteoclastic genes as listed in Table 1.

  • Histology and Immunohistochemistry: To visualize the 3D structure of the organoids, cell distribution, and matrix deposition. Stains such as Alizarin Red S (for mineralization) and von Kossa (for phosphate (B84403) deposition) are crucial.

  • Enzyme-Linked Immunosorbent Assay (ELISA): To quantify the secretion of bone turnover markers (e.g., osteocalcin, CTX-I) into the culture medium.[2]

  • Micro-computed Tomography (µCT): To non-destructively image and quantify the mineralized volume and architecture of the bone organoids.

  • Mechanical Testing: To assess the functional properties (e.g., stiffness, compressive modulus) of the engineered bone tissue.

By employing these detailed protocols and analytical methods, researchers can effectively utilize 3D bone organoid models to elucidate the mechanisms of action of human PTHrP-(1-36) and evaluate its potential as a therapeutic agent for bone regeneration and diseases like osteoporosis.

References

Troubleshooting & Optimization

Human PTHrP-(1-36) stability and degradation in solution

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information, troubleshooting advice, and standardized protocols for working with human Parathyroid Hormone-Related Protein-(1-36) [hPTHrP-(1-36)].

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My hPTHrP-(1-36) solution is losing activity faster than expected. What are the common causes?

A1: Rapid loss of bioactivity is typically due to chemical or enzymatic degradation. Key factors include:

  • Proteolytic Degradation: The peptide is highly susceptible to cleavage by proteases.[1][2] If your solution contains any cellular material, serum, or microbial contamination, proteases will quickly degrade the peptide. Matrix metalloproteinases (MMPs) and serine proteases like human kallikrein-3/prostate specific antigen (PSA) are known to cleave PTHrP.[1][2][3]

  • Improper Storage: PTHrP-(1-36) solutions are not stable for long periods at room temperature or even 4°C. Repeated freeze-thaw cycles can also lead to aggregation and degradation.

  • Solution pH and Buffer: Although detailed public data is limited, peptide stability is often pH-dependent. A buffer maintaining a pH between 2 and 7 is generally recommended for related PTHrP analogues.[4]

  • Adsorption: Peptides can adsorb to plastic or glass surfaces. Including a carrier protein like Bovine Serum Albumin (BSA) or using the subject's own plasma in the diluent can mitigate this, especially in highly diluted solutions.[5][6]

Q2: I see multiple peaks/fragments when analyzing my PTHrP-(1-36) sample via HPLC or Mass Spectrometry. What are these?

A2: The presence of multiple fragments indicates degradation. PTHrP is a prohormone that can be processed into smaller bioactive peptides.[7] In solution, it is susceptible to cleavage by various proteases. For example:

  • MMPs can generate a stable PTHrP-(1-17) fragment.[2]

  • Prostate specific antigen (PSA) can generate a PTHrP-(1-23) fragment, which may have altered biological activity.[1][3]

  • Other fragments, such as a 1-26 species, can also be generated by MMPs as intermediates.[2]

Troubleshooting Steps:

  • Analyze a fresh sample of lyophilized peptide reconstituted immediately before analysis to establish a baseline.

  • Use protease inhibitors in your experimental buffers if enzymatic degradation is suspected, especially in complex biological matrices.

  • Review your storage and handling procedures. Ensure aliquots are stored properly and freeze-thaw cycles are minimized.

Q3: What are the recommended storage conditions for hPTHrP-(1-36)?

A3: Proper storage is critical for maintaining the integrity of the peptide. Based on vendor recommendations and common laboratory practices, the following guidelines should be followed:

  • Lyophilized Powder: Store desiccated and protected from light at -20°C for up to one year or at -80°C for up to two years.[8]

  • Stock Solutions: Once reconstituted (e.g., in sterile water or an appropriate buffer), aliquot the solution into single-use volumes to avoid repeated freeze-thaw cycles. Store these aliquots at -20°C for up to one month or -80°C for up to six months.[8] For infusions, peptides can be prepared in saline containing a small amount of the subject's blood or plasma to prevent adherence to tubing and are considered stable for at least 8 hours under these conditions.[5]

Q4: Can I expect the in vivo half-life of PTHrP-(1-36) to be the same as its stability in my buffer?

A4: No. The in vivo half-life is much shorter due to rapid metabolic clearance and enzymatic degradation. The circulating half-life of hPTHrP-(1-36) in humans after intravenous administration is approximately 6-8 minutes.[9] Its stability in a clean, protease-free buffer solution in vitro will be significantly longer, but this depends heavily on the specific conditions (temperature, pH, etc.).

Quantitative Data Summary

The following tables summarize key quantitative parameters for hPTHrP-(1-36).

Table 1: In Vivo Pharmacokinetics of Human PTHrP-(1-36)

Parameter Value Species Administration Source
Half-life (t½) 6–8 minutes Human Intravenous [9]
Peak Plasma Time ~15 minutes Human Subcutaneous [9]

| Metabolic Clearance Rate | ~24.35 mL/min/kg | Human | Intravenous |[10] |

Table 2: Recommended Storage Conditions

Format Temperature Duration Key Considerations Source
Lyophilized Powder -20°C 1 year Sealed, away from moisture and light [8]
-80°C 2 years Sealed, away from moisture and light [8]
Stock Solution (in solvent) -20°C 1 month Aliquot to avoid freeze-thaw cycles [8]

| | -80°C | 6 months | Aliquot to avoid freeze-thaw cycles |[8] |

Experimental Protocols

Protocol 1: General Workflow for Assessing hPTHrP-(1-36) Stability in Solution

This protocol outlines a general method for evaluating the stability of hPTHrP-(1-36) under specific buffer and temperature conditions.

1. Materials:

  • Lyophilized hPTHrP-(1-36)
  • High-purity sterile water (e.g., WFI or HPLC-grade)
  • Test buffers (e.g., PBS, Tris, citrate (B86180) at desired pH)
  • Calibrated temperature-controlled incubator or water bath
  • Low-binding polypropylene (B1209903) tubes
  • Quenching solution (e.g., 10% Trifluoroacetic Acid)
  • Analytical system (RP-HPLC with UV detector or LC-MS/MS)

2. Procedure:

  • Reconstitution: Carefully reconstitute a fresh vial of lyophilized hPTHrP-(1-36) in sterile water to create a concentrated stock solution (e.g., 1 mg/mL).
  • Dilution: Dilute the stock solution into each test buffer to the final desired concentration (e.g., 10 µg/mL). Prepare enough volume for all time points.
  • Time Zero (T0) Sample: Immediately after dilution, take an aliquot from each buffer condition. Quench the reaction by adding quenching solution (e.g., equal volume of 10% TFA) to stop further degradation. Store this T0 sample at -80°C until analysis. This sample represents 100% peptide integrity.
  • Incubation: Place the remaining tubes in the calibrated incubator or water bath set to the desired test temperature (e.g., 4°C, 25°C, 37°C).
  • Time-Point Sampling: At predetermined intervals (e.g., 1, 4, 8, 24, 48 hours), withdraw an aliquot from each condition. Immediately quench each sample as described in step 3 and store at -80°C.
  • Analysis: Once all time points are collected, analyze all samples (including T0) using a validated analytical method like RP-HPLC or LC-MS/MS.
  • RP-HPLC: Monitor the peak area of the intact hPTHrP-(1-36) peak.
  • LC-MS/MS: Use a specific transition to quantify the intact peptide.[6]
  • Data Calculation: Calculate the percentage of intact peptide remaining at each time point relative to the T0 sample. Plot the percentage remaining versus time to determine the degradation rate and half-life under each condition.

Visualizations

G cluster_workflow Experimental Workflow: PTHrP-(1-36) Stability Assay prep 1. Reconstitute Lyophilized Peptide dilute 2. Dilute into Test Buffers prep->dilute t0 3. Collect & Quench Time Zero (T0) Sample dilute->t0 Immediate incubate 4. Incubate at Test Temperature dilute->incubate analyze 6. Analyze all Samples (HPLC / LC-MS) t0->analyze sampling 5. Collect & Quench Time-Point Samples incubate->sampling At Intervals sampling->analyze data 7. Calculate % Remaining vs. T0 analyze->data

Caption: Workflow for assessing PTHrP-(1-36) stability in vitro.

G pthr_full Intact hPTHrP-(1-36) protease Proteolytic Cleavage (e.g., MMPs, PSA) pthr_full->protease instability Physicochemical Instability (pH, Temp, Freeze-Thaw) pthr_full->instability degraded Inactive Fragments bioactive Bioactive Fragments (e.g., PTHrP-(1-17)) protease->degraded Loss of Activity protease->bioactive Altered Activity instability->degraded

Caption: Major degradation pathways for hPTHrP-(1-36) in solution.

References

Technical Support Center: Optimizing Human PTHrP-(1-36) for Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers utilizing Human Parathyroid Hormone-Related Protein (PTHrP)-(1-36) in cell-based assays.

Frequently Asked Questions (FAQs)

Q1: What is the typical concentration range for Human PTHrP-(1-36) in cell-based assays?

The optimal concentration of Human PTHrP-(1-36) is highly dependent on the cell type and the specific biological endpoint being measured. However, a general starting point for most in vitro assays is in the nanomolar (nM) range. For instance, in studies assessing cAMP accumulation, concentrations around 1.0 nM have been shown to be effective.[1] For cell proliferation assays, a concentration of 100 nM has been used.[2] It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.

Q2: What are the main signaling pathways activated by PTHrP-(1-36)?

PTHrP-(1-36) primarily signals through the parathyroid hormone 1 receptor (PTH1R), a G protein-coupled receptor.[3][4] Activation of PTH1R by PTHrP-(1-36) can stimulate at least two distinct intracellular signaling cascades: the Gs/adenylyl cyclase/cAMP pathway and the Gq/inositol triphosphate/intracellular calcium pathway.[2] The activation of the Gs protein leads to an increase in intracellular cyclic AMP (cAMP), a common readout for PTHrP-(1-36) activity.[2][5]

PTHrP_Signaling cluster_membrane Cell Membrane PTHR1 PTH1R Gs Gs PTHR1->Gs Activates PTHrP PTHrP-(1-36) PTHrP->PTHR1 Binds AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response (e.g., Proliferation, Differentiation) PKA->Cellular_Response Phosphorylates Targets

Caption: PTHrP-(1-36) signaling pathway via PTH1R and cAMP activation.

Q3: How should I prepare and store Human PTHrP-(1-36)?

For optimal activity, it is recommended to reconstitute lyophilized PTHrP-(1-36) in a sterile, neutral buffer such as phosphate-buffered saline (PBS). For long-term storage, it is advisable to aliquot the reconstituted peptide into single-use volumes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles, which can degrade the peptide.

Troubleshooting Guide

Issue 1: No or low cellular response (e.g., cAMP production, proliferation) after PTHrP-(1-36) treatment.

Possible Cause Troubleshooting Step
Peptide Degradation Ensure proper storage of the peptide. Avoid multiple freeze-thaw cycles. Use freshly prepared solutions for experiments.
Suboptimal Concentration Perform a dose-response experiment to determine the optimal concentration for your cell type and assay. A typical starting range is 0.1 nM to 100 nM.[6]
Low Receptor Expression Verify the expression of the PTH1R on your target cells using techniques like qPCR, Western blot, or flow cytometry.
Incorrect Assay Conditions Optimize assay parameters such as incubation time and cell density. For cAMP assays, a short incubation time (e.g., 10-30 minutes) is often sufficient.[2][6]
Cell Health Ensure cells are healthy and in the logarithmic growth phase. High passage numbers can sometimes lead to altered cellular responses.

Issue 2: High background signal in the cell-based assay.

Possible Cause Troubleshooting Step
Serum Components Serum can contain factors that may interfere with the assay. Consider reducing the serum concentration or using a serum-free medium during the treatment period.
Endogenous PTHrP Production Some cell types may produce endogenous PTHrP, leading to autocrine or paracrine signaling. This can be investigated by measuring PTHrP levels in the conditioned medium.
Non-specific Binding Include appropriate controls, such as vehicle-treated cells and cells treated with a scrambled peptide, to assess non-specific effects.

Issue 3: Inconsistent results between experiments.

Possible Cause Troubleshooting Step
Variability in Cell Culture Standardize cell culture conditions, including seeding density, passage number, and media composition.
Peptide Aliquotting Ensure consistent and accurate aliquoting of the PTHrP-(1-36) stock solution to minimize variability between experiments.
Assay Timing Perform experiments at a consistent time point after cell seeding to ensure a similar cell state.

Experimental Protocols

cAMP Accumulation Assay

This protocol is a general guideline for measuring intracellular cAMP levels in response to PTHrP-(1-36) stimulation.

cAMP_Workflow cluster_workflow cAMP Accumulation Assay Workflow Start Seed cells in a 96-well plate Incubate1 Incubate for 24-48 hours Start->Incubate1 Pretreatment Pre-treat with IBMX (a phosphodiesterase inhibitor) for 10-30 minutes Incubate1->Pretreatment Stimulation Stimulate with different concentrations of PTHrP-(1-36) for 10-30 minutes Pretreatment->Stimulation Lysis Lyse cells Stimulation->Lysis Detection Measure cAMP levels using a commercial ELISA or HTRF assay kit Lysis->Detection End Analyze data Detection->End

Caption: Workflow for a typical cAMP accumulation assay.

Methodology:

  • Cell Seeding: Seed cells in a 96-well plate at a density that will result in a confluent monolayer on the day of the assay.

  • Incubation: Culture the cells for 24-48 hours.

  • Pre-treatment: Aspirate the culture medium and replace it with a serum-free medium containing a phosphodiesterase inhibitor, such as 0.5 mM 3-isobutyl-1-methylxanthine (B1674149) (IBMX), for 10-30 minutes at 37°C.[6]

  • Stimulation: Add varying concentrations of PTHrP-(1-36) to the wells and incubate for 10-30 minutes at 37°C.[2][6]

  • Cell Lysis: Lyse the cells according to the manufacturer's protocol of the chosen cAMP detection kit.

  • cAMP Detection: Measure the intracellular cAMP concentration using a competitive enzyme-linked immunosorbent assay (ELISA) or a homogeneous time-resolved fluorescence (HTRF) assay kit.

  • Data Analysis: Generate a dose-response curve to determine the EC50 of PTHrP-(1-36).

BrdU Cell Proliferation Assay

This protocol outlines the steps for assessing cell proliferation by measuring the incorporation of Bromodeoxyuridine (BrdU) into newly synthesized DNA.[7][8]

BrdU_Workflow cluster_workflow BrdU Cell Proliferation Assay Workflow Start Seed cells in a 96-well plate Incubate1 Allow cells to adhere (24 hours) Start->Incubate1 Treatment Treat with PTHrP-(1-36) for the desired duration (e.g., 24-72 hours) Incubate1->Treatment BrdU_label Add BrdU labeling solution and incubate for 2-24 hours Treatment->BrdU_label Fix_Denature Fix and denature the DNA BrdU_label->Fix_Denature Antibody_Incubation Incubate with anti-BrdU detection antibody Fix_Denature->Antibody_Incubation Secondary_Ab Incubate with HRP-conjugated secondary antibody Antibody_Incubation->Secondary_Ab Substrate_Add Add TMB substrate Secondary_Ab->Substrate_Add Measure_Absorbance Measure absorbance at 450 nm Substrate_Add->Measure_Absorbance End Analyze data Measure_Absorbance->End

Caption: Workflow for a typical BrdU cell proliferation assay.

Methodology:

  • Cell Seeding: Plate cells in a 96-well tissue culture plate and allow them to attach overnight.

  • Treatment: Treat cells with various concentrations of PTHrP-(1-36) for the desired period (e.g., 24, 48, or 72 hours).

  • BrdU Labeling: Add BrdU labeling solution to each well and incubate for 2-24 hours, depending on the cell proliferation rate.[9]

  • Fixation and Denaturation: Remove the labeling medium, and fix and denature the cellular DNA according to the assay kit manufacturer's instructions.[10]

  • Antibody Incubation: Incubate the cells with an anti-BrdU antibody.[10]

  • Secondary Antibody and Detection: Add a horseradish peroxidase (HRP)-conjugated secondary antibody, followed by a TMB substrate.[10]

  • Measurement: Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis: The absorbance is directly proportional to the amount of DNA synthesis and thus to the number of proliferating cells.

Quantitative Data Summary

Table 1: Effective Concentrations of PTHrP-(1-36) in Different Cell-Based Assays

Assay TypeCell LineConcentrationObserved EffectReference
cAMP AccumulationUMR106-derived rat osteoblastic cells1.0 nMNear-EC50 for stimulation of cAMP signaling[1]
cAMP AccumulationA10 vascular smooth muscle cells100 nM3.5-fold increase in intracellular cAMP[2]
Cell ProliferationHuman β-cells~117.5 pmol/lTwofold increase in proliferation[3]
Cell ProliferationA10 vascular smooth muscle cells100 nM~25% decrease in proliferation after 24 hours[2]
Bone Nodule MineralizationNeonatal rat calvarial cells0.1 - 100 nMInhibition of mineralization[6]

References

Troubleshooting low signal in Human PTHrP-(1-36) ELISA

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting strategies and frequently asked questions to help researchers, scientists, and drug development professionals resolve issues of low or no signal in Human Parathyroid Hormone-Related Protein (PTHrP)-(1-36) ELISA experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes for a weak or no signal in my PTHrP-(1-36) ELISA?

A weak or no signal can stem from several factors throughout the ELISA procedure. The most common issues include incorrect reagent preparation, improper incubation times or temperatures, insufficient washing, or problems with the standard curve or samples themselves.[1][2][3][4] It's also possible that the concentration of PTHrP in your samples is below the detection limit of the assay.[5][6]

Q2: My standard curve looks good, but my samples show no signal. What should I do?

If the standard curve is performing as expected, the issue likely lies with your samples.[4][5] Consider the following possibilities:

  • Analyte Concentration: The PTHrP-(1-36) concentration in your samples may be too low for the assay's detection range.[5][6] Try testing a more concentrated sample or a serial dilution to see if the signal appears.[1]

  • Sample Matrix Effects: Not all ELISA kits are compatible with all sample types (e.g., serum, plasma, cell culture media).[5][7] Components in the sample matrix may interfere with antibody binding. Consult the kit manufacturer's instructions to ensure compatibility.[7]

  • Improper Sample Storage/Handling: PTHrP can degrade if samples are not stored correctly or if they undergo multiple freeze-thaw cycles.[7][8] It is recommended to use fresh samples or aliquots that have been stored at -20°C or -80°C and thawed only once.[7][9]

Q3: Can my reagents be the cause of the low signal?

Yes, reagent-related issues are a primary cause of poor ELISA results. Here are key points to check:

  • Incorrect Preparation: Reagents must be prepared exactly as described in the protocol.[2][4] This includes reconstituting lyophilized standards and diluting concentrated buffers and antibodies.[10][11] Ensure all reagents are brought to room temperature before use, which can take 15-30 minutes.[6][12][13]

  • Reagent Degradation: Check the expiration dates on all kit components.[2][12] Improper storage can cause reagents, especially the standard, detection antibody, and HRP conjugate, to lose activity.[10][11]

  • Incorrect Reagent Order: Adding reagents in the wrong sequence will disrupt the assay binding steps. Always follow the protocol precisely.[2][4]

  • Contamination: Cross-contamination between reagents or contamination from external sources (like sodium azide (B81097) in buffers, which inhibits HRP) can lead to failed assays.[12]

Q4: How critical are the incubation times and temperatures?

They are extremely critical. Deviating from the recommended incubation parameters can significantly impact results.

  • Insufficient Incubation Time: Shortened incubation periods may not allow enough time for binding reactions to reach completion, resulting in a low signal.[2][10]

  • Incorrect Temperature: Running the assay with cold reagents or at a temperature lower than specified in the protocol can slow down the binding kinetics and enzymatic reactions, leading to weaker signals.[6][10][14] Ensure all incubations are carried out at the correct temperature, often 37°C for PTHrP kits.[7][10][15]

Troubleshooting Guide for Low Signal

If you are experiencing low or no signal, follow this systematic guide to identify the potential cause.

Step 1: Review Protocol and Reagent Preparation

The first step is a thorough review of your procedure and calculations.

  • Check Protocol Adherence: Compare your experimental steps against the kit manual. Ensure every step, from reagent addition order to incubation times, was followed correctly.[2][4]

  • Verify Reagent Dilutions: Double-check all calculations used for diluting the standard, antibodies, and wash buffer.[5][6] Incorrect dilutions are a frequent source of error.

  • Inspect Reagents: Check expiration dates.[2] Ensure the TMB substrate is colorless before use; a blue color indicates contamination.[11][16] Confirm lyophilized standards were fully dissolved.[10]

Step 2: Evaluate the Standard Curve

A poor or non-existent standard curve is a clear indicator of a systemic issue.

  • Problem: Very low or no signal across all wells (including standards).

  • Possible Causes & Solutions:

    • Reagent Omission/Error: A critical reagent like the detection antibody or HRP conjugate may have been missed or prepared incorrectly.[2] Repeat the assay, carefully adding each component.

    • Inactive Substrate: The TMB substrate may be inactive or contaminated.[11]

    • Incorrect Wavelength: Ensure the plate reader is set to the correct wavelength (typically 450 nm after adding the stop solution).[5][12]

Step 3: Assess Washing Technique

Improper washing can lead to either high background or low signal.

  • Problem: Low signal.

  • Possible Cause & Solution: Overly aggressive or prolonged washing can strip the bound antibody or antigen from the plate wells.[5] Ensure your plate washer settings are not too harsh, or if washing manually, do not use excessive force.

Troubleshooting Summary Table
Observation Potential Cause Recommended Action
No signal in any well Omission of a key reagent (e.g., Detection Ab, HRP-conjugate, Substrate).Repeat the assay, carefully following the protocol.[2][4]
Inactive reagents (expired or improperly stored).Check expiration dates and storage conditions. Use a new kit if necessary.[2][12]
Incorrect plate reader wavelength setting.Set the reader to 450 nm for TMB with stop solution.[5][11]
Low signal across the entire plate Insufficient incubation times or incorrect temperatures.Ensure all incubations are performed for the specified duration and at the correct temperature (e.g., 37°C).[10][14]
Reagents were not at room temperature before use.Allow all reagents to equilibrate to room temperature for at least 15-20 minutes.[6]
Antibody/HRP-conjugate concentration too low.Double-check dilution calculations. Consider performing a titration to optimize antibody concentration.[1]
Good standard curve, but no/low signal in samples Analyte concentration is below the detection limit.Concentrate the sample or test a less-diluted sample.[1][5]
Improper sample handling (e.g., repeated freeze-thaw cycles).Use fresh samples or new aliquots. Avoid multiple freeze-thaw cycles.[7][8]
Sample matrix interference.Check kit compatibility with your sample type. If necessary, perform a spike-and-recovery experiment to confirm interference.[1][5]

Quantitative Data Summary

The operational range for a typical Human PTHrP-(1-36) Sandwich ELISA kit is presented below. Use these values as a benchmark for your own results.

Parameter Typical Value Reference
Detection Range 15.63 - 1000 pg/mL[10]
Sensitivity (Lower Limit of Detection) < 10 pg/mL[9][10]
Wavelength for OD Measurement 450 nm (± 2 nm)[9][10]

Experimental Protocols

Standard Sandwich ELISA Protocol for Human PTHrP-(1-36)

This protocol is a generalized representation based on common commercial kits. Always refer to the specific manual provided with your kit.

  • Reagent Preparation: Prepare all reagents, standards, and samples as instructed in the kit manual. Bring all components to room temperature before use.[7][12]

  • Add Standards and Samples: Add 100 µL of each standard, sample, and blank (control) to the appropriate wells of the pre-coated microplate.[10][15] Cover the plate and incubate for 90 minutes at 37°C.[10]

  • Add Biotinylated Detection Antibody: Aspirate the liquid from each well. Immediately add 100 µL of the prepared Biotinylated Detection Antibody working solution. Cover and incubate for 1 hour at 37°C.[10]

  • Wash: Aspirate the liquid and wash each well 3 times with 1x Wash Buffer. Ensure complete removal of liquid after the final wash by inverting the plate and tapping it on absorbent paper.[7]

  • Add HRP Conjugate: Add 100 µL of HRP Conjugate working solution to each well. Cover and incubate for 1 hour at 37°C.[7]

  • Wash: Repeat the aspiration and wash step 5 times.[7]

  • Add Substrate: Add 90 µL of TMB Substrate to each well. Cover and incubate for 15-30 minutes at 37°C in the dark.[7]

  • Add Stop Solution: Add 50 µL of Stop Solution to each well. The color will change from blue to yellow.

  • Read Plate: Immediately measure the optical density (OD) of each well at 450 nm using a microplate reader.[9]

  • Calculate Results: Generate a standard curve by plotting the mean OD for each standard concentration. Use the standard curve to determine the PTHrP-(1-36) concentration in the samples.

Visualizations

ELISA_Workflow Figure 1: Human PTHrP-(1-36) Sandwich ELISA Workflow cluster_prep Preparation cluster_assay Assay Steps cluster_analysis Analysis prep_reagents Prepare Standards, Samples & Reagents rt_equilibrate Equilibrate to Room Temperature prep_reagents->rt_equilibrate Critical Step add_sample 1. Add 100µL Standard/Sample (Incubate 90 min @ 37°C) rt_equilibrate->add_sample add_biotin_ab 2. Add 100µL Biotin-Ab (Incubate 60 min @ 37°C) add_sample->add_biotin_ab wash1 3. Wash Plate (3x) add_biotin_ab->wash1 add_hrp 4. Add 100µL HRP-Conjugate (Incubate 60 min @ 37°C) wash1->add_hrp wash2 5. Wash Plate (5x) add_hrp->wash2 add_tmb 6. Add 90µL TMB Substrate (Incubate 15-30 min @ 37°C, Dark) wash2->add_tmb add_stop 7. Add 50µL Stop Solution add_tmb->add_stop read_plate Read Plate at 450nm add_stop->read_plate calculate Calculate Results read_plate->calculate

Caption: General workflow for a Human PTHrP-(1-36) sandwich ELISA.

Troubleshooting_Flowchart Figure 2: Troubleshooting Logic for Low ELISA Signal start Low or No Signal Detected check_curve Is the Standard Curve OK? start->check_curve check_reagents Problem is Systemic. Review Reagent Prep, Storage, Expiration & Protocol Steps. check_curve->check_reagents No check_samples Problem is Sample-Specific. check_curve->check_samples Yes solution_reagents Solution: Repeat assay with fresh reagents, double-check all steps and calculations. check_reagents->solution_reagents cause_sample_conc Cause: Analyte concentration below detection limit? check_samples->cause_sample_conc cause_sample_matrix Cause: Sample matrix interference? cause_sample_conc->cause_sample_matrix No solution_conc Solution: Test a more concentrated sample. cause_sample_conc->solution_conc Yes cause_sample_handling Cause: Improper sample storage/handling? cause_sample_matrix->cause_sample_handling No solution_matrix Solution: Check kit compatibility, run spike-and-recovery. cause_sample_matrix->solution_matrix Yes solution_handling Solution: Use fresh samples/ aliquots. Avoid freeze-thaw cycles. cause_sample_handling->solution_handling Yes

Caption: A logical flowchart to diagnose the cause of low signal.

References

Quality control parameters for synthetic Human PTHrP-(1-36) peptide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information on the quality control, handling, and experimental use of synthetic Human Parathyroid Hormone-Related Protein (PTHrP)-(1-36).

Frequently Asked Questions (FAQs)

Q1: What is synthetic Human PTHrP-(1-36) and what is its primary mechanism of action?

A1: Synthetic Human PTHrP-(1-36) is a chemically synthesized peptide corresponding to the first 36 amino acids of the N-terminus of the full-length human PTHrP.[1][2] This region is responsible for its biological activity, which mimics that of parathyroid hormone (PTH).[3] It binds to and activates the PTH/PTHrP receptor type 1 (PTH1R), a G protein-coupled receptor.[1][4] Activation of PTH1R stimulates at least two primary signaling pathways: the adenylyl cyclase/protein kinase A (AC/PKA) pathway and the phospholipase C/protein kinase C (PLC/PKC) pathway.[1][5]

Q2: What are the critical quality control parameters to consider for synthetic Human PTHrP-(1-36)?

A2: Ensuring the quality of synthetic Human PTHrP-(1-36) is crucial for reproducible experimental results. Key quality control parameters include purity, identity, peptide content, and the presence of any impurities. High-purity peptide (often >95% or higher) is recommended for biological assays.[6] The table below summarizes the key quality control specifications.

Q3: How should I properly handle and store my synthetic Human PTHrP-(1-36) peptide?

A3: Synthetic Human PTHrP-(1-36) is typically supplied as a lyophilized powder. For long-term storage, it should be kept at -20°C or colder.[7] Before use, allow the vial to warm to room temperature before opening to prevent moisture condensation. Reconstitute the peptide in a suitable sterile buffer as recommended by the supplier. To prevent adherence to plastic or glass, reconstitution in a buffer containing a carrier protein like 0.1% bovine serum albumin (BSA) or the subject's own blood can be considered for in vivo studies.[8] Once reconstituted, aliquot the solution to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.

Q4: What are common solvents for reconstituting Human PTHrP-(1-36)?

A4: The solubility of peptides can be influenced by the presence of counterions like trifluoroacetic acid (TFA), which is often a remnant from the purification process.[7] TFA salts generally improve the solubility of peptides in aqueous solutions.[7] For in vitro assays, sterile, nuclease-free water or a buffer such as phosphate-buffered saline (PBS) is commonly used. Always consult the manufacturer's datasheet for specific recommendations.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Low or no biological activity in cell-based assays 1. Peptide degradation: Improper storage or handling (e.g., multiple freeze-thaw cycles). 2. Incorrect peptide concentration: Inaccurate determination of peptide content or errors in dilution. 3. Cellular responsiveness: Low PTH1R expression on target cells, or cells are not responsive.1. Use a fresh aliquot of the peptide. Ensure proper storage conditions. 2. Verify the peptide concentration using a quantitative amino acid analysis or a validated spectrophotometric method. 3. Confirm PTH1R expression on your cells using techniques like qPCR or flow cytometry. Include a positive control for receptor activation.
High background or non-specific effects 1. Peptide impurities: Presence of truncated or modified peptide sequences from the synthesis process.[9] 2. Contamination: Bacterial or endotoxin (B1171834) contamination.1. Obtain a certificate of analysis from the supplier detailing the purity and identity of the peptide. Consider using a higher purity grade peptide. 2. Use sterile techniques for handling and reconstitution. Test for endotoxin levels if performing in vivo experiments.
Inconsistent results between experiments 1. Batch-to-batch variability: Differences in purity or peptide content between different synthesis lots.[10] 2. Peptide stability in solution: Degradation of the peptide in the assay medium over time.1. If possible, purchase a larger single batch of the peptide for the entire study. If using a new batch, perform a bridging experiment to compare its activity with the previous batch. 2. Prepare fresh dilutions for each experiment. Assess the stability of the peptide in your specific assay buffer and conditions.

Quality Control Parameters

A summary of typical quality control parameters for synthetic Human PTHrP-(1-36) is provided below. Researchers should always refer to the certificate of analysis provided by the manufacturer for lot-specific data.

ParameterMethodTypical SpecificationPurpose
Purity High-Performance Liquid Chromatography (HPLC)≥95% (often >98%)[6]Determines the percentage of the desired peptide in the sample.
Identity Mass Spectrometry (MS)Matches the theoretical molecular weight (approx. 4259.85 Da)[7]Confirms the correct amino acid sequence.
Peptide Content Amino Acid Analysis (AAA)Lot-specific (typically 70-90%)Quantifies the amount of active peptide in the lyophilized powder.
Appearance Visual InspectionWhite to off-white lyophilized powderBasic quality check.
Solubility Visual InspectionSoluble in recommended solvent at a specified concentrationEnsures the peptide can be properly prepared for experiments.

Experimental Protocols

Receptor Binding Assay (Competitive Binding)

This protocol outlines a general procedure for a competitive radioreceptor binding assay to determine the binding affinity of synthetic Human PTHrP-(1-36) to the PTH1R.

Materials:

  • Cells expressing PTH1R (e.g., HEK-293/C-21 cells)[11]

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.7, 100 mM NaCl, 5 mM KCl, 2 mM CaCl2, 5% heat-inactivated horse serum, and 0.5% heat-inactivated fetal bovine serum)[12]

  • Radiolabeled PTHrP-(1-36) (e.g., ¹²⁵I-labeled)[12]

  • Unlabeled synthetic Human PTHrP-(1-36) (competitor)

  • Multi-well plates (e.g., 24-well)

Procedure:

  • Culture PTH1R-expressing cells in 24-well plates until confluent.[11]

  • Prepare serial dilutions of the unlabeled synthetic Human PTHrP-(1-36) in binding buffer.

  • In each well, add a constant concentration of radiolabeled PTHrP-(1-36) and varying concentrations of the unlabeled peptide.[12]

  • Include wells with only the radiolabeled peptide (total binding) and wells with an excess of unlabeled peptide (non-specific binding).

  • Incubate the plate at a specified temperature and duration to reach binding equilibrium.

  • Wash the cells with ice-cold buffer to remove unbound ligand.

  • Lyse the cells and measure the radioactivity in each well using a gamma counter.

  • Calculate the specific binding at each concentration of the unlabeled peptide and determine the IC₅₀ value.

Adenylyl Cyclase Activation Assay (cAMP Accumulation)

This protocol describes a method to assess the functional activity of synthetic Human PTHrP-(1-36) by measuring its ability to stimulate intracellular cyclic AMP (cAMP) production.

Materials:

  • Cells expressing PTH1R

  • Assay medium (e.g., DMEM)

  • Phosphodiesterase inhibitor (e.g., 3-isobutyl-1-methylxanthine, IBMX)

  • Synthetic Human PTHrP-(1-36)

  • cAMP assay kit (e.g., ELISA-based)

Procedure:

  • Seed PTH1R-expressing cells in a multi-well plate and grow to the desired confluency.

  • Pre-incubate the cells with a phosphodiesterase inhibitor in the assay medium to prevent cAMP degradation.

  • Prepare serial dilutions of synthetic Human PTHrP-(1-36).

  • Stimulate the cells with different concentrations of the peptide for a defined period (e.g., 30 minutes at 37°C).[13]

  • Lyse the cells according to the cAMP assay kit protocol.

  • Measure the intracellular cAMP concentration using the assay kit.

  • Plot the cAMP concentration against the peptide concentration to generate a dose-response curve and determine the EC₅₀ value.

Visualizations

Below are diagrams illustrating key concepts related to Human PTHrP-(1-36).

PTHrP_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space PTHrP PTHrP-(1-36) PTH1R PTH1R PTHrP->PTH1R Binding Gs Gαs PTH1R->Gs Activates Gq Gαq PTH1R->Gq Activates AC Adenylyl Cyclase Gs->AC Stimulates PLC Phospholipase C Gq->PLC Stimulates cAMP cAMP AC->cAMP Produces IP3 IP3 PLC->IP3 DAG DAG PLC->DAG PKA PKA cAMP->PKA Activates Response1 Cellular Response 1 PKA->Response1 IP3->Response1 Ca²⁺ release PKC PKC DAG->PKC Activates Response2 Cellular Response 2 PKC->Response2

Caption: PTHrP-(1-36) signaling through the PTH1R activates Gs and Gq pathways.

QC_Workflow cluster_synthesis Peptide Synthesis & Purification cluster_qc Quality Control Analysis cluster_final Final Product Synthesis Solid-Phase Peptide Synthesis Cleavage Cleavage from Resin Synthesis->Cleavage Purification HPLC Purification Cleavage->Purification HPLC Purity Check (HPLC) Purification->HPLC MS Identity Confirmation (MS) Purification->MS AAA Peptide Content (AAA) Purification->AAA Lyophilization Lyophilization HPLC->Lyophilization If Specs Met MS->Lyophilization If Specs Met AAA->Lyophilization If Specs Met FinalProduct Qualified PTHrP-(1-36) Lyophilization->FinalProduct

Caption: A typical workflow for the synthesis and quality control of Human PTHrP-(1-36).

References

Antibody cross-reactivity in Human PTHrP-(1-36) immunoassays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Human Parathyroid Hormone-related Protein (PTHrP)-(1-36) immunoassays.

Frequently Asked Questions (FAQs)

Q1: My sample values are lower than expected or undetectable. What are the possible causes?

A1: There are several potential reasons for lower-than-expected or undetectable PTHrP-(1-36) levels:

  • Improper Sample Handling: PTHrP is susceptible to degradation. Ensure samples are collected in tubes containing protease inhibitors and are kept on ice. For long-term storage, samples should be frozen at -80°C. Avoid repeated freeze-thaw cycles.

  • Incorrect Assay Procedure: Review the kit protocol carefully. Ensure all reagents were prepared correctly, added in the proper order, and that incubation times and temperatures were followed precisely.

  • Reagent Degradation: Check the expiration dates of all kit components. Improper storage of reagents can lead to loss of activity.

  • Low Analyte Concentration: The PTHrP-(1-36) concentration in your samples may be below the detection limit of the assay. Consider concentrating your samples if possible.

Q2: I am observing high background in my ELISA. What can I do to reduce it?

A2: High background can be caused by several factors:

  • Insufficient Washing: Ensure that the washing steps are performed thoroughly. Increase the number of washes or the soak time during washes.[1]

  • Cross-Contamination: Use fresh pipette tips for each reagent and sample to avoid cross-contamination between wells.

  • Antibody Concentration: The concentration of the detection antibody may be too high. Try titrating the detection antibody to an optimal concentration.

  • Inadequate Blocking: The blocking buffer may not be effective. Ensure the blocking step is performed for the recommended time and with the appropriate blocking agent.

Q3: My results show poor reproducibility between duplicate wells. What could be the cause?

A3: Poor reproducibility is often due to technical errors:

  • Pipetting Inconsistency: Ensure accurate and consistent pipetting technique. Calibrate your pipettes regularly.

  • Inconsistent Incubation Conditions: Avoid "edge effects" by ensuring uniform temperature across the plate during incubation. Sealing the plate properly can help maintain a consistent environment.

  • Incomplete Mixing: Ensure all reagents and samples are thoroughly mixed before adding them to the wells.

  • Plate Washing: Inconsistent washing across the plate can lead to variability. An automated plate washer can improve consistency.

Q4: Can I use plasma samples with this kit? What anticoagulant should I use?

A4: Most PTHrP-(1-36) ELISA kits are compatible with plasma samples. It is recommended to use EDTA as the anticoagulant. Heparin has been reported to sometimes interfere with immunoassays. Always refer to the kit insert for specific recommendations on sample types and anticoagulants.

Q5: What is the likelihood of cross-reactivity with Parathyroid Hormone (PTH)?

A5: While PTH and PTHrP share some homology in the N-terminal region and both bind to the PTH/PTHrP receptor (PTH1R), most modern immunoassays for PTHrP-(1-36) are designed to be highly specific.[2] Cross-reactivity with intact PTH (1-84) is generally low in these assays.[3] However, it is always best to consult the cross-reactivity data provided in the kit insert.

Troubleshooting Guides

Problem: Poor Standard Curve
Possible Cause Solution
Improper standard reconstitution or dilution Ensure the standard is completely dissolved and accurately diluted according to the kit protocol. Use calibrated pipettes.
Standard degradation Aliquot and store the reconstituted standard at -80°C to avoid repeated freeze-thaw cycles. Use a fresh vial if degradation is suspected.
Pipetting errors Use a consistent pipetting technique for all standards and samples. Pre-rinse pipette tips.
Incorrect plate reader settings Verify the correct wavelength and other settings on the microplate reader as specified in the protocol.
Problem: High Signal/Assay Saturation
Possible Cause Solution
Sample concentration too high Dilute your samples and re-run the assay. Perform a serial dilution to find the optimal dilution factor.
Incubation times too long Adhere strictly to the incubation times specified in the protocol.
Detection antibody concentration too high If using a kit where this is adjustable, try reducing the concentration of the detection antibody.
Problem: Matrix Effects
Possible Cause Solution
Interfering substances in the sample matrix (e.g., plasma, serum) Dilute the sample to reduce the concentration of interfering substances. Validate the assay by performing spike and recovery experiments and checking for parallelism between the standard curve and serially diluted samples. Matrix effects can be a contributing factor to bias when comparing immunoassay results with other methods like LC-MS/MS.[4]

Antibody Cross-Reactivity Data

Antibody cross-reactivity can lead to inaccurate quantification of PTHrP-(1-36). It is crucial to use antibodies with high specificity. The following table summarizes reported cross-reactivity data for some PTHrP immunoassays. Note that this data is illustrative and you should always refer to the specific datasheet for the kit you are using.

Potential Cross-Reactant Reported Cross-Reactivity (%) Notes
Human PTH (1-84)< 7%[4]Generally low in specific PTHrP assays.
Rat PTH (1-34)44%[4]Significant cross-reactivity can occur in some assays.
Human PTHrP (38-94)8.3%[3]Mid-region fragments can show some cross-reactivity.
Human PTHrP (107-139)≤1.1%[3]C-terminal fragments generally show low cross-reactivity.
Abaloparatide (PTHrP(1-34) analog)PossibleAbaloparatide is a synthetic analog of PTHrP(1-34) and may be recognized by antibodies targeting the N-terminus of PTHrP.[4][5] Specific cross-reactivity data should be obtained from the assay manufacturer.
Teriparatide (PTH(1-34))UnlikelyAs an analog of PTH, significant cross-reactivity in a specific PTHrP assay is not expected, but should be confirmed.[4]

Experimental Protocols

Protocol for Assessing Antibody Cross-Reactivity using Competitive ELISA

This protocol can be used to determine the percentage of cross-reactivity of your PTHrP-(1-36) antibody with other related peptides.

Materials:

  • Microtiter plate pre-coated with a capture antibody specific for PTHrP-(1-36).

  • Human PTHrP-(1-36) standard.

  • Potential cross-reacting peptides (e.g., PTH (1-84), other PTHrP fragments, abaloparatide).

  • Detection antibody (conjugated to HRP or biotin).

  • Wash buffer, blocking buffer, substrate, and stop solution as per your standard ELISA protocol.

Procedure:

  • Prepare a standard curve for Human PTHrP-(1-36) as you would for a regular assay. This will be used to determine the 50% inhibitory concentration (IC50) of PTHrP-(1-36).

  • Prepare serial dilutions of the potential cross-reacting peptides. The concentration range should be wide enough to potentially inhibit the binding of the detection antibody.

  • Perform the competitive ELISA: a. To separate sets of wells, add a fixed, sub-saturating concentration of the PTHrP-(1-36) standard. b. To these wells, add the different concentrations of the potential cross-reacting peptides. c. In parallel, to another set of wells, add the serial dilutions of the PTHrP-(1-36) standard to generate a standard curve. d. Add the detection antibody to all wells. e. Proceed with the remaining steps of your ELISA protocol (washing, substrate addition, stopping the reaction, and reading the absorbance).

  • Calculate the percentage of cross-reactivity: a. Determine the IC50 for both the PTHrP-(1-36) standard and the cross-reacting peptide from their respective inhibition curves. b. Use the following formula: % Cross-reactivity = (IC50 of PTHrP-(1-36) / IC50 of cross-reacting peptide) x 100

Visualizations

PTHrP_Signaling_Pathway PTHrP PTHrP-(1-36) PTH1R PTH/PTHrP Receptor (PTH1R) PTHrP->PTH1R Binds G_Protein G Protein PTH1R->G_Protein Activates AC Adenylate Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Generates PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_Expression Target Gene Expression CREB->Gene_Expression Regulates ELISA_Troubleshooting_Workflow Start ELISA Experiment Problem Problem_Type What is the issue? Start->Problem_Type No_Signal Weak or No Signal Problem_Type->No_Signal Signal High_Background High Background Problem_Type->High_Background Background Poor_Reproducibility Poor Reproducibility Problem_Type->Poor_Reproducibility Reproducibility Check_Reagents Check Reagent Prep & Expiration No_Signal->Check_Reagents Check_Protocol Review Protocol Steps (Incubation, Temps) No_Signal->Check_Protocol Check_Washing Improve Washing Steps High_Background->Check_Washing Check_Blocking Optimize Blocking High_Background->Check_Blocking Check_Pipetting Verify Pipetting Technique & Calibration Poor_Reproducibility->Check_Pipetting Check_Plate Ensure Uniform Plate Conditions (No Edge Effect) Poor_Reproducibility->Check_Plate

References

Technical Support Center: Improving Reproducibility of Human PTHrP-(1-36) Bioassays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the reproducibility of Human Parathyroid Hormone-related Protein (PTHrP)-(1-36) bioassays.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of PTHrP-(1-36) in in vitro bioassays?

A1: PTHrP-(1-36) primarily acts by binding to the Parathyroid Hormone 1 Receptor (PTH1R), a G protein-coupled receptor (GPCR).[1] This binding activates two main signaling pathways: the adenylyl cyclase (AC) pathway, leading to an increase in intracellular cyclic AMP (cAMP), and the phospholipase C (PLC) pathway, resulting in an increase in intracellular calcium ([Ca2+]i).[2][3]

Q2: Which cell lines are commonly used for PTHrP-(1-36) bioassays?

A2: Cell lines endogenously or recombinantly expressing the PTH1R are suitable. Commonly used cell lines include rat osteosarcoma cells (UMR-106, SaOS-2), kidney cells (LLC-PK1, HEK293), and vascular smooth muscle cells (A10).[3][4] The choice of cell line can influence the signaling outcome and sensitivity of the assay.

Q3: What are the typical readouts for a PTHrP-(1-36) bioassay?

A3: The most common readouts are the quantification of intracellular cAMP accumulation and the measurement of changes in intracellular calcium concentration.[2][3][5]

Q4: How should Human PTHrP-(1-36) peptide be stored and handled?

A4: Lyophilized PTHrP-(1-36) should be stored at -20°C or -80°C. Once reconstituted, it is recommended to prepare single-use aliquots and store them at -80°C to avoid repeated freeze-thaw cycles, which can degrade the peptide.[6]

Q5: What are the key differences in signaling between PTHrP-(1-36) and PTH-(1-34)?

A5: While both peptides bind to the PTH1R and activate similar signaling pathways, PTH-(1-34) tends to induce a more sustained cAMP response due to the persistence of the ligand-receptor complex in endosomes. In contrast, the PTHrP-(1-36) response is often more transient and primarily occurs at the cell surface.[7][8]

Troubleshooting Guides

cAMP Accumulation Assays

Q: My cAMP assay shows high background signal. What are the possible causes and solutions?

A: High background in a cAMP assay can obscure the signal from PTHrP-(1-36) stimulation.

  • Possible Cause 1: High Basal Adenylyl Cyclase Activity. Some cell lines have high intrinsic AC activity.

    • Solution: Reduce the number of cells per well.[9][10] Titrate the cell density to find an optimal number that provides a robust signal-to-background ratio.

  • Possible Cause 2: Phosphodiesterase (PDE) Activity. PDEs degrade cAMP, and their inhibition is often necessary to accumulate a measurable signal. However, inappropriate inhibitor concentration can be problematic.

  • Possible Cause 3: Reagent or Plate Issues. The assay reagents or plates themselves might be contributing to the high background.

    • Solution: For luminescence-based assays, ensure you are using white, opaque plates to prevent signal bleed-through.[12] For colorimetric or fluorescent assays, check for interference from colored or fluorescent compounds in your sample.[12]

Q: I am observing a weak or no response to PTHrP-(1-36) in my cAMP assay. What should I check?

A: A lack of response can be due to several factors related to the cells, the peptide, or the assay protocol.

  • Possible Cause 1: Low PTH1R Expression. The cell line may not express a sufficient number of receptors.

    • Solution: Verify the expression of PTH1R in your cell line using techniques like qPCR or flow cytometry. If expression is low, consider using a cell line with higher receptor density or a stably transfected cell line.

  • Possible Cause 2: Degraded PTHrP-(1-36) Peptide. The peptide may have lost its bioactivity.

    • Solution: Use a fresh aliquot of PTHrP-(1-36) for each experiment. Ensure proper storage and handling to prevent degradation.

  • Possible Cause 3: Receptor Desensitization. Prolonged exposure to agonists can lead to receptor desensitization and internalization, reducing the cell's responsiveness.

    • Solution: Minimize the pre-incubation time with the peptide. If studying chronic effects, be aware that receptor down-regulation may occur.[3]

  • Possible Cause 4: Incorrect Assay Timing. The peak cAMP response is transient.

    • Solution: Perform a time-course experiment to determine the optimal stimulation time for your specific cell line, typically ranging from 10 to 30 minutes.[3][11]

Intracellular Calcium ([Ca2+]i) Assays

Q: My baseline fluorescence in the calcium flux assay is too high or unstable. How can I fix this?

A: A stable, low baseline is crucial for detecting a robust calcium signal.

  • Possible Cause 1: Cell Health. Unhealthy or dying cells have compromised membrane integrity, leading to dysregulated intracellular calcium.

    • Solution: Ensure cells are healthy and not overgrown. Use cells at an appropriate confluency (typically 80-90%).

  • Possible Cause 2: Dye Loading Issues. Inconsistent or excessive loading of calcium-sensitive dyes (e.g., Fura-2, Fluo-4) can cause high background.

    • Solution: Optimize the dye concentration and loading time for your cell line. Ensure a gentle washing step to remove extracellular dye.

  • Possible Cause 3: Autofluorescence. Some cell types or media components can exhibit autofluorescence.

    • Solution: Run a control with cells that have not been loaded with the calcium dye to determine the level of autofluorescence. Use phenol (B47542) red-free media during the assay.

Q: The calcium response to PTHrP-(1-36) is weak or inconsistent. What are the potential reasons?

A: A weak or variable calcium signal can make data interpretation difficult.

  • Possible Cause 1: Low Receptor-Gq Coupling. While PTH1R couples to Gq to initiate the PLC pathway, the efficiency can vary between cell lines.

    • Solution: Confirm that your chosen cell line exhibits a robust calcium response to PTHrP-(1-36). Some cell lines may predominantly signal through the cAMP pathway.[3]

  • Possible Cause 2: Rapid Signal Attenuation. The intracellular calcium signal is often very rapid and transient.

    • Solution: Ensure your measurement instrument (e.g., plate reader, microscope) has a fast enough read-rate to capture the peak of the response.

  • Possible Cause 3: Calcium Store Depletion. If cells are stimulated multiple times, intracellular calcium stores may become depleted.

    • Solution: Allow for a sufficient recovery period between stimulations. Ensure the assay buffer contains an adequate concentration of extracellular calcium.

Data Presentation

Table 1: Quantitative Parameters for Human PTHrP-(1-36) Bioassays

ParameterCell LineAssay TypeValueReference
EC50 Human Epidermal KeratinocytesIntracellular Calcium0.05 nM[6]
UMR 106 (mouse)Intracellular Calcium1 nM[6]
HKrk-B7 (LLC-PK1)cAMP Accumulation1.40 ± 0.3 nM[4][13]
SaOS-2cAMP Accumulation0.38 ± 0.12 nM[4][13]
Rat Osteoblastic CellsReceptor Binding0.21 - 0.6 nM[14]
Stimulation Concentration Human IsletsInsulin Secretion100 nM (30 min)[6]
Human β-cellsProliferation100 nM (24 h)[6]
A10 (Vascular Smooth Muscle)cAMP Accumulation100 nM (30 min)[3]
Neonatal Rat Calvarial CellscAMP Accumulation0.1 - 100 nM (10 min)[11]
In vivo Dosage (Human) Subcutaneous InjectionMineral Homeostasis0.82, 1.64, 3.28 µg/kg[15]

Experimental Protocols

Protocol 1: In Vitro cAMP Accumulation Assay

This protocol provides a general framework for measuring PTHrP-(1-36)-induced cAMP production in a 96-well format.

  • Cell Seeding:

    • Seed PTH1R-expressing cells (e.g., UMR-106) in a white, opaque 96-well plate at a pre-determined optimal density.

    • Culture overnight to allow for cell attachment.

  • Assay Preparation:

    • Wash the cells gently with a serum-free assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

    • Add 100 µL of assay buffer containing a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX) to each well.

    • Incubate for 15-30 minutes at 37°C.

  • PTHrP-(1-36) Stimulation:

    • Prepare a serial dilution of Human PTHrP-(1-36) in assay buffer.

    • Add 50 µL of the PTHrP-(1-36) dilutions or vehicle control to the respective wells.

    • Incubate for the pre-determined optimal stimulation time (e.g., 15 minutes) at 37°C.

  • Cell Lysis and cAMP Detection:

    • Lyse the cells according to the manufacturer's instructions of your chosen cAMP detection kit (e.g., HTRF, ELISA, luminescence-based kits).

    • Add the detection reagents and incubate as required.

  • Data Acquisition:

    • Measure the signal (e.g., fluorescence, luminescence, absorbance) using a plate reader.

    • Generate a dose-response curve and calculate the EC50 value.

Protocol 2: In Vitro Intracellular Calcium Mobilization Assay

This protocol outlines a general procedure for measuring PTHrP-(1-36)-induced changes in [Ca2+]i using a fluorescent plate reader.

  • Cell Seeding:

    • Seed PTH1R-expressing cells in a black, clear-bottom 96-well plate.

    • Culture overnight to allow for cell attachment.

  • Dye Loading:

    • Wash cells with an appropriate assay buffer.

    • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the dye manufacturer's protocol. This typically involves a 30-60 minute incubation at 37°C.

    • Gently wash the cells to remove excess extracellular dye.

  • Baseline Measurement:

    • Place the plate in a fluorescence plate reader equipped with an injector.

    • Measure the baseline fluorescence for a short period (e.g., 1-2 minutes) to ensure a stable signal.

  • PTHrP-(1-36) Stimulation and Signal Detection:

    • Program the injector to add a specific concentration of Human PTHrP-(1-36) to the wells.

    • Simultaneously begin kinetic reading of the fluorescence signal for a period of 5-10 minutes.

  • Data Analysis:

    • Analyze the kinetic data to determine the peak fluorescence intensity change over baseline in response to PTHrP-(1-36).

Visualizations

PTHrP_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space PTHrP PTHrP-(1-36) PTH1R PTH1R PTHrP->PTH1R Binding Gq Gq PTH1R->Gq Activation Gs Gs PTH1R->Gs Activation PLC PLC Gq->PLC Stimulates AC Adenylyl Cyclase Gs->AC Stimulates IP3 IP3 PLC->IP3 Cleaves DAG DAG PLC->DAG Cleaves cAMP cAMP AC->cAMP Converts PIP2 PIP2 PIP2->PLC Ca_ER ER Ca2+ Stores IP3->Ca_ER Opens Channels PKC PKC DAG->PKC Activates ATP ATP ATP->AC PKA PKA cAMP->PKA Activates Ca_cyto [Ca2+]i ↑ Ca_ER->Ca_cyto Ca_cyto->PKC Activates Response_Ca Cellular Response (e.g., Proliferation) PKC->Response_Ca Response_cAMP Cellular Response (e.g., Gene Expression) PKA->Response_cAMP

Caption: PTHrP-(1-36) signaling through the PTH1R activates both Gs and Gq pathways.

Bioassay_Workflow start Start seed_cells Seed PTH1R-expressing cells in 96-well plate start->seed_cells culture Culture overnight seed_cells->culture prepare_assay Prepare Assay (Wash, add buffer +/- PDE inhibitor) culture->prepare_assay stimulate Stimulate with PTHrP-(1-36) dilutions prepare_assay->stimulate incubate Incubate (e.g., 15 min at 37°C) stimulate->incubate detect Lyse cells & Add Detection Reagents (cAMP/Ca2+) incubate->detect read Read plate (Luminescence/Fluorescence) detect->read analyze Analyze Data (Generate dose-response curve) read->analyze end End analyze->end

Caption: A typical experimental workflow for a PTHrP-(1-36) cell-based bioassay.

Troubleshooting_Tree cluster_causes Potential Causes cluster_checks Troubleshooting Steps issue Issue: Poor Reproducibility cause1 High Variability between wells/plates issue->cause1 cause2 Weak or No Signal issue->cause2 cause3 High Background Signal issue->cause3 check1a Check cell density and plating consistency cause1->check1a check1b Verify pipetting accuracy and reagent mixing cause1->check1b check2a Confirm peptide bioactivity (use fresh aliquot) cause2->check2a check2b Verify PTH1R expression in cell line cause2->check2b check2c Optimize stimulation time cause2->check2c check3a Titrate cell number per well cause3->check3a check3b Optimize PDE inhibitor concentration cause3->check3b check3c Check for reagent/ media interference cause3->check3c

Caption: A decision tree for troubleshooting common issues in PTHrP-(1-36) bioassays.

References

Human PTHrP-(1-36) solubility and proper storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information on the solubility and proper storage of human Parathyroid Hormone-Related Protein-(1-36) (PTHrP-(1-36)). Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the integrity and optimal performance of your peptide in your experiments.

Frequently Asked Questions (FAQs)

Q1: How should I store lyophilized human PTHrP-(1-36)?

A1: Lyophilized human PTHrP-(1-36) should be stored in a freezer at or below -20°C.[1] For long-term storage, -80°C is recommended.[2][3][4][5] The peptide should be kept in a sealed container, away from moisture and light.[2][3] Some suppliers also recommend storage under nitrogen.[2][3][4]

Q2: What is the recommended solvent for reconstituting human PTHrP-(1-36)?

A2: It is recommended to reconstitute lyophilized PTHrP-(1-36) in sterile, nuclease-free water.[6] For in vivo studies in humans, reconstitution in bacteriostatic saline has been reported.[7] The choice of solvent may vary depending on the specific experimental requirements.

Q3: What is the recommended concentration for the stock solution?

A3: A common recommendation is to reconstitute the peptide to a concentration of not less than 100 µg/mL.[6] This stock solution can then be further diluted into other aqueous solutions or experimental buffers.[6]

Q4: How should I store the reconstituted human PTHrP-(1-36) solution?

A4: Once reconstituted, the solution should be aliquoted to prevent repeated freeze-thaw cycles, which can lead to product inactivation.[2] For short-term storage, the solution can be kept at 4°C for 2-7 days.[6] For long-term storage, it is recommended to store the aliquots at -20°C for up to one month or at -80°C for up to six months.[2][3] For extended long-term storage, adding a carrier protein such as 0.1% Human Serum Albumin (HSA) or Bovine Serum Albumin (BSA) is advisable.[6]

Q5: Can I store the reconstituted peptide at room temperature?

A5: Lyophilized PTHrP is stable at room temperature for up to three weeks, however, upon reconstitution, it should be stored at 4°C for short-term use and frozen for long-term storage to maintain its stability and activity.[6]

Quantitative Data Summary

For easy reference, the following tables summarize the key storage and stability information for human PTHrP-(1-36).

Table 1: Storage Conditions for Lyophilized Human PTHrP-(1-36)

ConditionTemperatureDurationAdditional Notes
Short-termRoom TemperatureUp to 3 weeksDesiccated
Long-term-20°CUp to 1 yearSealed, away from moisture and light, under nitrogen[3][4]
Long-term-80°CUp to 2 yearsSealed, away from moisture and light, under nitrogen[3][4]

Table 2: Storage of Reconstituted Human PTHrP-(1-36) Solution

ConditionTemperatureDurationAdditional Notes
Short-term4°C2-7 days[6]
Long-term-20°CUp to 1 monthAliquot to avoid freeze-thaw cycles[2][3]
Long-term-80°CUp to 6 monthsAliquot to avoid freeze-thaw cycles[2][3]

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Difficulty Dissolving the Peptide The peptide has low solubility in the chosen solvent at the desired concentration.Try reconstituting in sterile water first to a concentration of at least 100 µg/mL before diluting with other buffers.[6] Gentle vortexing or sonication can also aid in dissolution. The presence of Trifluoroacetic acid (TFA) salts from purification can sometimes enhance solubility in aqueous solutions.[1]
Loss of Peptide Activity Improper storage, repeated freeze-thaw cycles, or degradation.Always store the lyophilized peptide and reconstituted solutions at the recommended temperatures.[1][2][3][4][6] Prepare single-use aliquots of the reconstituted peptide to avoid repeated freeze-thaw cycles.[2][6] For long-term storage of the solution, consider adding a carrier protein like 0.1% HSA or BSA.[6]
Precipitation in Solution Peptide concentration is too high for the buffer, or the buffer conditions (e.g., pH) are not optimal.Ensure the final concentration is within the solubility limits for your specific buffer. You may need to perform a solubility test with small amounts. If precipitation occurs after dilution, check the pH and ionic strength of your buffer.
Inconsistent Experimental Results Inaccurate peptide concentration due to incomplete reconstitution or degradation.Ensure the peptide is fully dissolved before use. Briefly centrifuge the vial before opening to ensure all the lyophilized powder is at the bottom. Protect the peptide from light and store it properly.

Experimental Protocols

Protocol for Reconstitution of Human PTHrP-(1-36)

This protocol outlines the steps for reconstituting lyophilized human PTHrP-(1-36) to prepare a stock solution.

  • Pre-Reconstitution:

    • Before opening, briefly centrifuge the vial of lyophilized peptide to ensure that all the powder is collected at the bottom of the vial.

    • Allow the vial to equilibrate to room temperature before opening to avoid moisture condensation.

  • Solvent Preparation:

    • Use sterile, nuclease-free water for reconstitution.[6]

  • Reconstitution:

    • Carefully add the appropriate volume of sterile water to the vial to achieve a stock solution concentration of at least 100 µg/mL.[6]

    • Gently vortex or swirl the vial to dissolve the peptide completely. Avoid vigorous shaking which can cause aggregation. If necessary, sonicate briefly in a water bath.

  • Aliquoting and Storage:

    • Once the peptide is fully dissolved, dispense the stock solution into smaller, single-use aliquots. This is crucial to prevent degradation from repeated freeze-thaw cycles.[2][6]

    • Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[2][3]

Visualizations

Experimental Workflow for Peptide Reconstitution and Storage

G cluster_prep Preparation cluster_recon Reconstitution cluster_storage Aliquoting & Storage start Start: Lyophilized PTHrP-(1-36) Vial centrifuge Centrifuge vial start->centrifuge equilibrate Equilibrate to Room Temperature centrifuge->equilibrate add_solvent Add Sterile Water (≥100 µg/mL) equilibrate->add_solvent dissolve Gently Vortex/Swirl to Dissolve add_solvent->dissolve aliquot Aliquot into Single-Use Tubes dissolve->aliquot short_term Store at 4°C (2-7 days) aliquot->short_term Short-term long_term_20 Store at -20°C (≤1 month) aliquot->long_term_20 Long-term long_term_80 Store at -80°C (≤6 months) aliquot->long_term_80 Long-term

Caption: Workflow for reconstituting and storing human PTHrP-(1-36).

PTHrP-(1-36) Signaling Pathway via PTH1R

G cluster_membrane Plasma Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular cluster_gs Gs Pathway cluster_gq Gq Pathway PTH1R PTH/PTHrP Receptor (PTH1R) Gs Gs PTH1R->Gs Gq Gq PTH1R->Gq PTHrP PTHrP-(1-36) PTHrP->PTH1R AC Adenylyl Cyclase Gs->AC cAMP cAMP AC->cAMP PKA Protein Kinase A cAMP->PKA Response Cellular Response (e.g., Gene Expression, Ion Transport) PKA->Response PLC Phospholipase C Gq->PLC IP3_DAG IP3 & DAG PLC->IP3_DAG Ca_PKC ↑ Ca²⁺ & PKC Activation IP3_DAG->Ca_PKC Ca_PKC->Response

Caption: PTHrP-(1-36) signaling through the PTH1R activates Gs and Gq pathways.

References

Technical Support Center: Detection of Human PTHrP-(1-36) in vivo

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the in vivo detection of low levels of Human Parathyroid Hormone-Related Protein (PTHrP)-(1-36).

Frequently Asked Questions (FAQs)

Q1: Why is it so challenging to detect low levels of PTHrP-(1-36) in vivo?

A1: The detection of low concentrations of endogenous PTHrP-(1-36) is challenging due to a combination of factors:

  • Low Circulating Concentrations: In healthy individuals, the circulating levels of PTHrP are very low, often near or below the limit of detection of many assays.[1][2][3]

  • Peptide Instability: PTHrP is susceptible to proteolytic degradation in vivo and in vitro. This requires strict sample collection and handling procedures, including the use of protease inhibitors and immediate processing at low temperatures.[4]

  • Circulating Fragments: PTHrP exists in circulation not only as the full-length protein but also as various N-terminal, mid-region, and C-terminal fragments.[2][3] Immunoassays may exhibit cross-reactivity with these fragments, leading to inaccurate quantification of the specific (1-36) form.[5][6][7]

  • Homology with PTH: The N-terminal region of PTHrP shares homology with Parathyroid Hormone (PTH), which can lead to cross-reactivity in some immunoassays if the antibodies are not highly specific.[5][8]

Q2: What is the most appropriate assay for measuring PTHrP-(1-36)?

A2: The choice of assay depends on the specific research question, required sensitivity, and available equipment.

  • Immunoassays (ELISA, Chemiluminescent Immunoassays): These are widely available and can be sensitive. However, they are prone to interferences from cross-reacting fragments.[5][6] It is crucial to use a kit with well-characterized antibodies specific for the (1-36) fragment.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This method offers high specificity and can distinguish between PTHrP-(1-36) and other fragments.[1][5][9] It is considered a reference method for accurate quantification, especially at low concentrations.[10]

Q3: What are the critical pre-analytical steps for accurate PTHrP-(1-36) measurement?

A3: Proper sample collection and handling are paramount for reliable results.

  • Anticoagulant: EDTA plasma is the recommended sample type.[4][11][12]

  • Protease Inhibitors: Blood should be collected into tubes containing a protease inhibitor cocktail to prevent degradation of PTHrP.[4][9]

  • Temperature Control: Samples should be collected on ice and centrifuged in a refrigerated centrifuge within one hour of collection.[4][12]

  • Storage: Plasma should be immediately frozen and stored at -80°C until analysis.[11][12] Avoid repeated freeze-thaw cycles.[11]

Q4: My PTHrP-(1-36) measurements are consistently below the detection limit. What could be the reason?

A4: Undetectable levels of PTHrP-(1-36) can be due to several factors:

  • Physiological Levels: In healthy, normocalcemic individuals, the concentration of PTHrP-(1-36) is expected to be very low.[1][2]

  • Sample Degradation: Improper sample handling (e.g., delayed processing, lack of protease inhibitors) can lead to the degradation of the peptide.

  • Assay Sensitivity: The chosen assay may not be sensitive enough to detect the low physiological concentrations. Consider using a high-sensitivity assay, such as a validated LC-MS/MS method.[1]

  • Assay Specificity: If using an immunoassay, ensure it is specific for the (1-36) fragment and does not have significant cross-reactivity with other forms of PTHrP.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
High inter-assay variability Inconsistent sample handling and processing.Standardize the entire workflow from blood collection to analysis. Ensure all samples are treated identically.
Instability of reagents.Check the expiration dates of all kit components and store them according to the manufacturer's instructions.
Pipetting errors.Calibrate pipettes regularly and use proper pipetting techniques.
Low or no signal in samples and standards Incorrect assay procedure.Carefully review the kit protocol and ensure all steps are followed correctly.
Inactive enzyme conjugate.Verify the activity of the HRP conjugate. Prepare fresh conjugate solution for each assay.
Substrate solution has degraded.Use fresh substrate solution. Protect it from light.
High background signal Insufficient washing.Increase the number of wash steps or the soaking time during washes.
Contaminated reagents or buffer.Use fresh, high-purity water and reagents to prepare all buffers.
High concentration of detection antibody or enzyme conjugate.Optimize the concentrations of the detection antibody and enzyme conjugate.
Poor standard curve Improper standard reconstitution and dilution.Carefully follow the manufacturer's instructions for reconstituting and diluting the standards. Use a new set of standards if necessary.
Pipetting inaccuracies.Ensure accurate pipetting of standards.
Incorrect data analysis.Use the appropriate curve-fitting model (e.g., four-parameter logistic) for the standard curve.

Quantitative Data Summary

Table 1: Comparison of Analytical Methods for PTHrP Detection

ParameterImmunoassays (ELISA, CLIA)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Principle Antigen-antibody bindingMass-to-charge ratio of fragmented peptides
Limit of Detection (LOD) 0.04 - 0.15 ng/mL[6][13]0.5 pmol/L[1]
Limit of Quantitation (LOQ) 0.16 pmol/L[6]0.6 - 2 pmol/L[1][10]
Specificity Variable, potential cross-reactivity with PTH and other PTHrP fragments[5][6][7]High, can distinguish between different PTHrP fragments[5]
Throughput High (96-well plate format)Lower, but can be automated
Cost Generally lowerHigher initial instrument cost
Expertise Required ModerateHigh

Table 2: Circulating Levels of PTHrP in Healthy Individuals

PTHrP FragmentConcentration RangeAnalytical MethodReference
PTHrP (total)<2.3 pmol/L (men), <3.4 pmol/L (women)LC-MS/MS[1][9]
PTHrP (1-74)Mean: 1.9 pmol/LIRMA[2][3]
PTHrP (1-34)Median: 1.08 ng/mL (pediatric)ELISA[13]

Experimental Protocols

Protocol 1: Sample Collection and Processing for PTHrP-(1-36) Measurement
  • Preparation: Label pre-chilled EDTA tubes containing a protease inhibitor cocktail. Keep the tubes on ice.

  • Blood Collection: Draw blood from the subject directly into the chilled EDTA tube.

  • Mixing: Gently invert the tube 8-10 times to ensure proper mixing of blood with the anticoagulant and protease inhibitors.

  • Centrifugation: Within 30 minutes of collection, centrifuge the blood sample at 1000 x g for 15 minutes in a refrigerated centrifuge (2-8°C).[11]

  • Plasma Separation: Carefully aspirate the plasma supernatant without disturbing the buffy coat and transfer it to a pre-chilled, labeled polypropylene (B1209903) tube.

  • Storage: Immediately freeze the plasma aliquots at -80°C. Samples should be stored at this temperature until analysis to minimize degradation.[11]

Protocol 2: Human PTHrP-(1-36) ELISA (Sandwich ELISA)

This is a general protocol based on commercially available kits. Always refer to the specific manufacturer's instructions.[11][14][15]

  • Reagent Preparation: Prepare all reagents, standards, and samples as instructed in the kit manual. Allow all reagents to reach room temperature before use.

  • Standard Curve Preparation: Perform serial dilutions of the PTHrP-(1-36) standard to create a standard curve.

  • Assay Procedure: a. Add 100 µL of standards and samples to the appropriate wells of the antibody-coated microplate. b. Incubate for 90 minutes at 37°C.[14] c. Aspirate the liquid from each well. d. Add 100 µL of biotinylated detection antibody to each well and incubate for 1 hour at 37°C.[14] e. Wash the wells three to five times with the provided wash buffer. f. Add 100 µL of HRP-avidin conjugate to each well and incubate for 30 minutes at 37°C.[14] g. Wash the wells again as in step 3e. h. Add 90 µL of TMB substrate solution to each well and incubate for 15-30 minutes at 37°C in the dark. i. Add 50 µL of stop solution to each well.

  • Data Acquisition: Read the absorbance of each well at 450 nm using a microplate reader.

  • Data Analysis: Generate a standard curve by plotting the absorbance values against the corresponding standard concentrations. Use a four-parameter logistic curve fit to determine the concentration of PTHrP-(1-36) in the unknown samples.

Visualizations

PTHrP_Signaling_Pathway PTHrP-(1-36) Signaling Pathway PTHrP PTHrP-(1-36) PTH1R PTH/PTHrP Receptor (PTH1R) PTHrP->PTH1R Binds G_protein Gs Protein PTH1R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB Phosphorylation PKA->CREB Phosphorylates Gene_Expression Target Gene Expression CREB->Gene_Expression Regulates

Caption: PTHrP-(1-36) binds to the PTH1R, activating the cAMP/PKA signaling cascade.

PTHrP_Detection_Workflow Experimental Workflow for PTHrP-(1-36) Detection cluster_preanalytical Pre-analytical Phase cluster_analytical Analytical Phase cluster_postanalytical Post-analytical Phase Sample_Collection 1. Blood Collection (EDTA tube with protease inhibitors on ice) Centrifugation 2. Centrifugation (1000g, 15 min, 4°C) Sample_Collection->Centrifugation Plasma_Separation 3. Plasma Separation Centrifugation->Plasma_Separation Storage 4. Storage at -80°C Plasma_Separation->Storage Sample_Thawing 6. Sample Thawing (on ice) Storage->Sample_Thawing Assay_Selection 5. Assay Selection (ELISA or LC-MS/MS) Assay_Execution 7. Assay Execution Assay_Selection->Assay_Execution Sample_Thawing->Assay_Execution Data_Acquisition 8. Data Acquisition Assay_Execution->Data_Acquisition Data_Analysis 9. Data Analysis (Standard Curve Fitting) Data_Acquisition->Data_Analysis Result_Interpretation 10. Result Interpretation Data_Analysis->Result_Interpretation

Caption: Key steps in the workflow for accurate in vivo detection of PTHrP-(1-36).

References

Technical Support Center: Minimizing Variability in Animal Studies with Human PTHrP-(1-36)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing variability and ensuring robust, reproducible results in animal studies involving Human Parathyroid Hormone-Related Protein (PTHrP)-(1-36).

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of variability in animal studies with PTHrP-(1-36)?

A1: Variability in animal studies with PTHrP-(1-36) can arise from several factors:

  • Animal-related factors: Genetic background, age, sex, and stress levels of the animals can all contribute to variability.[1][2] Using genetically uniform and age-matched animals of the same sex is crucial. Acclimatizing animals to handling and procedures can help reduce stress-related variability.[3]

  • Compound-related factors: The stability and solubility of the PTHrP-(1-36) peptide are critical. Improper storage or preparation can lead to degradation and reduced activity.[2] Low solubility can also result in inconsistent dosing.[4][5]

  • Administration-related factors: The route and technique of administration can significantly impact the absorption and bioavailability of the peptide.[5][6][7] Subcutaneous injection, while common, can have variable absorption rates depending on the injection site and technique.[5][8]

  • Experimental design and procedures: Lack of proper randomization and blinding can introduce bias.[9] Inconsistent timing of injections and sample collection can also lead to significant variability.

Q2: What is the recommended method for preparing and storing Human PTHrP-(1-36) for in vivo studies?

A2: For optimal stability and activity, Human PTHrP-(1-36) should be handled as follows:

  • Reconstitution: Reconstitute the lyophilized peptide in a sterile, neutral pH buffer such as phosphate-buffered saline (PBS) or sterile saline. For peptides that are difficult to dissolve, gentle warming or sonication may be beneficial. Ensure the solution is clear before injection.

  • Storage of Stock Solutions: Aliquot the reconstituted peptide into single-use volumes and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles, which can degrade the peptide.[2]

  • Working Solutions: Prepare fresh working solutions for each experiment from a frozen aliquot. Do not store diluted solutions for extended periods.

Q3: Which animal model is most appropriate for studying the effects of PTHrP-(1-36) on bone?

A3: The choice of animal model depends on the specific research question.

  • Mice: Inbred strains like C57BL/6J are commonly used due to their genetic uniformity.[10][11] Ovariectomized (OVX) mice are a standard model for postmenopausal osteoporosis.[12][13]

  • Rats: Sprague-Dawley and Wistar rats are also frequently used in bone research. Thyroparathyroidectomized (TPTX) rats can be used to study the effects of PTHrP-(1-36) in a state of hormone deficiency.[4]

Q4: What are the known signaling pathways activated by PTHrP-(1-36)?

A4: Human PTHrP-(1-36) primarily signals through the Parathyroid Hormone 1 Receptor (PTH1R), a G protein-coupled receptor.[14][15] Activation of PTH1R can initiate two main signaling cascades:

  • Adenylate Cyclase (AC) / Protein Kinase A (PKA) Pathway: This is the canonical pathway, leading to the production of cyclic AMP (cAMP).[15]

  • Phospholipase C (PLC) / Protein Kinase C (PKC) Pathway: This pathway results in an increase in intracellular calcium.[16]

The specific pathway activated can be influenced by the conformation of the PTH1R.[14][15]

Troubleshooting Guide

Problem 1: High variability in experimental outcomes between animals in the same treatment group.

Potential Cause Troubleshooting Step
Inconsistent Injection Technique Ensure all personnel are trained in a standardized subcutaneous injection protocol. Use the same injection site (e.g., dorsal scapular region) for all animals.[10][14]
Variable Peptide Absorption Consider the injection volume and needle gauge. Smaller volumes and appropriate needle sizes can improve consistency. The rate of subcutaneous absorption can vary between injection sites.[5][8]
Animal Stress Acclimate animals to handling and the injection procedure before the start of the study to minimize stress-induced physiological changes.[3]
Peptide Instability Prepare fresh peptide solutions for each injection session. Avoid repeated freeze-thaw cycles of stock solutions.[2]

Problem 2: Lack of expected biological effect (e.g., no change in bone mineral density).

Potential Cause Troubleshooting Step
Insufficient Dose Review the literature for effective dose ranges in your specific animal model. A dose of 80 µg/kg/day has been shown to be effective in some mouse studies.[10][11] However, some studies suggest higher doses may be needed to see effects comparable to PTH(1-34).[11]
Peptide Inactivity Verify the quality and purity of the PTHrP-(1-36) peptide. If possible, perform an in vitro bioassay to confirm its activity.
Timing of Outcome Assessment The anabolic effects of PTHrP-(1-36) on bone may take several weeks to become apparent. Ensure the study duration is sufficient to detect changes in bone parameters.[10][11]
Continuous vs. Intermittent Dosing Continuous infusion of PTHrP-(1-36) can lead to bone resorption, while intermittent (e.g., once daily) injections are generally anabolic.[17][18] Confirm your dosing regimen is appropriate for the desired outcome.

Problem 3: Unexpected or contradictory results compared to published literature.

Potential Cause Troubleshooting Step
Differences in Animal Strain/Sex/Age Ensure the characteristics of your animal model match those in the cited literature, as these can significantly influence the response to PTHrP-(1-36).
Variations in Experimental Protocols Carefully compare your entire experimental protocol, including housing conditions, diet, and endpoint analysis methods, with the published studies.
Differential Receptor Binding PTHrP-(1-36) and PTH(1-34) can stabilize different conformations of the PTH1R, leading to varied downstream signaling and biological responses.[14][15] This may explain some discrepancies in outcomes.

Quantitative Data Summary

Table 1: Effects of Intermittent Subcutaneous Human PTHrP-(1-36) on Bone Parameters in Mice

Animal ModelDoseDurationOutcome MeasureResult (Mean ± SEM/SD)Reference
4-month-old C57BL/6J male mice80 µg/kg/day6 weeksFemur Bone Mineral Density (BMD)No significant change vs. vehicle[10][11]
4-month-old C57BL/6J male mice80 µg/kg/day6 weeksTibia Bone Mineral Density (BMD)No significant change vs. vehicle[10][11]
Diabetic mice100 µg/kg/every other day13 daysBone-forming cells in regenerating tibiaReversed diabetes-related decrease[19]
Ovariectomized (OVX) miceNot specified4-8 weeksFemur trabecular structureImproved vs. OVX control[12]
Adult male mice40, 80, 160 µg/kg/day25 daysBeta cell proliferationSignificantly enhanced at all doses[1]

Table 2: Effects of Human PTHrP-(1-36) on Serum Calcium Levels

SpeciesDoseAdministrationPeak Effect on Serum CalciumReference
Normal Rats5.0 nmol/kgIntravenousProlonged increase compared to vehicle[4]
Healthy Human Volunteers28 µg/kg (single dose)SubcutaneousMean serum calcium of 9.6 mg/dl[20]
Healthy Human Volunteers4 pmol/kg/h (continuous infusion)IntravenousSustained mild increase to ~10.0 mg/dL[18]

Experimental Protocols

Protocol 1: Standard Subcutaneous Injection in Mice

  • Animal Restraint: Securely and safely restrain the mouse. The loose skin over the dorsal scapular region is the most common injection site.

  • Site Preparation: Disinfecting the injection site with 70% alcohol is recommended but not mandatory for subcutaneous injections.[10]

  • Injection:

    • Use a new sterile syringe and an appropriately sized needle (e.g., 25-27 gauge) for each animal.

    • Tent the skin at the injection site.

    • Insert the needle, bevel up, into the base of the tented skin.

    • Aspirate to ensure the needle is not in a blood vessel. You should see negative pressure.

    • Inject the solution at a steady pace.

    • Withdraw the needle and gently massage the area to help disperse the solution.

  • Post-injection Monitoring: Observe the animal for any signs of distress or adverse reaction at the injection site.

Visualizations

PTHrP_Signaling_Pathway cluster_membrane Cell Membrane PTHR1 PTH1R G_protein G Protein PTHR1->G_protein Activates PTHrP PTHrP-(1-36) PTHrP->PTHR1 Binds AC Adenylyl Cyclase G_protein->AC Stimulates PLC Phospholipase C G_protein->PLC Stimulates cAMP cAMP AC->cAMP Produces IP3_DAG IP3 / DAG PLC->IP3_DAG PKA Protein Kinase A cAMP->PKA Activates Response Cellular Response (e.g., Gene Expression) PKA->Response Ca_PKC Ca2+ / Protein Kinase C IP3_DAG->Ca_PKC Leads to Ca_PKC->Response

Caption: Simplified signaling pathway of Human PTHrP-(1-36) via the PTH1R.

Experimental_Workflow start Start: Animal Acclimatization randomization Randomization & Group Assignment start->randomization treatment Intermittent Subcutaneous Injection (PTHrP-(1-36) or Vehicle) randomization->treatment monitoring In-life Monitoring (Body Weight, Health) treatment->monitoring monitoring->treatment Daily endpoint Endpoint: Sample Collection (Blood, Tissues) monitoring->endpoint analysis Analysis: - Serum Markers - Bone Histomorphometry - µCT endpoint->analysis data Data Interpretation & Statistical Analysis analysis->data

Caption: General experimental workflow for an in vivo study with PTHrP-(1-36).

Troubleshooting_Logic start Unexpected Result (e.g., High Variability, No Effect) check_peptide Check Peptide: - Aliquoting/Storage? - Freshly Prepared? - Solubility? start->check_peptide check_dosing Check Dosing: - Correct Dose? - Consistent Injection? start->check_dosing check_animals Check Animals: - Correct Strain/Sex/Age? - Health Status? start->check_animals check_protocol Check Protocol: - Randomization/Blinding? - Timing of Procedures? start->check_protocol outcome_peptide Revise peptide preparation/handling check_peptide->outcome_peptide outcome_dosing Refine dosing protocol check_dosing->outcome_dosing outcome_animals Re-evaluate animal model suitability check_animals->outcome_animals outcome_protocol Standardize experimental procedures check_protocol->outcome_protocol

Caption: Troubleshooting decision tree for unexpected results in PTHrP-(1-36) studies.

References

Technical Support Center: Human PTHrP-(1-36) Cell Culture Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers working with Human Parathyroid Hormone-related Protein (PTHrP)-(1-36) in cell culture.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for PTHrP-(1-36) in cell culture?

A1: Human PTHrP-(1-36) primarily acts by binding to the Parathyroid Hormone 1 Receptor (PTH1R), a G protein-coupled receptor.[1][2] This interaction predominantly activates the adenylyl cyclase pathway, leading to an increase in intracellular cyclic AMP (cAMP).[3][4] This signaling cascade mediates various cellular responses, including regulation of cell proliferation, differentiation, and apoptosis.[5][6][7]

Q2: Should I use serum-containing or serum-free media for my PTHrP-(1-36) experiments?

A2: The choice between serum-containing and serum-free media is a critical experimental parameter. Serum contains a complex mixture of growth factors and hormones that can influence cell behavior, but it also contains proteases that can degrade PTHrP-(1-36), leading to reduced activity and inconsistent results.[8][9] For assays requiring high precision and reproducibility, serum-free media is often recommended.[10][11] If serum is necessary for cell viability, reducing the serum concentration or using protease inhibitors is advisable.

Q3: How stable is PTHrP-(1-36) in cell culture media?

A3: PTHrP-(1-36) is susceptible to proteolytic degradation, particularly in the presence of serum.[8][9] Its stability can be patient-specific in plasma and is generally low in unsupplemented media.[8] For consistent results, it is recommended to prepare fresh solutions of PTHrP-(1-36) for each experiment and to minimize the time the peptide is in serum-containing media before being added to the cells. The half-life of PTHrP-(1-36) has been determined to be approximately 5-6 minutes in vivo.[12]

Q4: What are the expected downstream effects of PTHrP-(1-36) stimulation in osteoblast-like cells?

A4: In osteoblast-like cells such as Saos-2, PTHrP-(1-36) stimulation leads to a rapid increase in cAMP production.[13][14] This can influence the expression of genes involved in bone remodeling, such as RANKL, which is crucial for osteoclast formation and activity.[5][15] Depending on the exposure duration (continuous vs. intermittent), PTHrP-(1-36) can have varied effects on osteoblast differentiation and bone formation.[6][16]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
No or low cellular response to PTHrP-(1-36) treatment. Peptide Degradation: PTHrP-(1-36) may have been degraded by proteases in the serum-containing medium.[8][9]- Use serum-free medium for the experiment.- If serum is required, reduce its concentration or add a cocktail of protease inhibitors to the medium.[8]- Prepare fresh PTHrP-(1-36) solutions for each experiment.
Receptor Desensitization: Continuous exposure to high concentrations of PTHrP-(1-36) can lead to PTH1R desensitization and internalization.[17]- Use a lower concentration of PTHrP-(1-36).- Consider intermittent rather than continuous exposure protocols.[6]
Low Receptor Expression: The cell line used may not express sufficient levels of PTH1R.- Confirm PTH1R expression in your cell line using RT-PCR or Western blot.- Use a cell line known to express high levels of PTH1R, such as Saos-2 or UMR-106 cells.[18]
High variability between replicate experiments. Inconsistent Peptide Activity: This can be due to degradation during storage or handling.- Aliquot lyophilized PTHrP-(1-36) upon receipt and store at -80°C.[19]- Avoid repeated freeze-thaw cycles.
Serum Batch Variation: Different lots of serum can have varying levels of proteases and growth factors, affecting PTHrP-(1-36) activity and cell response.[10]- Test and reserve a large batch of serum for the entire set of experiments.- Transition to a serum-free, chemically defined medium for greater consistency.[11][20]
Unexpected effects on cell proliferation or differentiation. Serum Component Interference: Growth factors and other components in serum can have synergistic or antagonistic effects with PTHrP-(1-36).- Perform control experiments with serum-free medium to isolate the effects of PTHrP-(1-36).- Characterize the response of your cells to serum alone.
Off-target effects: At very high concentrations, PTHrP-(1-36) might have off-target effects.- Perform a dose-response curve to determine the optimal concentration range for your specific cell type and assay.

Quantitative Data Summary

Table 1: Effect of PTHrP-(1-36) on cAMP Production in SaOS-2 Cells

TreatmentConcentrationcAMP Production (pmol/well)
Control-Baseline
hPTHrP-(1-36)1 nMIncreased
hPTHrP-(1-36)10 nMSignificantly Increased
hPTHrP-(1-36)100 nMMaximal Increase
Data synthesized from typical responses observed in the literature. Actual values will vary depending on experimental conditions.[13][14][21]

Table 2: Impact of Serum on PTHrP Stability

ConditionPTHrP Recovery
EDTA Plasma with Protease InhibitorsHigh
Serum~50% reduction compared to EDTA plasma
Finding based on studies comparing PTHrP levels in serum versus plasma with protease inhibitors.[9]

Experimental Protocols

Protocol: Measurement of cAMP Response to PTHrP-(1-36) in Saos-2 Cells

  • Cell Culture:

    • Culture human osteosarcoma Saos-2 cells in McCoy's 5A medium supplemented with 15% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.

    • Incubate at 37°C in a humidified atmosphere of 5% CO2.

    • Plate cells in 24-well plates at a density of 1 x 10^5 cells/well and allow them to adhere overnight.

  • Serum Starvation:

    • The following day, aspirate the growth medium and wash the cells twice with serum-free medium.

    • Incubate the cells in serum-free medium for at least 4 hours to reduce basal cAMP levels.

  • PTHrP-(1-36) Stimulation:

    • Prepare fresh serial dilutions of human PTHrP-(1-36) in serum-free medium containing a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX) to prevent cAMP degradation.

    • Aspirate the serum-free medium from the cells and add the PTHrP-(1-36) solutions.

    • Incubate for 15 minutes at 37°C.

  • cAMP Measurement:

    • Terminate the stimulation by aspirating the medium and lysing the cells with 0.1 M HCl.

    • Measure the intracellular cAMP concentration in the cell lysates using a commercially available cAMP enzyme immunoassay (EIA) kit, following the manufacturer's instructions.

    • Normalize the cAMP levels to the total protein content in each well, determined using a BCA protein assay.

Visualizations

PTHrP_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space PTHrP PTHrP-(1-36) PTH1R PTH1R PTHrP->PTH1R Binding G_Protein G Protein (Gs) PTH1R->G_Protein Activation AC Adenylyl Cyclase G_Protein->AC Activation cAMP cAMP AC->cAMP Conversion ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activation CREB CREB PKA->CREB Phosphorylation Cellular_Response Cellular Response (e.g., Gene Expression) CREB->Cellular_Response Transcription Regulation

Caption: PTHrP-(1-36) signaling pathway via the PTH1R.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis Cell_Culture 1. Culture Saos-2 Cells Serum_Starve 2. Serum Starve Cells Cell_Culture->Serum_Starve Prepare_PTHrP 3. Prepare PTHrP-(1-36) Dilutions Serum_Starve->Prepare_PTHrP Stimulate 4. Stimulate Cells (15 min) Prepare_PTHrP->Stimulate Lyse_Cells 5. Lyse Cells Stimulate->Lyse_Cells cAMP_Assay 6. Perform cAMP Assay Lyse_Cells->cAMP_Assay Protein_Assay 7. Perform Protein Assay Lyse_Cells->Protein_Assay Data_Analysis 8. Analyze Data cAMP_Assay->Data_Analysis Protein_Assay->Data_Analysis

Caption: Workflow for measuring cAMP response to PTHrP-(1-36).

References

Validation & Comparative

A Comparative Guide to the Anabolic Effects of PTHrP(1-36) on Bone Formation

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of human parathyroid hormone-related protein (PTHrP)-(1-36) as an anabolic agent for bone formation. Its performance is compared with other key alternatives, supported by experimental data from preclinical and clinical studies, to inform researchers, scientists, and drug development professionals.

Introduction

Parathyroid hormone-related protein (PTHrP) and parathyroid hormone (PTH) are products of different genes but share homology in their N-terminal region, allowing both to bind to the same G-protein coupled receptor, the PTH/PTHrP receptor (PTH1R).[1] Intermittent administration of PTH analogs, such as Teriparatide (PTH(1-34)), is a well-established anabolic therapy for osteoporosis, stimulating bone formation more than resorption.[2] PTHrP(1-36) has been investigated as a potential therapeutic agent for osteoporosis with the hypothesis that it may offer a more favorable anabolic window, potentially stimulating bone formation with a lesser effect on bone resorption compared to PTH(1-34).[3][4][5] This guide evaluates the evidence supporting the anabolic effects of PTHrP(1-36) in comparison to PTH(1-34) and the PTHrP analog, Abaloparatide.

Mechanism of Action: PTH1R Signaling Pathway

PTHrP(1-36), PTH(1-34), and Abaloparatide all exert their effects by binding to the PTH1R in target cells like osteoblasts.[1][6] The binding initiates a signaling cascade, primarily through the Gsα subunit, leading to the activation of adenylyl cyclase and an increase in intracellular cyclic AMP (cAMP). This, in turn, activates Protein Kinase A (PKA), which phosphorylates various downstream targets, including the transcription factor CREB (cAMP response element-binding protein). Activated CREB promotes the expression of genes involved in osteoblast differentiation and function.

Interestingly, different ligands are thought to stabilize distinct conformations of the PTH1R, leading to variations in signaling duration and downstream effects.[6] It is proposed that PTH(1-34) induces a more prolonged cAMP response, which is associated with both bone formation and resorption, whereas PTHrP analogs may induce a more transient signal, potentially favoring bone formation.[7]

PTHR1_Signaling cluster_membrane Cell Membrane PTHR1 PTH1R Gs Gαs PTHR1->Gs activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Gs->AC activates PKA PKA cAMP->PKA activates CREB CREB PKA->CREB phosphorylates pCREB p-CREB CREB->pCREB Genes Pro-osteogenic Genes (e.g., RUNX2) pCREB->Genes promotes transcription Ligand PTHrP(1-36) PTH(1-34) Abaloparatide Ligand->PTHR1

Caption: PTH1R signaling pathway in osteoblasts.

Comparative Performance Data

The anabolic potential of PTHrP(1-36) has been evaluated in both human and animal models, often in direct comparison with PTH(1-34) and Abaloparatide.

Table 1: Effects on Bone Turnover Markers (Human Studies)

Data from studies in postmenopausal women show that PTHrP(1-36) can uncouple bone formation from resorption. Unlike PTH(1-34), which typically increases markers for both processes, PTHrP(1-36) has been shown to increase bone formation markers while simultaneously decreasing or not changing bone resorption markers.[1][8]

Marker TypeMarkerPTHrP(1-36) (approx. 400 µ g/day )PTH(1-34) (20 µ g/day )Outcome Interpretation
Bone Formation P1NP▲ Increase (~38%)[4]▲ IncreaseStimulation of osteoblast activity
Bone Formation Osteocalcin▲ Increase[1]▲ IncreaseStimulation of osteoblast activity
Bone Resorption CTX▼ Decrease (~20%)[4] or No Change[1]▲ IncreasePTHrP(1-36) may not stimulate resorption
Bone Resorption NTX▼ Decrease[8]▲ IncreaseEvidence for uncoupling of bone turnover

P1NP: Procollagen type I N-terminal propeptide; CTX: C-terminal telopeptide of type I collagen; NTX: N-terminal telopeptide of type I collagen. Arrows indicate an increase (▲) or decrease (▼).

Table 2: Effects on Bone Mineral Density and Volume (Preclinical & Clinical)

While human studies on bone markers are promising, preclinical studies in mice comparing the peptides at the same dose have yielded different results regarding bone mass. In male mice, PTHrP(1-36) showed no significant effect on bone mineral density (BMD), whereas both PTH(1-34) and Abaloparatide produced similar, significant increases.[9][10] However, in a 3-month trial in postmenopausal women, PTHrP(1-36) did show an increase in lumbar spine BMD.[1][4]

ParameterSpeciesPTHrP(1-36)PTH(1-34)AbaloparatideKey Finding
BMD Change Mouse (Male)No significant change[9]▲ Significant Increase[9]▲ Significant Increase[9]PTHrP(1-36) was less effective than comparators in this model.[9]
Trabecular Bone Volume (µCT) Mouse (Male)No significant change[9]▲ Significant Increase[9]▲ Significant Increase[9]Abaloparatide and PTH(1-34) showed similar anabolic effects.[9]
Lumbar Spine BMD Human (Postmenopausal Women)▲ 4.7% increase (3 months)[1][4]N/A (in direct comparison)N/A (in direct comparison)PTHrP(1-36) demonstrates anabolic potential in humans.[1]

Experimental Methodologies

The validation of bone anabolic agents relies on established preclinical and clinical experimental protocols.

Typical Preclinical Experimental Workflow

Preclinical efficacy is often assessed using rodent models of osteoporosis, such as the ovariectomized (OVX) rat or mouse, which mimics postmenopausal bone loss.[11][12]

Preclinical_Workflow cluster_setup Study Setup cluster_treatment Treatment Phase cluster_analysis Analysis A 1. Animal Model Selection (e.g., Ovariectomized Mice/Rats) B 2. Acclimation & Baseline Measurements (e.g., DEXA) A->B C 3. Group Allocation B->C D 4. Daily Subcutaneous Injections (4-6 weeks) C->D D1 Group 1: Vehicle Control D2 Group 2: PTHrP(1-36) D3 Group 3: Comparator (e.g., PTH(1-34)) E 5. In-Life Monitoring (Body Weight, Serum Markers) D->E During Treatment F 6. Terminal Analyses E->F End of Study F1 Micro-CT (µCT) of Femur/Tibia F2 Bone Histomorphometry F3 Biomechanical Testing

References

A Comparative Guide to the Bioactivity of Human PTHrP-(1-36) and Full-Length PTHrP

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the biological activity of the N-terminal fragment of Parathyroid Hormone-related Protein, PTHrP-(1-36), and the full-length protein, PTHrP-(1-141). The information presented herein is compiled from peer-reviewed scientific literature to assist in experimental design and interpretation.

Executive Summary

Human Parathyroid Hormone-related Protein (PTHrP) is a polyhormone with diverse physiological roles mediated by its different domains. The N-terminal fragment, PTHrP-(1-36), is primarily responsible for the classical PTH-like activities, including regulation of calcium homeostasis and bone metabolism, through its interaction with the type 1 PTH/PTHrP receptor (PTH1R). Full-length PTHrP isoforms (e.g., 1-141) encompass the N-terminal activity but also possess additional functions mediated by their mid-region and C-terminal domains.

Experimental evidence indicates that while PTHrP-(1-36) and full-length PTHrP-(1-141) can bind to and activate the PTH1R with similar potency, a key distinction lies in the temporal dynamics of the downstream signaling. Full-length PTHrP-(1-141) has been shown to induce a sustained cyclic AMP (cAMP) response, whereas PTHrP-(1-36) elicits a more transient signal. This difference in signaling duration may have significant implications for their respective physiological and potential therapeutic effects.

Quantitative Comparison of Bioactivity

The following tables summarize the available quantitative data for the bioactivity of human PTHrP-(1-36) and full-length PTHrP-(1-141) at the PTH1R. It is important to note that direct head-to-head comparisons in a single study are limited, and data from different studies may vary due to experimental conditions.

Table 1: PTH1R Binding Affinity

LigandReceptor StateIC50 (nM)Tracer RadioligandCell LineReference
PTHrP-(1-36)R⁰ (G protein-uncoupled)35¹²⁵I-PTH-(1-34)GP-2.3[1][2]
PTHrP-(1-36)Rᴳ (G protein-coupled)0.32¹²⁵I-M-PTH-(1-15)GP-2.3[1][2]

No direct competitive binding data for PTHrP-(1-141) was found in the reviewed literature under comparable conditions.

Table 2: cAMP Stimulation Potency

LigandEC50 (nM)Cell LineAssayReference
PTHrP-(1-36)~1.0 (for near-EC50 stimulation)GP-2.3Glosensor cAMP[1]
PTHrP-(1-34)0.86CHO-K1 (hPTH1R)ELISA-based cAMP[3]
PTHrP-(1-141)Not explicitly provided, but signaling duration is the key differentiatorHEK293 (PTHR)FRET/Glosensor cAMP[4]

Signaling Pathways and Experimental Workflows

PTH/PTHrP Signaling Pathway

The binding of both PTHrP-(1-36) and the N-terminal domain of full-length PTHrP to the PTH1R, a G protein-coupled receptor, primarily activates the adenylyl cyclase (AC) pathway. This leads to an increase in intracellular cyclic AMP (cAMP), which in turn activates Protein Kinase A (PKA). PKA then phosphorylates various downstream targets, leading to the physiological response.

PTH_Signaling cluster_membrane Plasma Membrane PTHR1 PTH1R G_protein G Protein (Gs) PTHR1->G_protein Activation AC Adenylyl Cyclase G_protein->AC Stimulation cAMP cAMP AC->cAMP Conversion of ATP PTHrP PTHrP-(1-36) or full-length PTHrP PTHrP->PTHR1 Binding PKA PKA cAMP->PKA Activation Response Physiological Response PKA->Response Phosphorylation of targets Experimental_Workflow cluster_ligands Test Ligands cluster_assays Bioactivity Assays cluster_results Data Analysis PTHrP_36 PTHrP-(1-36) Binding_Assay Receptor Binding Assay (e.g., Radioligand Competition) PTHrP_36->Binding_Assay Signaling_Assay cAMP Stimulation Assay (e.g., FRET, ELISA) PTHrP_36->Signaling_Assay PTHrP_full Full-length PTHrP PTHrP_full->Binding_Assay PTHrP_full->Signaling_Assay Kd_IC50 Determine Kd / IC50 (Binding Affinity) Binding_Assay->Kd_IC50 EC50_Emax Determine EC50 / Emax (Potency & Efficacy) Signaling_Assay->EC50_Emax Kinetics Analyze Signal Duration Signaling_Assay->Kinetics Comparison Comparative Bioactivity Profile Kd_IC50->Comparison EC50_Emax->Comparison Kinetics->Comparison

References

Cross-Species Comparison of Human PTHrP-(1-36) Activity: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an objective comparison of the biological activity of human parathyroid hormone-related protein (PTHrP)-(1-36) across various species. The data presented here, supported by detailed experimental protocols, is intended to assist researchers, scientists, and drug development professionals in evaluating the cross-species pharmacology of this important peptide.

Data Summary: Cross-Species Activity

The biological activity of human PTHrP-(1-36) is primarily mediated through the parathyroid hormone 1 receptor (PTH1R). However, the binding affinity and subsequent signaling can vary significantly between species. The following table summarizes key quantitative data from comparative studies.

SpeciesCell/Tissue TypeAssayLigand(s)Key FindingsReference
Human Renal Cortical Membranes (RCM)Receptor BindinghPTHrP-(1-36) vs. bPTH-(1-34)hPTHrP-(1-36) showed greater potency (Kd = 0.5 nM) compared to bPTH-(1-34) (Kd = 0.9 nM).[1]
Renal Cortical Membranes (RCM)Adenylate Cyclase StimulationhPTHrP-(1-36) vs. bPTH-(1-34)hPTHrP-(1-36) was twofold more potent than bPTH-(1-34).[1]
MT-2 Cells (Lymphocyte line)Receptor BindinghPTHrP-(1-36)Revealed a single binding site with a dissociation constant (Kd) of 14.5 nM.[2]
MT-2 Cells (Lymphocyte line)Intracellular CalciumhPTHrP-(1-36)Caused an increase in intracellular calcium.[2]
Saos-2 Cells (Osteosarcoma)Intracellular CalciumPTHrP-(1-141) vs. [Tyr35]PTHrP-(1-36)The longer PTHrP-(1-141) was significantly more effective at inducing a rise in cytosolic calcium.[2]
Rat Renal Cortical Membranes (RCM)Receptor BindinghPTHrP-(1-36) vs. bPTH-(1-34)Binding dissociation constants were nearly identical (3.6 nM for hPTHrP and 3.7 nM for bPTH).[1]
Renal Cortical Membranes (RCM)Adenylate Cyclase StimulationhPTHrP-(1-36) vs. bPTH-(1-34)The two peptides had equivalent adenylate cyclase stimulating activity.[1]
A10 Cells (Vascular Smooth Muscle)cAMP StimulationhPTHrP-(1-36)A significant, maximum 3.5-fold increase in intracellular cAMP was observed.[3][4]
A10 Cells (Vascular Smooth Muscle)Intracellular CalciumhPTHrP-(1-36)No intracellular calcium release was observed with concentrations up to 1 μM.[3][4]
Canine Renal MembranesAdenylate Cyclase StimulationPTHrP vs. PTHPTHrP peptides are substantially less potent than PTH in stimulating adenylate cyclase.[1]

Signaling Pathways and Experimental Workflow

The interaction of PTHrP-(1-36) with its receptor, PTH1R, activates multiple intracellular signaling cascades. The primary pathways involve the stimulation of adenylyl cyclase and phospholipase C.

PTHrP_Signaling_Pathway cluster_receptor Cell Membrane cluster_Gs Gs Pathway cluster_Gq Gq Pathway PTH1R PTH1R Gs Gs PTH1R->Gs activates Gq Gq PTH1R->Gq activates PTHrP PTHrP-(1-36) PTHrP->PTH1R AC Adenylyl Cyclase Gs->AC cAMP cAMP AC->cAMP PKA PKA cAMP->PKA CREB CREB Phosphorylation PKA->CREB PLC Phospholipase C (PLC) Gq->PLC IP3 IP3 PLC->IP3 PKC PKC Activation PLC->PKC Ca Intracellular Ca²⁺ Release IP3->Ca

Caption: PTH/PTHrP signaling pathways activated by ligand binding.

A typical experimental workflow to assess the bioactivity of PTHrP-(1-36) involves several key stages, from cell culture to data analysis.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_assay Assay & Detection cluster_analysis Analysis Cell_Culture 1. Cell Culture (e.g., HEK-293, Saos-2, A10) Transfection 2. Receptor Transfection (if needed) Cell_Culture->Transfection Plating 3. Cell Plating in multi-well plates Transfection->Plating Ligand_Prep 4. Prepare PTHrP-(1-36) Dilutions Treatment 5. Treat Cells with Ligand Ligand_Prep->Treatment Incubation 6. Incubate (Time & Temp Dependent on Assay) Treatment->Incubation Assay_Type 7. Perform Specific Assay Incubation->Assay_Type Binding Receptor Binding (Radioligand) Assay_Type->Binding e.g. cAMP cAMP Accumulation (ELISA, RIA) Assay_Type->cAMP e.g. Calcium Calcium Mobilization (Fluorescent Dyes) Assay_Type->Calcium e.g. Data_Acq 8. Data Acquisition (e.g., Scintillation, Plate Reader) Binding->Data_Acq cAMP->Data_Acq Calcium->Data_Acq Analysis 9. Data Analysis (Kd, EC50, Emax) Data_Acq->Analysis

Caption: General experimental workflow for assessing PTHrP-(1-36) activity.

Detailed Experimental Protocols

Receptor Binding Assay

This assay quantifies the affinity of PTHrP-(1-36) for its receptor, typically using a competitive binding format with a radiolabeled ligand.

  • Materials:

    • Cells or membranes expressing PTH1R (e.g., human or rat renal cortical membranes, MT-2 cells).[1][2]

    • Radioligand: Typically --INVALID-LINK--hPTHrP-(1-36)NH2.[1]

    • Unlabeled Ligand: Human PTHrP-(1-36) for competition.

    • Binding Buffer.

    • Washing Buffer (ice-cold).

    • Lysis Buffer (e.g., 1 N NaOH).[5]

  • Protocol:

    • Cells are plated in multi-well plates and grown to confluence.[5]

    • The cell monolayers are rinsed with binding buffer.

    • Cells are incubated with a fixed concentration of radiolabeled [125I]hPTHrP-(1-36) and increasing concentrations of unlabeled hPTHrP-(1-36).

    • Incubation is carried out for a set time and temperature to reach equilibrium (e.g., 30-60 minutes at 37°C or 150 minutes at 15°C).[2][5]

    • Following incubation, cells are washed twice with ice-cold buffer to remove unbound ligand.[5]

    • Cells are lysed, and the radioactivity of the cell lysates is measured using a gamma counter to determine the amount of bound radioligand.[5]

    • Data are analyzed using Scatchard analysis or non-linear regression to determine the dissociation constant (Kd) and binding capacity (Bmax).[2]

Adenylate Cyclase (cAMP) Stimulation Assay

This functional assay measures the ability of PTHrP-(1-36) to stimulate the Gs pathway, leading to the production of cyclic AMP (cAMP).

  • Materials:

    • Whole cells or cell membranes expressing PTH1R (e.g., A10 cells, renal cortical membranes).[1][3]

    • PTHrP-(1-36) peptide.

    • Assay Buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.[6]

    • cAMP detection kit (e.g., RIA or ELISA).

  • Protocol:

    • Cells are plated and grown to the desired density.

    • Cells are pre-incubated with the assay buffer containing a phosphodiesterase inhibitor.

    • Varying concentrations of PTHrP-(1-36) are added to the cells.

    • The mixture is incubated for a specific duration (e.g., 10-30 minutes) at a controlled temperature (e.g., room temperature or 37°C).[7]

    • The reaction is stopped, and the cells are lysed.

    • The concentration of cAMP in the cell lysate is quantified using a competitive immunoassay (RIA or ELISA).

    • Dose-response curves are generated to calculate the EC50 (concentration for half-maximal response) and Emax (maximal effect).

Intracellular Calcium Mobilization Assay

This assay measures the activation of the Gq pathway by monitoring the transient increase in intracellular calcium concentration ([Ca²⁺]i) following ligand stimulation.

  • Materials:

    • Cells expressing functional PTH1R (e.g., MT-2 or Saos-2 cells).[2]

    • A calcium-sensitive fluorescent dye (e.g., Fura-2).

    • PTHrP-(1-36) peptide.

    • Buffer for cell loading and measurement.

  • Protocol:

    • Cells are harvested and washed.

    • The cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM), which loads into the cytoplasm.

    • After loading, the cells are washed to remove extracellular dye and resuspended in a suitable buffer.

    • The cell suspension is placed in a fluorometer cuvette.

    • A baseline fluorescence reading is established.

    • PTHrP-(1-36) is added at various concentrations, and the change in fluorescence is recorded over time. The change in fluorescence intensity corresponds to the change in intracellular calcium concentration.[2]

    • The peak increase in fluorescence is used to determine the dose-dependent response to the peptide.

References

A Researcher's Guide to Validating Human PTHrP-(1-36) Antibody Specificity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate detection and quantification of Human Parathyroid Hormone-related Protein (1-36) (PTHrP-(1-36)) is critical for advancing our understanding of its physiological and pathological roles. The specificity of the antibodies used in immunoassays is paramount for generating reliable and reproducible data. This guide provides a comparative overview of commercially available antibodies and ELISA kits for Human PTHrP-(1-36), supported by experimental data and detailed validation protocols.

Comparison of Commercially Available Human PTHrP-(1-36) Antibodies

Antibody Validation Summary:

SupplierCatalog NumberTypeImmunogenValidated ApplicationsKey Validation Data/Notes
R&D Systems MAB6734Monoclonal (Mouse IgG2B)Recombinant human PTHLH/PTHrP (Ala37-Arg175)Immunohistochemistry (IHC)Validated for IHC on paraffin-embedded human colon sections, showing specific staining in the cytoplasm and nuclei of epithelial cells.[1]
Sigma-Aldrich MABC532 (clone 4C4.1)Monoclonal (Mouse)GST-tagged recombinant human PTHrPWestern Blotting (WB)Evaluated by Western Blotting in MCF-7 cell lysate, detecting PTHrP at a concentration of 2.0 µg/mL.[2]
Novus Biologicals NBP1-59322Polyclonal (Rabbit)Synthetic peptide from the middle region of PTHLHWestern Blotting (WB), Immunohistochemistry (IHC)Validated in WB on several lung cancer cell lines and in IHC on human kidney and lung alveolar cells.[3]

Comparison of Human PTHrP-(1-36) ELISA Kits

Numerous ELISA kits are available for the quantification of Human PTHrP. The following table summarizes the key features of some commercially available kits.

ELISA Kit Comparison:

SupplierKit NameAssay TypeDetection RangeSensitivity
MyBioSource Human PaRathyroid Hormone Related Protein ELISA KitSandwichVaries by kitAs low as 1.0 pg/mL
FineTest Human PTHLH(PaRathyroid hormone-related protein) ELISA KitSandwich15.625-1000pg/ml9.375pg/ml
Elabscience Human PTHrP(Parathyroid Hormone Related Protein) ELISA KitSandwich15.63-1000 pg/mL9.38 pg/mL
Cusabio Human Parathyroid Hormone Related Protein (PTHrP) ELISA KitSandwich31.25 pg/mL-2000 pg/mL7.81 pg/mL
Thermo Fisher Scientific Human Parathyroid Hormone Related Protein ELISA KitSandwichNot specifiedNot specified

Gold Standard for Validation: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

An antibody-independent method, LC-MS/MS, is considered the gold standard for the absolute quantification of peptides like PTHrP-(1-36). This technique offers high specificity and accuracy, and can be used to validate the performance of immunoassays. A detailed study describes a validated LC-MS/MS method for the measurement of human PTHrP-(1-36) in plasma, demonstrating linearity, precision, and accuracy.[4][5] This method can serve as a crucial reference for assessing the reliability of antibody-based techniques. The study also highlighted potential cross-reactivity of a commercial immunoassay with other PTH fragments, underscoring the importance of thorough validation.[4]

Experimental Protocols for Antibody Validation

Robust validation of antibody specificity is crucial. Below are detailed protocols for key experimental techniques.

Western Blotting Protocol

This protocol is essential for determining if the antibody recognizes the target protein at the expected molecular weight.

Western_Blot_Workflow cluster_sample_prep Sample Preparation cluster_electrophoresis Electrophoresis & Transfer cluster_immunodetection Immunodetection Lysate Cell/Tissue Lysate Preparation Quantify Protein Quantification (e.g., BCA assay) Lysate->Quantify Denature Denaturation with Loading Buffer Quantify->Denature SDS_PAGE SDS-PAGE Denature->SDS_PAGE Transfer Protein Transfer to Membrane (PVDF/Nitrocellulose) SDS_PAGE->Transfer Block Blocking (e.g., 5% non-fat milk or BSA) Transfer->Block PrimaryAb Primary Antibody Incubation (Anti-PTHrP-(1-36)) Block->PrimaryAb Wash1 Washing (e.g., TBST) PrimaryAb->Wash1 SecondaryAb Secondary Antibody Incubation (HRP-conjugated) Wash1->SecondaryAb Wash2 Washing (e.g., TBST) SecondaryAb->Wash2 Detect Detection (e.g., ECL) Wash2->Detect

Figure 1. Western Blotting Workflow for PTHrP-(1-36) Detection.

Detailed Steps:

  • Sample Preparation: Prepare cell or tissue lysates in a suitable lysis buffer containing protease inhibitors. Determine protein concentration using a standard method like the BCA assay.

  • SDS-PAGE: Denature protein samples by boiling in Laemmli buffer. Separate proteins by size on a polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary anti-PTHrP-(1-36) antibody at the recommended dilution overnight at 4°C.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody specific for the primary antibody's host species for 1 hour at room temperature.

  • Detection: Wash the membrane as in step 6. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.[6]

Immunohistochemistry (IHC) Protocol for Paraffin-Embedded Sections

IHC is used to visualize the expression and localization of PTHrP-(1-36) within tissue sections.

IHC_Workflow cluster_tissue_prep Tissue Preparation cluster_staining Immunostaining cluster_visualization Visualization Deparaffinize Deparaffinization & Rehydration AntigenRetrieval Antigen Retrieval (Heat-Induced or Enzymatic) Deparaffinize->AntigenRetrieval Blocking Blocking Endogenous Peroxidase & Non-specific Binding AntigenRetrieval->Blocking PrimaryAb Primary Antibody Incubation (Anti-PTHrP-(1-36)) Blocking->PrimaryAb Wash1 Washing PrimaryAb->Wash1 SecondaryAb Secondary Antibody Incubation Wash1->SecondaryAb Wash2 Washing SecondaryAb->Wash2 Detection Detection System (e.g., HRP-DAB) Wash2->Detection Counterstain Counterstaining (e.g., Hematoxylin) Detection->Counterstain Dehydrate Dehydration & Mounting Counterstain->Dehydrate Microscopy Microscopic Analysis Dehydrate->Microscopy

Figure 2. Immunohistochemistry Workflow for PTHrP-(1-36).

Detailed Steps:

  • Deparaffinization and Rehydration: Deparaffinize tissue sections in xylene and rehydrate through a graded series of ethanol (B145695) to water.[7][8]

  • Antigen Retrieval: Perform heat-induced epitope retrieval (HIER) using a citrate (B86180) buffer (pH 6.0) or other appropriate retrieval solution to unmask the antigen.[7]

  • Blocking: Block endogenous peroxidase activity with 3% hydrogen peroxide. Block non-specific binding sites with a blocking serum.[9][8]

  • Primary Antibody Incubation: Incubate sections with the primary anti-PTHrP-(1-36) antibody at the optimal dilution overnight at 4°C.[9]

  • Secondary Antibody and Detection: Apply a biotinylated secondary antibody followed by a streptavidin-HRP conjugate and visualize with a chromogen like 3,3'-diaminobenzidine (B165653) (DAB).

  • Counterstaining, Dehydration, and Mounting: Counterstain with hematoxylin (B73222) to visualize nuclei, dehydrate the sections, and mount with a coverslip.[7][8]

Sandwich ELISA Protocol

This protocol provides a general workflow for quantifying Human PTHrP-(1-36) using a sandwich ELISA kit.

ELISA_Workflow Start Start with Pre-coated Plate AddSample Add Standards & Samples Start->AddSample Incubate1 Incubate AddSample->Incubate1 Wash1 Wash Incubate1->Wash1 AddDetectionAb Add Biotinylated Detection Antibody Wash1->AddDetectionAb Incubate2 Incubate AddDetectionAb->Incubate2 Wash2 Wash Incubate2->Wash2 AddHRP Add Avidin-HRP Conjugate Wash2->AddHRP Incubate3 Incubate AddHRP->Incubate3 Wash3 Wash Incubate3->Wash3 AddSubstrate Add TMB Substrate Wash3->AddSubstrate Incubate4 Incubate (in dark) AddSubstrate->Incubate4 AddStop Add Stop Solution Incubate4->AddStop Read Read Absorbance at 450 nm AddStop->Read Analyze Analyze Data & Calculate Concentration Read->Analyze

Figure 3. Sandwich ELISA Workflow for PTHrP-(1-36) Quantification.

Detailed Steps:

  • Prepare Reagents: Reconstitute and prepare all reagents, standards, and samples as per the kit manufacturer's instructions.[10][11]

  • Add Standards and Samples: Add standards and samples to the appropriate wells of the pre-coated microplate.

  • Incubation: Incubate the plate to allow the PTHrP-(1-36) to bind to the capture antibody.

  • Washing: Wash the wells to remove unbound substances.

  • Add Detection Antibody: Add the biotinylated detection antibody to each well.

  • Incubation and Washing: Incubate the plate and then wash the wells.

  • Add Conjugate: Add the avidin-HRP conjugate to each well.

  • Incubation and Washing: Incubate and wash the wells again.

  • Add Substrate: Add the TMB substrate, which will be converted by HRP to produce a colored product.

  • Stop Reaction: Stop the reaction with a stop solution.

  • Read Absorbance: Measure the absorbance at 450 nm using a microplate reader.

  • Calculate Results: Generate a standard curve and calculate the concentration of PTHrP-(1-36) in the samples.[11][12]

PTHrP-(1-36) Signaling Pathway

PTHrP-(1-36) exerts its effects primarily through the PTH/PTHrP receptor (PTH1R), a G protein-coupled receptor. Activation of PTH1R initiates downstream signaling cascades that regulate various cellular processes.

PTHrP_Signaling PTHrP PTHrP-(1-36) PTH1R PTH/PTHrP Receptor (PTH1R) PTHrP->PTH1R binds Gs Gαs PTH1R->Gs activates Gq Gαq PTH1R->Gq activates AC Adenylate Cyclase Gs->AC stimulates PLC Phospholipase C Gq->PLC stimulates cAMP cAMP AC->cAMP produces IP3 IP3 PLC->IP3 produces DAG DAG PLC->DAG produces PKA Protein Kinase A cAMP->PKA activates CREB CREB Phosphorylation PKA->CREB Ca Intracellular Ca2+ Release IP3->Ca PKC Protein Kinase C DAG->PKC activates Cellular Cellular Responses (Proliferation, Differentiation) Ca->Cellular PKC->Cellular Gene Gene Expression (e.g., RANKL) CREB->Gene Gene->Cellular

Figure 4. Simplified PTHrP-(1-36) Signaling Pathway.

Upon binding of PTHrP-(1-36) to PTH1R, the receptor couples to G proteins, primarily Gs and Gq.[13] Activation of Gs stimulates adenylyl cyclase, leading to the production of cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA).[14][15] PKA then phosphorylates downstream targets, including the transcription factor CREB, to regulate gene expression.[16] Activation of Gq stimulates phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates Protein Kinase C (PKC), both leading to various cellular responses.[14]

Conclusion

The selection of a specific and reliable antibody is fundamental for the accurate study of Human PTHrP-(1-36). This guide provides a starting point by summarizing available validation data for several commercial antibodies and ELISA kits. However, due to the lack of comprehensive, direct comparative studies, researchers must prioritize rigorous in-house validation using multiple techniques, including Western Blotting, Immunohistochemistry, and comparison with a gold-standard method like LC-MS/MS, to ensure the accuracy and reproducibility of their findings. By following the detailed protocols and understanding the underlying signaling pathways, researchers can confidently generate high-quality data in their pursuit of understanding the roles of PTHrP-(1-36) in health and disease.

References

A Head-to-Head Comparison of Human PTHrP-(1-36) ELISA Kits for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For scientists and drug development professionals, the accurate quantification of Human Parathyroid Hormone-related Protein (PTHrP)-(1-36) is critical for research in oncology, endocrinology, and bone metabolism. The selection of a reliable ELISA kit is paramount for generating reproducible and meaningful data. This guide provides an objective comparison of commercially available Human PTHrP-(1-36) ELISA kits, supported by key performance characteristics gleaned from manufacturer's datasheets. Furthermore, it outlines detailed experimental protocols for in-house validation to empower researchers to make informed decisions based on their specific needs.

Performance Characteristics of Commercially Available Kits

The following table summarizes the performance characteristics of several Human PTHrP ELISA kits as stated by their respective manufacturers. It is important to note that these values are for guidance, and performance may vary depending on the sample type and experimental conditions.

Manufacturer Kit Name/Catalog No. Assay Type Sensitivity (Detection Limit) Assay Range (pg/mL) Sample Types Intra-Assay CV (%) Inter-Assay CV (%)
MyBioSourcePTHrP elisa kit / MBS724475Sandwich or Competitive1.0 pg/mLNot SpecifiedSerum, plasma, cell culture supernatants, body fluid, tissue homogenate[1]<15%<15%[2]
InvitrogenHuman Parathyroid Hormone Related Protein ELISA Kit / EEL177Sandwich9.38 pg/mL[3]15.63-1,000 pg/mL[3]Serum, plasma, other biological fluids, cell lysate[3][4]<10%[3]<10%[3]
CusabioHuman Parathyroid Hormone Related Protein (PTHrP) ELISA KitSandwich7.81 pg/mL[5]31.25-2000 pg/mL[5]Serum, plasma, tissue homogenates[5]<8%<10%
Assay GenieHuman PTHrP (Parathyroid Hormone Related Protein) ELISA Kit / HUES02506Sandwich9.38 pg/mL[6]15.63-1000 pg/mL[6]Serum, plasma, tissue homogenates, cell culture supernatant, other biological fluids[6]Not SpecifiedNot Specified
AbbkineHuman Parathyroid Hormone Related Protein (PTHrP) ELISA KitSandwichPlease InquirePlease InquireCell culture supernatants, other biological fluids, plasma, serum[7]Not SpecifiedNot Specified
ElabscienceHuman PTHrP(Parathyroid Hormone Related Protein) ELISA Kit / E-EL-H1478SandwichNot SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedNot Specified
Novus BiologicalsHuman PTHLH/PTHrP - Ready-To-Use ELISA Kit (Colorimetric) / NBP3-27870Not Specified5.9 pg/mL (lot dependent)[8]15.625 - 1000 pg/mL (lot dependent)[8]Not SpecifiedNot SpecifiedNot Specified

Experimental Workflow and Methodologies

To ensure the chosen ELISA kit performs optimally with your specific samples and laboratory conditions, it is crucial to conduct in-house validation. Below are detailed protocols for key validation experiments.

General ELISA Workflow

The following diagram illustrates a typical workflow for a sandwich ELISA, which is the most common format for the kits listed.[1][3][6][7][9]

ELISA_Workflow cluster_prep Preparation cluster_assay Assay Procedure cluster_readout Data Acquisition & Analysis prep_reagents Prepare Reagents, Standards & Samples add_samples Add 100µL of Standard or Sample to Wells prep_reagents->add_samples incubate1 Incubate (e.g., 2h at 37°C) add_samples->incubate1 aspirate_wash1 Aspirate and Add 100µL Detection Reagent A incubate1->aspirate_wash1 incubate2 Incubate (e.g., 1h at 37°C) aspirate_wash1->incubate2 aspirate_wash2 Aspirate, Wash 3x, Add 100µL Detection Reagent B incubate2->aspirate_wash2 incubate3 Incubate (e.g., 1h at 37°C) aspirate_wash2->incubate3 aspirate_wash3 Aspirate and Wash 5x incubate3->aspirate_wash3 add_substrate Add 90µL Substrate Solution aspirate_wash3->add_substrate incubate_color Incubate (e.g., 15-25 min at 37°C) add_substrate->incubate_color add_stop Add Stop Solution incubate_color->add_stop read_plate Read Plate at 450nm add_stop->read_plate analyze Calculate Results read_plate->analyze

Caption: General workflow for a sandwich ELISA experiment.

Experimental Protocols

1. Spike and Recovery

This experiment assesses the accuracy of the ELISA kit by measuring the recovery of a known amount of recombinant PTHrP-(1-36) "spiked" into a sample matrix.

  • Objective: To determine if the sample matrix interferes with the detection of the analyte.

  • Materials:

    • ELISA kit

    • Recombinant Human PTHrP-(1-36) standard of known concentration

    • Sample matrix (e.g., serum, plasma, cell culture medium) from which you expect to measure PTHrP.

  • Procedure:

    • Prepare three aliquots of the sample matrix.

    • Spike two of the aliquots with a known high and low concentration of the recombinant PTHrP-(1-36) standard. The final concentration should fall within the assay's detection range. The third aliquot remains unspiked.

    • Assay the unspiked and spiked samples in duplicate or triplicate according to the kit's protocol.

    • Calculate the recovery using the following formula: Recovery (%) = (Concentration in spiked sample - Concentration in unspiked sample) / Known concentration of spike] x 100

  • Acceptance Criteria: A recovery of 80-120% is generally considered acceptable.

2. Linearity of Dilution

This experiment evaluates the ability of the ELISA kit to provide proportional results when a sample is serially diluted.

  • Objective: To ensure that the measured concentration of PTHrP-(1-36) is independent of the dilution factor.

  • Materials:

    • ELISA kit

    • A high-concentration sample (either a native sample or a sample spiked with recombinant PTHrP-(1-36)).

  • Procedure:

    • Prepare a series of dilutions of the high-concentration sample using the assay's sample diluent (e.g., 1:2, 1:4, 1:8, 1:16).

    • Assay the undiluted sample and all dilutions in duplicate or triplicate according to the kit's protocol.

    • Calculate the concentration of PTHrP-(1-36) in each dilution.

    • Correct for the dilution factor by multiplying the measured concentration by the dilution factor.

    • Calculate the linearity using the following formula: Linearity (%) = (Measured concentration of diluted sample / Measured concentration of undiluted sample) x 100

  • Acceptance Criteria: The corrected concentrations should be consistent across the dilution series, with a coefficient of variation (CV) of less than 15%.

3. Precision (Intra- and Inter-Assay Variability)

This experiment determines the reproducibility of the assay.

  • Objective: To assess the variability of results within a single assay (intra-assay) and between different assays (inter-assay).

  • Materials:

    • ELISA kit

    • Three samples with high, medium, and low concentrations of PTHrP-(1-36).

  • Procedure:

    • Intra-Assay Precision: Assay the three samples in at least 20 replicates on the same plate.

    • Inter-Assay Precision: Assay the three samples in duplicate or triplicate on at least three different plates on different days.

    • Calculate the mean, standard deviation (SD), and coefficient of variation (CV) for each sample. CV (%) = (SD / Mean) x 100

  • Acceptance Criteria: Intra-assay CV should ideally be <10%, and inter-assay CV should be <15%.[2][3]

PTHrP Signaling Pathway Overview

PTHrP exerts its effects primarily through the parathyroid hormone 1 receptor (PTH1R), a G-protein coupled receptor. This interaction initiates a cascade of intracellular signaling events.

PTHrP_Signaling cluster_downstream Downstream Signaling PTHrP PTHrP-(1-36) PTH1R PTH1R (G-protein coupled receptor) PTHrP->PTH1R Binds to Gs Gs PTH1R->Gs Gq Gq/11 PTH1R->Gq AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Produces PKA Protein Kinase A cAMP->PKA Activates CREB CREB Activation & Gene Transcription PKA->CREB PLC Phospholipase C Gq->PLC Activates IP3 IP3 PLC->IP3 Produces DAG DAG PLC->DAG Produces Ca2 Intracellular Ca²⁺ IP3->Ca2 Mobilizes PKC Protein Kinase C DAG->PKC Activates Ca2->PKC Activates Cellular_Response Cellular Response (e.g., Proliferation, Differentiation) PKC->Cellular_Response CREB->Cellular_Response

Caption: Simplified PTHrP signaling cascade via PTH1R.

By utilizing this guide, researchers can better navigate the selection of a Human PTHrP-(1-36) ELISA kit and validate its performance for their specific research applications, ultimately leading to more robust and reliable scientific outcomes.

References

Unveiling the Anti-Apoptotic Prowess of Human PTHrP-(1-36): A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the anti-apoptotic effects of Human Parathyroid Hormone-related Protein (PTHrP)-(1-36) against other alternatives, supported by experimental data and detailed protocols. We delve into the signaling pathways and present a clear, data-driven validation of its potential as a cytoprotective agent.

Human PTHrP-(1-36), the N-terminal fragment of the full-length protein, has emerged as a significant player in cell survival, demonstrating potent anti-apoptotic effects across various cell types. Its mechanism of action primarily involves the activation of the Parathyroid Hormone 1 Receptor (PTH1R), initiating a cascade of intracellular events that ultimately shift the cellular balance towards survival. This guide will explore the intricacies of this process, compare its efficacy with other anti-apoptotic strategies, and provide the necessary experimental frameworks for its validation.

Comparative Analysis of Anti-Apoptotic Efficacy

While direct head-to-head quantitative comparisons of PTHrP-(1-36) with a wide range of distinct anti-apoptotic agents are limited in publicly available literature, existing studies provide valuable insights into its relative efficacy against other PTHrP fragments and the impact of inhibiting downstream apoptotic effectors.

One study demonstrated that pretreatment with PTHrP-(1-34), a fragment with very similar biological activity to PTHrP-(1-36), can ameliorate apoptosis induced by UV irradiation in lung cancer cells. This effect was comparable to that of another PTHrP fragment, PTHrP-(140-173), while other mid-region fragments showed no protective effect[1]. This highlights the specificity of the N-terminal and a C-terminal region in mediating the anti-apoptotic response.

Furthermore, the anti-apoptotic effect of PTH can be partially abrogated by caspase inhibitors[2]. This suggests that while PTHrP-(1-36) acts upstream to prevent the initiation of the apoptotic cascade, direct inhibition of caspases can also effectively block cell death, providing a different therapeutic angle.

Below is a summary of the comparative anti-apoptotic effects based on available data.

Treatment/AgentApoptotic StimulusCell TypeKey Findings
PTHrP-(1-34) UV IrradiationBEN human squamous lung carcinoma cellsReduced caspase activities, increased cell protein, and decreased nuclear condensation, indicating amelioration of apoptosis.[1]
PTHrP-(140-173) UV IrradiationBEN human squamous lung carcinoma cellsSimilar to PTHrP-(1-34), it ameliorated apoptosis, suggesting another anti-apoptotic domain within the full-length protein.[1]
Other PTHrP fragments (38-64, 67-86, 107-139) UV IrradiationBEN human squamous lung carcinoma cellsNo significant effect on apoptosis, highlighting the specificity of the active domains.[1]
Caspase Inhibitors (YVAD, DEVD) PTH-induced apoptosisHEK 293 cells expressing PTHRProtected cells from PTH-induced apoptosis, indicating that the PTH/PTHrP pathway converges on caspase activation.[2]
Forskolin/Isoproterenol (cAMP activators) PTH-induced apoptosisHEK 293 cells expressing PTHRDid not mimic the apoptotic effects of PTH, suggesting that cAMP is not the sole mediator of this particular pro-apoptotic pathway observed in these cells under specific conditions.[2]

Signaling Pathways of PTHrP-(1-36) Anti-Apoptotic Action

The anti-apoptotic effects of PTHrP-(1-36) are primarily mediated through the G-protein coupled PTH1R. Upon binding, it predominantly activates the adenylyl cyclase (AC) pathway, leading to an increase in intracellular cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA). PKA, in turn, phosphorylates and activates the transcription factor cAMP response element-binding protein (CREB) and the transcription factor Runt-related transcription factor 2 (Runx2). This cascade leads to the upregulation of anti-apoptotic proteins, most notably Bcl-2, and the inactivation of pro-apoptotic proteins like Bad.

Another significant pathway implicated in PTHrP's pro-survival signaling is the Phosphoinositide 3-kinase (PI3-K)/Akt pathway. Activation of this pathway also contributes to the inhibition of apoptosis.

Below are diagrams illustrating these key signaling pathways.

PTHrP_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PTHrP-(1-36) PTHrP-(1-36) PTH1R PTH1R PTHrP-(1-36)->PTH1R G-Protein G-Protein PTH1R->G-Protein AC AC cAMP cAMP AC->cAMP ATP G-Protein->AC PKA PKA cAMP->PKA Bad Bad PKA->Bad Phosphorylation CREB CREB PKA->CREB Phosphorylation Runx2 Runx2 PKA->Runx2 Phosphorylation p-Bad p-Bad (Inactive) Apoptosis Apoptosis p-Bad->Apoptosis Inhibition Bcl-2_Bax Bcl-2/Bax Ratio Bcl-2_Bax->Apoptosis Inhibition p-CREB p-CREB Bcl-2 Gene Bcl-2 Gene p-CREB->Bcl-2 Gene Upregulation p-Runx2 p-Runx2 p-Runx2->Bcl-2 Gene Upregulation Bcl-2 Gene->Bcl-2_Bax Increased Bcl-2

Caption: PTHrP-(1-36) anti-apoptotic signaling via the cAMP/PKA pathway.

Experimental_Workflow Cell Culture Cell Culture Apoptosis Induction Induce Apoptosis (e.g., Serum Deprivation, Doxorubicin) Cell Culture->Apoptosis Induction Treatment Treat with PTHrP-(1-36) and/or other agents Apoptosis Induction->Treatment Incubation Incubation Treatment->Incubation Apoptosis Assays Apoptosis Assays Incubation->Apoptosis Assays TUNEL Assay TUNEL Assay Apoptosis Assays->TUNEL Assay Caspase Activity Assay Caspase Activity Assay Apoptosis Assays->Caspase Activity Assay Western Blot Western Blot for Bcl-2 family proteins Apoptosis Assays->Western Blot Data Analysis Data Analysis TUNEL Assay->Data Analysis Caspase Activity Assay->Data Analysis Western Blot->Data Analysis

Caption: General experimental workflow for validating anti-apoptotic effects.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are outlines for key experiments used to assess the anti-apoptotic effects of PTHrP-(1-36).

Induction of Apoptosis
  • Serum Deprivation: Cells are cultured to sub-confluency in a complete medium, then washed with phosphate-buffered saline (PBS) and switched to a serum-free or low-serum (e.g., 0.1% FBS) medium for a period of 24-72 hours, depending on the cell type's sensitivity.

  • Chemotherapeutic Agents: Agents like Doxorubicin can be added to the cell culture medium at concentrations typically ranging from 0.1 to 1 µg/mL for 16 to 72 hours to induce DNA damage and subsequent apoptosis.

TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) Assay

This assay detects DNA fragmentation, a hallmark of apoptosis.

  • Cell Preparation: Adherent cells are grown on coverslips or chamber slides, while suspension cells can be cytospun onto slides.

  • Fixation and Permeabilization: Cells are fixed with 4% paraformaldehyde in PBS for 15-30 minutes at room temperature, followed by permeabilization with 0.1% Triton X-100 in 0.1% sodium citrate (B86180) for 2-5 minutes on ice.

  • Labeling: The TUNEL reaction mixture, containing TdT enzyme and labeled dUTPs (e.g., BrdU- or FITC-labeled), is added to the cells and incubated in a humidified chamber at 37°C for 60 minutes.

  • Detection: For fluorescently labeled dUTPs, the signal can be directly visualized using a fluorescence microscope. For biotin-labeled dUTPs, a secondary detection step with streptavidin-HRP and a suitable substrate (like DAB) is required for visualization under a light microscope.

  • Counterstaining: Nuclei are often counterstained with DAPI or Hoechst to visualize the total number of cells.

  • Quantification: The percentage of TUNEL-positive cells is determined by counting the number of stained nuclei relative to the total number of nuclei in several random fields.

Caspase Activity Assay

This colorimetric or fluorometric assay measures the activity of key executioner caspases, such as caspase-3 and caspase-9.

  • Cell Lysis: Cells are harvested and lysed using a specific lysis buffer provided in commercial kits.

  • Reaction Setup: The cell lysate is incubated with a caspase-specific substrate conjugated to a chromophore (e.g., p-nitroaniline, pNA) or a fluorophore (e.g., AFC).

  • Measurement: Upon cleavage of the substrate by the active caspase, the chromophore or fluorophore is released. The signal is then measured using a spectrophotometer or a fluorometer at the appropriate wavelength (e.g., 405 nm for pNA).

  • Data Analysis: The fold-increase in caspase activity is calculated by comparing the readings from the treated samples to those of the untreated or vehicle-treated controls.

Western Blotting for Bcl-2 Family Proteins

This technique is used to quantify the expression levels of pro- and anti-apoptotic proteins.

  • Protein Extraction: Total protein is extracted from treated and control cells using a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The protein concentration of each lysate is determined using a standard protein assay (e.g., BCA or Bradford assay).

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a nitrocellulose or PVDF membrane.

  • Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific for Bcl-2, Bax, Bad, or other Bcl-2 family members. This is followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and detected on X-ray film or with a digital imaging system.

  • Analysis: The intensity of the bands is quantified using densitometry software, and the expression levels of the target proteins are normalized to a loading control, such as β-actin or GAPDH. The ratio of anti-apoptotic to pro-apoptotic proteins (e.g., Bcl-2/Bax) can then be calculated.

Conclusion

Human PTHrP-(1-36) demonstrates significant anti-apoptotic effects, primarily through the activation of the PTH1R and the subsequent cAMP/PKA and PI3-K/Akt signaling pathways. These pathways converge on the regulation of the Bcl-2 family of proteins, tipping the balance towards cell survival. While direct quantitative comparisons with a broad range of other anti-apoptotic agents are still needed to fully delineate its relative potency, the available evidence strongly supports its role as a cytoprotective factor. The experimental protocols provided in this guide offer a robust framework for researchers to further validate and explore the therapeutic potential of Human PTHrP-(1-36) in various models of apoptosis-related diseases.

References

Unlocking Anabolic Potential: A Comparative Guide to PTHrP-(1-36) In Vivo

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective in vivo comparison of human Parathyroid Hormone-Related Protein (PTHrP)-(1-36) and its analogs with the established bone anabolic agent, Parathyroid Hormone (PTH)-(1-34) (Teriparatide). The following data, protocols, and pathway visualizations are intended to support research and development efforts in the field of osteoporosis and bone metabolism.

Quantitative Performance Analysis

The therapeutic efficacy of PTHrP-(1-36) and its analogs stems from their ability to stimulate bone formation, often with a more favorable profile regarding bone resorption and serum calcium levels compared to PTH-(1-34). The data presented below summarizes key findings from clinical and preclinical studies.

Bone Mineral Density (BMD) Changes

Intermittent administration of both PTHrP-(1-36) and PTH-(1-34) analogs leads to significant increases in bone mineral density. However, studies suggest that PTHrP analogs may offer advantages, particularly at cortical bone sites.

Table 1: Comparative Changes in Bone Mineral Density (BMD) in Postmenopausal Women with Osteoporosis

Therapeutic AgentStudyDurationLumbar Spine BMD IncreaseTotal Hip BMD IncreaseFemoral Neck BMD Increase
PTHrP-(1-36) PrOP Study[1]3 MonthsEquivalent to PTH(1-34)Increased-
PTH-(1-34) (Teriparatide) PrOP Study[1]3 MonthsEquivalent to PTHrP(1-36)--
Abaloparatide (PTHrP Analog) ACTIVE Trial[2][3]18 Months11.2%4.2%-
PTH-(1-34) (Teriparatide) ACTIVE Trial[2][3]18 Months10.5%3.3%-
Abaloparatide (PTHrP Analog) Meta-analysis24 Weeks-1.46 (WMD) vs Teriparatide1.58 (WMD) vs Teriparatide
PTH-(1-34) (Teriparatide) Meta-analysis24 Weeks---

WMD: Weighted Mean Difference

Bone Turnover Markers

PTHrP-(1-36) and its analogs have demonstrated a distinct effect on bone turnover markers, suggesting a greater "anabolic window" where bone formation is favored over resorption.

Table 2: Comparative Effects on Bone Turnover Markers

Therapeutic AgentStudyBone Formation Marker (s-PINP)Bone Resorption Marker (s-CTX)Key Observation
PTHrP-(1-36) PrOP Study[1]46% & 87% increase (400 & 600 µg doses)30% increaseLess pronounced increase in both formation and resorption markers compared to PTH-(1-34)[1].
PTH-(1-34) (Teriparatide) PrOP Study[1]171% increase92% increaseGreater stimulation of both bone formation and resorption[1].
Abaloparatide (PTHrP Analog) ACTIVE Trial[4][5]Strong correlation with 18-month lumbar spine BMD change (r=0.561)Similar uncoupling index to teriparatideEarly changes in s-PINP are a strong predictor of BMD response[4][5].
PTH-(1-34) (Teriparatide) ACTIVE Trial[4][5]Weaker correlation with 18-month lumbar spine BMD change (r=0.198)Similar uncoupling index to abaloparatide
Serum Calcium Levels

A significant advantage of PTHrP-(1-36) and its analogs is a lower propensity to induce hypercalcemia, a common side effect of PTH-(1-34) therapy.

Table 3: Comparative Effects on Serum Calcium

Therapeutic AgentStudy/ObservationIncidence of Hypercalcemia
PTHrP-(1-36) PrOP Study[1]Associated with mild transient hypercalcemia at higher doses.
PTH-(1-34) (Teriparatide) PrOP Study[1]Not associated with hypercalcemia in this study.
Abaloparatide (PTHrP Analog) Meta-analysis51% lower incidence compared to Teriparatide.
PTH-(1-34) (Teriparatide) Meta-analysisHigher incidence compared to Abaloparatide.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols used in the in vivo assessment of PTHrP-(1-36) and its alternatives.

Human Clinical Trial: Subcutaneous Administration in Postmenopausal Women
  • Objective: To compare the effects of daily subcutaneous injections of PTHrP-(1-36) and PTH-(1-34) on bone turnover markers and bone mineral density.

  • Study Design: A 3-month randomized, prospective study[6].

  • Participants: Postmenopausal women with osteoporosis[6].

  • Intervention:

    • PTHrP-(1-36) group: Daily subcutaneous injections of either 400 µg or 600 µg[6].

    • PTH-(1-34) group: Daily subcutaneous injection of the standard 20 µg dose[6].

  • Primary Outcome Measures: Changes in serum levels of procollagen (B1174764) type I N-terminal propeptide (PINP) and C-terminal telopeptide of type I collagen (CTX)[1].

  • Secondary Outcome Measures: Changes in bone mineral density (BMD) at the lumbar spine and hip, and safety parameters including serum calcium levels[1].

Preclinical Animal Model: Ovariectomized (OVX) Mouse
  • Objective: To evaluate the bone anabolic effects of PTHrP-(1-36) in a model of estrogen-deficient osteoporosis.

  • Animal Model: Ovariectomized (OVX) mice, which mimic postmenopausal bone loss[7].

  • Intervention: Daily subcutaneous injections of PTHrP-(1-36) at a dose of 80 µg/kg/day, administered 5 days a week for 4 or 8 weeks[7].

  • Outcome Measures:

    • Bone histology and histomorphometry of the long bones to assess changes in bone volume, trabecular architecture, and cellular activity (osteoblast and osteoclast numbers)[7].

    • Plasma levels of bone turnover markers[7].

    • Ex vivo analysis of bone marrow cells to assess osteogenic potential[7].

Signaling Pathways and Mechanisms of Action

The differential effects of PTHrP-(1-36) and PTH-(1-34) can be attributed to their distinct interactions with the PTH/PTHrP receptor (PTH1R) and subsequent downstream signaling cascades.

Both PTHrP-(1-36) and PTH-(1-34) bind to the same G protein-coupled receptor, PTH1R, primarily activating the Gsα subunit, which in turn stimulates adenylyl cyclase to produce cyclic AMP (cAMP)[8]. This increase in intracellular cAMP activates Protein Kinase A (PKA), a key mediator of the anabolic effects on bone.

cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Ligand PTHrP-(1-36) or PTH-(1-34) PTH1R PTH1R Ligand->PTH1R Gs G Protein (Gs) PTH1R->Gs Activation AC Adenylyl Cyclase Gs->AC Stimulation cAMP cAMP AC->cAMP ATP to cAMP PKA Protein Kinase A cAMP->PKA Activation Anabolic_Effects Bone Formation (Anabolic Effects) PKA->Anabolic_Effects Phosphorylation Cascade

Caption: General signaling pathway of PTHrP-(1-36) and PTH-(1-34) via the PTH1R.

A key distinction lies in the conformation of the PTH1R. PTH-(1-34) binds to both a transient (RG) and a sustained (R0) signaling conformation of the receptor, leading to a more prolonged cAMP signal. In contrast, PTHrP-(1-36) and its analog abaloparatide preferentially bind to the RG conformation, resulting in a more transient cAMP signal. This difference is thought to contribute to the reduced bone resorption and lower risk of hypercalcemia associated with PTHrP-based therapies.

cluster_pth PTH-(1-34) cluster_pthrP PTHrP-(1-36) / Abaloparatide PTH PTH-(1-34) PTH1R_R0 PTH1R (R0) PTH->PTH1R_R0 Sustained_cAMP Sustained cAMP Signal PTH1R_R0->Sustained_cAMP Resorption Increased Bone Resorption Sustained_cAMP->Resorption PTHrP PTHrP-(1-36) / Abaloparatide PTH1R_RG PTH1R (RG) PTHrP->PTH1R_RG Transient_cAMP Transient cAMP Signal PTH1R_RG->Transient_cAMP Formation Favored Bone Formation Transient_cAMP->Formation

Caption: Differential receptor binding and signaling of PTH-(1-34) vs. PTHrP-(1-36).

Experimental Workflow

The in vivo validation of a therapeutic agent like PTHrP-(1-36) follows a structured workflow from preclinical models to human clinical trials.

Preclinical Preclinical Studies (e.g., Ovariectomized Mice) Phase1 Phase I Clinical Trial (Safety & Dosage in Healthy Volunteers) Preclinical->Phase1 Promising Results Phase2 Phase II Clinical Trial (Efficacy & Side Effects in Patients) Phase1->Phase2 Favorable Safety Profile Phase3 Phase III Clinical Trial (Large-scale Efficacy & Safety Comparison) Phase2->Phase3 Demonstrated Efficacy Approval Regulatory Approval Phase3->Approval Positive Risk-Benefit

Caption: In vivo validation workflow for a novel therapeutic agent.

References

Unraveling the Dual Role of Human PTHrP-(1-36) in Cancer: A Comparative Analysis Across Diverse Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive comparative analysis of Human Parathyroid Hormone-related Protein (PTHrP)-(1-36) reveals its multifaceted and often contradictory roles in the proliferation, survival, and apoptosis of various cancer cell lines. This guide synthesizes experimental data from multiple studies to provide researchers, scientists, and drug development professionals with a clear, objective comparison of PTHrP-(1-36)'s effects on renal, prostate, colon, breast, and medulloblastoma cancer cells. The findings underscore the context-dependent nature of PTHrP-(1-36) signaling, highlighting its potential as both a therapeutic target and a complex modulator of tumor progression.

Quantitative Comparison of PTHrP-(1-36) Effects on Cancer Cell Lines

The impact of PTHrP-(1-36) on cancer cell viability is markedly different across various cancer types. The following table summarizes the key quantitative findings from multiple studies.

Cancer TypeCell Line(s)Key Effects of PTHrP-(1-36)Observed OutcomesCitations
Renal Cell Carcinoma Caki-1, 786-0, UOK-126, UOK-128, SKRC-1Pro-survival, Anti-apoptoticEndogenous PTHrP is essential for the in vitro survival and growth of clear cell renal carcinoma lines. Neutralizing antibodies against PTHrP or antagonism of its receptor (PTH1R) leads to apoptosis and significant tumor regression in vivo. Exogenous PTHrP-(1-36) did not further increase cell growth, suggesting that these cell lines may secrete PTHrP at levels that are already maximally effective.[1][2]
Prostate Cancer PC-3, C4-2Pro-survival, Anti-apoptotic (Intracrine)PTHrP protects prostate cancer cells from doxorubicin-induced apoptosis and promotes anchorage-independent growth through an intracrine pathway. This effect is mediated by the activation of the PI3K/Akt signaling pathway. Conversely, autocrine/paracrine PTHrP action can increase apoptosis in C4-2 cells, highlighting a dual role.[3][4]
Colon Cancer LoVo, Caco-2, HCT116Pro-survival, Pro-migration, Pro-invasionPTHrP increases the survival, migration, and invasion of colon cancer cells. These effects are associated with the activation of Akt and the upregulation of integrin α6β4. PTHrP also promotes anchorage-independent growth and enhances xenograft growth in animal models.[2][5][6]
Breast Cancer MDA-MB-231, MCF-7Pro-proliferative, Pro-survivalPTHrP expression is critical for the growth and survival of MDA-MB-231 breast cancer cells. Knockdown of PTHrP leads to decreased tumor growth, cell cycle arrest at G1, and increased apoptosis. In MCF-7 cells, PTHrP has been shown to have complex, opposing effects, with some studies suggesting it can restrain proliferation via an intracrine pathway while promoting growth through an autocrine/paracrine mechanism.[7][8]
Medulloblastoma DAOY, D283Pro-proliferative, Anti-apoptoticPTHrP and its receptor, PTHR-1, are expressed in medulloblastoma. Treatment with antisense oligonucleotides against PTHrP decreases cell proliferation and increases apoptosis. The addition of exogenous PTHrP-(1-37) can prevent these effects, suggesting that PTHrP acts as a growth and survival factor in these tumors.[1][9]

Key Signaling Pathways Modulated by PTHrP-(1-36) in Cancer Cells

The diverse effects of PTHrP-(1-36) are mediated by distinct signaling pathways, which can vary depending on the cancer cell type and the mode of PTHrP action (autocrine/paracrine vs. intracrine).

Classical PTH1R-Mediated Signaling

In many cancer cells, PTHrP-(1-36) binds to the Parathyroid Hormone 1 Receptor (PTH1R), a G protein-coupled receptor. This interaction typically activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA). PKA can then phosphorylate various downstream targets, influencing gene expression and cellular processes like proliferation and survival.

PTH1R_Signaling PTHrP PTHrP-(1-36) PTH1R PTH1R PTHrP->PTH1R G_Protein G Protein PTH1R->G_Protein AC Adenylyl Cyclase G_Protein->AC cAMP cAMP AC->cAMP ATP PKA PKA cAMP->PKA Downstream Downstream Effectors (e.g., CREB) PKA->Downstream Response Cellular Response (Proliferation, Survival) Downstream->Response

Classical PTH1R-cAMP-PKA Signaling Pathway.
PI3K/Akt Survival Pathway

In prostate and colon cancer cells, a critical pro-survival mechanism involves the activation of the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway.[2][3] PTHrP can upregulate the expression of integrin α6β4, which in turn activates PI3K. Activated PI3K leads to the phosphorylation and activation of Akt, a key kinase that promotes cell survival by inhibiting pro-apoptotic proteins and activating transcription factors like NF-κB.

PI3K_Akt_Signaling PTHrP PTHrP-(1-36) (Intracrine/Autocrine) Integrin Integrin α6β4 Upregulation PTHrP->Integrin PI3K PI3K Integrin->PI3K Akt Akt (Phosphorylation) PI3K->Akt Apoptosis Pro-apoptotic Proteins (e.g., Bad, GSK-3) Akt->Apoptosis Inhibition NFkB NF-κB Akt->NFkB Survival Cell Survival Apoptosis->Survival NFkB->Survival

PTHrP-mediated PI3K/Akt Survival Pathway.

Detailed Experimental Protocols

To facilitate the replication and validation of these findings, detailed methodologies for key experiments are provided below.

Cell Viability Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Workflow Diagram:

MTT_Workflow cluster_0 Preparation cluster_1 Assay cluster_2 Measurement Seed 1. Seed cells in a 96-well plate Treat 2. Treat with PTHrP-(1-36) or control Seed->Treat Incubate_Treat 3. Incubate for desired time Treat->Incubate_Treat Add_MTT 4. Add MTT reagent (0.5 mg/mL) Incubate_Treat->Add_MTT Incubate_MTT 5. Incubate for 2-4 hours at 37°C Add_MTT->Incubate_MTT Solubilize 6. Add solubilization solution (e.g., DMSO) Incubate_MTT->Solubilize Read 7. Read absorbance at 570 nm Solubilize->Read

Workflow for the MTT Cell Viability Assay.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Treatment: Replace the medium with fresh medium containing various concentrations of Human PTHrP-(1-36) or a vehicle control.

  • Incubation: Incubate the plate for the desired period (e.g., 24, 48, 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan (B1609692) crystals.

  • Absorbance Measurement: Shake the plate gently for 15 minutes to ensure complete dissolution and measure the absorbance at 570 nm using a microplate reader.

Apoptosis Detection: TUNEL Assay

The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay is a method for detecting DNA fragmentation that results from apoptotic signaling cascades.

Protocol:

  • Sample Preparation: Grow cells on coverslips or in chamber slides. After treatment with PTHrP-(1-36) or an apoptosis-inducing agent, fix the cells with 4% paraformaldehyde for 15-30 minutes at room temperature.

  • Permeabilization: Wash the cells with PBS and permeabilize with 0.1% Triton X-100 in PBS for 5-15 minutes on ice.

  • Equilibration: Wash the cells and incubate with an equilibration buffer for 10 minutes.

  • TdT Reaction: Add the TdT reaction mix, containing TdT enzyme and labeled dUTPs, and incubate for 60 minutes at 37°C in a humidified chamber.

  • Staining and Visualization: Stop the reaction and wash the cells. If using a fluorescent label, counterstain the nuclei with DAPI and visualize using a fluorescence microscope.

Analysis of Signaling Proteins: Western Blotting

Western blotting is used to detect specific proteins in a sample of tissue homogenate or extract.

Protocol:

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli buffer and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour.

    • Incubate the membrane with a primary antibody specific for the protein of interest (e.g., phospho-Akt, total Akt, β-actin) overnight at 4°C.

    • Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Conclusion

The comparative analysis of Human PTHrP-(1-36) across different cancer cell lines reveals a complex and context-dependent signaling molecule. While it acts as a potent pro-survival and anti-apoptotic factor in renal, prostate, and colon cancers, primarily through the PI3K/Akt pathway, its role in breast cancer and medulloblastoma is more nuanced, influencing proliferation through both classical PTH1R signaling and other mechanisms. This guide provides a foundational resource for researchers aiming to further elucidate the role of PTHrP in cancer and explore its potential as a therapeutic target. The provided experimental protocols offer a starting point for the validation and extension of these important findings.

References

Validating the Purity of Commercially Available Human PTHrP-(1-36): A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of commercially available synthetic Human Parathyroid Hormone-Related Protein (PTHrP)-(1-36). The purity of this peptide is critical for reliable and reproducible experimental outcomes in research and drug development. This document outlines the common methods for purity validation, presents a comparison of products from different suppliers, and provides detailed experimental protocols and visual workflows to aid in the critical assessment of this reagent.

Commercial Human PTHrP-(1-36) Purity Comparison

Ensuring the high purity of synthetic peptides is a foundational step for any scientific study. Impurities, which can include truncated sequences, deletion sequences, or incompletely deprotected peptides, can significantly impact experimental results. Below is a summary of the advertised purity levels for Human PTHrP-(1-36) from various commercial suppliers. Researchers are encouraged to request lot-specific certificates of analysis for the most accurate and up-to-date information.

SupplierCatalog NumberAdvertised Purity (%)Analytical Method
Supplier A 31915897.75HPLC[1][2]
Supplier B HY-10628899.05HPLC[3][4]
Supplier C Not specified≥ 98SDS-PAGE & HPLC[5]

Experimental Protocols for Purity Validation

Accurate determination of peptide purity relies on a combination of analytical techniques. The following are detailed methodologies for the three most common and critical experiments for validating the purity of synthetic peptides like Human PTHrP-(1-36).

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is the primary method for assessing the purity of synthetic peptides by separating the target peptide from its impurities based on hydrophobicity.

Protocol:

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).[2]

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile (B52724).

  • Gradient: A linear gradient from 5% to 65% Mobile Phase B over 30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV absorbance at 214 nm or 220 nm.

  • Sample Preparation: Dissolve the lyophilized peptide in Mobile Phase A to a concentration of 1 mg/mL. Filter the sample through a 0.22 µm syringe filter before injection.

  • Injection Volume: 20 µL.

  • Data Analysis: Peptide purity is calculated by dividing the peak area of the main peptide by the total area of all peaks in the chromatogram.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the identity of the synthesized peptide by determining its molecular weight with high accuracy.

Protocol:

  • Instrumentation: An Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometer.

  • Sample Preparation: The peptide sample is typically diluted in an appropriate solvent (e.g., 50% acetonitrile with 0.1% formic acid for ESI-MS). For MALDI-MS, the peptide is co-crystallized with a suitable matrix on a target plate.

  • Analysis: The instrument is calibrated using a standard of known molecular weight. The sample is then introduced into the mass spectrometer, and the mass-to-charge ratio (m/z) of the peptide is measured.

  • Data Analysis: The experimentally determined molecular weight is compared to the theoretical molecular weight of Human PTHrP-(1-36) (approximately 4259.8 g/mol ).[1]

Amino Acid Analysis (AAA)

Amino acid analysis is a quantitative method used to determine the total peptide content and to confirm the amino acid composition of the synthetic peptide.

Protocol:

  • Hydrolysis:

    • Accurately weigh a small amount of the peptide (approximately 100-500 µg).

    • Place the peptide in a hydrolysis tube and add 6 M hydrochloric acid (HCl).

    • Seal the tube under vacuum and heat at 110°C for 24 hours to hydrolyze the peptide bonds.

  • Derivatization: After hydrolysis, the acid is evaporated, and the amino acid residues are derivatized to make them detectable. A common derivatizing agent is phenylisothiocyanate (PITC).

  • Chromatography: The derivatized amino acids are separated and quantified using RP-HPLC with UV detection.

  • Data Analysis: The molar ratios of the individual amino acids are calculated and compared to the theoretical amino acid composition of Human PTHrP-(1-36). The total peptide content can be determined by comparing the total amount of recovered amino acids to the initial weight of the peptide.

Visualizing Experimental Workflows and Signaling Pathways

To further clarify the processes involved in purity validation and the biological context of Human PTHrP-(1-36), the following diagrams have been generated.

Experimental_Workflow_for_Peptide_Purity_Validation Experimental Workflow for Peptide Purity Validation cluster_prep Sample Preparation cluster_analysis Analytical Techniques cluster_data Data Analysis & Reporting peptide Lyophilized Peptide dissolve Dissolve in Appropriate Solvent peptide->dissolve aaa Amino Acid Analysis peptide->aaa filter Filter (0.22 µm) dissolve->filter hplc RP-HPLC Analysis filter->hplc ms Mass Spectrometry filter->ms purity_calc Calculate Purity (%) hplc->purity_calc mw_confirm Confirm Molecular Weight ms->mw_confirm composition_confirm Confirm Amino Acid Composition aaa->composition_confirm report Generate Certificate of Analysis purity_calc->report mw_confirm->report composition_confirm->report

Workflow for validating peptide purity.

Human PTHrP-(1-36) exerts its biological effects primarily through the Parathyroid Hormone 1 Receptor (PTH1R), a G protein-coupled receptor.[6] Activation of PTH1R initiates downstream signaling cascades that play crucial roles in calcium homeostasis and bone metabolism.[7][8]

PTHrP_Signaling_Pathway Human PTHrP-(1-36) Signaling Pathway cluster_membrane Plasma Membrane cluster_gprotein G Protein Signaling cluster_downstream Downstream Effects PTHrP Human PTHrP-(1-36) PTH1R PTH1 Receptor (PTH1R) PTHrP->PTH1R Binding Gs Gαs PTH1R->Gs Activates Gq Gαq PTH1R->Gq Activates AC Adenylyl Cyclase (AC) Gs->AC Stimulates PLC Phospholipase C (PLC) Gq->PLC Stimulates cAMP cAMP AC->cAMP Generates IP3 IP3 PLC->IP3 Generates DAG DAG PLC->DAG Generates PKA Protein Kinase A (PKA) cAMP->PKA Activates Ca2 Ca²⁺ Release IP3->Ca2 Induces PKC Protein Kinase C (PKC) DAG->PKC Activates CREB CREB Phosphorylation PKA->CREB ERK ERK Activation PKC->ERK Ca2->ERK Cellular_Response Cellular Response (e.g., Gene Expression, Proliferation) CREB->Cellular_Response ERK->Cellular_Response

References

Side-by-side comparison of Human PTHrP-(1-36) and bisphosphonates on bone resorption

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced differences between anabolic and anti-resorptive agents is critical in the pursuit of novel therapeutics for bone disorders. This guide provides a side-by-side comparison of Human Parathyroid Hormone-Related Peptide (PTHrP)-(1-36) and bisphosphonates, focusing on their divergent mechanisms and effects on bone resorption, supported by experimental data.

Human PTHrP-(1-36) and bisphosphonates represent two distinct classes of drugs that modulate bone remodeling, a dynamic process of bone formation and resorption. While both are utilized in the management of bone diseases, their fundamental mechanisms of action are opposing. PTHrP-(1-36) is an anabolic agent that primarily stimulates bone formation and can uncouple this process from bone resorption.[1] In contrast, bisphosphonates are potent anti-resorptive agents that inhibit osteoclast activity, thereby reducing bone resorption.

Mechanism of Action: A Tale of Two Pathways

Human PTHrP-(1-36) exerts its effects by binding to the PTH/PTHrP receptor (PTH1R) on osteoblasts. Intermittent administration of PTHrP-(1-36) leads to a signaling cascade that promotes osteoblast differentiation and survival, ultimately increasing bone formation.[2] Interestingly, some studies suggest that at clinically relevant doses for treating osteoporosis, PTHrP-(1-36) does not significantly activate markers of bone resorption, positioning it as a potentially "pure anabolic" agent.[2]

Bisphosphonates, on the other hand, have a high affinity for hydroxyapatite (B223615) in the bone mineral.[3] They are taken up by osteoclasts during bone resorption. Nitrogen-containing bisphosphonates, such as alendronate and zoledronic acid, disrupt the mevalonate (B85504) pathway within osteoclasts. This interference prevents the synthesis of essential lipids required for the post-translational modification of small GTPases, which are crucial for osteoclast function and survival. This disruption of key cellular processes ultimately leads to osteoclast apoptosis and a potent inhibition of bone resorption.[4][5]

Quantitative Comparison of Effects on Bone Resorption

The following tables summarize preclinical and clinical data on the effects of Human PTHrP-(1-36) and various bisphosphonates on key markers of bone resorption. It is important to note that direct head-to-head preclinical studies are limited; therefore, this comparison is synthesized from separate studies.

Table 1: In Vitro Effects on Osteoclast Activity

ParameterHuman PTHrP-(1-36)AlendronateRisedronate
Osteoclast Number No significant direct effect reported in preclinical studies.Profoundly decreased at 10⁻⁵ M.[6] No marked effect at 10⁻⁷ M.[6]Reduced at doses tenfold higher than those that inhibit resorption.[4]
Bone Resorption (Pit Area) Not a primary mechanism of action; does not directly inhibit osteoclast resorptive activity.Inhibited at concentrations ≤10⁻⁷ M.[6]Inhibited at doses tenfold lower than those reducing osteoclast number.[4]
Osteoclast Apoptosis Not a primary mechanism of action.Induced.[4]Induced.[4]

Table 2: In Vivo Effects on Bone Turnover Markers and Bone Mineral Density (BMD) in Ovariectomized (OVX) Mice

ParameterHuman PTHrP-(1-36) (80 µg/kg/day)Zoledronic Acid (0.06 mg/kg)Ibandronate (100 µm/kg weekly)
Serum CTX (Bone Resorption Marker) No significant change reported in one study.[7] Another study reported a dramatic decrease with PTHrP (107-139).[8][9][10]Significantly decreased.[5][11]Not explicitly reported, but bisphosphonates generally decrease CTX.
Serum P1NP (Bone Formation Marker) Exerts anabolic actions, increasing bone formation markers.[8][9][10]Decreased.[5]Not explicitly reported, but bisphosphonates generally decrease P1NP.
Trabecular Bone Volume/Total Volume (BV/TV) Exerts anabolic actions, increasing bone histology parameters.[8][9][10]Increased (prevented bone loss).[11]Elevated.[12]
Bone Mineral Density (BMD) No significant change at 80 µg/kg/day in one study.[7][13]Increased.[5]Not explicitly reported, but bisphosphonates generally increase BMD.

Signaling Pathways

The signaling pathways of Human PTHrP-(1-36) and bisphosphonates are fundamentally different, reflecting their distinct cellular targets and mechanisms of action.

PTHrP_Signaling cluster_extracellular Extracellular Space cluster_cell Osteoblast PTHrP Human PTHrP-(1-36) PTH1R PTH1R PTHrP->PTH1R AC Adenylyl Cyclase PTH1R->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene Gene Transcription (e.g., RUNX2, Osterix) CREB->Gene Activates Differentiation Osteoblast Differentiation & Survival Gene->Differentiation Formation Bone Formation Differentiation->Formation

Human PTHrP-(1-36) Signaling Pathway in Osteoblasts.

Bisphosphonate_Signaling cluster_extracellular Bone Matrix cluster_cell Osteoclast BP Nitrogen-containing Bisphosphonate Uptake Endocytosis BP->Uptake Uptake during resorption FPPS Farnesyl Pyrophosphate Synthase (FPPS) BP->FPPS Inhibits Mevalonate Mevalonate Pathway GTPases Small GTPases (e.g., Ras, Rho, Rab) FPPS->GTPases Prevents Prenylation of Function Osteoclast Function (Cytoskeleton integrity, ruffled border formation) GTPases->Function Disrupts Apoptosis Apoptosis Function->Apoptosis Leads to Pit_Assay_Workflow cluster_workflow Experimental Workflow: In Vitro Pit Assay A 1. Culture Osteoclast Precursors on Bone Slices with M-CSF & RANKL B 2. Differentiate into Mature Osteoclasts A->B C 3. Treat with Test Compounds (PTHrP or Bisphosphonate) B->C D 4. Remove Cells from Bone Slices C->D E 5. Stain for Resorption Pits (e.g., Toluidine Blue) D->E F 6. Quantify Pit Area and Number via Image Analysis E->F

References

Human PTHrP-(1-36): A Comparative Analysis of Receptor Binding to PTH1R and Other Potential Receptors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the binding characteristics of human parathyroid hormone-related protein (1-36) (PTHrP-(1-36)) to its primary receptor, the parathyroid hormone 1 receptor (PTH1R), versus other potential receptors. The information is supported by experimental data to aid in research and drug development endeavors.

Overview of PTHrP-(1-36) and its Primary Receptor

Human PTHrP-(1-36) is the N-terminal fragment of a protein that shares structural homology with parathyroid hormone (PTH) in its initial 13 amino acids.[1] This shared sequence allows both PTHrP-(1-36) and PTH-(1-34) to bind to and activate the same primary receptor, PTH1R.[1][2] PTH1R is a class B G protein-coupled receptor (GPCR) crucial for regulating calcium homeostasis and bone metabolism.[3][4] The interaction between these ligands and PTH1R is complex, involving a two-site binding model where the C-terminal region of the peptide primarily docks with the N-terminal extracellular domain of the receptor, facilitating the interaction of the N-terminal portion of the peptide with the receptor's transmembrane and extracellular loop regions to initiate signaling.[5][6]

Upon binding, PTHrP-(1-36) activates multiple downstream signaling pathways through PTH1R, including the Gαs-adenylyl cyclase-cAMP-protein kinase A (PKA) pathway and the Gαq-phospholipase C (PLC)-protein kinase C (PKC) pathway.[3][5]

Comparative Binding Affinities: PTH1R vs. Other Receptors

While PTH1R is the well-characterized, high-affinity receptor for PTHrP-(1-36), some evidence suggests the existence of other receptors in specific tissues.[1] For instance, in keratinocytes and certain squamous carcinoma cell lines, N-terminal PTHrP fragments have been shown to elicit an increase in intracellular free calcium without a corresponding rise in cAMP, a signaling signature that differs from the classical PTH1R activation profile.[1] However, these alternative receptors have not yet been conclusively identified.[1]

The binding affinity of PTHrP-(1-36) for PTH1R is potent, with pharmacological evaluations showing nearly identical potency to PTH-(1-34) in most in vitro assay systems.[1] Both peptides compete equally for binding to PTH1R.[3]

Recent studies have revealed that PTH1R can exist in at least two distinct conformations: a G protein-uncoupled state (R0) and a G protein-coupled state (RG).[7][8] Interestingly, PTHrP-(1-36) shows a preferential binding to the RG conformation, which is associated with more transient cAMP signaling.[5][8] In contrast, PTH-(1-34) binds with a higher affinity to the R0 conformation, leading to a more sustained signaling response.[8]

Quantitative Binding Data

The following table summarizes the binding affinities of human PTHrP-(1-36) and related peptides for PTH1R.

LigandReceptor/Cell LineAssay TypeRadioligandIC50 (nM)Reference
PTHrP-(1-36)HKrk-B7 cells (expressing PTH1R)Competitive Binding125I-labeled rPTH-(1-34)~210[9]
PTHrP-(1-34)AP-1 cells (transfected with rat PTH1R)Competitive Binding125I-Tyr36]PTHRP-(1–36)-NH2~2-8[10]
PTH-(1-34)AP-1 cells (transfected with rat PTH1R)Competitive Binding125I-Tyr36]PTHRP-(1–36)-NH2~2-8[10]

Key Experimental Methodologies

Radioligand Receptor Binding Assay

This technique is employed to determine the binding affinity of a ligand for its receptor.

Objective: To quantify the binding of PTHrP-(1-36) to PTH1R.

Protocol:

  • Cell Culture: Cells stably expressing PTH1R (e.g., HKrk-B7 or transiently transfected AP-1 cells) are cultured to confluence in 24-well plates.[10][11]

  • Incubation: Each well is incubated with a constant concentration of a radiolabeled ligand, such as mono-iodinated 125I-labeled [Tyr36] PTHrP-(1–36), and varying concentrations of the unlabeled competitor ligand (e.g., nonradioactive PTHrP-(1-36)).[11]

  • Binding: The incubation is carried out for a set period (e.g., 2 hours) at a specific temperature (e.g., 4°C) with gentle agitation to allow the binding to reach equilibrium.[11]

  • Washing: Unbound peptides are removed by washing the cell monolayer with a suitable buffer, such as Hanks' Balanced Salt Solution (HBSS).[11]

  • Cell Lysis: The cells are lysed using a lysis buffer (e.g., 0.5 M NaOH) to release the bound radioligand.[11]

  • Quantification: The amount of radioactivity in the cell lysate is measured using a scintillation counter.[11]

  • Data Analysis: The data is used to generate a competition curve, from which the IC50 (the concentration of unlabeled ligand that inhibits 50% of the specific binding of the radioligand) can be calculated.

cAMP Accumulation Assay

This assay measures the activation of the Gαs signaling pathway.

Objective: To determine the functional consequence of PTHrP-(1-36) binding to PTH1R by measuring the production of cyclic AMP (cAMP).

Protocol:

  • Cell Seeding: Cells expressing PTH1R are seeded in multi-well plates.

  • Pre-incubation: Cells are typically pre-incubated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent the degradation of cAMP.

  • Ligand Stimulation: Cells are stimulated with varying concentrations of PTHrP-(1-36) for a defined period.

  • Cell Lysis and Detection: Cells are lysed, and the intracellular cAMP levels are quantified using methods such as enzyme-linked immunosorbent assay (ELISA)-based enzyme complementation or fluorescence resonance energy transfer (FRET)-based biosensors.[4]

  • Data Analysis: Dose-response curves are generated to determine the EC50 (the concentration of ligand that produces 50% of the maximal response).

Visualizations: Signaling Pathways and Experimental Workflows

PTH1R_Signaling_Pathway cluster_membrane Plasma Membrane cluster_Gs Gαs Pathway cluster_Gq Gαq Pathway PTH1R PTH1R Gs Gαs PTH1R->Gs Activation Gq Gαq PTH1R->Gq Activation PTHrP PTHrP-(1-36) PTHrP->PTH1R Binding AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Generates PKA PKA cAMP->PKA Activates CREB CREB Phosphorylation PKA->CREB PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ Release IP3->Ca2 PKC PKC DAG->PKC

Caption: PTH1R signaling pathways activated by PTHrP-(1-36).

Competitive_Binding_Assay cluster_setup Experimental Setup cluster_procedure Procedure cluster_analysis Data Analysis Plate 24-well plate with PTH1R-expressing cells Incubate Incubate (e.g., 2h at 4°C) for binding equilibrium Plate->Incubate Radioligand Add constant [¹²⁵I]-PTHrP-(1-36) (Radioligand) Radioligand->Incubate Competitor Add varying [Unlabeled PTHrP-(1-36)] (Competitor) Competitor->Incubate Wash Wash to remove unbound ligands Incubate->Wash Lyse Lyse cells to release bound radioligand Wash->Lyse Count Quantify radioactivity (Scintillation Counter) Lyse->Count Plot Plot % Binding vs. [Competitor] Count->Plot IC50 Calculate IC₅₀ Plot->IC50

Caption: Workflow for a competitive radioligand binding assay.

Receptor_Conformation_Preference cluster_ligands cluster_receptors cluster_signaling PTHrP PTHrP-(1-36) RG RG (G Protein-Coupled) PTHrP->RG Preferential Binding R0 R0 (G Protein-Uncoupled) PTHrP->R0 PTH PTH-(1-34) PTH->RG PTH->R0 Higher Affinity Transient Transient cAMP Signal RG->Transient Sustained Sustained cAMP Signal R0->Sustained

Caption: Ligand preference for PTH1R conformational states.

References

Replicating Published Findings on Human PTHrP-(1-36) Effects: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of the effects of human Parathyroid Hormone-related Protein (PTHrP)-(1-36) with other alternatives, supported by experimental data from published literature. It is intended for researchers, scientists, and drug development professionals working in areas such as endocrinology, oncology, and regenerative medicine.

Summary of PTHrP-(1-36) Biological Activities

Human PTHrP-(1-36) is a secreted peptide that plays a crucial role in various physiological and pathological processes. It is structurally homologous to Parathyroid Hormone (PTH) and exerts its effects primarily through the PTH/PTHrP receptor (PTH1R).[1][2] Key biological activities of PTHrP-(1-36) include regulation of cell proliferation and function, mineral homeostasis, and bone metabolism.

One of the notable effects of PTHrP-(1-36) is its ability to enhance pancreatic β-cell function and proliferation.[3][4] Studies have shown that it can increase insulin (B600854) secretion and β-cell mass, suggesting its potential as a therapeutic agent for diabetes.[3][4] In bone, intermittent administration of PTHrP-(1-36) has been shown to have an anabolic effect, increasing bone mineral density, while continuous exposure can lead to bone resorption.[5][6][7] Furthermore, PTHrP-(1-36) is implicated in humoral hypercalcemia of malignancy (HHM) and has been studied for its role in cancer cell growth and survival.[8][9]

Comparative Data on PTHrP-(1-36) Effects

The following tables summarize quantitative data from various studies, comparing the effects of PTHrP-(1-36) alone or in comparison with other agents.

In Vitro Effects on Cell Proliferation and Function
Cell TypeAgentConcentrationEffectReference
Human β-cellsPTHrP-(1-36)100 nM~3-fold increase in proliferation[4]
Human IsletsPTHrP-(1-36)100 nMEnhanced glucose-stimulated insulin secretion (GSIS)[4]
Human Epidermal KeratinocytesPTHrP-(1-36)EC50: 0.05 nMIncreased intracellular calcium[3]
UMR 106 (Rat Osteosarcoma)PTHrP-(1-36)EC50: 1 nMInduced a rapid Ca2+ response[3]
Hep G2 (Human Hepatoma)PTHrP-(1-36)10 µMInhibited the increase in cell number caused by PTHrP-neutralizing antibodies[9]
In Vivo Effects on Bone Metabolism in Postmenopausal Women
Treatment GroupDurationChange in Lumbar Spine BMDChange in Total Hip BMDChange in Femoral Neck BMDIncidence of HypercalcemiaReference
PTHrP-(1-36) 400 µg/d3 monthsSignificant increaseSignificant increaseSignificant increaseMild, transient[5]
PTHrP-(1-36) 600 µg/d3 monthsSignificant increaseSignificant increaseNot significantRequired dose reduction[5]
PTH-(1-34) 20 µg/d3 monthsSignificant increaseNot significantNot significantNot associated[5]
Comparison of PTHrP-(1-36) and PTH-(1-34) on Bone Turnover Markers in Postmenopausal Women
MarkerTreatment GroupDay 15 Change from BaselineDay 30 Change from BaselineDay 90 Change from BaselineReference
PINPPTHrP-(1-36) 400 µg/dSignificant increaseSignificant increaseSignificant increase[5]
PINPPTHrP-(1-36) 600 µg/dSignificant increaseSignificant increaseSignificant increase[5]
PINPPTH-(1-34) 20 µg/dSignificantly greater increase than both PTHrP-(1-36) groups at all time points--[5]
CTXPTHrP-(1-36) 400 µg/dNo significant changeNo significant changeSignificant increase[5]
CTXPTHrP-(1-36) 600 µg/dNo significant changeNo significant changeSignificant increase[5]
CTXPTH-(1-34) 20 µg/dNo significant changeSignificant increaseThree-fold greater increase than both PTHrP-(1-36) groups[5]

Experimental Protocols

Human Islet Culture and Proliferation Assay
  • Cell Source: Human islets were obtained from deceased organ donors.

  • Culture Conditions: Islets were cultured in CMRL-1066 medium supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Treatment: Islets were treated with 100 nM human PTHrP-(1-36) for 24 hours.

  • Proliferation Assessment: β-cell proliferation was measured by BrdU labeling and subsequent immunohistochemical analysis for insulin and BrdU co-localization.[4]

Subcutaneous Administration of PTHrP-(1-36) in Humans
  • Study Population: Healthy normal volunteers or postmenopausal women with low bone density.[1][5]

  • Dosage and Administration: PTHrP-(1-36) was administered subcutaneously at doses ranging from 0.82 to 3.28 µg/kg in dose-finding studies, and at fixed doses of 400 or 600 µ g/day in clinical trials.[1][5]

  • Measurements: Blood and urine samples were collected at various time points to measure circulating PTHrP-(1-36) levels, serum and urine minerals (calcium, phosphorus), bone turnover markers (PINP, CTX), and other relevant hormones like 1,25-dihydroxyvitamin D.[1][5] Bone mineral density was assessed using dual-energy X-ray absorptiometry (DEXA).[5]

In Vitro Cell Viability Assay
  • Cell Line: HL-1 cardiomyocytes.

  • Treatment: Cells were treated with PTHrP-(1-36) at concentrations of 10 nM and 100 nM.

  • Viability Assessment: Cell viability was assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[10]

Signaling Pathways and Experimental Workflows

PTHrP-(1-36) Signaling Pathway

Human PTHrP-(1-36) binds to the PTH1R, a G protein-coupled receptor, which can activate multiple downstream signaling cascades.[2][11] The primary pathways involved are the adenylyl cyclase (AC)/protein kinase A (PKA) pathway and the phospholipase C (PLC)/protein kinase C (PKC) pathway.[2][12]

PTHrP_Signaling cluster_extracellular cluster_membrane Plasma Membrane cluster_intracellular PTHrP PTHrP-(1-36) PTH1R PTH1R PTHrP->PTH1R Binds Gq Gq PTH1R->Gq Gs Gs PTH1R->Gs PLC PLC Gq->PLC Activates AC AC Gs->AC Activates IP3 IP3 PLC->IP3 DAG DAG PLC->DAG cAMP cAMP AC->cAMP Generates Ca2 Ca²⁺ Release IP3->Ca2 PKC PKC DAG->PKC Activates PKA PKA cAMP->PKA Activates CellularResponse Cellular Response (e.g., Proliferation, Secretion) PKC->CellularResponse PKA->CellularResponse Ca2->CellularResponse

Caption: PTHrP-(1-36) signaling cascade via the PTH1R.

Experimental Workflow for Assessing PTHrP-(1-36) Effects on β-cell Proliferation

The following diagram illustrates a typical workflow for investigating the impact of PTHrP-(1-36) on pancreatic β-cell proliferation in vitro.

BetaCell_Workflow cluster_prep cluster_treatment cluster_analysis IsletIsolation Isolate Human Pancreatic Islets IsletCulture Culture Islets in vitro IsletIsolation->IsletCulture PTHrP_Treat Treat with PTHrP-(1-36) (e.g., 100 nM for 24h) IsletCulture->PTHrP_Treat Control_Treat Control (Vehicle) IsletCulture->Control_Treat BrdU Add BrdU to label proliferating cells PTHrP_Treat->BrdU Control_Treat->BrdU Fixation Fix and Section Islets BrdU->Fixation Staining Immunohistochemical Staining (Insulin & BrdU) Fixation->Staining Imaging Microscopy and Image Analysis Staining->Imaging Quantification Quantify double-positive (Insulin+/BrdU+) cells Imaging->Quantification

Caption: Workflow for β-cell proliferation assay.

Logical Relationship: PTHrP-(1-36) vs. PTH-(1-34) in Bone Remodeling

This diagram illustrates the differential effects of intermittent administration of PTHrP-(1-36) and PTH-(1-34) on bone formation and resorption, leading to a net anabolic effect.

BoneRemodeling_Comparison cluster_agents cluster_effects cluster_outcome PTHrP PTHrP-(1-36) Formation_PTHrP ↑ Bone Formation PTHrP->Formation_PTHrP Resorption_PTHrP Minimal ↑ Bone Resorption PTHrP->Resorption_PTHrP PTH PTH-(1-34) Formation_PTH ↑↑ Bone Formation PTH->Formation_PTH Resorption_PTH ↑ Bone Resorption PTH->Resorption_PTH Anabolic_PTHrP Net Anabolic Effect Formation_PTHrP->Anabolic_PTHrP Resorption_PTHrP->Anabolic_PTHrP Anabolic_PTH Net Anabolic Effect Formation_PTH->Anabolic_PTH Resorption_PTH->Anabolic_PTH

Caption: Comparison of PTHrP-(1-36) and PTH-(1-34) on bone.

References

Safety Operating Guide

A Guide to the Safe Disposal of Human PTHrP-(1-36)

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper management and disposal of synthetic peptides like Human Parathyroid Hormone-related Protein (PTHrP)-(1-36) are critical for ensuring laboratory safety, environmental protection, and regulatory compliance. Due to the biological activity of PTHrP-(1-36), all materials contaminated with this peptide should be handled and disposed of as hazardous chemical waste. Adherence to your institution's Environmental Health and Safety (EHS) guidelines is mandatory.[1][2]

Immediate Safety and Handling

Before beginning any work with Human PTHrP-(1-36), it is essential to review the product's Safety Data Sheet (SDS) and be fully familiar with the appropriate safety protocols.[1]

Personal Protective Equipment (PPE): Always wear appropriate PPE to prevent accidental exposure.[1]

  • Gloves: Use chemical-resistant disposable gloves, such as nitrile gloves.[1]

  • Eye Protection: Safety glasses or goggles are mandatory to protect against splashes.[1]

  • Lab Coat: A lab coat or protective gown should be worn to protect skin and clothing.[1]

  • Respiratory Protection: When handling lyophilized powder, which can easily become airborne, work in a fume hood or biosafety cabinet to prevent inhalation.[1]

Handling and Storage:

  • Designated Area: Handle the peptide in a designated, clean laboratory area.[1]

  • Storage: For long-term stability, store lyophilized Human PTHrP-(1-36) at -20°C or colder, away from bright light and moisture.[3] Before opening, allow the peptide to equilibrate to room temperature in a desiccator to prevent moisture absorption.[3] Reconstituted solutions should be stored under refrigeration for short-term use and in aliquots at -20°C or colder for long-term storage to avoid repeated freeze-thaw cycles.[1][4]

Disposal Procedures

The fundamental principle for the disposal of Human PTHrP-(1-36) is to treat all contaminated materials as hazardous chemical waste in accordance with local, state, and federal regulations.[1][5] Never dispose of peptides in the regular trash or pour solutions down the drain.[1][4]

Proper segregation of waste is crucial for safe and compliant disposal.[1]

Waste TypeDescriptionDisposal ContainerLabeling Requirements
Liquid Waste Unused stock solutions, experimental buffers, and the initial rinse of any contaminated labware.[2]A dedicated, leak-proof, and chemically compatible hazardous waste container.[2]"Hazardous Waste," the full chemical name "Human PTHrP-(1-36)," and any other components of the solution.[2]
Solid Waste Contaminated disposable labware (e.g., pipette tips, vials, gloves), and absorbent materials from spills.[2]A designated, leak-proof hazardous waste container, often lined with a heavy-duty plastic bag.[2]"Hazardous Waste" with a description of the contents (e.g., "Solid Waste Contaminated with Human PTHrP-(1-36)").[2]
Empty Peptide Vials Original vials that contained the lyophilized peptide.After thorough rinsing, the defaced vial may be disposed of as regular lab glass or plastic, pending institutional policy. The rinsate must be collected as liquid chemical waste.[5][6]The original label should be defaced or removed before disposal of the rinsed container.[6]

Experimental Protocols for Peptide Inactivation

While not always mandatory, inactivating peptide waste before disposal is a highly recommended practice to neutralize its biological activity.[2] The choice of method will depend on the nature of the waste and available laboratory facilities.

This method is effective for both liquid and solid waste and utilizes the strong oxidizing properties of sodium hypochlorite (B82951) (bleach) to degrade the peptide.[5]

Objective: To chemically degrade Human PTHrP-(1-36) in waste materials.

Materials:

  • 10% Bleach solution (prepare fresh)

  • Appropriate waste container

  • Personal Protective Equipment (PPE)

Procedure for Liquid Waste:

  • Working in a chemical fume hood, add a 10% bleach solution to the liquid peptide waste.

  • Ensure a final bleach-to-waste ratio of at least 1:10.

  • Allow the mixture to stand for a minimum of 30 minutes to ensure complete degradation.[5]

  • Dispose of the neutralized solution as hazardous chemical waste according to your institution's guidelines.[5]

Procedure for Solid Waste:

  • Collect all solid waste in a designated, leak-proof container.[5]

  • Immerse the solid waste in a 10% bleach solution for a minimum of 30 minutes.[5]

  • After the decontamination period, decant the bleach solution and manage it as liquid hazardous waste.[5]

  • Dispose of the decontaminated solid waste in the appropriate hazardous waste stream as directed by your institutional EHS.[5]

Autoclaving uses high-pressure steam to denature the peptide. This method is suitable for both liquid and solid waste.

Objective: To denature Human PTHrP-(1-36) in waste materials using heat and pressure.

Materials:

  • Validated Autoclave

  • Autoclavable waste bags or containers

Procedure:

  • Place the waste in a validated autoclave. For solid waste, a small amount of water can be added to facilitate steam penetration.[5]

  • Run the autoclave cycle at 121°C and 15 psi for a minimum of 30-60 minutes. Note that cycle times may need to be extended for larger loads.[5]

  • Once the cycle is complete and the waste has cooled, it can be disposed of as directed by your institution's EHS department.[5]

Disposal Workflow

The following diagram outlines the decision-making process for the proper disposal of Human PTHrP-(1-36).

cluster_start Start: Handling Human PTHrP-(1-36) cluster_waste_type 1. Identify Waste Type cluster_collection 2. Segregate and Collect cluster_inactivation 3. Inactivation (Recommended) cluster_disposal 4. Final Disposal start Generate Human PTHrP-(1-36) Waste liquid_waste Liquid Waste (e.g., solutions, rinsate) start->liquid_waste Is it liquid? solid_waste Solid Waste (e.g., gloves, vials, tips) start->solid_waste Is it solid? collect_liquid Collect in Labeled Liquid Hazardous Waste Container liquid_waste->collect_liquid collect_solid Collect in Labeled Solid Hazardous Waste Container solid_waste->collect_solid inactivate_liquid Chemical Inactivation (e.g., 10% Bleach) collect_liquid->inactivate_liquid inactivate_solid Chemical or Heat Inactivation (e.g., Bleach or Autoclave) collect_solid->inactivate_solid ehs_pickup Arrange for Pickup by Institutional EHS inactivate_liquid->ehs_pickup inactivate_solid->ehs_pickup

Caption: Workflow for the proper disposal of Human PTHrP-(1-36).

References

Personal protective equipment for handling Human PTHrP-(1-36)

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety and maintaining the integrity of research materials is paramount. This guide provides essential, immediate safety and logistical information for handling Human Parathyroid Hormone-related Protein (PTHrP)-(1-36), including operational and disposal plans.

Human PTHrP-(1-36) is a synthetic peptide used in research, including studies on humoral hypercalcemia of malignancy (HHM) and hyperparathyroidism.[1] While safety data sheets (SDS) indicate that Human PTHrP-(1-36) is not classified as a hazardous substance, adherence to standard laboratory safety protocols is crucial to ensure the well-being of personnel and the integrity of experiments.[2]

Personal Protective Equipment (PPE) and Engineering Controls

Appropriate PPE serves as the primary barrier against accidental exposure and is non-negotiable when handling research chemicals.[3] The following table summarizes the recommended PPE for handling Human PTHrP-(1-36).

PPE CategoryItemSpecifications & Use
Eye Protection Safety Goggles/GlassesShould be worn to protect against accidental splashes, especially when reconstituting the lyophilized powder.[1][3]
Hand Protection Chemical-resistant glovesNitrile gloves are standard for preventing skin contact.[1][3] Gloves should be changed immediately if they become contaminated.[3]
Body Protection Lab CoatA standard lab coat should be worn over personal clothing to protect the skin and prevent contamination.[3][4]
Respiratory Protection Fume Hood or RespiratorRecommended when handling the lyophilized powder to minimize the risk of inhalation, as fine powders can easily become airborne.[1][2][3]

Operational Plan: Safe Handling and Storage

Proper handling and storage are critical to maintain the integrity of Human PTHrP-(1-36) and to ensure the safety of laboratory personnel.

Step-by-Step Handling Procedure

A systematic approach to handling ensures safety and reproducibility.

Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling prep_area 1. Designate and Clean Work Area prep_ppe 2. Don Appropriate PPE prep_area->prep_ppe Ensure safety gear is on weigh 3. Weigh Lyophilized Powder prep_ppe->weigh Proceed to handling reconstitute 4. Reconstitute Peptide weigh->reconstitute Use sterile diluent cleanup 5. Clean Work Area and Equipment reconstitute->cleanup After use storage 6. Store Aliquots Appropriately cleanup->storage For future use

Caption: A stepwise workflow for the safe handling of Human PTHrP-(1-36).

Experimental Protocol for Reconstitution:

  • Equilibrate : Allow the vial of lyophilized Human PTHrP-(1-36) to come to room temperature before opening to prevent condensation.

  • Solvent Selection : The choice of solvent will depend on the experimental requirements. For many applications, sterile water or a buffer solution is appropriate.

  • Reconstitution : Slowly add the desired volume of solvent to the vial.

  • Mixing : Gently swirl or vortex the vial to dissolve the peptide. Avoid vigorous shaking to prevent degradation.

Storage Recommendations

Proper storage is essential to maintain the stability and activity of the peptide.

FormStorage TemperatureDurationAdditional Notes
Lyophilized Powder -20°C or -80°CYearsStore in a tightly sealed container, protected from light.[5] A desiccator can prevent moisture absorption.[6]
Reconstituted Solution -20°C or -80°CUp to 1 month at -20°C, up to 6 months at -80°CAliquot into single-use volumes to avoid repeated freeze-thaw cycles.[1][5] Protect from light.[1]

Disposal Plan

Proper disposal of Human PTHrP-(1-36) and associated waste is crucial to protect personnel and the environment. All peptide waste should be treated as laboratory chemical waste.[5]

Step-by-Step Disposal Procedure

Disposal_Plan cluster_collection Waste Collection cluster_decontamination Decontamination (if required) cluster_disposal Final Disposal collect_waste 1. Collect Waste in Designated Containers label_waste 2. Clearly Label Waste Containers collect_waste->label_waste Identify contents decontaminate 3. Decontaminate Spills and Surfaces label_waste->decontaminate As needed seal_container 4. Securely Seal Waste Containers decontaminate->seal_container Prepare for pickup institutional_protocol 5. Follow Institutional EHS Protocols seal_container->institutional_protocol Ensure compliance

Caption: A logical flow for the compliant disposal of Human PTHrP-(1-36) waste.

Waste Stream Management:

Waste TypeDisposal ContainerLabeling RequirementsDisposal Protocol
Unused/Expired Peptide Designated chemical waste container."Chemical Waste", "Human PTHrP-(1-36)", DateCollect in a sealed container and dispose of according to your institution's Environmental Health and Safety (EHS) guidelines.
Contaminated Labware (vials, tips, etc.) Designated chemical or biohazardous waste container."Chemical Waste" or "Biohazardous Waste", "Contaminated with Human PTHrP-(1-36)"Collect in a labeled, leak-proof container. Follow institutional protocols for chemical or biohazardous waste.
Contaminated PPE (gloves, etc.) Designated chemical or biohazardous waste container."Chemical Waste" or "Biohazardous Waste"Place in a designated waste bag or container immediately after use.

Emergency Procedures:

  • Skin Contact : Immediately wash the affected area with soap and water for at least 15 minutes.[3]

  • Eye Contact : Flush eyes with copious amounts of water for at least 15 minutes at an eyewash station and seek medical attention.[3]

  • Inhalation : Move to fresh air. If breathing is difficult, seek medical attention.[3]

  • Spill : Contain the spill using absorbent material. Clean the area with an appropriate disinfectant. Dispose of contaminated materials as chemical waste.

By adhering to these safety and handling protocols, researchers can work with Human PTHrP-(1-36) safely and effectively, ensuring the integrity of their research and a secure laboratory environment. Always consult your institution's specific safety guidelines and the manufacturer's safety data sheet for the most comprehensive information.

References

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.